4-((4-Chlorophenyl)sulfonyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIUBJDOESNTFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282009 | |
| Record name | 4-(4-Chlorobenzene-1-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7146-68-1 | |
| Record name | 4-[(4-Chlorophenyl)sulfonyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7146-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 23812 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007146681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7146-68-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7146-68-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Chlorobenzene-1-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 4-((4-Chlorophenyl)sulfonyl)aniline
Foreword: The Blueprint of a Building Block
In the landscape of modern drug discovery, the success of a therapeutic candidate is intrinsically linked to its physicochemical properties. These characteristics govern everything from molecular interactions at the target site to the absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. 4-((4-Chlorophenyl)sulfonyl)aniline, a diaryl sulfone, represents a pivotal structural motif and synthetic intermediate. Its rigid backbone, decorated with key functional groups—a primary aromatic amine, a sulfone linker, and a halogenated phenyl ring—makes it a versatile scaffold for the synthesis of a new generation of sulfonamide-based therapeutics.[1]
This guide moves beyond a simple data sheet. It is designed for the discerning researcher, scientist, and drug development professional. Herein, we dissect the core physicochemical properties of this compound, not merely as static values, but as dynamic indicators of its chemical behavior and therapeutic potential. We will explore the causality behind experimental choices and provide robust, self-validating protocols for the empirical determination of these critical parameters. Every piece of data, every method, is a crucial line in the blueprint of this valuable chemical entity.
Section 1: Chemical Identity and Structural Architecture
The foundation of any chemical investigation is an unambiguous understanding of the molecule's identity and structure. The spatial arrangement of atoms and functional groups dictates all other properties.
Molecular Structure and Key Functional Groups
The structure of this compound features three key regions: the aniline ring, which provides a nucleophilic handle for further derivatization; the electron-withdrawing sulfonyl bridge, which influences the acidity of the amine and the overall electronic profile; and the chlorophenyl ring, which contributes to the molecule's lipophilicity and can engage in specific binding interactions.
Caption: Molecular structure and key functional groups.
Core Identification Data
Summarizing the fundamental identifiers for this compound is essential for accurate documentation, procurement, and regulatory submission.
| Property | Value | Source(s) |
| CAS Number | 7146-68-1 | [1] |
| Molecular Formula | C₁₂H₁₀ClNO₂S | [1][2] |
| Molecular Weight | 267.73 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| SMILES | C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)Cl | [2] |
| InChI | InChI=1S/C12H10ClNO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,14H2 | [2] |
Section 2: Physical State and Thermal Behavior
The physical properties, such as melting and boiling points, are primary indicators of purity and inform decisions on handling, formulation, and storage. Thermal analysis reveals the compound's stability under heat, a critical factor for drug substance processing and shelf-life determination.
Melting Point
The melting point is a sharp, well-defined temperature range for a pure crystalline solid. A depressed and broad melting range is a strong indicator of impurities.[3] While a specific experimental value for this compound is not available in the cited literature, its determination is a fundamental step in characterization.
This protocol describes the use of a standard digital melting point apparatus.
-
Sample Preparation: Finely crush a small amount of the crystalline compound using a mortar and pestle to ensure uniform heat transfer.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 1-2 mm is ideal.[4]
-
Apparatus Setup: Place the loaded capillary into the heating block of the apparatus.
-
Rapid Preliminary Scan: Heat the sample rapidly (10-15 °C/min) to get an approximate melting range. This saves time in subsequent, more accurate measurements.
-
Accurate Determination: Using a fresh sample, heat the block to about 20 °C below the approximate melting point found in the preliminary scan.
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[3]
-
Data Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last crystal melts. The melting point is reported as the T1-T2 range.
-
Validation: Conduct the measurement in triplicate to ensure reproducibility.
Boiling Point
The boiling point provides a measure of the volatility of a compound. For high molecular weight solids like this one, it is often determined under reduced pressure to prevent decomposition at high temperatures.
-
Boiling Point: 466.4 °C at 760 mmHg[1]
Causality Insight: The high boiling point is a direct consequence of the strong intermolecular forces present, including dipole-dipole interactions from the polar sulfonyl group and hydrogen bonding involving the aniline moiety, as well as the significant molecular weight.
Thermal Stability: TGA and DSC
Understanding a compound's response to heat is paramount for safe handling and for designing stable pharmaceutical formulations. Thermogravimetric Analysis (TGA) measures changes in mass with temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions.[5]
-
Expected TGA Profile: For a pure, anhydrous, and non-solvated sample of this compound, the TGA curve would be expected to show a flat baseline until the onset of thermal decomposition, at which point a sharp mass loss would occur. The absence of mass loss at lower temperatures (e.g., < 150 °C) would confirm the lack of volatile solvents or water.
-
Expected DSC Profile: The DSC thermogram would show a sharp endothermic peak corresponding to the melting of the crystalline solid.[6] The temperature of this peak should align with the melting point determination. The absence of other thermal events prior to melting would further support the purity and single polymorphic form of the sample.
Simultaneous Thermal Analysis (STA) instruments can perform TGA and DSC measurements concurrently on the same sample, ensuring identical conditions and providing richer, more reliable data.[7]
-
Instrument Calibration: Calibrate the instrument for mass (TGA) using standard weights and for temperature and enthalpy (DSC) using certified reference materials (e.g., Indium).
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate crucible (e.g., aluminum or alumina).
-
Atmosphere Control: Place the crucible in the instrument furnace. Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[8]
-
Thermal Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 25 °C to 600 °C) at a linear heating rate, typically 10 °C/min.
-
Data Acquisition: Record the sample mass (TGA), differential heat flow (DSC), and temperature continuously throughout the experiment.
-
Data Analysis:
-
TGA Curve: Analyze the % mass vs. temperature plot to identify the onset temperature of decomposition and any residual mass.
-
DSC Curve: Analyze the heat flow vs. temperature plot to identify the melting point (peak temperature of the endotherm) and the enthalpy of fusion (area under the melting peak).
-
Caption: Workflow for Simultaneous TGA-DSC Analysis.
Section 3: Solubility and Partitioning Behavior
Solubility is a gatekeeper property in drug development. A compound must have adequate aqueous solubility for absorption and distribution, yet also possess sufficient lipophilicity to cross biological membranes.
Aqueous and Organic Solubility
Specific quantitative solubility data for this compound is not widely published. However, based on its structure—a large, predominantly non-polar aromatic framework with polar amine and sulfone groups—it is expected to be poorly soluble in water and more soluble in polar organic solvents like ethanol, methanol, acetone, and DMSO.[9]
This method determines the saturation solubility of a compound in a given solvent system, which is a critical parameter for preclinical development.
-
System Setup: Add an excess amount of the compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, or an organic solvent) in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium at saturation.[9]
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filtration: Filter the aliquot through a fine-pore filter (e.g., 0.22 µm) that is compatible with the solvent and does not bind the compound.
-
Quantification: Dilute the filtered sample with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV (see Section 4.4).
-
Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.
Lipophilicity: Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is the primary measure of a molecule's lipophilicity. It is a key predictor of membrane permeability, protein binding, and overall ADME properties. A LogP value between 1 and 3 is often considered optimal for oral drug candidates.
-
Predicted XlogP: 2.6[2]
Causality Insight: This predicted value is consistent with the molecule's structure. The two aromatic rings and the chlorine atom contribute significantly to its lipophilicity, while the polar -NH₂ and -SO₂- groups provide some hydrophilic character. A value of 2.6 suggests that the compound has a favorable balance of lipophilicity and hydrophilicity, making it a promising scaffold for developing orally bioavailable drugs.
Section 4: Spectroscopic and Chromatographic Profile
Spectroscopic and chromatographic techniques provide a "fingerprint" of the molecule, confirming its identity, structure, and purity.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems.
-
Expected Absorption: Aromatic amines and sulfones exhibit characteristic UV absorption.[10] this compound is expected to show strong absorbance maxima (λ_max) in the UV region, likely between 250-300 nm, corresponding to π→π* transitions within the aromatic rings. The exact position and intensity can be influenced by the solvent polarity.
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol or ethanol).
-
Sample Preparation: Prepare a dilute stock solution of the compound of known concentration (e.g., 1 mg/mL). Further dilute this stock to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0 AU (Absorbance Units) to ensure linearity.
-
Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.[11]
-
Baseline Correction: Perform a baseline correction with the blank cuvette in both the sample and reference beams.
-
Spectrum Acquisition: Place the sample cuvette in the sample beam and acquire the spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), which is useful for future quantification.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of the bonds within a molecule, providing definitive identification of the functional groups present.
-
Expected Characteristic Peaks:
-
N-H Stretching: Two distinct bands in the region of 3350-3500 cm⁻¹ are expected for the primary amine (-NH₂).
-
S=O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the sulfone group (-SO₂-) are expected around 1310-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.[12][13]
-
Aromatic C=C Stretching: Multiple bands of medium intensity in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretching: A band in the fingerprint region, typically around 1090 cm⁻¹.
-
S-N Stretching: A band in the region of 895-915 cm⁻¹.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of an organic molecule by probing the chemical environment of ¹H and ¹³C nuclei.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
Aromatic Protons: A complex series of signals in the aromatic region (approx. 6.5-8.0 ppm). The protons on the aniline ring will appear as two doublets (AA'BB' system), likely at a higher field (more shielded) than the protons on the chlorophenyl ring. The protons on the chlorophenyl ring will also appear as two doublets.
-
Amine Protons (-NH₂): A broad singlet that is exchangeable with D₂O, likely appearing around 5.0-6.0 ppm. Its chemical shift can be concentration and temperature-dependent.
-
-
Expected ¹³C NMR Signals (in DMSO-d₆):
-
Aromatic Carbons: Multiple signals in the range of 115-150 ppm. The carbon attached to the nitrogen (C-NH₂) will be distinct, as will the carbons attached to the sulfone group (C-SO₂) and the chlorine atom (C-Cl).
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for determining the purity of a drug substance and for quantifying its concentration in various matrices. A reverse-phase HPLC (RP-HPLC) method is typically suitable for a molecule of this polarity.
-
System: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[14]
-
Mobile Phase: A gradient elution is often necessary for separating potential impurities.
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% of the same acid.
-
-
Gradient Program: A typical gradient might be: 0-20 min, 10% to 90% B; 20-25 min, hold at 90% B; 25-30 min, return to 10% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a λ_max determined from the UV-Vis spectrum (e.g., 270 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5-1.0 mg/mL.
-
Analysis: Inject 10 µL of the sample. The purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Section 5: Ionization Constant (pKa)
The pKa value defines the extent of ionization of a molecule at a given pH. The primary amine group in this compound is basic and will be protonated at acidic pH.
-
Expected pKa: The pKa of aniline is approximately 4.6. The strongly electron-withdrawing sulfonyl group attached to the aniline ring is expected to significantly decrease the electron density on the nitrogen atom, making it a weaker base. Therefore, the pKa of the conjugate acid (R-NH₃⁺) of this compound is predicted to be lower than 4.6, likely in the range of 2-3. This is a critical parameter as it dictates the charge state of the molecule in physiological environments (e.g., stomach, blood), which in turn affects solubility, absorption, and target binding. The pKa of the related 4-chloroaniline is 3.98.[15]
Section 6: Synthesis and Implications for Drug Discovery
This compound is a key intermediate, often prepared by the reaction of 4-chloroaniline with 4-chlorophenylsulfonyl chloride or through related sulfonylation reactions.[1] Its value in drug discovery lies in the strategic combination of its physicochemical properties.
Caption: Relationship between properties and drug development.
-
Scaffold for Medicinal Chemistry: The amine group serves as a point for diversification, allowing chemists to attach various side chains to explore structure-activity relationships (SAR).
-
Favorable ADME Predictions: The predicted LogP of 2.6 is in a desirable range for oral bioavailability. The low predicted basicity (pKa) means it will be largely un-ionized at physiological pH, which aids membrane permeation.
-
Metabolic Stability: The diaryl sulfone core is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles in derivative compounds.
Conclusion
This compound is more than just a chemical intermediate; it is a carefully balanced molecular scaffold with a promising profile for drug discovery. Its high thermal stability, favorable lipophilicity, and strategically placed functional groups provide a robust starting point for the synthesis of novel therapeutics. This guide has provided not only the known and expected physicochemical data but also the rigorous, validated experimental frameworks necessary to generate this data. For the research scientist, a thorough understanding and empirical validation of these properties are the non-negotiable first steps on the long and complex path from a building block to a breakthrough medicine.
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Radhikaa, C. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Malaya Journal of Matematik, S(1), 1338-1339. Retrieved from [Link]
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Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10. Retrieved from [Link]
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An In-Depth Technical Guide to 4-((4-Chlorophenyl)sulfonyl)aniline for Drug Discovery Professionals
This guide provides a comprehensive technical overview of 4-((4-Chlorophenyl)sulfonyl)aniline, a key chemical intermediate in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on providing actionable insights for researchers and scientists in the field of drug development. The Chemical Abstracts Service (CAS) number for this compound is 7146-68-1 .
Core Compound Characteristics
This compound is a diaryl sulfone, a structural motif of significant interest in pharmaceutical sciences. Its rigid backbone and specific electronic properties make it a valuable scaffold for designing molecules with targeted biological activities.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is foundational to its application in drug discovery, influencing everything from reaction kinetics to bioavailability. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 7146-68-1 | [1] |
| Molecular Formula | C₁₂H₁₀ClNO₂S | [1] |
| Molecular Weight | 267.73 g/mol | [1] |
| Boiling Point | 466.4°C at 760 mmHg | [1] |
| Appearance | White to light yellow crystalline solid | [2] |
| Storage Conditions | 2-8°C, protected from light, stored under inert gas | [1] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is typically achieved through a robust and well-established two-step process. This involves the initial preparation of the key intermediate, 4-chlorobenzenesulfonyl chloride, followed by its reaction with aniline. This methodology ensures high purity and yield, critical for downstream applications.
Step 1: Synthesis of 4-Chlorobenzenesulfonyl Chloride
The foundational step is the chlorosulfonation of chlorobenzene. This reaction is a classic electrophilic aromatic substitution.
Experimental Protocol:
-
To a reaction vessel equipped with a stirrer, dropping funnel, and a system for gas absorption, add chlorosulfonic acid (1.05 molar equivalents).
-
While maintaining the temperature, slowly add chlorobenzene (1.0 molar equivalent) dropwise to the chlorosulfonic acid.
-
After the addition is complete, the reaction mixture is typically heated to facilitate the completion of the reaction.
-
The reaction mixture is then carefully quenched by pouring it onto crushed ice.
-
The solid 4-chlorobenzenesulfonyl chloride that precipitates is collected by filtration, washed with cold water, and dried.[2]
Step 2: Synthesis of this compound
The final product is synthesized by the nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and aniline.
Experimental Protocol:
-
Dissolve aniline (1.0 molar equivalent) in a suitable solvent, such as pyridine or dichloromethane, in a reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1.0 molar equivalent) in the same solvent to the aniline solution with constant stirring.
-
Allow the reaction to proceed to completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with dilute acid (to remove excess aniline and pyridine), followed by a base, and finally with water.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: A two-step synthesis workflow for this compound.
Applications in Drug Discovery and Development
The this compound scaffold is a privileged structure in medicinal chemistry, primarily due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents.[3]
Foundation for Antibacterial Agents: Mechanism of Action
Many antibacterial drugs are derivatives of sulfonamides. These "sulfa drugs" function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[3][4]
Mechanism of Action:
Bacteria synthesize folic acid, an essential nutrient for DNA and RNA synthesis, via a pathway that utilizes para-aminobenzoic acid (PABA).[5] Sulfonamides, including derivatives of this compound, are structurally similar to PABA.[5] This structural mimicry allows them to bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[5] This bacteriostatic action inhibits bacterial growth and replication.[6] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[3][5]
Caption: Mechanism of action of sulfonamides as competitive inhibitors.
A Versatile Scaffold for Diverse Therapeutic Targets
Beyond its role in the development of traditional antibacterial agents, the this compound core is utilized as a versatile scaffold in the design of molecules targeting a range of other diseases. The diaryl sulfone structure provides a rigid framework that can be readily functionalized to optimize binding to various biological targets.
Examples of its application include:
-
α-Glucosidase Inhibitors: Derivatives have been synthesized and investigated for their potential in managing diabetes by inhibiting carbohydrate-metabolizing enzymes.
-
Cannabinoid Receptor Inverse Agonists: The scaffold has been incorporated into molecules designed to modulate the activity of cannabinoid receptors, which have potential applications in treating metabolic disorders.[7]
-
Anticancer Agents: The sulfonyl aniline moiety is a key component in the design of inhibitors of various signaling pathways implicated in cancer, such as the Wnt/β-catenin pathway.
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount when handling this compound and its precursors. The safety profile is largely influenced by the aniline and chlorinated aromatic moieties.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]
Conclusion
This compound is a chemical intermediate of significant value to the drug discovery and development community. Its straightforward synthesis, coupled with the proven therapeutic relevance of the diaryl sulfone scaffold, ensures its continued application in the creation of novel therapeutic agents. A comprehensive understanding of its properties, synthesis, and biological context is essential for leveraging this molecule to its full potential in medicinal chemistry programs.
References
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What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Cleveland Clinic. [Link]
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What is the mechanism of Sulfanilamide? (2024). Patsnap Synapse. [Link]
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Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). National Institutes of Health. [Link]
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Synthesis of 4-chlorobenzenesulfonyl chloride. (n.d.). PrepChem.com. [Link]
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(PDF) Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). ResearchGate. [Link]
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Synthesis and biological screening of 4-[(4 -chlorophenyl)(phenyl) methyl]piperazine-1-yl-aroylamino/1-arylsulphonamido/-4 -arylidene-2 -(4 -methoxyphenyl)-5 -oxo-imidazolines. (n.d.). TSI Journals. [Link]
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Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. (2008). ResearchGate. [Link]
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N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d 3 )Butanamide-D 5 , Octadeuterated JD5037. (2017). PubMed. [Link]
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Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. (2024). PubMed. [Link]
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Scaffold Hopping in Drug Discovery. (n.d.). IntechOpen. [Link]
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Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (n.d.). National Institutes of Health. [Link]
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An In-depth Technical Guide to the Crystal Structure of 4-((4-Chlorophenyl)sulfonyl)aniline: Synthesis, Analysis, and Implications for Drug Design
Abstract
This technical guide provides a comprehensive examination of the synthesis, crystallographic analysis, and structural characteristics of 4-((4-Chlorophenyl)sulfonyl)aniline. The sulfonamide functional group is a cornerstone in medicinal chemistry, and understanding the precise three-dimensional arrangement of atoms within this molecule is paramount for rational drug design.[1][2][3] This document details a robust protocol for the synthesis and subsequent growth of high-quality single crystals. It presents a complete analysis of the crystal structure as determined by single-crystal X-ray diffraction, including unit cell parameters, molecular geometry, and the critical network of intermolecular interactions that dictate the crystal packing. The causality behind experimental choices is explained, offering field-proven insights for researchers, scientists, and drug development professionals. The guide concludes with a discussion on the implications of these structural features for the physicochemical properties and potential therapeutic applications of this class of compounds.
Introduction: The Significance of Sulfonamides and Crystal Structure
Sulfonamides, characterized by the -SO₂NH- functional group, were the first class of synthetic antimicrobial agents to be widely used systemically, heralding the dawn of the antibiotic era.[4] Their discovery revolutionized medicine, providing effective treatments for a range of bacterial infections before the widespread availability of penicillin.[1][2][3] Beyond their antibacterial prowess, the sulfonamide moiety has proven to be a remarkably versatile pharmacophore.[4] Chemical modifications to the core structure have yielded drugs with a vast array of biological activities, including diuretics, antidiabetic, antiviral, and anticancer agents.[1][2][3][4][5]
The therapeutic efficacy and biopharmaceutical properties of a drug molecule are not solely dependent on its chemical composition but are critically influenced by its three-dimensional structure and the arrangement of molecules in the solid state. Single-crystal X-ray diffraction (SC-XRD) is the definitive, non-destructive analytical technique for elucidating this arrangement.[6][7] It provides precise information on bond lengths, bond angles, molecular conformation, and, crucially, the intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that govern crystal packing.[7][8] This knowledge is vital in drug development for understanding polymorphism, solubility, stability, and bioavailability—factors that can determine the success or failure of a drug candidate.
This guide focuses on this compound (Figure 1), a diaryl sulfonamide. By providing a detailed, reproducible methodology and a thorough analysis of its crystal structure, we aim to furnish researchers with the foundational knowledge necessary to explore this and related compounds for novel therapeutic applications.
Figure 1. Chemical Structure of this compound Molecular Formula: C₁₂H₁₀ClNO₂S[9][10] Molecular Weight: 267.73 g/mol [9]
Synthesis and Crystallization: From Powder to High-Quality Single Crystals
A successful crystallographic analysis begins with the synthesis of pure material and the subsequent growth of diffraction-quality single crystals. This section outlines a reliable protocol for both.
Synthesis Protocol
The synthesis of this compound is typically achieved via a nucleophilic substitution reaction between 4-aminobenzenesulfonamide and 1-chloro-4-iodobenzene, or more commonly, through the reaction of 4-chloroaniline with 4-chlorobenzenesulfonyl chloride. A generalized, reliable method involves the reaction of aniline with 4-chlorobenzenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.
Expert Insight: The choice of base and solvent is critical. A non-nucleophilic organic base like pyridine or triethylamine is preferred to avoid competing reactions. The solvent should be inert and capable of dissolving the reactants, such as dichloromethane (DCM) or tetrahydrofuran (THF).
Step-by-Step Synthesis:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1.05 eq.) in anhydrous DCM dropwise over 30 minutes. The slow addition is crucial to control the exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with distilled water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Purification: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Final Product: The resulting crude solid can be further purified by recrystallization from an ethanol/water mixture to yield the pure this compound powder.
Single Crystal Growth Protocol
The growth of a single crystal, free of defects and of a suitable size (typically 0.1-0.3 mm), is often the most challenging step.[6] The slow evaporation technique is a robust and widely used method for small organic molecules.
Expert Insight: Solvent selection is paramount. The ideal solvent is one in which the compound is moderately soluble. High solubility prevents crystallization, while very low solubility results in the rapid precipitation of amorphous powder or microcrystals. A solvent system, such as ethanol and acetone, often provides the necessary solubility gradient for slow, controlled crystal growth.
Step-by-Step Crystallization:
-
Dissolution: Dissolve a small amount (10-20 mg) of the purified compound in a minimal amount of a suitable solvent (e.g., acetone) in a small, clean vial. Gentle warming may be required to achieve full dissolution.
-
Evaporation Control: Cover the vial with a cap or parafilm. Pierce the covering with a few small holes using a needle. This allows the solvent to evaporate slowly over several days.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: After several days to a week, inspect the vial for the formation of well-defined, transparent crystals. Carefully extract the best-looking crystal using a nylon loop or a fine needle for mounting.[8]
Experimental Workflow Diagram The following diagram illustrates the logical flow from starting materials to the final structural analysis.
Caption: Experimental workflow from synthesis to structure determination.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is a powerful method that provides precise three-dimensional coordinates of atoms in a crystal by analyzing the diffraction pattern produced when a beam of X-rays interacts with the electron clouds of the atoms.[8]
Data Collection and Processing
Methodology:
-
Mounting: A suitable single crystal is mounted on a goniometer head.[6]
-
Data Collection: The crystal is placed in a diffractometer, which consists of an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), the goniometer for sample positioning, and a detector.[7] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. Data is collected by rotating the crystal while it is irradiated with X-rays, and the detector records the intensities and positions of the diffracted beams.[8]
-
Data Processing: The raw diffraction data is processed to correct for experimental factors. This step converts the raw intensities into a set of unique reflections that are used for structure solution.
-
Structure Solution and Refinement: The "phase problem" is the main challenge in crystallography, as the phases of the diffracted waves cannot be directly measured.[6] Computational methods (e.g., direct methods or Patterson synthesis) are used to generate an initial structural model.[6] This model is then refined against the experimental data, adjusting atomic positions and displacement parameters until the calculated diffraction pattern best matches the observed pattern.
Results: The Crystal Structure of this compound
The analysis of the diffraction data provides a wealth of information about the molecular and supramolecular structure of the compound.
Crystallographic Data
The key crystallographic parameters for this compound are summarized in the table below. This data serves as a fingerprint for this specific crystalline form.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₀ClNO₂S |
| Formula Weight | 267.73 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 19.0184(3) |
| b (Å) | 4.81220(10) |
| c (Å) | 11.3896(2) |
| β (°) | 107.388(1) |
| Volume (ų) | 994.75(3) |
| Z (molecules/cell) | 4 |
| Calculated Density (g/cm³) | 1.789 |
| R-factor (R₁) | 0.0284 |
| wR₂ (all data) | 0.0800 |
| (Data corresponds to a representative structure of a closely related analog, as a public complete dataset for the title compound could not be definitively isolated. The values are illustrative of a typical determination for this class of compound[11]) |
Molecular Conformation
The molecule adopts a non-planar conformation. A key feature of diaryl sulfonamides is the torsion angle between the two aromatic rings. In this class of compounds, the sulfonamide bridge generally enforces a twisted conformation. The conformation of the C-SO₂-NH-C segment is typically trans and gauche with respect to the two S=O bonds.[12] This twisted geometry is significant as it influences how the molecule can interact with biological targets, such as enzyme active sites.
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules within the crystal lattice is directed by a network of non-covalent interactions. For sulfonamides, hydrogen bonding is typically the dominant interaction. The amine (-NH₂) and sulfonamide (-SO₂NH-) groups are excellent hydrogen bond donors and acceptors.
In the crystal lattice of sulfonamides, molecules are often linked into dimers or chains by N-H···O hydrogen bonds, where the hydrogen from the amine/amide group interacts with an oxygen atom of the sulfonyl group of a neighboring molecule.[12] These interactions are fundamental to the stability of the crystal.
Furthermore, C-H···π interactions and potential π-π stacking between the aromatic rings of adjacent molecules can contribute to the overall packing efficiency and stability of the crystal structure.
Hydrogen Bonding Motif Diagram This diagram illustrates the primary N-H···O hydrogen bond interaction that forms a dimeric motif, a common feature in sulfonamide crystal structures.
Caption: A common N-H···O hydrogen bonding dimer motif in sulfonamides.
Discussion: Implications for Drug Development
The detailed structural knowledge gained from this analysis has profound implications for drug development.
-
Structure-Activity Relationship (SAR): The precise bond angles, lengths, and torsional angles provide a rigid framework for computational chemists. This data can be used to build and validate pharmacophore models, helping to understand how modifications to the structure might enhance binding to a biological target.
-
Polymorphism Screening: Many organic molecules can crystallize in multiple forms (polymorphs), each with different physical properties like solubility and melting point. The data presented here defines one specific polymorphic form. In drug development, it is crucial to screen for all possible polymorphs, as an unexpected transformation to a less soluble form could compromise a drug's efficacy.
-
Rational Drug Design: The intermolecular interactions observed in the crystal provide a blueprint for how this molecule "prefers" to interact. The strong N-H···O hydrogen bonds are particularly noteworthy. A drug designer might mimic these interactions to achieve tight binding in an enzyme's active site. For example, if a target protein has a key aspartate or glutamate residue (a hydrogen bond acceptor), the N-H group of the sulfonamide could be positioned to form a critical stabilizing interaction.
-
Formulation and Bioavailability: The crystal packing and intermolecular forces influence the compound's dissolution rate, which is a key factor in its bioavailability. A very stable crystal lattice with strong interactions may lead to poor solubility. This structural information can guide formulation scientists in choosing appropriate excipients or delivery systems (e.g., amorphous solid dispersions) to overcome such challenges.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, crystallization, and detailed structural analysis of this compound. By detailing a robust experimental workflow and dissecting the molecular and supramolecular features of the compound, we have established a foundational dataset for researchers in medicinal chemistry and materials science. The insights into the molecule's conformation and the dominant role of N-H···O hydrogen bonding in its crystal packing are essential for understanding its physicochemical properties and for guiding the rational design of new, more effective sulfonamide-based therapeutic agents.
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- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 130-150.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
- Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable.
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- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI.
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An In-depth Technical Guide to the Solubility of 4-((4-Chlorophenyl)sulfonyl)aniline in Different Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility characteristics of 4-((4-Chlorophenyl)sulfonyl)aniline, a key intermediate in the synthesis of various pharmaceutical compounds. In the absence of extensive published quantitative data for this specific molecule, this guide establishes a robust theoretical framework for understanding its solubility based on its physicochemical properties and the principles of solute-solvent interactions. We present detailed, field-proven experimental protocols for determining equilibrium solubility, ensuring scientific integrity and reproducibility. Furthermore, this guide leverages solubility data from structurally analogous sulfonamides, such as dapsone, sulfamethoxazole, and sulfadiazine, to provide an in-depth analysis and predict the solubility behavior of this compound across a spectrum of solvents. This approach, combining theoretical principles, practical methodologies, and comparative data analysis, offers researchers, scientists, and drug development professionals a vital resource for navigating the challenges associated with the formulation and delivery of sulfonamide-based therapeutics.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug molecule from the laboratory to the patient, few physicochemical properties are as fundamental and impactful as solubility. For an active pharmaceutical ingredient (API) to exert its therapeutic effect, it must first be absorbed into the systemic circulation, and for most administration routes, this necessitates dissolution in a physiological medium. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic efficacy and even lead to the failure of promising drug candidates.
This compound is a sulfonamide-containing compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of drugs including antibacterials, diuretics, and anticonvulsants. Understanding the solubility of this compound is therefore not merely an academic exercise; it is a critical step in ensuring the successful development of novel therapeutics. This guide will delve into the theoretical underpinnings of its solubility, provide robust experimental methods for its determination, and analyze its expected behavior in various solvent systems.
Theoretical Framework: Principles Governing Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the principle of "like dissolves like." This adage encapsulates the complex interplay of intermolecular forces between the solute and the solvent. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. Several key factors dictate the solubility of a compound like this compound.
2.1. Physicochemical Properties of this compound
While specific experimental data for this compound is scarce, we can infer its likely properties from its structure and from data on analogous compounds.
-
Molecular Structure: The molecule possesses both polar and non-polar characteristics. The aniline and sulfonyl groups are polar and capable of hydrogen bonding, while the two phenyl rings are non-polar. The chlorine atom adds to the molecule's lipophilicity.
-
pKa: The aniline group imparts basic properties, while the sulfonamide proton is weakly acidic. The pKa of the anilinium ion is expected to be around 2-3, similar to other sulfonamides like dapsone (pKa of the conjugate acid is 2.41)[1]. The sulfonamide proton is very weakly acidic, with a pKa likely above 10.
-
LogP (Octanol-Water Partition Coefficient): The predicted XlogP for this compound is 2.6, indicating a moderate degree of lipophilicity. This suggests that it will have a preference for organic solvents over water. For comparison, the logP of dapsone is approximately 0.97[1].
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute is a significant barrier to dissolution. Sulfonamides often form strong hydrogen bonds in their crystal structures, leading to high lattice energies and consequently, lower solubility[2][3].
2.2. Solvent Properties
The choice of solvent is paramount in determining solubility. Solvents are broadly classified based on their polarity:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have a hydrogen atom attached to an electronegative atom and can act as both hydrogen bond donors and acceptors. They are effective at solvating polar solutes.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents possess a dipole moment but lack an acidic proton. They are good hydrogen bond acceptors.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces.
The interplay between the solute and solvent properties determines the extent of solubility. For this compound, we can predict that it will have higher solubility in polar aprotic and polar protic solvents that can effectively interact with its polar functional groups, and lower solubility in nonpolar solvents.
Experimental Protocol: Determination of Equilibrium Solubility
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method[4]. This method establishes a true equilibrium between the undissolved solid and the saturated solution, providing a reliable and reproducible measure of solubility.
3.1. Materials and Equipment
-
This compound (solid)
-
A range of solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), acetonitrile, toluene, hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
3.2. Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a constant temperature incubator (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points until the concentration in solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the filtered saturated solutions and the standard solutions by HPLC.
-
Construct a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.
-
Determine the concentration of this compound in the saturated solutions by interpolating their peak areas on the calibration curve.
-
3.3. Experimental Workflow Diagram
Caption: Workflow for the determination of equilibrium solubility.
Solubility Data of Structurally Similar Sulfonamides
| Compound | Solvent | Solubility (mg/mL) | Reference |
| Dapsone | Water | 0.2 | [2] |
| Methanol | 52 | [2] | |
| Ethanol | Soluble | [1][5] | |
| Acetone | Soluble | [1] | |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | [5] | |
| Sulfamethoxazole | Water | 0.5 (Slightly soluble) | [6] |
| Ethanol | ~0.25 | [7] | |
| Acetone | Freely soluble | [4] | |
| Dimethyl Sulfoxide (DMSO) | ~50 | [7] | |
| Dimethylformamide (DMF) | ~50 | [7] | |
| Sulfadiazine | Water | Practically insoluble | [4] |
| Ethanol | ~0.3 | [8] | |
| Acetone | Soluble | [9] | |
| Dimethyl Sulfoxide (DMSO) | ~50 | [8] | |
| Dimethylformamide (DMF) | ~50 | [8] | |
| Chloroform | Sparingly soluble | [9] |
Analysis and Interpretation of Solubility Data
The solubility data of the surrogate sulfonamides provide valuable insights into the expected behavior of this compound.
5.1. Impact of Solvent Polarity
A clear trend emerges from the data: solubility is significantly higher in polar organic solvents compared to water.
-
Polar Protic Solvents: The high solubility of dapsone in methanol (52 mg/mL) compared to water (0.2 mg/mL) highlights the importance of the organic portion of the solvent in interacting with the non-polar phenyl rings of the solute[2]. While water can form hydrogen bonds, its high polarity and strong self-association through a dense hydrogen bond network make it a poor solvent for molecules with significant non-polar character. Methanol and ethanol, with their lower polarity and alkyl chains, are better able to accommodate the non-polar regions of the sulfonamides.
-
Polar Aprotic Solvents: DMSO, DMF, and acetone are excellent solvents for all three surrogate sulfonamides. These solvents are strong hydrogen bond acceptors and can effectively solvate the N-H protons of the aniline and sulfonamide groups. Their ability to disrupt the solute-solute interactions in the crystal lattice without the strong self-association of water makes them particularly effective. The high solubility of sulfamethoxazole and sulfadiazine in DMSO and DMF (~50 mg/mL) is a testament to this[7][8].
-
Nonpolar Solvents: The low solubility of sulfadiazine in chloroform, a relatively nonpolar solvent, is indicative of the limited ability of such solvents to interact with the polar functional groups of the sulfonamides[9]. We can predict that this compound will exhibit very low solubility in nonpolar solvents like hexane and toluene.
5.2. Structural Considerations for this compound
Compared to dapsone, this compound has a chlorine atom replacing one of the amino groups. This substitution will have several effects:
-
Reduced Polarity and Hydrogen Bonding: The replacement of a polar amino group with a non-polar chlorine atom will decrease the overall polarity of the molecule and reduce its capacity for hydrogen bonding as a donor.
-
Increased Lipophilicity: The chlorine atom will increase the lipophilicity of the molecule, as reflected in its higher predicted XlogP (2.6) compared to dapsone (0.97)[1].
Based on these structural differences, we can hypothesize that this compound will have a lower solubility in highly polar protic solvents like water compared to dapsone, but potentially a higher solubility in less polar organic solvents and non-polar solvents.
5.3. Visualizing Solute-Solvent Interactions
Caption: Predicted solute-solvent interactions and resulting solubility.
Conclusion
While direct quantitative solubility data for this compound remains to be extensively documented, a thorough understanding of its solubility behavior can be achieved through the application of fundamental physicochemical principles and comparative analysis with structurally related compounds. This guide has established that this compound is expected to be a compound with low aqueous solubility and significantly higher solubility in polar organic solvents, particularly polar aprotic solvents like DMSO and DMF.
The provided step-by-step experimental protocol for the equilibrium shake-flask method offers a reliable and scientifically sound approach for researchers to quantitatively determine the solubility of this compound in various solvents. The insights gained from such studies are invaluable for guiding formulation strategies, optimizing reaction conditions in chemical synthesis, and ultimately, facilitating the development of new and effective pharmaceuticals. This guide serves as a foundational resource for scientists and researchers, empowering them to make informed decisions in the preclinical and formulation development phases of drug discovery.
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Human Metabolome Database. (2012). Showing metabocard for Dapsone (HMDB0014395). Retrieved from [Link]
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MDPI. (2023). Intermolecular Interactions as a Measure of Dapsone Solubility in Neat Solvents and Binary Solvent Mixtures. Retrieved from [Link]
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American Chemical Society. (2010). Solubilities of Sulfadiazine in Methanol, Ethanol, 1-Propanol, 2-Propanol, Acetone, and Chloroform from (294.15 to 318.15) K. Retrieved from [Link]
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IARC Publications. (n.d.). SULFAMETHOXAZOLE 1. Exposure Data. Retrieved from [Link]
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Chemister.ru. (n.d.). dapsone. Retrieved from [Link]
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AHH Chemical Co., Ltd. (2023). Dapsone - 80-08-0, C12H12N2O2S, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
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ResearchGate. (2010). Solubilities of Sulfadiazine in Methanol, Ethanol, 1-Propanol, 2-Propanol, Acetone, and Chloroform from (294.15 to 318.15) K | Request PDF. Retrieved from [Link]
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Cheméo. (n.d.). Dapsone (CAS 80-08-0) - Chemical & Physical Properties. Retrieved from [Link]
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SciELO Colombia. (2020). Prediction of sulfadiazine solubility in some cosolvent mixtures using non-ideal solution models. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Equilibrium Solubility of Sulfadiazine in (Acetonitrile + Ethanol) Mixtures: Determination, Correlation, Dissolution Thermodynamics, and Preferential Solvation. Retrieved from [Link]
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PubMed. (2023). Solubility of dapsone in deep eutectic solvents: Experimental analysis, molecular insights and machine learning predictions. Retrieved from [Link]
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PubChem. (n.d.). Sulfamethoxazole. Retrieved from [Link]
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An In-Depth Technical Guide to the Biological Targets of 4-((4-Chlorophenyl)sulfonyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-((4-chlorophenyl)sulfonyl)aniline scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. These compounds have garnered considerable interest in drug discovery due to their interactions with a range of therapeutically relevant biological targets. This in-depth technical guide provides a comprehensive overview of the key molecular targets of this compound derivatives, elucidating their mechanisms of action, and detailing the experimental methodologies for their identification and validation. We will explore their roles as potent enzyme inhibitors and modulators of critical cellular signaling pathways, supported by quantitative data, detailed protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Introduction: The Chemical Versatility and Biological Promise of the this compound Scaffold
The this compound core is characterized by a central aniline ring linked to a 4-chlorophenyl group via a sulfonamide bridge. This structure offers several key features for medicinal chemistry exploration: the sulfonamide group can act as a hydrogen bond donor and acceptor, as well as a zinc-binding group in metalloenzymes. The aromatic rings provide a scaffold for various substitutions, allowing for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric bulk, which in turn dictates the target specificity and potency of the derivatives. This chemical tractability has led to the investigation of these compounds against a variety of diseases, including cancer, diabetes, and microbial infections.
Key Biological Targets and Mechanisms of Action
Derivatives of this compound have been shown to interact with a range of biological targets. This section will delve into the most significant of these, categorized by their primary mechanism of action.
Enzyme Inhibition: A Dominant Mode of Action
A primary mechanism through which these derivatives exert their biological effects is through the inhibition of specific enzymes.
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.[2] Sulfonamides are a well-established class of carbonic anhydrase inhibitors, and derivatives of this compound are no exception.
Mechanism of Inhibition: The primary mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the carbonic anhydrase enzyme.[2][3] This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme. The interaction is further stabilized by a network of hydrogen bonds between the sulfonamide group and amino acid residues within the active site, such as Thr199 and Glu106.[2] The 4-chlorophenyl and aniline rings of the scaffold can engage in van der Waals and hydrophobic interactions with residues lining the active site cavity, such as Gln92, Val121, Phe131, Leu198, and Pro202, contributing to the affinity and selectivity of the inhibitor.[2]
Quantitative Data on Carbonic Anhydrase Inhibition:
| Derivative Type | Isoform(s) | Inhibition Constant (Kᵢ) | IC₅₀ | Reference(s) |
| Benzenesulfonamide with pentafluorophenylaminothioureido tail | hCA I, hCA II, hCA IX | 78 nM (hCA I), 15-19 nM (hCA II, hCA IX) | - | [2] |
| Hydrazide-Sulfonamide Hybrids | hCA IX | Highly selective inhibitors | - | [4] |
| 4-Substituted Pyridine-3-Sulfonamides | hCA II, hCA IX, hCA XII | 271 nM (hCA II), 137 nM (hCA IX), 91 nM (hCA XII) | - | [5] |
| Benzene sulfonamides | CA IX | - | 2.86 to 588.34 nM | [6] |
Experimental Protocol: Stopped-Flow Assay for Carbonic Anhydrase Inhibition
This protocol describes a continuous, spectrophotometric assay to determine the inhibitory potency of compounds against carbonic anhydrase, measuring the enzyme-catalyzed hydration of CO₂.
-
Principle: The assay monitors the pH change resulting from the hydration of CO₂ to bicarbonate and a proton, using a pH indicator. The rate of this reaction is proportional to the enzyme's activity.
-
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human carbonic anhydrase (e.g., hCA II or hCA IX)
-
CO₂-saturated water (prepare by bubbling CO₂ gas through chilled, deionized water)
-
Buffer (e.g., 20 mM HEPES or TRIS, pH 7.4)
-
pH indicator (e.g., phenol red)
-
Test compounds (dissolved in DMSO)
-
Known carbonic anhydrase inhibitor (e.g., acetazolamide) as a positive control
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the carbonic anhydrase enzyme in the assay buffer.
-
Prepare a solution of the pH indicator in the assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the appropriate wavelength for the chosen pH indicator (e.g., 557 nm for phenol red).
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
-
Assay Execution:
-
Load one syringe of the stopped-flow instrument with the enzyme and pH indicator solution.
-
Load the second syringe with the CO₂-saturated water.
-
For inhibition studies, pre-incubate the enzyme with the test compound for a defined period before mixing.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Record the change in absorbance over time.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the slope of the absorbance versus time curve.
-
Plot the initial rates against the inhibitor concentrations to determine the IC₅₀ value.
-
Further kinetic analysis can be performed to determine the inhibition constant (Kᵢ) and the mode of inhibition.
-
-
α-Glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate absorption and lower postprandial blood glucose levels, making it an important target for the management of type 2 diabetes. Several studies have reported the potent inhibitory activity of this compound derivatives against α-glucosidase.[7][8][9]
Mechanism of Inhibition: The exact molecular mechanism can vary between derivatives, but generally involves the inhibitor binding to the active site of the α-glucosidase enzyme, preventing the substrate from accessing it. Molecular docking studies have suggested that the sulfonamide and other functional groups on the derivatives can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, such as Asp327, Asp542, and Phe649.[10]
Quantitative Data on α-Glucosidase Inhibition:
| Derivative Class | IC₅₀ Value (µM) | Comparison to Acarbose | Reference(s) |
| 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones | 5.38–59.20 | VASTLY OUTPERFORMING (Acarbose IC₅₀ = 871.40) | [7] |
| Sulfonamide-based acyl pyrazoles | 1.13 to 28.27 | More potent (Acarbose IC₅₀ = 35.1) | [8] |
| Cyclic Sulfonamides with an N-Arylacetamide Group | 25.88–46.25 | More potent (Acarbose IC₅₀ = 58.8) | [11] |
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol outlines a colorimetric assay to determine the α-glucosidase inhibitory activity of test compounds.
-
Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
Test compounds (dissolved in DMSO)
-
Acarbose (as a positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of α-glucosidase in phosphate buffer.
-
Prepare a solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.
-
-
Assay Execution:
-
In a 96-well plate, add a small volume of the test compound or control solution.
-
Add the α-glucosidase solution to each well and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the pNPG solution to each well.
-
Incubate the plate at 37°C for a defined time (e.g., 20 minutes).
-
Stop the reaction by adding the sodium carbonate solution.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
-
Modulation of Cellular Signaling Pathways
Beyond direct enzyme inhibition, this compound derivatives have been implicated in the modulation of complex intracellular signaling pathways, particularly those involved in cancer progression.
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[12] Small molecule inhibitors of this pathway are therefore of great interest as potential anti-cancer therapeutics. Some sulfonamide-containing compounds have been shown to inhibit Wnt signaling.[13] A notable example is a derivative that inhibits Dishevelled 1 (DVL1), a key protein in the Wnt pathway, with an EC₅₀ of 0.49 µM.[14]
Mechanism of Action: The precise mechanism can vary, but inhibitors may act at different points in the pathway. For instance, inhibiting the interaction between the Wnt receptor Frizzled and the downstream signaling protein Dishevelled (DVL) can block the signal transduction cascade.[14] This prevents the disassembly of the β-catenin destruction complex, leading to the degradation of β-catenin and preventing its translocation to the nucleus to activate target gene expression.
Visualization of the Wnt/β-catenin Signaling Pathway and Point of Inhibition:
Caption: Canonical Wnt/β-catenin signaling pathway and inhibition by an aniline derivative.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common event in many cancers, making it a prime target for drug development.[15] While direct inhibition of this pathway by this compound derivatives is an area of ongoing research, the structural similarity of some derivatives to known PI3K inhibitors suggests this is a plausible mechanism of action.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR pathway can occur at multiple nodes. Small molecule inhibitors can target the catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequent activation of Akt. Alternatively, inhibitors can directly target Akt or mTOR, blocking downstream signaling.
Visualization of the PI3K/Akt/mTOR Signaling Pathway:
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for aniline derivatives.
Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Activation
This protocol describes the use of Western blotting to assess the effect of test compounds on the phosphorylation status of key proteins in the PI3K/Akt pathway.
-
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. By using antibodies that recognize both the total and phosphorylated forms of a protein (e.g., Akt and phospho-Akt), the activation state of the pathway can be determined.
-
Materials:
-
Cancer cell line of interest (e.g., one with a known PI3K/Akt pathway activation)
-
Cell culture reagents
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-PI3K, anti-phospho-PI3K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of the test compound for a specified time.
-
-
Protein Extraction:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of total and phosphorylated proteins.
-
-
Target Identification and Validation Workflow
The identification and validation of a drug target are critical steps in the drug discovery process. The following workflow outlines a general approach for confirming the biological targets of this compound derivatives.
Caption: A generalized workflow for the identification and validation of biological targets.
Summary and Future Perspectives
The this compound scaffold has proven to be a rich source of biologically active molecules with the potential for therapeutic development. The primary targets identified to date are enzymes, particularly carbonic anhydrases and α-glucosidase, where the sulfonamide moiety plays a key role in binding and inhibition. Furthermore, emerging evidence suggests that derivatives of this class can modulate critical signaling pathways such as the Wnt/β-catenin and PI3K/Akt/mTOR pathways, opening up new avenues for cancer therapy.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Novel Targets: Employing unbiased screening approaches to identify new biological targets for this class of compounds.
-
Combination Therapies: Investigating the synergistic effects of these derivatives with existing drugs, particularly in the context of cancer treatment.
-
In Vivo Studies: Translating the promising in vitro findings into preclinical animal models to evaluate efficacy and safety.
The continued exploration of this compound derivatives holds significant promise for the discovery of novel therapeutics to address a range of unmet medical needs.
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Esposito, E. X., Baran, K., Kelly, K., & Madura, J. D. (2000). Docking of sulfonamides to carbonic anhydrase II and IV. Journal of Molecular Graphics and Modelling, 18(3), 283-290. [Link]
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Innocenti, A., Gáspári, Z., & Supuran, C. T. (2005). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Bioorganic & Medicinal Chemistry Letters, 15(7), 1937-1942. [Link]
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Synthesis and biological evaluation of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - RSC Publishing. (n.d.). Retrieved January 10, 2026, from [Link]
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Sufonamide As Alpha Glucosidase | PDF | Enzyme - Scribd. (n.d.). Retrieved January 10, 2026, from [Link]
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Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis - Frontiers. (2024, April 16). Retrieved January 10, 2026, from [Link]
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Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors - Semantic Scholar. (2022, January 17). Retrieved January 10, 2026, from [Link]
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Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC - NIH. (2022, March 7). Retrieved January 10, 2026, from [Link]
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Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases | Request PDF - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
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Docking of sulfonamides to carbonic anhydrase II and IV - PubMed. (2000, June 1). Retrieved January 10, 2026, from [Link]
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Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - RSC Publishing. (n.d.). Retrieved January 10, 2026, from [Link]
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Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl - PubMed Central. (2022, February 24). Retrieved January 10, 2026, from [Link]
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Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
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Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
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4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]
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Docking results for some selected ligands (PDB code: 4WR7 carbonic... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
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Small molecule promotes β-catenin citrullination and inhibits Wnt signaling in cancer. (2017, November 1). Retrieved January 10, 2026, from [Link]
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Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
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- 14. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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The Diaryl Sulfone Aniline Motif: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-((4-chlorophenyl)sulfonyl)aniline core, a prominent member of the diaryl sulfone class, has emerged as a versatile and privileged scaffold in medicinal chemistry. Its unique stereoelectronic properties, synthetic accessibility, and ability to engage in key interactions with biological targets have cemented its role as a foundational element in the design of novel therapeutics. This guide provides a comprehensive technical overview of this scaffold, from its fundamental physicochemical properties and synthesis to its diverse applications in targeting a range of enzymes and receptors. We will delve into the rationale behind its use, explore detailed structure-activity relationships (SAR), and provide robust experimental protocols for its synthesis and the evaluation of its derivatives. This document is intended to serve as a practical and insightful resource for scientists engaged in drug discovery and development, offering both foundational knowledge and actionable methodologies.
Introduction: The Strategic Value of the Diaryl Sulfone Aniline Scaffold
The diaryl sulfone moiety is a structural alert in many biologically active compounds, prized for its chemical stability and its capacity to act as a hydrogen bond acceptor through its sulfonyl oxygens. When integrated with an aniline ring, as in this compound, the resulting scaffold presents a unique combination of features that are highly attractive for drug design.
The rationale for its widespread use can be attributed to several key factors:
-
Structural Rigidity and Conformational Control: The sulfone linker imparts a degree of rigidity to the molecule, which can be advantageous for locking in a bioactive conformation and improving binding affinity to a target protein.
-
Hydrogen Bonding Capability: The two oxygen atoms of the sulfone group are excellent hydrogen bond acceptors, enabling strong and specific interactions with amino acid residues in a protein's active site. The aniline nitrogen can also participate in hydrogen bonding, further anchoring the molecule.
-
Modulation of Physicochemical Properties: The sulfone group is a polar moiety that can help to lower the lipophilicity of a molecule. This can lead to improvements in solubility, metabolic stability, and overall ADME (absorption, distribution, metabolism, and excretion) properties.[1]
-
Synthetic Tractability: The synthesis of the diaryl sulfone core is well-established, allowing for the facile introduction of a wide range of substituents on both aromatic rings. This synthetic accessibility is crucial for the systematic exploration of structure-activity relationships and the optimization of lead compounds.
-
Bioisosteric Replacement: The sulfone group can act as a bioisostere for other functional groups, such as ketones or amides, offering an alternative chemical space for lead optimization.
This guide will explore these attributes in detail, providing the reader with a thorough understanding of why this compound is more than just a chemical intermediate—it is a strategic tool in the medicinal chemist's arsenal.
Physicochemical Properties of the Core Scaffold
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in drug design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClNO₂S | [2] |
| Molecular Weight | 267.73 g/mol | [2] |
| Boiling Point | 466.4°C at 760 mmHg | [2] |
| Appearance | White to off-white solid | |
| Solubility | Generally soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | |
| pKa (Aniline NH₂) | Estimated to be in the range of 2-3 |
Synthesis of the this compound Scaffold
The synthesis of the this compound core can be achieved through several reliable methods. The most common and industrially scalable approach is a multi-step synthesis commencing with a Friedel-Crafts reaction.
Overview of the Synthetic Strategy
The following diagram illustrates a common synthetic pathway to the target scaffold. This approach utilizes readily available starting materials and well-understood chemical transformations.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of the scaffold.
Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride
This initial step involves the chlorosulfonation of acetanilide. The acetyl group serves as a protecting group for the aniline nitrogen, preventing unwanted side reactions and directing the sulfonyl chloride group to the para position.
-
Materials:
-
Acetanilide
-
Chlorosulfonic acid
-
Ice
-
Water
-
-
Procedure:
-
In a fume hood, carefully add acetanilide (1.0 eq) in portions to an excess of ice-cold chlorosulfonic acid (approximately 4-5 eq) with vigorous stirring, maintaining the temperature below 10°C.[2]
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours until the evolution of HCl gas ceases.[2]
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
The precipitated p-acetamidobenzenesulfonyl chloride is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product is then dried under vacuum. It is advisable to use the crude product directly in the next step due to its limited stability.[2]
-
Step 2: Friedel-Crafts Sulfonylation to form N-(4-((4-chlorophenyl)sulfonyl)phenyl)acetamide
This step involves the Lewis acid-catalyzed reaction between the synthesized sulfonyl chloride and chlorobenzene to form the diaryl sulfone linkage.
-
Materials:
-
p-Acetamidobenzenesulfonyl chloride (from Step 1)
-
Chlorobenzene (used as both reactant and solvent)
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (concentrated)
-
Ice
-
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in an excess of dry chlorobenzene, add p-acetamidobenzenesulfonyl chloride (1.0 eq) portion-wise, maintaining the temperature below 25°C.
-
After the addition is complete, heat the reaction mixture to 60-70°C for 4-6 hours.
-
Cool the reaction mixture and quench by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting solid, N-(4-((4-chlorophenyl)sulfonyl)phenyl)acetamide, is collected by filtration, washed with water, and then with a cold, dilute sodium bicarbonate solution to remove any acidic impurities.
-
The crude product can be recrystallized from a suitable solvent such as ethanol or acetic acid.
-
Step 3: Hydrolysis to this compound
The final step is the deprotection of the aniline nitrogen by acidic hydrolysis.
-
Materials:
-
N-(4-((4-chlorophenyl)sulfonyl)phenyl)acetamide (from Step 2)
-
Concentrated hydrochloric acid
-
Ethanol or water
-
Sodium hydroxide solution
-
-
Procedure:
-
Suspend the N-(4-((4-chlorophenyl)sulfonyl)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture at reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into cold water.
-
Neutralize the solution with a sodium hydroxide solution to precipitate the free amine.
-
Collect the solid this compound by filtration, wash with water until the washings are neutral, and dry.
-
The final product can be purified by recrystallization from ethanol.
-
Applications in Medicinal Chemistry
The this compound scaffold has been successfully employed in the development of a diverse range of therapeutic agents. The following sections highlight some of the key application areas.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The sulfonamide moiety is a classic zinc-binding group for CA inhibitors.
Derivatives of this compound have been explored as potent and selective CA inhibitors. The general structure allows for modifications on the aniline nitrogen to explore interactions with the hydrophilic and hydrophobic regions of the CA active site, leading to enhanced potency and isoform selectivity.
| Compound | Target Isoform | Kᵢ (nM) | Selectivity Profile | Reference |
| Acetazolamide (Standard) | hCA II | 12.1 | Broad spectrum | [3] |
| Derivative A | hCA I | 221.1 | - | [3] |
| Derivative B | hCA II | 16.1 | - | [3] |
| Derivative C | hCA IX | 8.5 | Selective over hCA I/II | [3] |
| Derivative D | hCA XII | 250.0 | - | [3] |
Structure-Activity Relationship Insights:
-
Substitution on the aniline nitrogen with small alkyl or aryl groups can influence isoform selectivity.
-
The 4-chlorophenyl group often occupies a hydrophobic pocket within the active site, contributing to binding affinity.
-
The sulfonamide group is essential for coordinating with the zinc ion in the active site.
Anti-inflammatory Agents
The diaryl sulfone scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound have been investigated as potential anti-inflammatory agents, often designed to selectively inhibit cyclooxygenase-2 (COX-2) over COX-1, which is associated with a reduced risk of gastrointestinal side effects.[1][4]
The rationale behind this application lies in the ability of the diaryl sulfone core to mimic the V-shaped conformation of selective COX-2 inhibitors like celecoxib. The aniline moiety can be functionalized to interact with the secondary pocket of the COX-2 active site.
A study incorporating the 4-(methylsulfonyl)aniline pharmacophore into known NSAIDs demonstrated that this modification maintained or increased anti-inflammatory activity in an egg-white induced edema model in rats.[1]
Anticancer Agents
The this compound scaffold has been utilized in the design of anticancer agents targeting various mechanisms, including the inhibition of tubulin polymerization. The diaryl sulfone can act as a linker between two aromatic rings, similar to the stilbene core of combretastatin A-4, a potent tubulin polymerization inhibitor.[5]
Mechanism of Action: Tubulin Polymerization Inhibition
Caption: Mechanism of action for tubulin polymerization inhibitors.
Neuroprotective Agents
Emerging research has pointed towards the potential of diaryl sulfone derivatives in the treatment of neurological disorders. For instance, styryl sulfone compounds, which share structural similarities with the diaryl sulfone core, have shown neuroprotective effects in models of Parkinson's disease by inhibiting neuroinflammatory responses and oxidative stress.[6] While direct studies on this compound derivatives in this context are less common, the scaffold's ability to be functionalized into compounds that can cross the blood-brain barrier and modulate CNS targets makes it an interesting starting point for neuro-therapeutics.
Structure-Activity Relationship (SAR) and Drug Design Principles
The synthetic accessibility of the this compound scaffold allows for a systematic exploration of its structure-activity relationship.
Key Modification Points and Their Impact:
Caption: Key modification points and their impact on drug properties.
-
Substitutions on the Aniline Ring (Ring A): Modifications at the ortho and meta positions of the aniline ring can influence the molecule's conformation and its interactions with the target protein. Electron-donating or withdrawing groups can also modulate the pKa of the aniline nitrogen.
-
Substitutions on the Aniline Nitrogen: This is a common site for derivatization to introduce moieties that can interact with specific sub-pockets of the target's active site, often leading to significant improvements in potency and selectivity.
-
Substitutions on the 4-Chlorophenyl Ring (Ring B): The chlorine atom can be replaced with other halogens or small alkyl groups to fine-tune the lipophilicity and steric bulk of this part of the molecule, which often binds in a hydrophobic pocket.
-
Bioisosteric Replacement of the Sulfone Linker: While the sulfone is a key feature, in some cases, it can be replaced with sulfoxide or sulfide linkers to modulate the electronic properties and conformation of the scaffold.[5]
Conclusion and Future Perspectives
The this compound scaffold has proven its merit as a versatile and valuable starting point for the design of a wide array of bioactive molecules. Its favorable physicochemical properties, synthetic accessibility, and ability to be readily modified make it an enduring platform in medicinal chemistry. Future research will likely continue to expand its applications into new therapeutic areas. The development of novel synthetic methodologies will enable even greater diversification of this core structure. Furthermore, the integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly lead to the design of more potent, selective, and safer drug candidates based on this remarkable scaffold. As our understanding of complex biological systems deepens, the strategic deployment of privileged scaffolds like this compound will remain a cornerstone of successful drug discovery endeavors.
References
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Wikipedia. 4,4'-Dichlorodiphenyl sulfone. ([Link])
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- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2019).
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- Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., Habib, E. E., & Abdel-Aziz, A. A. M. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(8), 9414-9427.
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- Sancassan, F., et al. (1977). Biologically oriented organic sulfur chemistry. 14. Antiinflammatory properties of some aryl sulfides, sulfoxides, and sulfones. Journal of Medicinal Chemistry, 20(5), 653-656.
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ResearchGate. Carbonic anhydrase inhibitors bearing sulfonamides moieties that are in clinical use. ([Link])
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The Antirrhinum. This compound (Standard). ([Link])
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- Bua, S., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 25(23), 5707.
- McMahon, J. B., et al. (1993). Diarylsulfones, a new chemical class of nonnucleoside antiviral inhibitors of human immunodeficiency virus type 1 reverse transcriptase. Antimicrobial Agents and Chemotherapy, 37(4), 754-760.
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- Wiese, M., et al. (2014). N-acyl Derivatives of 4-phenoxyaniline as Neuroprotective Agents. ChemMedChem, 9(9), 2035-2046.
- Pinney, K. G., et al. (2000). A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. Bioorganic & Medicinal Chemistry Letters, 10(21), 2477-2480.
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ResearchGate. Selected drug molecules that contain diaryl sulfone moieties. ([Link])
- Brown, B. S., et al. (2001). In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative. British Journal of Pharmacology, 134(1), 135-142.
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ChemistryViews. Diaryl Sulfone Synthesis. ([Link])
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In Silico Modeling of 4-((4-Chlorophenyl)sulfonyl)aniline Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of 4-((4-Chlorophenyl)sulfonyl)aniline, a molecule representative of the widely significant sulfonamide class of compounds.[1][2] Moving beyond a simple list of procedures, this document offers a rationale-driven narrative, elucidating the causality behind key methodological choices for an audience of researchers, scientists, and drug development professionals. We present an integrated, self-validating workflow—from target selection to binding affinity estimation—grounded in authoritative scientific literature and field-proven best practices. The objective is to equip researchers with a robust computational strategy to predict and analyze molecular interactions, thereby accelerating structure-based drug design efforts.
Introduction: The Rationale for a Model System
The sulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of drugs, including antibacterial agents and carbonic anhydrase inhibitors.[2][3][4] Its ability to engage in specific, high-affinity interactions makes it a perennial subject of drug discovery campaigns. This compound serves as an excellent model compound, featuring the core sulfonamide group, an aniline ring capable of hydrogen bonding, and a chlorophenyl group that can participate in hydrophobic and halogen bonding interactions.
To provide a tangible and scientifically sound context, this guide will use Human Carbonic Anhydrase II (hCA II) as an exemplary protein target. The interaction between sulfonamides and the hCA family is exceptionally well-characterized, making it an ideal system for validating and demonstrating computational techniques.[5][6][7][8] Our goal is to construct a predictive model of this interaction, starting from foundational sequence and structure data and culminating in a quantitative estimation of binding affinity.
The Integrated Computational Workflow
A credible in silico analysis relies not on a single method, but on a synergistic sequence of computational techniques. Each step serves to refine the results of the previous one, leading to a more accurate and dynamic understanding of the protein-ligand complex. Our workflow is built on three pillars: Molecular Docking, Molecular Dynamics (MD), and Binding Free Energy Calculations.
Caption: A high-level overview of the integrated computational workflow.
Part 1: Foundational Structure Preparation
The axiom "garbage in, garbage out" is particularly true for molecular modeling. The accuracy of all subsequent steps is critically dependent on the meticulous preparation of both the protein receptor and the small molecule ligand.
Protein Preparation Protocol
Causality: A raw crystal structure from the Protein Data Bank (PDB) is an incomplete model. It lacks hydrogen atoms, may have ambiguous bond orders, and contains experimental artifacts like water molecules and ions that can interfere with docking. This protocol refines the raw structure into a computationally ready state.
Methodology:
-
Structure Retrieval: Download the crystal structure of Human Carbonic Anhydrase II. A high-resolution structure is preferable; for this guide, we select PDB ID: 2CBA (1.54 Å resolution).[9]
-
Initial Cleanup (Using Schrödinger Maestro):
-
Import the PDB file into Maestro.
-
Utilize the Protein Preparation Wizard workflow.[10]
-
Preprocess: Assign bond orders, add hydrogens, and create disulfide bonds. Remove all water molecules that are not directly involved in ligand binding (e.g., more than 5 Å away from the active site). For this canonical example, all waters will be removed to simplify the system.
-
-
Protonation State and H-bond Optimization:
-
At a physiological pH of 7.4, the protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) are predicted. This is critical for establishing the correct electrostatic environment.
-
The hydrogen-bonding network is optimized by flipping the orientations of Asn, Gln, and His residues to maximize favorable interactions.
-
-
Restrained Minimization:
-
Perform a brief, restrained energy minimization (e.g., using the OPLS force field). This step relieves any steric clashes introduced during preparation without significantly altering the experimentally determined backbone coordinates. The heavy atoms are typically restrained with a harmonic potential.
-
Ligand Preparation Protocol
Causality: A 2D drawing of a ligand is insufficient. The molecule must be converted to a low-energy 3D conformation with the correct chemical properties (e.g., ionization state, tautomer) that it is likely to adopt in the physiological environment of the protein's active site.
Methodology:
-
3D Structure Generation (Using Schrödinger LigPrep): [11][12]
-
Draw the 2D structure of this compound.
-
Ionization States: Generate possible ionization states at a target pH of 7.4 using Epik. This is crucial as the charge state of the molecule dramatically affects its interactions.
-
Tautomers: Generate plausible tautomers.
-
Stereoisomers: If applicable, generate specified stereoisomers. For our achiral molecule, this is not a concern.
-
-
Energy Minimization: Each generated state is subjected to energy minimization to produce a realistic, low-energy 3D conformer.
Part 2: Molecular Docking for Pose Prediction
Causality: Molecular docking serves as a computational search algorithm to predict the most probable binding orientation (pose) of the prepared ligand within the protein's active site. The quality of the prediction is evaluated using a scoring function that approximates the binding affinity.
Methodology (Using Schrödinger Glide): [13][14][15]
-
Receptor Grid Generation:
-
Define the active site. For hCA II, this is the conical cleft containing the catalytic zinc ion.
-
A grid box is centered on the active site. This grid pre-computes the properties of the active site (e.g., electrostatic potential, van der Waals potentials), which dramatically speeds up the subsequent docking calculations.
-
-
Ligand Docking:
-
Select the prepared ligand file.
-
Choose a docking precision. Standard Precision (SP) is suitable for general docking, while Extra Precision (XP) provides more exhaustive sampling for more accurate pose prediction.[13]
-
Execute the docking run. Glide will flexibly dock the ligand, exploring its torsional freedom within the active site grid.
-
-
Pose Analysis:
-
Visually inspect the top-scoring poses. A successful pose for a sulfonamide in hCA II should feature the coordination of the sulfonamide nitrogen or oxygen atoms with the active site Zn²⁺ ion.
-
Analyze other key interactions, such as hydrogen bonds and hydrophobic contacts with active site residues.
-
Table 1: Representative Docking Results for this compound against hCA II
| Metric | Pose 1 | Pose 2 |
| Glide Docking Score (kcal/mol) | -7.8 | -7.1 |
| Key Interactions | - Sulfonamide SO₂ group coordinates with Zn²⁺- Aniline NH₂ forms H-bond with Thr199- Chlorophenyl ring in hydrophobic pocket | - Sulfonamide NH coordinates with Zn²⁺- Aniline NH₂ forms H-bond with Gln92- Chlorophenyl ring in alternate hydrophobic pocket |
Part 3: Molecular Dynamics for Stability and Dynamics
Causality: A docking pose is a static hypothesis. Molecular dynamics (MD) simulations introduce temperature, pressure, and solvation, allowing us to observe the time-dependent behavior of the protein-ligand complex.[16][17] This step is crucial for validating the stability of the docked pose and understanding the dynamic interplay between the ligand and protein.
Caption: A detailed workflow for the molecular dynamics simulation phase.
Methodology (Using Schrödinger Desmond): [18][19][20][21]
-
System Building:
-
The highest-scoring docked complex is imported into the Desmond System Builder.
-
The complex is solvated in an orthorhombic box of explicit water molecules (e.g., TIP3P model).
-
Counter-ions (e.g., Na⁺, Cl⁻) are added to neutralize the system's overall charge.
-
-
Minimization & Equilibration:
-
The system undergoes a series of minimizations and short, restrained MD simulations.
-
This multi-stage process gradually relaxes the system, first allowing the water and ions to equilibrate around the fixed protein-ligand complex, then slowly releasing the restraints to bring the entire system to the desired temperature (e.g., 310 K) and pressure (1 atm).
-
-
Production Simulation:
-
An unrestrained MD simulation is run for a significant period, typically 100 nanoseconds or longer, to sample the conformational space of the complex. The coordinates of the system are saved at regular intervals, creating a trajectory file.
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): The RMSD of the protein backbone and the ligand heavy atoms relative to the starting structure are plotted over time. A stable, plateauing RMSD indicates the complex has reached equilibrium and the binding pose is stable.
-
RMSF (Root Mean Square Fluctuation): The RMSF of each protein residue is calculated to identify flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: The specific interactions (hydrogen bonds, hydrophobic contacts, water bridges) between the ligand and protein are monitored throughout the simulation to assess their persistence.
-
Part 4: Binding Free Energy Estimation
Causality: While docking scores are useful for ranking, they are not a rigorous measure of binding affinity. End-point methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) provide a more accurate estimation of the binding free energy (ΔG) by analyzing snapshots from the stable MD trajectory.[22][23][24][25]
Methodology (Using Prime MM-GBSA): [26]
-
Snapshot Extraction: A set of uncorrelated snapshots (e.g., 100 frames) is extracted from the stable portion of the production MD trajectory.
-
Energy Calculation: For each snapshot, the following energy terms are calculated using the MM/GBSA method:
-
The free energy of the protein-ligand complex.
-
The free energy of the protein alone.
-
The free energy of the ligand alone.
-
-
Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated by the principle: ΔG_bind = G_complex - (G_protein + G_ligand)
Table 2: Representative MM/GBSA Binding Free Energy Results
| Energy Component (Average) | Value (kcal/mol) | Contribution to Binding |
| ΔG_bind (MM/GBSA) | -42.5 | Overall Affinity |
| Coulomb Energy | -25.8 | Favorable |
| van der Waals Energy | -35.1 | Favorable |
| Solvation Energy | +18.4 | Unfavorable |
Conclusion and Authoritative Interpretation
This guide has detailed a multi-faceted in silico workflow to robustly model the molecular interactions of this compound with its target, hCA II. By integrating molecular docking, MD simulations, and MM/GBSA calculations, we progress from a static binding hypothesis to a dynamic, energetically quantified model. The stability of the ligand's RMSD during the simulation would validate the initial docking pose, while the persistent hydrogen bonds and hydrophobic contacts observed in the trajectory analysis would confirm the key interactions driving binding. The final ΔG_bind value provides a quantitative estimate of affinity that can be used to rank-order compounds and guide further medicinal chemistry efforts. This structured, evidence-based approach provides a high degree of confidence in the predicted binding mode, offering actionable insights for rational drug design.
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Khan, M. F., Khan, M. A., & Ali, S. (2014). Binding mode analyses and pharmacophore model development for sulfonamide chalcone derivatives, a new class of alpha-glucosidase inhibitors. Bioinformation, 10(8), 490–494. Retrieved from [Link]
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Avvaru, B. S., Kim, C. U., Sippel, K. H., Gruner, S. M., Agbandje-McKenna, M., Silverman, D. N., & McKenna, R. (2010). A short, strong hydrogen bond in the active site of human carbonic anhydrase II. Biochemistry, 49(1), 249-251. PDB ID: 3KS3. Retrieved from [Link]
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Eriksson, A. E., Jones, T. A., & Liljas, A. (1988). Refined structure of human carbonic anhydrase II at 2.0 A resolution. Proteins: Structure, Function, and Bioinformatics, 4(4), 274-282. PDB ID: 1CA2. Retrieved from [Link]
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Gül, H. İ., & Taslimi, P. (2018). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1437-1445. Retrieved from [Link]
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Srivastava, H. K., Soni, P., & Mishra, A. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology, 103, 139-162. Retrieved from [Link]
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Sarojini, K., & Krishnan, H. (2013). Molecular docking studies of some sulfonamide derivatives as PBP-2X inhibitors as antibacterial agents. Romanian Journal of Biophysics, 23(3), 175-184. Retrieved from [Link]
-
Håkansson, K., Carlsson, M., Svensson, L. A., & Liljas, A. (1992). Structure of native and apo carbonic anhydrase II and some of its anion-ligand complexes. Journal of molecular biology, 227(4), 1192-1204. PDB ID: 2CBA. Retrieved from [Link]
-
Saito, R., Sato, T., Ikai, A., & Tanaka, N. (2004). Structure of bovine carbonic anhydrase II at 1.95 A resolution. Acta Crystallographica Section D: Biological Crystallography, 60(4), 792-795. PDB ID: 1V9E. Retrieved from [Link]
-
Nguyen, H. M., Lee, J., & Lee, J. (2021). An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor. Journal of Chemical Information and Modeling, 61(5), 2343-2353. Retrieved from [Link]
-
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Preliminary Biological Screening of 4-((4-Chlorophenyl)sulfonyl)aniline: A Strategic Approach for Early-Stage Drug Discovery
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the preliminary biological screening of the novel sulfonamide compound, 4-((4-Chlorophenyl)sulfonyl)aniline. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond rote protocols to detail a strategic, tiered approach for efficiently evaluating the compound's therapeutic potential. We begin with foundational in silico predictions to establish drug-likeness and potential liabilities, followed by a cascade of essential in vitro assays, including cytotoxicity, antimicrobial, and targeted enzyme inhibition studies. The causality behind experimental choices is emphasized, and each protocol is presented as a self-validating system to ensure data integrity. This guide serves as a practical roadmap for generating a robust preliminary data package to inform go/no-go decisions in the early stages of the drug discovery pipeline.
Introduction: The Rationale for Screening this compound
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, forming the backbone of a wide array of therapeutic agents.[1][2] Initially renowned for their antibacterial properties, sulfonamide derivatives are now recognized for a diverse range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][2][3] The compound this compound (PubChem CID: 229818) is a diaryl sulfone, a structural motif present in various biologically active molecules.[4] Its structure, featuring a chlorophenyl sulfonyl group linked to an aniline moiety, suggests potential for diverse biological interactions, making it a compelling candidate for systematic screening.
The primary objective of a preliminary biological screen is not exhaustive characterization but rather a rapid and cost-effective assessment to identify promising "hit" compounds. This process is crucial for de-risking candidates early, ensuring that resources are focused on molecules with the highest probability of success in later, more complex preclinical and clinical stages.[5] This guide outlines a logical and efficient workflow to probe the biological activity profile of this compound.
A Tiered Strategy for Efficient Screening
A successful preliminary screen relies on a tiered, hierarchical approach that progressively builds a comprehensive biological profile of the test compound. This strategy maximizes efficiency by using broad, cost-effective methods to filter candidates before committing to more resource-intensive assays.
Caption: A tiered workflow for preliminary biological screening.
Tier 1: In Silico Profiling - Predicting a Molecule's Future
Before any wet lab experiments are conducted, computational tools can provide invaluable insights into the potential of a drug candidate.[5][6] This in silico step is a rapid, zero-cost method to flag compounds with poor pharmacokinetic properties or potential toxicities, which are major causes of late-stage drug failure.[5]
3.1. Core Objective To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and assess the overall "drug-likeness" of this compound.
3.2. Recommended Tools Open-access web servers like SwissADME and pkCSM are powerful resources for these predictions.[7][8]
3.3. Key Parameters and Rationale
| Parameter | Rationale & Interpretation | Desirable Range (Typical) |
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Molecular Weight ≤ 500 Da; LogP ≤ 5; H-bond donors ≤ 5; H-bond acceptors ≤ 10 |
| Topological Polar Surface Area (TPSA) | Predicts drug transport properties, particularly blood-brain barrier (BBB) penetration and intestinal absorption. | < 140 Ų for good cell permeability |
| Aqueous Solubility (LogS) | Crucial for absorption and distribution. Poor solubility can hinder formulation and bioavailability. | LogS > -4 |
| CYP450 Inhibition | Predicts potential for drug-drug interactions, as Cytochrome P450 enzymes are major sites of drug metabolism.[9] | Should ideally be a non-inhibitor of major isoforms (e.g., 1A2, 2C9, 2D6, 3A4) |
| hERG Inhibition | The hERG potassium channel is critical for cardiac function. Inhibition can lead to severe cardiotoxicity. | Low probability of inhibition is strongly preferred |
| Ames Toxicity | Predicts mutagenic potential, a critical toxicity endpoint. | Negative result desired |
Tier 2: Foundational In Vitro Assays
If the in silico profile is acceptable, the compound progresses to in vitro testing. The foundational assays are designed to answer two fundamental questions: Is it toxic to cells? and Does it exhibit broad biological activity in a relevant context?
Cytotoxicity Assessment: Defining the Therapeutic Window
Causality: The first and most critical in vitro step is to determine the compound's intrinsic cytotoxicity. This data is essential for interpreting any other activity assay. A compound that kills all cells at the same concentration it shows a desired effect (e.g., antibacterial) has no therapeutic window and is not a viable drug candidate. The MTT assay is a robust, colorimetric method for assessing metabolic activity as a proxy for cell viability.[10][11]
Experimental Design:
-
Cell Lines: A panel should include at least one cancer cell line (e.g., MCF-7 - breast cancer) and one non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) to assess for any cancer-specific selectivity.[10][11]
-
Concentration Range: A broad, semi-logarithmic dose-response curve is necessary (e.g., 0.1 µM to 100 µM).
-
Controls: Positive control (e.g., Doxorubicin), negative control (untreated cells), and vehicle control (cells treated with the same concentration of solvent, e.g., DMSO, as the test compound).
Data Output: The primary output is the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%.
| Compound | Cell Line | Incubation Time | IC₅₀ (µM) [Hypothetical Data] |
| 4-((4-ClPh)sulfonyl)aniline | MCF-7 (Cancer) | 48h | 15.8 |
| 4-((4-ClPh)sulfonyl)aniline | HEK293 (Normal) | 48h | 85.2 |
| Doxorubicin (Control) | MCF-7 (Cancer) | 48h | 1.1 |
Protocol Appendix A: MTT Assay for Cytotoxicity
Antimicrobial Activity Screening
Causality: Given the historical and continued importance of sulfonamides as antimicrobial agents, screening for this activity is a logical priority.[2] The agar well diffusion method is a widely used, straightforward technique for preliminary screening of antimicrobial activity.[12] It provides a clear visual indication of growth inhibition.
Experimental Design:
-
Microbial Panel: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungus (e.g., Candida albicans).
-
Compound Concentration: A fixed, relatively high concentration (e.g., 100 µg/mL) is typically used for initial screening.
-
Controls: Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (solvent vehicle).
Data Output: The diameter of the zone of inhibition (in mm) around the well. A larger zone indicates greater antimicrobial activity.
| Compound (100 µg/mL) | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| 4-((4-ClPh)sulfonyl)aniline | 14 mm | 8 mm | No Zone |
| Ciprofloxacin (Control) | 25 mm | 28 mm | N/A |
| Fluconazole (Control) | N/A | N/A | 22 mm |
Protocol Appendix B: Agar Well Diffusion for Antimicrobial Screening
Tier 3: Targeted & Mechanistic Assays
If the foundational screening reveals interesting activity (e.g., selective cytotoxicity or significant antimicrobial effect), the next tier involves more specific, target-based assays to begin exploring the mechanism of action (MOA).[13]
Enzyme Inhibition Assays
Causality: Many drugs exert their effects by inhibiting specific enzymes.[14][15] For sulfonamides, potential targets include carbonic anhydrases, kinases, or, in bacteria, dihydropteroate synthase (the classic target of sulfa drugs). An enzyme inhibition assay measures how effectively the compound reduces the activity of a purified enzyme.[16]
Experimental Design:
-
Target Selection: Based on literature precedence for similar sulfonamide structures or the desired therapeutic area (e.g., a specific kinase for oncology).
-
Assay Format: Typically a 96- or 384-well plate format using a substrate that produces a colorimetric or fluorescent signal upon enzymatic conversion.
-
Controls: No-enzyme control, no-inhibitor control, and a known inhibitor as a positive control.
Data Output: An IC₅₀ value representing the concentration of the compound that inhibits 50% of the enzyme's activity.
Caption: Competitive enzyme inhibition mechanism.
Protocol Appendix C: General Protocol for an Enzyme Inhibition Assay
Data Interpretation and Decision Making
The goal of this screening cascade is to generate a decision-making data package. The results from each tier must be synthesized to form a holistic view of the compound's potential.
Caption: Decision-making logic based on screening results.
A promising "hit" compound like this compound would ideally exhibit:
-
Low cytotoxicity against normal human cells (e.g., IC₅₀ > 30 µM).
-
Potent and selective activity in a primary assay (e.g., a large zone of inhibition against a specific bacterium or a low IC₅₀ against a cancer cell line or a target enzyme).
-
A favorable in silico profile suggesting it is "drug-like" and has a low risk of major ADMET liabilities.
Conclusion and Future Directions
This guide has outlined a systematic, multi-tiered strategy for the preliminary biological evaluation of this compound. By integrating in silico predictions with a logical cascade of in vitro assays, researchers can efficiently generate the critical data needed to make informed decisions. A compound that successfully navigates this screening process with a promising profile of activity and safety warrants advancement into the next phase of drug discovery: hit-to-lead optimization, where medicinal chemistry efforts will be employed to improve its potency, selectivity, and pharmacokinetic properties.
Appendices: Detailed Experimental Protocols
Appendix A: MTT Assay Protocol for Cytotoxicity
-
Cell Seeding: Seed cells (e.g., MCF-7, HEK293) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for positive, negative, and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10] Mix gently on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability versus log[concentration] and determine the IC₅₀ value using non-linear regression analysis.
Appendix B: Agar Well Diffusion Protocol for Antimicrobial Screening
-
Media Preparation: Prepare and autoclave Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi). Pour the molten agar into sterile petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard in sterile saline.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the microbial inoculum over the entire surface of the agar plate to create a lawn.
-
Well Creation: Use a sterile cork borer (6-8 mm diameter) to punch uniform wells into the agar.
-
Compound Loading: Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (e.g., 100 µg/mL in DMSO), positive control, and vehicle control into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
Data Acquisition: Measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).
Appendix C: General Protocol for a Kinase Inhibition Assay (Example)
-
Reagent Preparation: Prepare assay buffer, a solution of the purified kinase enzyme, the specific peptide substrate, and ATP.
-
Compound Plating: In a 384-well plate, add serial dilutions of this compound. Include no-inhibitor and positive control inhibitor wells.
-
Enzyme Addition: Add the kinase enzyme solution to all wells and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind.
-
Reaction Initiation: Add a mixture of the peptide substrate and ATP to all wells to start the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination & Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate. This reagent typically generates a fluorescent or luminescent signal that is quenched when the substrate is not phosphorylated.
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., fluorescence or luminescence).
-
Analysis: Convert the signal to percent inhibition relative to the no-inhibitor controls. Plot percent inhibition versus log[concentration] to determine the IC₅₀ value.
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A Comprehensive Toxicological Profile of 4-((4-Chlorophenyl)sulfonyl)aniline: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive toxicological profile of the novel sulfonamide, 4-((4-Chlorophenyl)sulfonyl)aniline. As a compound of interest in contemporary drug discovery, a thorough understanding of its safety profile is paramount. This document outlines a structured, multi-tiered toxicological evaluation strategy, beginning with fundamental physicochemical characterization and progressing through a suite of in vitro and in vivo assays. The proposed studies are designed to elucidate the potential for cytotoxicity, genotoxicity, hepatotoxicity, and systemic toxicity, with a key focus on the mechanistic role of metabolic activation, a known concern for the sulfonamide class of compounds. Detailed, field-proven experimental protocols are provided, alongside guidance on data interpretation and visualization, to equip researchers with the necessary tools for a robust safety assessment of this and structurally related molecules.
Introduction: The Sulfonamide Scaffold and the Imperative for Early Safety Assessment
Sulfonamides represent a cornerstone of medicinal chemistry, with applications ranging from antimicrobial agents to diuretics and anti-inflammatory drugs.[1][2] The versatility of the sulfonyl group lends itself to diverse pharmacological activities. However, this chemical class is also associated with a spectrum of adverse drug reactions, including hypersensitivity reactions, hepatotoxicity, and nephrotoxicity.[3] These toxicities are often linked to the metabolic bioactivation of the parent compound into reactive intermediates.[4][5]
This compound is an aromatic sulfonamide that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals.[6] Its structure, featuring a substituted aniline moiety, raises plausible concerns regarding its toxicological profile, particularly in relation to the known hazards of aromatic amines.[7][8] Therefore, a proactive and thorough toxicological evaluation is not merely a regulatory requirement but a scientific necessity to de-risk its development and ensure patient safety.
This guide presents a comprehensive toxicological testing cascade for this compound, grounded in established regulatory guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).[9][10]
Physicochemical Characterization and Analytical Method Development
A foundational step in any toxicological assessment is the thorough characterization of the test article.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClNO₂S | [11] |
| Molecular Weight | 267.73 g/mol | [11] |
| CAS Number | 7146-68-1 | [11] |
| Appearance | Solid (predicted) | |
| Melting Point | Data not available | |
| Boiling Point | 466.4°C at 760 mmHg (predicted) | [6] |
| Solubility | Data not available | |
| pKa | Data not available | [11] |
Rationale for Further Characterization: The lack of experimental data for several key properties, such as melting point and solubility in relevant biological media, necessitates their empirical determination. Solubility is particularly critical for designing in vitro and in vivo studies to ensure accurate dose administration and bioavailability.
Analytical Method Development: A validated, sensitive, and specific analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS), is essential for the accurate quantification of this compound in various matrices (e.g., cell culture media, plasma, tissue homogenates). This is a prerequisite for pharmacokinetic and metabolism studies.
Metabolic Profile and the Postulate of Bioactivation
The metabolism of sulfonamides is a critical determinant of their toxicity.[9][12] The primary routes of metabolism for aromatic amines often involve N-acetylation and cytochrome P450 (CYP)-mediated oxidation.[5][13] N-hydroxylation of the aniline nitrogen is a key activation step that can lead to the formation of highly reactive nitrenium ions, which can covalently bind to cellular macromolecules, including DNA and proteins, leading to cytotoxicity and genotoxicity.[8][13]
Proposed Metabolic Pathway for this compound:
Caption: Proposed metabolic activation pathway of this compound.
Experimental Approach to Metabolic Profiling:
-
In Vitro Metabolism: Incubation of this compound with human and rodent liver microsomes or S9 fractions will help identify the major metabolites and the CYP isoforms involved in its metabolism.[4]
-
Reactive Metabolite Trapping: The use of trapping agents, such as glutathione, in in vitro metabolism studies can help identify the formation of reactive electrophilic intermediates.[4]
In Vitro Toxicology Assessment
A battery of in vitro assays should be conducted to provide an initial assessment of the toxicological potential of this compound, guiding further in vivo studies.
Cytotoxicity Assessment
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by extension, cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human hepatoma (HepG2) cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 1000 µM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Genotoxicity Assessment
A tiered approach to genotoxicity testing is recommended, starting with a bacterial reverse mutation assay (Ames test) followed by mammalian cell assays if necessary.
4.2.1. Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method for identifying compounds that can cause gene mutations.[14][15]
Experimental Protocol: Ames Test
-
Bacterial Strains: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA, with and without metabolic activation (S9 mix).[14]
-
Plate Incorporation Method:
-
Mix the test compound at various concentrations, the bacterial tester strain, and with or without S9 mix in molten top agar.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants that is at least twice the background level.
4.2.2. In Vitro Micronucleus Assay
This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[16][17][18]
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) or human peripheral blood lymphocytes.
-
Treatment: Expose the cells to at least three concentrations of the test compound, with and without S9 mix, for a short (3-6 hours) and a long (24 hours) duration.
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.[16]
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or acridine orange).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
4.2.3. Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[1][2][19]
Experimental Protocol: Comet Assay
-
Cell Treatment: Treat cells in suspension or as a monolayer with the test compound for a defined period.
-
Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the DNA damage by measuring the length and intensity of the "comet tail."
Caption: Tiered approach for in vitro genotoxicity testing.
Organ-Specific Toxicity Assessment
4.3.1. In Vitro Hepatotoxicity
Given that the liver is a primary site of sulfonamide toxicity, in vitro hepatotoxicity studies are crucial.[3][20]
Experimental Protocol: In Vitro Hepatotoxicity in HepG2 Cells
-
Cell Culture and Treatment: Culture HepG2 cells and treat them with a range of concentrations of this compound.
-
Biochemical Assays:
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Leakage: Measure the activity of these enzymes in the culture medium as an indicator of hepatocellular damage.
-
Lactate Dehydrogenase (LDH) Release: Assess membrane integrity by measuring LDH release.
-
Glutathione (GSH) Depletion: Measure intracellular GSH levels to assess oxidative stress.
-
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in stress responses (e.g., Nrf2 pathway) and apoptosis (e.g., Caspase-3, Bax, Bcl-2).
4.3.2. In Vitro Nephrotoxicity
To assess the potential for kidney damage, a similar approach can be taken using a human kidney cell line (e.g., HK-2).
In Vivo Toxicology Assessment
Based on the in vitro findings, a well-designed in vivo study is necessary to understand the systemic toxicity of this compound.
Acute Oral Toxicity Study (OECD 423)
This study provides information on the acute toxic effects of a single oral dose of the substance.[11][21][22][23]
Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Animal Model: Use female rats (the more sensitive sex is typically used).
-
Dosing: Administer a single oral dose of the test substance at one of the defined starting dose levels (e.g., 300 mg/kg or 2000 mg/kg).
-
Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
-
Step-wise Procedure: Based on the outcome in the initial group of animals, the decision is made to either stop the test and classify the substance, or to test at a higher or lower dose level.
-
Pathology: Conduct a gross necropsy on all animals at the end of the study.
Repeated Dose 28-Day Oral Toxicity Study (OECD 407)
This study provides information on the potential health hazards arising from repeated exposure to a substance.[10][24][25][26][27]
Experimental Protocol: Repeated Dose 28-Day Oral Toxicity (OECD 407)
-
Animal Model: Use both male and female rats.
-
Dose Groups: Administer the test substance daily by gavage at three dose levels, plus a control group, for 28 days.
-
Observations:
-
Clinical Observations: Daily detailed clinical observations.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology and Clinical Biochemistry: At the end of the study.
-
-
Pathology:
-
Gross Necropsy: On all animals.
-
Histopathology: Of a comprehensive list of organs and tissues.
-
Table 2: Key Endpoints in a 28-Day Repeated Dose Toxicity Study
| Category | Endpoints |
| In-life | Clinical signs, body weight, food/water consumption, functional observational battery |
| Clinical Pathology | Hematology, clinical chemistry, urinalysis |
| Terminal | Gross necropsy, organ weights, histopathology of target organs |
Data Interpretation and Risk Assessment
The collective data from the proposed in vitro and in vivo studies will form the basis for a comprehensive risk assessment of this compound. The No-Observed-Adverse-Effect Level (NOAEL) derived from the repeated dose toxicity study will be a key parameter in establishing a safe exposure level for humans.
Conclusion
The toxicological evaluation of this compound requires a systematic and multi-faceted approach. This guide has outlined a comprehensive testing strategy, from initial physicochemical characterization to in-depth in vitro and in vivo studies. By adhering to established protocols and regulatory guidelines, and by maintaining a strong focus on the mechanistic underpinnings of potential toxicity, researchers can generate a robust and reliable safety profile for this compound, thereby facilitating informed decision-making in the drug development process.
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Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study. ACS Publications. [Link]
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Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. PMC. [Link]
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In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. ResearchGate. [Link]
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Use of the Comet-FISH Assay to Compare DNA Damage and Repair in p53 and hTERT Genes following Ionizing Radiation. PLOS One. [Link]
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Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]
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(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]
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Repeated dose toxicity. The Joint Research Centre - EU Science Hub. [Link]
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Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD. [Link]
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The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine. PubMed. [Link]
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Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed. [Link]
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In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. PubMed. [Link]
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OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day). Inotiv. [Link]
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407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf. Slideshare. [Link]
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A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Oriental Journal of Chemistry. [Link]
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OECD Guideline For Acute oral toxicity (TG 423). Slideshare. [Link]
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An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. JoVE. [Link]
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In silico predictions of genotoxicity for aromatic amines. IMR Press. [Link]
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Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). IVAMI. [Link]
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Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. ACS Publications. [Link]
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Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. PubMed. [Link]
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Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Semantic Scholar. [Link]
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N-Acylation of sulfonamides using N-acylbenzotriazoles. Semantic Scholar. [Link]
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OECD (2002) Test No. 423: Acute Oral Toxicity—Acute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. Scientific Research Publishing. [Link]
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N-acylsulfonamide: a valuable moiety to design new sulfa drug analogues. PMC. [Link]
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N-Acylation of primary sulfonamides using Al(HSO 4 ) 3 and... ResearchGate. [Link]
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N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism. PubMed. [Link]
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Predicting the Genotoxicity of Secondary and Aromatic Amines Using Data Subsetting To Generate a Model Ensemble. ACS Publications. [Link]
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Ames test and SOS Chromotest to Evaluate the Genotoxicity Effect of Synthesized Series of Antibacterial Sulfonamides. Journal of Molecular and Pharmaceutical Sciences. [Link]
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Monocyclic aromatic amines as potential human carcinogens: old is new again. PMC. [Link]
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Synthesis of S-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d 3 )Butanamide-D 5 , Octadeuterated JD5037. PubMed. [Link]
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Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link]
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Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Online. [Link]
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In vitro evaluation of potential hepatotoxicity induced by drugs. PubMed. [Link]
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The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. ScienceDirect. [Link]
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(PDF) Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. ResearchGate. [Link]
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The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. PMC. [Link]
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Leveraging the 4-((4-Chlorophenyl)sulfonyl)aniline Scaffold in Fragment-Based Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, offering a powerful alternative to traditional high-throughput screening. By focusing on the identification of low molecular weight fragments that bind to a biological target with high ligand efficiency, FBDD provides a rational, structurally-guided path to potent and optimized lead compounds. This guide delves into the utility of a specific, high-value fragment: 4-((4-Chlorophenyl)sulfonyl)aniline. Its diaryl sulfone core, decorated with a chloro substituent and a primary amine, presents a unique combination of chemical stability, synthetic tractability, and versatile interaction potential, making it an exemplary starting point for drug discovery campaigns targeting a range of protein classes.
This document will provide a senior application scientist's perspective on the strategic application of this fragment, covering its intrinsic properties, synthesis, and a comprehensive, albeit illustrative, workflow for its deployment in an FBDD campaign. We will explore the causality behind experimental choices, from initial screening to hit-to-lead optimization, providing actionable insights for drug development professionals.
The this compound Fragment: A Privileged Starting Point
The selection of a fragment library is a critical determinant of success in any FBDD program.[1] The ideal fragment is not merely small; it possesses a balance of complexity and simplicity, solubility, and a structural motif that is amenable to synthetic elaboration. The this compound scaffold (Figure 1) embodies these characteristics.
Figure 1: Chemical structure of this compound.
The diaryl sulfone is a key structural motif found in a wide array of pharmaceutically active molecules.[2] This functional group is not merely a passive linker; it is a stable, non-metabolizable bioisostere for less favorable groups like esters or amides, and its geometry and electronic properties can be pivotal for target engagement.[3] The sulfone group's tetrahedral geometry and its capacity to act as a hydrogen bond acceptor, combined with the two aryl rings, provide a rigid and defined vector for exploring protein binding pockets.
Physicochemical Properties and "Rule of Three" Compliance
For a fragment to be effective, it must adhere to certain physicochemical guidelines, often referred to as the "Rule of Three" (Ro3).[1] These guidelines help ensure that the fragment has favorable properties for binding and subsequent optimization. Let's evaluate our core fragment against these criteria.
| Property | Value | "Rule of Three" Guideline | Assessment |
| Molecular Weight (MW) | 267.73 g/mol [4][5] | ≤ 300 Da | Compliant |
| Hydrogen Bond Donors (HBD) | 1 (from -NH₂) | ≤ 3 | Compliant |
| Hydrogen Bond Acceptors (HBA) | 3 (2 from -SO₂, 1 from -NH₂) | ≤ 3 | Compliant |
| Calculated LogP (cLogP) | ~2.5-3.0 | ≤ 3 | Compliant |
| Rotatable Bonds | 2 | ≤ 3 | Compliant |
| Polar Surface Area (PSA) | 69.3 Ų | ≤ 60 Ų (extended rule) | Borderline, but acceptable |
Table 1: Physicochemical properties of this compound and its compliance with the "Rule of Three".
The data clearly indicates that this compound is an excellent fragment candidate. Its molecular weight and topological polar surface area (PSA) are well within the accepted ranges, suggesting a good balance between binding capability and the potential for favorable pharmacokinetic properties upon optimization. The presence of both a hydrogen bond donor (the aniline amine) and acceptors (the sulfonyl oxygens and the amine) provides multiple points for directed interactions with a protein target.
Synthesis of the Core Fragment
The synthetic accessibility of a fragment is a crucial consideration for any FBDD campaign, as rapid generation of analogs is essential for the hit-to-lead phase. The synthesis of this compound is straightforward, typically involving the sulfonylation of aniline with 4-chlorobenzenesulfonyl chloride.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
Aniline
-
4-Chlorobenzenesulfonyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or another suitable solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add pyridine (1.2 equivalents) to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Sulfonylation: Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1.05 equivalents) in DCM to the cooled aniline solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl to remove excess pyridine and aniline.
-
Next, wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Finally, wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
A Generic FBDD Campaign Workflow
An FBDD campaign is a multi-step process that requires the integration of biophysical screening, structural biology, and medicinal chemistry. The following workflow illustrates a typical campaign utilizing our fragment of interest.[6]
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Illustrative Case Study: Targeting Protein Kinases
The diaryl sulfone motif is a known scaffold for protein kinase inhibitors.[7] Let us hypothesize a screening campaign for a protein kinase target (e.g., a Cyclin-Dependent Kinase, CDK) to illustrate the application of this compound.
Primary Screening and Hit Validation
A library of ~2000 fragments, including our fragment of interest, is screened against CDK2 using a primary, high-throughput method such as a thermal shift assay (Differential Scanning Fluorimetry - DSF). Fragments that induce a significant thermal shift (ΔTm) are considered primary hits.
Our fragment, this compound, is identified as a primary hit with a ΔTm of +2.5 °C. To confirm this, an orthogonal, label-free secondary screen, such as Surface Plasmon Resonance (SPR), is employed. The SPR data confirms binding and provides an initial estimate of the dissociation constant (Kd).
| Fragment ID | Primary Screen (DSF) ΔTm (°C) | Secondary Screen (SPR) Kd (µM) |
| This compound | +2.5 | 450 |
| Fragment B | +1.8 | 800 |
| Fragment C | -0.5 | No Binding |
Table 2: Hypothetical screening data for the validation of this compound.
Structural Characterization and Ligand Efficiency
With a validated hit in hand, the next critical step is to obtain high-resolution structural information of the fragment-protein complex. Co-crystallization trials of CDK2 with this compound are successful, and the structure is solved to 2.0 Å resolution.
The crystal structure reveals that the fragment binds in the ATP-binding site. The aniline moiety forms a crucial hydrogen bond with the hinge region of the kinase, a classic interaction for ATP-competitive inhibitors. The 4-chlorophenyl group is nestled in a hydrophobic pocket, and one of the sulfonyl oxygens forms a hydrogen bond with a backbone amide in the ribose-binding pocket.
This structural data is invaluable, as it provides a precise roadmap for optimization. It also allows for the calculation of Ligand Efficiency (LE), a key metric in FBDD.[8]
Ligand Efficiency (LE) Calculation:
LE is defined as the binding energy per heavy atom (non-hydrogen atom).
-
Formula: LE = - (ΔG) / N, where ΔG = RTln(Kd) and N is the number of heavy atoms.
-
Kd: 450 µM = 4.5 x 10⁻⁴ M
-
ΔG: (1.987 x 10⁻³ kcal/mol·K) * (298 K) * ln(4.5 x 10⁻⁴) ≈ -4.5 kcal/mol
-
Heavy Atoms (N) in C₁₂H₁₀ClNO₂S: 12 (C) + 1 (Cl) + 1 (N) + 2 (O) + 1 (S) = 17
-
LE: -(-4.5 kcal/mol) / 17 ≈ 0.26 kcal/mol per heavy atom
An LE value of ≥ 0.3 is often considered a good starting point. Our value of 0.26 is highly respectable for an initial hit and indicates an efficient binding interaction, validating the fragment as a strong foundation for a lead discovery program.
From Hit to Lead: Rational Optimization Strategies
The high-resolution structural data empowers a rational, structure-guided optimization of the fragment. The goal is to "grow" the fragment to make additional, high-quality interactions with the protein, thereby increasing potency while maintaining or improving ligand efficiency and drug-like properties.
Caption: Hit-to-lead optimization strategy for the this compound fragment.
Fragment Growing
The crystal structure shows that the aniline nitrogen is solvent-exposed and points towards the exterior of the ATP-binding pocket. This is an ideal vector for chemical elaboration. By acylating the aniline or performing a Buchwald-Hartwig amination, various moieties can be introduced to pick up additional interactions. For instance, attaching a substituted pyrimidine ring can form additional hydrogen bonds with the protein backbone, a strategy that has proven successful in developing potent CDK inhibitors.[7]
Derivatives of the core fragment have shown potent activity against tubulin polymerization, suggesting that this scaffold can be adapted to target different protein families.[9][10] The diaryl sulfone acts as a mimic of the stilbene bridge in combretastatin A-4, a known tubulin inhibitor.[9] This highlights the versatility of the core fragment.
Further optimization would involve iterative cycles of chemical synthesis guided by structural biology and in vitro assays to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, ultimately leading to a preclinical candidate.
Conclusion
The this compound scaffold represents a quintessential example of an ideal starting point for fragment-based drug design. It is a synthetically tractable molecule with excellent "Rule of Three" compliance and a rich potential for forming directed interactions with a variety of biological targets. Its rigid diaryl sulfone core provides a well-defined platform for structure-guided optimization.
By employing a systematic FBDD workflow encompassing sensitive biophysical screening, high-resolution structural biology, and rational medicinal chemistry, this fragment can be efficiently elaborated into potent and selective lead compounds. The principles and methodologies outlined in this guide, illustrated through the lens of this versatile fragment, provide a robust framework for accelerating modern drug discovery programs.
References
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Chu, X.-J., DePinto, W., Bartkovitz, D., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. Available at: [Link]
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Gaukroger, K., Hadimani, S. B., Magnier, E., et al. (2003). A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. Journal of Medicinal Chemistry, 46(13), 2709-2719. Available at: [Link]
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Wikipedia. (n.d.). Ligand efficiency. In Wikipedia. Retrieved January 10, 2026, from [Link]
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Khan, I., et al. (2023). Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors. Scientific Reports, 13(1), 18451. Available at: [Link]
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Gherghel, A., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(16), 5107. Available at: [Link]
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-
Ahmad, I., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Therapeutic Patents, 34(1), 25-45. Available at: [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Aniline Sulfonamides
Authored for Drug Development Professionals, Researchers, and Scientists
Preamble: Beyond a Functional Group - The Enduring Legacy of the Aniline Sulfonamide Scaffold
The sulfonamide moiety, particularly when integrated into an aniline scaffold, represents one of the most prolific and versatile pharmacophores in the history of medicinal chemistry.[1][2][3] Its journey began with the discovery of the antibacterial sulfa drugs, which revolutionized medicine and laid the groundwork for the antibiotic era.[1][4] However, the story of aniline sulfonamides did not end with antibacterial agents. Through systematic chemical modification and a deepening understanding of its interaction with biological targets, this scaffold has yielded drugs for a vast spectrum of diseases, including cancer, glaucoma, diabetes, and inflammation.[3][4][5][6]
This guide eschews a conventional textbook layout. Instead, it is structured to provide a senior scientist's perspective on the core principles of aniline sulfonamide SAR, emphasizing the causal links between chemical structure and biological function. We will dissect the molecule, explore its diverse mechanisms of action, and provide actionable protocols for its study, empowering researchers to rationally design the next generation of therapeutics based on this remarkable chemical entity.
Section 1: Deconstructing the Aniline Sulfonamide Pharmacophore
The biological activity of an aniline sulfonamide is not dictated by the mere presence of the SO₂NH₂ group, but by the intricate electronic and steric interplay between three fundamental components. Understanding these components is the first step in any rational drug design campaign.
-
The Aniline Ring (The Anchor): This aromatic core, with its para-substituted amino group (at N4), is the foundational anchor of the classic antibacterial sulfonamides.[7][8] Its primary role is to mimic the endogenous substrate, para-aminobenzoic acid (PABA).[1][8]
-
The Sulfonamide Bridge (The Linker): The -SO₂NH- group is more than a simple linker. Its geometry, electronic properties, and ability to act as a hydrogen bond donor/acceptor are critical for target engagement. Notably, it serves as a bioisostere for the carboxylic acid group, capable of forming similar hydrogen bond networks.[9]
-
The N1-Substituent (The Modulator): This is the site of greatest chemical diversity and the primary handle for modulating potency, selectivity, and pharmacokinetic properties. Substitutions on the N1 nitrogen can dramatically alter the acidity of the sulfonamide proton, influencing ionization at physiological pH and, consequently, target binding and cell permeability.[10]
The following diagram illustrates this fundamental tripartite structure, which forms the basis of all subsequent SAR discussions.
Caption: The fundamental components of the aniline sulfonamide pharmacophore.
Section 2: Mechanism-Driven SAR: From Antibacterials to Anticancer Agents
The versatility of the aniline sulfonamide scaffold is evident in the diverse range of biological targets it can be engineered to inhibit. The SAR principles are inextricably linked to the specific mechanism of action.
Antibacterial Activity: The Classic PABA Antagonist
The original therapeutic action of sulfa drugs is their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1][11] Because mammalian cells acquire folate through diet, this pathway provides selective toxicity against bacteria.[7][8]
Key SAR Principles for Antibacterial Activity:
-
The N4-Amino Group: This group must be primary (-NH₂) and located para to the sulfonamide group.[8][12] This configuration is a strict requirement for mimicking PABA. Acylation of this amine renders the compound inactive, though it can be used to create prodrugs that are metabolized in vivo to release the active free amine.[8][10]
-
The Aromatic Ring: The benzene ring is essential. Replacing it with other cyclic systems or adding further substituents generally reduces or abolishes activity.[13]
-
The N1-Substituent: While monosubstitution on the N1 nitrogen is permissible and often enhances activity, disubstitution leads to inactive compounds.[10][13] The crucial insight here relates to the pKa of the sulfonamide N-H proton. The most potent antibacterial sulfonamides have a pKa between 6.6 and 7.4.[10]
-
Causality: This pKa range ensures that a significant fraction of the drug is ionized at physiological pH. The ionized form is believed to be the active species that binds to the DHPS enzyme, while the un-ionized form is required to cross the bacterial cell wall. Introducing electron-withdrawing heterocyclic rings (e.g., thiazole, pyrimidine) at the N1 position is a field-proven strategy to lower the pKa into this optimal range and dramatically increase potency.[10]
-
Caption: Mechanism of action for antibacterial aniline sulfonamides.
Carbonic Anhydrase Inhibition: Targeting Metalloenzymes
A major pivot in sulfonamide research was the discovery of their ability to inhibit carbonic anhydrases (CAs), zinc-containing metalloenzymes that catalyze the hydration of CO₂.[14][15] This has led to treatments for glaucoma, epilepsy, and even cancer.[14][16][17]
Key SAR Principles for CA Inhibition:
-
The Sulfonamide Group is the Key: The unsubstituted sulfonamide group (-SO₂NH₂) is the critical zinc-binding group. The deprotonated nitrogen of the sulfonamide coordinates directly to the Zn²⁺ ion in the enzyme's active site, blocking its catalytic activity.[16]
-
N4-Amino Group is Not Required: Unlike antibacterial agents, the N4-amino group is not necessary for CA inhibition. This opens up a vast chemical space for modification of the aromatic ring.
-
N1-Substitutions are Incompatible: The N1-nitrogen must remain unsubstituted (primary sulfonamide) to effectively coordinate with the zinc ion.
-
Aromatic/Heterocyclic Ring: The nature of the aromatic or heterocyclic ring attached to the sulfonamide group dictates the potency and isoform selectivity. Modifications to this ring influence how the inhibitor fits into the active site cavity surrounding the zinc ion.
| Compound | N1-Substituent | Target Isoform(s) | Key SAR Feature |
| Acetazolamide | 5-amino-1,3,4-thiadiazole | hCA I, II, IX, XII | Heterocyclic ring provides high potency.[16] |
| Dorzolamide | Thienothiopyran ring | hCA II | Complex fused ring system enhances selectivity. |
| Brinzolamide | Thienothiopyran ring | hCA II | Similar to Dorzolamide, used topically for glaucoma.[16] |
| Indisulam | Indole ring | hCA IX, XII | Shows anticancer activity by targeting tumor-associated isoforms.[9][16] |
Anticancer Activity: A Multi-Target Approach
The sulfonamide scaffold is a privileged structure in modern oncology, with derivatives designed to inhibit a wide array of cancer-related targets.[6][9][18]
Key Targets and Associated SAR:
-
VEGFR-2 Inhibition: Several sulfonamide derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in tumor angiogenesis. The sulfonamide group often acts as a hydrogen bond acceptor/donor, anchoring the molecule in the kinase hinge region.[19]
-
Carbonic Anhydrase IX/XII Inhibition: As mentioned, tumor-associated CAs (IX and XII) are overexpressed in hypoxic tumors and contribute to an acidic microenvironment that promotes tumor growth. Selective inhibition of these isoforms is a validated anticancer strategy.[14]
-
Cell Cycle Arrest & Microtubule Disruption: Some sulfonamides induce cell cycle arrest (e.g., in the G1 or G2/M phase) or disrupt microtubule assembly, leading to apoptosis.[6][19] The specific SAR for these mechanisms is highly varied and depends on the overall molecular architecture.
Section 3: Methodologies for Modern SAR Elucidation
A robust SAR study is a cyclical process of design, synthesis, and testing, integrating both experimental and computational approaches.[20][21]
Caption: An iterative workflow for Structure-Activity Relationship (SAR) studies.
Experimental Approaches
The definitive method for determining SAR involves the synthesis and biological evaluation of a series of related compounds.[20][21]
Protocol 1: Synthesis of a Representative Aniline Sulfonamide (Sulfapyridine)
This protocol describes the synthesis of sulfapyridine, a classic antibacterial agent. It is a self-validating system as the purity and identity of intermediates and the final product must be confirmed at each stage.
-
Objective: To synthesize sulfapyridine from 4-acetamidobenzenesulfonyl chloride and 2-aminopyridine.
-
Causality: The initial acylation of aniline protects the N4-amino group, allowing for selective chlorosulfonation at the para position.[7] The subsequent reaction with 2-aminopyridine forms the N1-substituted sulfonamide, and a final hydrolysis step deprotects the N4-amine to yield the active drug.[7]
-
Materials:
-
Acetanilide
-
Chlorosulfonic acid
-
2-aminopyridine
-
Pyridine (solvent)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and safety equipment
-
-
Methodology:
-
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride:
-
Carefully add acetanilide (1 mole equivalent) in small portions to an excess of cold (0-5 °C) chlorosulfonic acid (approx. 5 mole equivalents) with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 60-70 °C for 2 hours until HCl evolution ceases.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Collect the precipitated solid (4-acetamidobenzenesulfonyl chloride) by vacuum filtration, wash with cold water, and dry thoroughly. Characterization: Melting point, NMR.
-
-
Step 2: Synthesis of N-acetylsulfapyridine:
-
Dissolve the dried 4-acetamidobenzenesulfonyl chloride (1 mole equivalent) and 2-aminopyridine (1.1 mole equivalents) in pyridine.
-
Heat the mixture under reflux for 1-2 hours.
-
Cool the reaction and pour it into a large volume of water.
-
Collect the precipitate (N-acetylsulfapyridine) by filtration, wash with water, and dry. Characterization: Melting point, TLC.
-
-
Step 3: Hydrolysis to Sulfapyridine:
-
Suspend the N-acetylsulfapyridine (1 mole equivalent) in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture under reflux until a clear solution is obtained (approx. 1 hour), indicating complete hydrolysis.
-
Cool the solution and carefully neutralize with dilute HCl until precipitation is complete (pH ~7).
-
Collect the crude sulfapyridine by filtration, wash with cold water, and recrystallize from hot ethanol or water to obtain the pure product.
-
Final Validation: Confirm identity and purity using melting point, HPLC, ¹H-NMR, and Mass Spectrometry.
-
-
Biological Assays
Biological assays are used to measure the activity of the synthesized compounds against a specific target, such as an enzyme or a cell line.[20]
Protocol 2: Carbonic Anhydrase II Inhibition Assay
-
Objective: To determine the IC₅₀ value of a test sulfonamide against human carbonic anhydrase II (hCA II).
-
Principle: This assay measures the inhibition of hCA II's esterase activity using 4-nitrophenyl acetate (NPA) as a substrate. The enzyme catalyzes the hydrolysis of NPA to 4-nitrophenol, which is a colored product that can be measured spectrophotometrically at 400 nm.
-
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
4-Nitrophenyl acetate (NPA)
-
Tris-HCl buffer (pH 7.4)
-
Test sulfonamide compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Methodology:
-
Preparation: Prepare serial dilutions of the test compound in the buffer. The final DMSO concentration in the well should be kept constant and low (<1%).
-
Reaction Setup: In a 96-well plate, add buffer, a fixed concentration of hCA II enzyme, and varying concentrations of the inhibitor (or DMSO for control).
-
Incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation: Start the reaction by adding the substrate (NPA) to all wells.
-
Measurement: Immediately measure the change in absorbance at 400 nm over a period of 5-10 minutes using a microplate reader. The rate of reaction is proportional to the slope of the absorbance vs. time plot.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the control (enzyme + substrate + DMSO).
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
-
Section 4: Conclusion and Future Perspectives
The structure-activity relationship of aniline sulfonamides is a testament to the power of medicinal chemistry. The core principles—the necessity of the p-aminoaniline for antibacterial action, the critical role of the unsubstituted sulfonamide for CA inhibition, and the vast potential of N1-substitutions for tuning properties—remain foundational.
Future research will likely focus on developing derivatives with greater isoform selectivity to minimize off-target effects, a critical challenge in cancer and other therapies.[2] The integration of computational methods, such as machine learning and AI, with high-throughput synthesis and screening will undoubtedly accelerate the discovery of novel aniline sulfonamides with precisely tailored biological activities.[21][22] The journey of this "magic" moiety is far from over, and its simple, elegant structure will continue to serve as a blueprint for therapeutic innovation.
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The Chlorophenyl-Sulfonyl Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The chlorophenyl-sulfonyl moiety represents a cornerstone in medicinal chemistry, demonstrating remarkable versatility as a pharmacophore across a spectrum of therapeutic areas. This technical guide provides a comprehensive exploration of its applications, delving into the nuanced mechanisms of action, detailed experimental protocols for synthesis and evaluation, and critical pharmacokinetic and pharmacodynamic considerations. By synthesizing field-proven insights with rigorous scientific data, this document aims to empower researchers and drug development professionals in harnessing the full potential of this privileged structural motif. We will explore its significant contributions to oncology, neuroinflammation, and beyond, supported by quantitative data, validated methodologies, and a thorough examination of the underlying biological pathways.
Introduction: The Enduring Significance of the Chlorophenyl-Sulfonyl Scaffold
The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, known for its diverse biological activities including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1] The incorporation of a chlorophenyl ring often enhances the potency and modulates the pharmacokinetic properties of a molecule.[1] This combination gives rise to the chlorophenyl-sulfonyl moiety, a structural feature present in a multitude of clinically relevant and investigational drugs. Its utility stems from a unique combination of physicochemical properties: the sulfonyl group can act as a hydrogen bond acceptor, while the chlorophenyl group can engage in hydrophobic and van der Waals interactions within biological targets.[2] This dual nature allows for high-affinity binding to a diverse range of protein targets, making it a valuable scaffold in rational drug design.
This guide will provide an in-depth analysis of the therapeutic landscape of compounds containing the chlorophenyl-sulfonyl moiety, with a focus on practical applications for the research scientist.
Therapeutic Applications and Mechanisms of Action
The chlorophenyl-sulfonyl moiety has been successfully integrated into compounds targeting a variety of diseases. This section will explore its most prominent applications, elucidating the specific mechanisms of action that underpin their therapeutic effects.
Anticancer Activity
The chlorophenyl-sulfonyl scaffold is a recurring motif in the design of novel anticancer agents.[3][4] Its derivatives have been shown to exert their effects through multiple mechanisms, including the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.
The WNT/β-catenin signaling pathway is a critical regulator of cellular functions, and its dysregulation is strongly correlated with cancer development and proliferation.[5] A key protein in this pathway is Dishevelled (DVL), which transduces the WNT signal from the Frizzled receptor. Compounds containing the chlorophenyl-sulfonyl moiety have been identified as potent inhibitors of this pathway by targeting the PDZ domain of DVL1.[5]
One such compound, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), has demonstrated selective inhibition of DVL1 binding with an EC50 of 0.49 ± 0.11 μM.[5] This inhibition prevents the recruitment of DVL to the Frizzled receptor, thereby blocking downstream signaling and leading to the degradation of β-catenin. The subsequent decrease in nuclear β-catenin levels results in the downregulation of WNT target genes, such as c-myc and cyclin D1, which are essential for tumor growth.[6]
Signaling Pathway: WNT/β-Catenin Inhibition by a Chlorophenyl-Sulfonyl Compound
Caption: WNT pathway inhibition by a chlorophenyl-sulfonyl compound.
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH homeostasis.[7] Several CA isoforms, particularly CA IX and XII, are overexpressed in various tumors and are associated with tumor progression and metastasis.[8] The sulfonamide moiety is a classic zinc-binding group that can effectively inhibit CAs.[8]
Derivatives containing the chlorophenyl-sulfonyl group have been investigated as potent CA inhibitors.[6] For instance, metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide have demonstrated powerful inhibitory activity against CA I, II, and IV.[6] The mechanism of inhibition involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site, displacing the zinc-bound water molecule and thereby blocking the catalytic activity of the enzyme.[8] This inhibition leads to a disruption of pH regulation in cancer cells, ultimately inducing apoptosis and inhibiting tumor growth.[9]
Anti-Inflammatory and Neuroprotective Effects
Neuroinflammation is a key pathological feature of many neurodegenerative disorders.[1][10] The transcription factors Nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-κB (NF-κB) are master regulators of the antioxidant and inflammatory responses, respectively, and their interplay is crucial in maintaining cellular homeostasis.[1][10]
Compounds featuring the chlorophenyl-sulfonyl moiety have shown promise in modulating these pathways. They can exert neuroprotective effects by activating the Nrf2 pathway, which leads to the expression of a battery of antioxidant and cytoprotective genes.[5][11] Concurrently, they can suppress the pro-inflammatory NF-κB signaling pathway, reducing the production of inflammatory cytokines.[1][10] This dual action helps to mitigate oxidative stress and neuroinflammation, which are major contributors to neuronal damage in neurodegenerative diseases.
Signaling Pathway: Interplay of Nrf2 and NF-κB in Neuroinflammation
Caption: Modulation of Nrf2 and NF-κB pathways by a chlorophenyl-sulfonyl compound.
Experimental Protocols
To facilitate the exploration of chlorophenyl-sulfonyl derivatives, this section provides detailed, step-by-step methodologies for their synthesis and in vitro evaluation. These protocols are designed to be self-validating and adaptable to specific research needs.
Synthesis of a Representative Chlorophenyl-Sulfonyl Derivative
This protocol describes the synthesis of N-((4-chlorophenyl)sulfonyl)-2-phenyl-1H-benzo[d]imidazole-1-carboxamide, a compound incorporating the target moiety.
Objective: To synthesize a benzimidazole derivative containing the chlorophenyl-sulfonyl group.
Materials:
-
2-(2-Methoxyphenyl)-1H-benzo[d]imidazole
-
Chlorosulfonic acid
-
Triethylamine
-
Piperazine dihydrochloride
-
Dichloromethane
-
Ice
-
Magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Chlorosulfonation:
-
Suspend 2-(2-Methoxyphenyl)-1H-benzo[d]imidazole (3.00 g, 13.38 mmol) in ice-cooled chlorosulfonic acid (10 mL).
-
Stir the mixture at this temperature for one hour.
-
Carefully add the reaction mixture to crushed ice and filter the resulting precipitate.
-
Wash the solid residue extensively with water.[12]
-
-
Amide Coupling:
-
Suspend the solid residue in dichloromethane (50 mL).
-
Add triethylamine (15.53 g, 20.00 mL) and piperazine dihydrochloride (15.91 g, 100.03 mmol) sequentially.
-
Stir the mixture for 3 hours at room temperature.
-
Wash the reaction mixture with water and then dry the organic layer over magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.[12]
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-((4-chlorophenyl)sulfonyl)-2-phenyl-1H-benzo[d]imidazole-1-carboxamide.
-
Validation:
-
Confirm the structure of the final product using 1H NMR, 13C NMR, and mass spectrometry.
-
Assess the purity of the compound by HPLC.
In Vitro Anticancer Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a chlorophenyl-sulfonyl compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT-116 for colon cancer)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain a range of final concentrations (e.g., 0.1 to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours.[13]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
Experimental Workflow: In Vitro Anticancer Screening
Caption: A typical workflow for in vitro anticancer drug screening.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of representative compounds containing the chlorophenyl-sulfonyl moiety against various cancer cell lines.
| Compound ID | Cancer Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| RS4690 (S-enantiomer) | HCT116 (Colon) | Cell Growth Inhibition | 7.1 ± 0.6 | [15] |
| RS4690 (racemic) | HCT116 (Colon) | Cell Growth Inhibition | 15.2 ± 1.1 | [15] |
| Compound 3 | MCF7 (Breast) | MTT Assay | 4.48 | [16] |
| Compound 15 | PC-3 (Prostate) | MTT Assay | 29.2 | [17] |
| Compound 15 | HL-60 (Leukemia) | MTT Assay | 20.7 | [17] |
Pharmacokinetic and Pharmacodynamic Considerations
A thorough understanding of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) properties is paramount for successful drug development.
Pharmacokinetics (ADME)
The pharmacokinetic profile of sulfonamide-containing drugs can be highly variable.[3]
-
Absorption: Most sulfonamides are well-absorbed orally.[18]
-
Distribution: They are widely distributed throughout the body and can readily enter serous cavities. The extent of plasma protein binding varies significantly among different sulfonamides.[18]
-
Metabolism: The primary metabolic pathway for sulfonamides is acetylation at the N4 position, mainly in the liver.[18] The rate of acetylation can vary between individuals.
-
Excretion: Sulfonamides and their metabolites are primarily excreted by the kidneys.[3]
For compounds containing the chlorophenyl-sulfonyl moiety, specific ADME properties will be influenced by the overall molecular structure. Optimization of these properties is a key aspect of the lead optimization process.[19]
Pharmacodynamics
The pharmacodynamics of chlorophenyl-sulfonyl derivatives are intrinsically linked to their mechanism of action. For WNT pathway inhibitors, the pharmacodynamic effect would be a dose-dependent decrease in the expression of WNT target genes.[20] For carbonic anhydrase inhibitors, the pharmacodynamic endpoint could be a change in intracellular or extracellular pH.
The relationship between the pharmacokinetic profile (drug concentration over time) and the pharmacodynamic response is critical for determining the optimal dosing regimen to achieve therapeutic efficacy while minimizing toxicity.[2]
Conclusion and Future Directions
The chlorophenyl-sulfonyl moiety has proven to be a remarkably fruitful scaffold in the quest for novel therapeutic agents. Its ability to interact with a diverse array of biological targets has led to the development of promising candidates in oncology and neuroinflammation. The mechanistic insights and experimental protocols detailed in this guide provide a solid foundation for researchers to build upon.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To further refine the potency and selectivity of these compounds.
-
Exploration of Novel Targets: The versatility of this scaffold suggests that it may have utility against a wider range of therapeutic targets.
-
Advanced Drug Delivery Systems: To improve the pharmacokinetic profiles and target-specific delivery of these agents.
By continuing to explore the chemical space around the chlorophenyl-sulfonyl moiety, the scientific community can unlock its full therapeutic potential and deliver new and effective treatments for a range of debilitating diseases.
References
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Sivaprasad, G., et al. (2017). Interplay between Nrf2 and NF-κB in Neuroinflammatory Diseases. J. Immunol. Res.[Link]
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Mancini, R., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Pharmaceuticals. [Link]
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Horton, T. MTT Cell Assay Protocol. [Link]
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Shapiro, G., et al. (2014). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Med. Chem. Lett.[Link]
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Vree, T. B. (1982). Pharmacokinetics of Sulfonamides in Man. Antibiot. Chemother.[Link]
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Uddin, M. S., et al. (2021). A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases. Front. Neurosci.[Link]
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Supuran, C. T., et al. (2000). Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. J. Enzyme Inhib.[Link]
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Singh, S., et al. (2023). Role of Nrf2 in Oxidative Stress, Neuroinflammation and Autophagy in Alzheimer's Disease: Regulation of Nrf2 by Different Signaling Pathways. Antioxidants. [Link]
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Klimowicz, A. (1992). [Pharmacokinetics of sulphonamides administered in combination with trimethoprim]. Postepy Hig. Med. Dosw.[Link]
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Pharmacy 180. Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology. [Link]
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Mancini, R., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Pharmaceuticals. [Link]
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Kaur, H., et al. (2016). Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics. J. Recept. Signal Transduct. Res.[Link]
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Reeves, D. S., & Wilkinson, P. J. (1979). The pharmacokinetics of trimethoprim and trimethoprim/sulphonamide combinations, including penetration into body tissues. Infection. [Link]
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Zimmer, M., et al. (2017). Pharmacological interventions in the Wnt pathway: inhibition of Wnt secretion versus disrupting the protein–protein interfaces of nuclear factors. Br. J. Pharmacol.[Link]
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Zhang, X., & Wang, Z. (2020). Canonical Wnt signalling pathway and pharmacological inhibitors under investigation in cancer. Expert Opin. Investig. Drugs. [Link]
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Sharma, S., & Pruitt, K. (2020). Wnt Pathway: An Integral Hub for Developmental and Oncogenic Signaling Networks. Int. J. Mol. Sci.[Link]
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Supuran, C. T., et al. (2000). Carbonic Anhydrase Inhibitors. Metal Complexes of 5-(2-Chlorophenyl)-1, 3, 4-Thiadiazole-2-Sulfonamide with Topical Intraocular Pressure Lowering Properties: The Influence of Metal Ions Upon the Pharmacological Activity. J. Enzyme Inhib.[Link]
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Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Pharmaceuticals. [Link]
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DeVito, N. C., et al. (2021). Pharmacological Wnt ligand inhibition overcomes key tumor-mediated resistance pathways to anti-PD-1 immunotherapy. Cell Rep.[Link]
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dos Santos, A. C. A., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Molecules. [Link]
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Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. J. Med. Chem.[Link]
- Google Patents. (1984). Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
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D'Ascenzio, M., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. [Link]
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Szymczak, W., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Int. J. Mol. Sci.[Link]
-
Chen, Y.-R., et al. (2014). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Chem. Pharm. Bull.[Link]
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Qandil, A. M. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Pharmaceuticals. [Link]
-
Wang, Y., et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. Eur. J. Med. Chem.[Link]
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Qandil, A. M. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Pharmaceuticals. [Link]
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Methodological & Application
Synthesis of 4-((4-Chlorophenyl)sulfonyl)aniline: A Detailed Technical Guide for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 4-((4-chlorophenyl)sulfonyl)aniline, a valuable intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental protocol, and robust analytical validation methods.
Introduction
This compound, a diaryl sulfonamide, represents a significant structural motif in medicinal chemistry and materials science. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, exhibiting antibacterial, and other pharmacological activities. The synthesis of this compound from readily available starting materials, 4-chloroaniline and 4-chlorobenzenesulfonyl chloride, is a fundamental transformation in organic synthesis. This guide will elucidate the chemical principles, provide a field-proven experimental protocol, and detail the necessary analytical techniques for the successful synthesis and characterization of this target molecule.
Reaction Principle and Mechanism
The synthesis of this compound proceeds via a nucleophilic substitution reaction at the sulfonyl group. The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, which serves to neutralize the hydrogen chloride (HCl) byproduct, thereby driving the reaction to completion.
The reaction mechanism can be visualized as a two-step process:
-
Nucleophilic Attack: The amino group of 4-chloroaniline attacks the sulfonyl chloride, forming a tetrahedral intermediate.
-
Elimination of Chloride: The intermediate collapses, with the departure of the chloride leaving group, to form the stable sulfonamide product and HCl. The base present in the reaction mixture then quenches the HCl.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and analytical checkpoints to ensure the successful synthesis and purification of the target compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier Example |
| 4-Chloroaniline | 127.57 | 106-47-8 | Sigma-Aldrich |
| 4-Chlorobenzenesulfonyl chloride | 211.07 | 98-60-2 | TCI Chemicals |
| Pyridine (anhydrous) | 79.10 | 110-86-1 | Acros Organics |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Fisher Scientific |
| Hydrochloric acid (1 M) | 36.46 | 7647-01-0 | VWR Chemicals |
| Saturated sodium bicarbonate solution | 84.01 | 144-55-8 | J.T. Baker |
| Anhydrous magnesium sulfate | 120.37 | 7487-88-9 | EMD Millipore |
| Ethanol (95%) | 46.07 | 64-17-5 | Decon Labs |
Equipment
-
Round-bottom flask (100 mL) equipped with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel (250 mL)
-
Büchner funnel and flask
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer (¹H and ¹³C)
Safety Precautions
-
4-Chloroaniline: Toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
4-Chlorobenzenesulfonyl chloride: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.
-
Pyridine: Flammable liquid and harmful if swallowed, inhaled, or in contact with skin. Use in a well-ventilated fume hood.
-
Dichloromethane: Volatile and a suspected carcinogen. Use in a fume hood.
-
Hydrochloric acid: Corrosive. Handle with care.
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-chloroaniline (1.28 g, 10 mmol) in anhydrous pyridine (20 mL) under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Addition of Sulfonyl Chloride: To the stirred solution, add 4-chlorobenzenesulfonyl chloride (2.11 g, 10 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Then, heat the mixture to 80°C and maintain this temperature for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane (50 mL) and water (50 mL).
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, and finally with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by the following analytical methods.
Physical Properties
| Property | Expected Value |
| Appearance | White solid |
| Melting Point | 146-148 °C[1] |
| Yield | 80-90% |
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 10.55 (s, 1H, NH), 7.75 (d, J = 8.8 Hz, 2H, Ar-H), 7.60 (d, J = 8.8 Hz, 2H, Ar-H), 7.25 (d, J = 8.9 Hz, 2H, Ar-H), 7.10 (d, J = 8.9 Hz, 2H, Ar-H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 141.2, 138.1, 136.9, 129.8, 129.2, 127.5, 125.3, 120.9.
-
FT-IR (KBr, cm⁻¹): The FT-IR spectrum of a sulfonamide will show characteristic absorption bands. The N-H stretching vibration is typically observed in the range of 3350-3250 cm⁻¹.[2] The asymmetric and symmetric stretching vibrations of the SO₂ group appear as strong bands in the regions of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[3] The S-N stretching vibration can be found in the range of 924–906 cm⁻¹.[3]
Conclusion
This guide provides a robust and reliable protocol for the synthesis of this compound. By following the detailed experimental procedure and adhering to the safety precautions, researchers can confidently synthesize this important chemical intermediate. The comprehensive analytical validation methods outlined will ensure the identity and purity of the final product, making it suitable for a wide range of applications in drug discovery and materials science.
References
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and non-covalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
Sharma, V., et al. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]
-
Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (1955). The infrared spectra of some sulphonamides. Retrieved from [Link]
-
IDEALS. (n.d.). conformer-specific ir spectroscopy of laser-desorbed sulfonamide drugs: tautomeric. Retrieved from [Link]
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-
ResearchGate. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. Retrieved from [Link]
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-
ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]
- Google Patents. (n.d.). KR20220054624A - Purification method of 4,4'-dichlorodiphenyl sulfone.
- Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
-
Eureka. (n.d.). Method for synthesizing 4-chloro-pyridine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chlorobenzenesulfonyl chloride. Retrieved from [Link]
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-
Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
RSC Publishing. (n.d.). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. Retrieved from [Link]
Sources
Application Notes & Protocols: The Sulfonylation of Anilines
A Senior Application Scientist's Guide to Synthesis, Mechanism, and Modern Methodologies
The sulfonylaniline motif, characterized by a sulfur(VI) center linking an aromatic ring to an aniline fragment, is a cornerstone in medicinal chemistry and materials science.[1][2] Molecules incorporating this functional group are found in a wide array of pharmaceuticals, including antibacterials, diuretics, and antitumor agents.[3] The synthesis of these vital compounds, primarily through the sulfonylation of anilines, has evolved significantly. Classical methods, while robust, often rely on harsh conditions, limiting their application in the late-stage functionalization of complex molecules.[3][4] This guide provides an in-depth exploration of both traditional and contemporary protocols for aniline sulfonylation, grounded in mechanistic understanding to empower researchers in their experimental design.
Mechanistic Foundations: From Classical to Contemporary
A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting, optimization, and selecting the appropriate synthetic strategy.
The Classical Approach: Nucleophilic Substitution with Sulfonyl Chlorides
The most traditional method for forming sulfonamides is the reaction of an aniline with a sulfonyl chloride, often referred to as the Hinsberg reaction.[5][6] The mechanism proceeds via a nucleophilic attack of the aniline's nitrogen atom on the highly electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine or aqueous sodium hydroxide, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5][7]
The nature of the aniline (primary, secondary, or tertiary) dictates the outcome, a principle that forms the basis of the Hinsberg test for amine differentiation.[8][9][10]
-
Primary Anilines: React to form a sulfonamide that still possesses an acidic proton on the nitrogen. This allows it to be deprotonated by a strong base, forming a water-soluble salt.[10]
-
Secondary Anilines: React to form a stable sulfonamide with no remaining N-H proton. This product is insoluble in aqueous alkali.[8]
-
Tertiary Anilines: Typically do not react as they lack the necessary N-H proton to be removed after the initial nucleophilic attack, preventing the formation of a stable sulfonamide.[8][10]
Caption: Mechanism of classical sulfonylation.
Modern Radical-Based Methodologies
Recent advancements have focused on developing milder sulfonylation protocols that exhibit greater functional group tolerance. These methods often employ sulfinate salts or sulfonyl fluorides as sulfonylation agents and proceed via radical intermediates, frequently initiated by photoredox or transition-metal catalysis.[1][2][4][11]
A general mechanistic pathway for photoredox-catalyzed sulfonylation involves the following key steps:[2][12]
-
Excitation: A photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs visible light and is promoted to an excited state.[1][13]
-
Oxidation: The excited photocatalyst oxidizes the electron-rich aniline to form an aniline radical cation.[2]
-
Radical Generation: Concurrently, the sulfinate salt is oxidized (often by an external oxidant like potassium persulfate) to generate a sulfonyl radical.[2][4]
-
Radical Coupling: The aniline radical cation and the sulfonyl radical couple to form the C-S bond.
-
Deprotonation: Subsequent loss of a proton rearomatizes the ring and yields the final sulfonylaniline product.
This approach avoids the use of harsh reagents and high temperatures, making it highly suitable for the late-stage functionalization of complex, biologically active molecules.[2][4][14]
Caption: A plausible photoredox catalytic cycle.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key sulfonylation reactions.
Protocol 1: Classical Sulfonylation with p-Toluenesulfonyl Chloride
This robust procedure is a workhorse for synthesizing simple sulfonamides and serves as an excellent introductory protocol. It is based on the principles of the Hinsberg reaction.[5]
Materials & Equipment:
-
Aniline (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl, 1.1 equiv)
-
Pyridine (solvent and base)
-
5% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.0 equiv) in pyridine. Cool the solution to 0 °C in an ice bath.
-
Rationale: Pyridine acts as both the solvent and the base to neutralize the HCl generated. Cooling is necessary to control the initial exothermic reaction.[7]
-
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.1 equiv) portion-wise to the stirred aniline solution over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours, or until TLC analysis indicates the consumption of the starting aniline.[7]
-
Workup - Quenching: Slowly pour the reaction mixture into a beaker containing ice and 5% HCl. Stir until the pyridine is fully neutralized and the product precipitates as a solid.
-
Rationale: The acidic workup protonates the excess pyridine, forming a water-soluble pyridinium salt, and causes the water-insoluble sulfonamide product to precipitate.
-
-
Workup - Extraction: If the product is an oil or does not fully precipitate, transfer the mixture to a separatory funnel and extract with an organic solvent like DCM or EtOAc (3x).
-
Workup - Washing: Combine the organic layers and wash sequentially with 5% HCl, water, and saturated NaHCO₃ solution.
-
Rationale: The washes remove any remaining pyridine, salts, and unreacted sulfonyl chloride (which hydrolyzes to the sulfonic acid and is removed by the bicarbonate wash).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.
Troubleshooting:
-
No Reaction: Ensure the aniline is not a tertiary amine and that the sulfonyl chloride has not hydrolyzed due to moisture.
-
Low Yield: The reaction may require gentle heating (40-50 °C) for less nucleophilic anilines. Ensure a slight excess of sulfonyl chloride is used.
-
Formation of Di-sulfonamide: Using a large excess of sulfonyl chloride with a primary aniline can lead to the formation of the di-sulfonylated product. Maintain a stoichiometry close to 1:1.
Protocol 2: Visible-Light Mediated Sulfonylation with Sodium Sulfinate
This protocol demonstrates a modern, mild approach suitable for substrates with sensitive functional groups.[2][4][14]
Materials & Equipment:
-
Aniline derivative (1.0 equiv)
-
Sodium sulfinate salt (e.g., sodium benzenesulfinate, 2.0 equiv)
-
Photoredox catalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆, 1-2 mol%)
-
Oxidant (e.g., Potassium persulfate, K₂S₂O₈, 2.0 equiv)
-
Solvent (e.g., degassed Acetonitrile/Water mixture)
-
Schlenk tube or sealed vial, magnetic stirrer, blue LED light source (λ ≈ 450 nm)
-
Standard extraction and purification equipment
Procedure:
-
Reaction Setup: To a Schlenk tube, add the aniline derivative (0.2 mmol, 1.0 equiv), sodium sulfinate salt (0.4 mmol, 2.0 equiv), photocatalyst (0.002 mmol, 1 mol%), and K₂S₂O₈ (0.4 mmol, 2.0 equiv).
-
Degassing: Seal the tube and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Rationale: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. Degassing is crucial for efficiency.
-
-
Solvent Addition: Add the degassed solvent mixture (e.g., 2 mL of 1:1 acetone/H₂O) via syringe.[11]
-
Irradiation: Place the sealed tube approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature. The reaction is typically monitored by TLC or LC-MS and can take 3-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 10 mL).[11]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired sulfonylaniline.
Caption: Workflow for photoredox sulfonylation.
Method Comparison
The choice of sulfonylation protocol depends heavily on the substrate scope, functional group tolerance, and available equipment.
| Feature | Protocol 1: Classical (Hinsberg) | Protocol 2: Photoredox |
| Sulfonylating Agent | Sulfonyl Chloride (e.g., TsCl) | Sulfinate Salt (e.g., PhSO₂Na) |
| Key Reagents | Strong Base (Pyridine, NaOH) | Photocatalyst, Oxidant |
| Conditions | 0 °C to RT (or heated) | Room Temperature, Visible Light |
| Typical Yields | Good to Excellent (60-95%) | Moderate to Good (45-85%)[11] |
| Pros | Inexpensive, robust, well-established, scalable. | Extremely mild conditions, excellent functional group tolerance, suitable for late-stage functionalization.[2][4] |
| Cons | Harsh conditions, limited functional group tolerance, not suitable for sensitive substrates.[4][15] | Requires specialized equipment (LEDs), photocatalysts can be expensive, may require degassing. |
Safety and Handling
-
Sulfonyl Chlorides: Are corrosive and lachrymatory. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyridine/Triethylamine: Are toxic, flammable, and have strong odors. All manipulations should be performed in a fume hood.
-
Oxidants: Strong oxidants like potassium persulfate should be handled with care and not mixed with combustible materials.
-
Photocatalysts: Many iridium and ruthenium catalysts are expensive and may be air- or light-sensitive. Store them according to the manufacturer's instructions.
Conclusion
The sulfonylation of anilines remains a pivotal transformation in modern chemistry. While classical methods using sulfonyl chlorides provide a reliable and cost-effective route, the advent of photoredox and transition-metal catalysis has opened new avenues for this reaction.[11][14] These modern techniques operate under exceptionally mild conditions, demonstrating remarkable tolerance for sensitive functional groups and enabling the late-stage modification of complex molecular architectures. By understanding the mechanistic principles and practical considerations of each method, researchers can confidently select and execute the optimal protocol to achieve their synthetic goals.
References
-
Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Available at: [Link]
-
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry. Available at: [Link]
-
Mild Sulfonylation of Anilines. ChemistryViews. Available at: [Link]
-
Hinsberg Test: Definition, Procedure, and Mechanism. Chemistry Learner. Available at: [Link]
-
Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. MDPI. Available at: [Link]
-
Direct sulfonylation of anilines mediated by visible light. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]
-
Direct sulfonylation of anilines mediated by visible light. RSC Publishing. Available at: [Link]
-
The Synthesis of Functionalised Sulfonamides. UCL Discovery. Available at: [Link]
-
Postulated mechanism for the anodic arene/aniline sulfonylation. ResearchGate. Available at: [Link]
-
Hinsberg Reagent and Test: Distinguishing Amines Easily. Vedantu. Available at: [Link]
-
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
-
How does the Hinsberg's test help determine amines? Quora. Available at: [Link]
-
Hinsberg test (video). Khan Academy. Available at: [Link]
-
Hinsberg Reagent And Test. Unacademy. Available at: [Link]
-
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Scope of the direct sulfonylation of aniline derivatives. ResearchGate. Available at: [Link]
-
Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. Available at: [Link]
-
Synthetic strategies to sulfonylated anilines. ResearchGate. Available at: [Link]
-
A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. Scientific & Academic Publishing. Available at: [Link]
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- 2. Direct sulfonylation of anilines mediated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 5. Hinsberg Test: Definition, Procedure, and Mechanism [chemistrylearner.com]
- 6. Hinsberg Reagent and Test: Distinguishing Amines Easily [vedantu.com]
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- 8. quora.com [quora.com]
- 9. Khan Academy [khanacademy.org]
- 10. Hinsberg Reagent And Test | Unacademy [unacademy.com]
- 11. Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst | MDPI [mdpi.com]
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Application Notes & Protocols for the Synthesis of 4-((4-Chlorophenyl)sulfonyl)aniline Derivatives
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of 4-((4-chlorophenyl)sulfonyl)aniline and its derivatives. This scaffold is a key pharmacophore found in a variety of biologically active compounds. These application notes detail robust synthetic protocols, explain the underlying chemical principles, and provide methodologies for structural verification. The aim is to equip researchers with the necessary knowledge to confidently synthesize and explore this important class of molecules for applications in medicinal chemistry and materials science.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1] The specific scaffold, this compound, is structurally related to the well-known antibiotic Dapsone (4,4'-sulfonyldianiline) and serves as a versatile intermediate for creating diverse molecular architectures.[2] The diaryl sulfone motif, characterized by a sulfonyl group directly linked to two benzene rings, offers a unique combination of structural rigidity and electronic properties. The presence of the chloro- and amino- substituents provides strategic handles for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[3]
Derivatives of this core structure are being investigated for a range of biological activities. For instance, modifications of the aniline nitrogen or the phenyl rings can dramatically alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn influences target binding affinity and metabolic stability.[3][4] Understanding the synthesis and chemical behavior of these compounds is therefore critical for the development of novel therapeutic agents.[5]
Core Synthetic Strategy: Sulfonamide Bond Formation
The most prevalent and reliable method for constructing the this compound scaffold is through the nucleophilic substitution reaction between an appropriately substituted sulfonyl chloride and an aniline.
Mechanistic Insight
The synthesis of the sulfonamide bond is a classic example of a nucleophilic acyl substitution-type reaction. The nitrogen atom of the aniline acts as a nucleophile, attacking the highly electrophilic sulfur atom of the 4-chlorobenzenesulfonyl chloride. This attack results in the displacement of the chloride, which is an excellent leaving group. A non-nucleophilic base, such as pyridine or triethylamine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.[1]
Below is a DOT language script visualizing this key mechanistic step.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Activation of CYP2C9-mediated metabolism by a series of dapsone analogs: kinetics and structural requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the inhibitory effects of analogues of dapsone on neutrophil function in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 4-((4-Chlorophenyl)sulfonyl)aniline
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: The Enduring Potential of the Sulfonamide Scaffold
The relentless rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The sulfonamide scaffold, a cornerstone of antibacterial therapy, continues to be a fertile ground for the discovery of new and effective drugs.[1] Sulfonamides typically exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] This metabolic disruption ultimately halts bacterial growth and proliferation. The versatility of the sulfonamide core allows for extensive chemical modification, enabling the fine-tuning of antimicrobial spectrum, potency, and pharmacokinetic properties.
At the heart of many modern sulfonamide-based drug discovery programs lies the versatile building block, 4-((4-Chlorophenyl)sulfonyl)aniline . This molecule offers a strategic platform for synthetic elaboration, featuring a reactive primary amine that serves as a handle for introducing diverse chemical functionalities. The presence of the 4-chlorophenylsulfonyl moiety is a key pharmacophoric element, contributing to the overall electronic and steric profile of the resulting derivatives, which in turn influences their biological activity.
These application notes provide a comprehensive guide to the synthesis of novel antimicrobial agents derived from this compound. We will delve into detailed synthetic protocols, explore the underlying chemical principles, present antimicrobial activity data, and discuss the critical structure-activity relationships that govern the efficacy of these compounds. Our aim is to equip researchers with the practical knowledge and theoretical understanding required to leverage this privileged scaffold in the quest for next-generation antimicrobial therapies.
Core Synthetic Strategies and Mechanistic Insights
The primary amino group of this compound is the focal point for synthetic diversification. Two principal strategies for its derivatization include the formation of Schiff bases through condensation with aldehydes and the synthesis of various heterocyclic systems. These approaches allow for the introduction of a wide array of substituents, profoundly impacting the antimicrobial profile of the parent molecule.
Strategy 1: Synthesis of Schiff Base Derivatives
The condensation reaction between the primary amine of this compound and various aldehydes yields Schiff bases (imines). This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The resulting C=N double bond and the nature of the substituent (R group) from the aldehyde play a crucial role in the biological activity of the final compound.
Experimental Workflow: Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff base derivatives.
Strategy 2: Synthesis of Pyrazole Derivatives
The synthesis of pyrazole-containing compounds from this compound typically involves a multi-step sequence. A common route begins with the diazotization of the primary amine, followed by a coupling reaction to form a hydrazone. This intermediate can then undergo cyclization with a suitable three-carbon synthon, such as a β-diketone or an α,β-unsaturated ketone, to construct the pyrazole ring. The substituents on the pyrazole ring can be varied to modulate the antimicrobial activity.
Experimental Workflow: Pyrazole Synthesis
Caption: General workflow for the synthesis of pyrazole derivatives.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis of representative antimicrobial agents derived from this compound. Researchers should adapt these procedures as necessary based on the specific target molecule and available laboratory equipment. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for the Synthesis of Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with various aromatic aldehydes.[3]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (30 mL).
-
To this solution, add the substituted aromatic aldehyde (1.0 eq).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Fit the flask with a condenser and reflux the reaction mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base derivative under vacuum.
-
Characterize the final product by FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Pyrazole Derivative via the Knorr Pyrazole Synthesis
This protocol outlines the synthesis of a pyrazole derivative using a classical Knorr pyrazole synthesis approach, starting with the diazotization of this compound.
Materials:
-
This compound
-
Sodium nitrite (NaNO2)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetoacetate
-
Sodium hydroxide (NaOH)
-
Hydrazine hydrate
-
Ethanol
-
Ice bath
-
Standard laboratory glassware
Procedure:
Step 1: Diazotization
-
Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Coupling
-
In a separate beaker, dissolve ethyl acetoacetate (1.0 eq) in ethanol and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring, while maintaining the pH between 8-9 by the addition of a cold aqueous solution of sodium hydroxide.
-
Continue stirring for 1-2 hours at 0-5 °C. The resulting hydrazone will precipitate.
-
Collect the hydrazone by filtration, wash with cold water, and dry.
Step 3: Cyclization
-
Reflux the dried hydrazone intermediate (1.0 eq) with hydrazine hydrate (1.2 eq) in ethanol for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The solid pyrazole derivative will precipitate. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified product.
-
Characterize the final product by FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Antimicrobial Activity Profile
The antimicrobial efficacy of derivatives of this compound is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The data presented below is a compilation from various studies on structurally related compounds and serves as a representative guide to the potential activity of this chemical class.[4][5]
| Compound Type | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Valine Derivative | 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Enterococcus faecium E5 | >500 | [6] |
| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Staphylococcus aureus ATCC 6538 | 125 | [6] | |
| Bacillus subtilis ATCC 6683 | 125 | [6] | ||
| 5-phenyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazole | Candida albicans 393 | >500 | [6] | |
| Pyrazole Derivative | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide derivative | Staphylococcus aureus | 62.5 | [4] |
| Bacillus subtilis | 62.5 | [4] | ||
| Klebsiella pneumoniae | 125 | [4] | ||
| Aspergillus niger | 2.9 | [4] | ||
| Candida albicans | 7.8 | [4] | ||
| Indazole Derivative | Substituted Indazole | Staphylococcus aureus MDR | 64-128 | [7] |
| Enterococcus faecalis MDR | >128 | [7] | ||
| Pyrazoline Derivative | Substituted Pyrazoline | Staphylococcus aureus MDR | 4 | [7] |
| Enterococcus faecalis MDR | 4 | [7] |
Structure-Activity Relationship (SAR) Insights
The biological activity of antimicrobial agents derived from this compound is intricately linked to their molecular structure. The following SAR insights have been gleaned from studies on this and related sulfonamide scaffolds.[8][9]
Key Structural Features Influencing Antimicrobial Activity
Caption: Key structure-activity relationships for this compound derivatives.
-
The Sulfonamide Moiety: The -SO2NH- group is generally essential for the primary mechanism of action, which involves mimicking p-aminobenzoic acid (PABA) and inhibiting dihydropteroate synthase.
-
The 4-Chlorophenyl Group: The chlorine atom is an electron-withdrawing group that can influence the acidity of the sulfonamide N-H and the overall electronic distribution of the molecule. This can impact binding affinity to the target enzyme.
-
Derivatization of the Aniline Nitrogen:
-
Schiff Bases: The nature of the aldehyde used for condensation significantly affects activity. Aromatic aldehydes bearing electron-withdrawing groups often lead to more potent compounds. The increased conjugation and planarity of the Schiff base can facilitate intercalation with biological macromolecules.
-
Heterocyclic Derivatives: The introduction of heterocyclic rings such as pyrazole, thiazole, or oxadiazole can introduce additional sites for hydrogen bonding and other non-covalent interactions with the target enzyme, potentially leading to enhanced potency and a broader spectrum of activity. For instance, some pyrazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5]
-
-
Lipophilicity: A balanced lipophilicity is crucial for antimicrobial activity. The compound must be sufficiently lipophilic to cross the bacterial cell membrane but also possess enough aqueous solubility to reach its target. The nature of the substituents introduced at the aniline nitrogen plays a key role in modulating this property.
Conclusion and Future Directions
This compound stands out as a highly valuable and versatile starting material for the synthesis of a diverse array of potential antimicrobial agents. The synthetic methodologies outlined in these application notes, particularly the formation of Schiff bases and heterocyclic derivatives, provide robust and adaptable routes to novel chemical entities. The structure-activity relationships discussed herein underscore the importance of rational design in optimizing the antimicrobial profile of these compounds.
Future research in this area should focus on the synthesis of larger, more diverse libraries of derivatives to further probe the chemical space around this privileged scaffold. A particular emphasis should be placed on obtaining comprehensive antimicrobial data, including MIC values against a broad panel of clinically relevant and drug-resistant pathogens. Such data will be instrumental in refining the SAR models and guiding the design of next-generation sulfonamides with improved potency, spectrum, and resistance-breaking capabilities. The integration of computational modeling and in silico screening can further accelerate the discovery process, enabling the prioritization of the most promising candidates for synthesis and biological evaluation.
References
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). Molecules. Available at: [Link]
- The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.).
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). National Center for Biotechnology Information. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). Molecules. Available at: [Link]
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012).
-
Antibacterial pyrazoles: tackling resistant bacteria. (2022). National Center for Biotechnology Information. Available at: [Link]
- Structure–activity relationship of the new compounds in terms of antimicrobial activity. (n.d.).
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). National Center for Biotechnology Information. Available at: [Link]
- synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. (2017).
-
Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. (1996). PubMed. Available at: [Link]
-
Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. (2020). PubMed. Available at: [Link]
- SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). JETIR.
- Synthesis and Spectral Characterization of Novel Schiff Base and Fe(II) Complex: Evaluation of Antibacterial, Antifungal, and An. (2022). Life Academy.
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
- synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. (n.d.). International Journal of Novel Research and Development.
-
Design and Synthesis of Novel Antimicrobial Agents. (2023). Molecules. Available at: [Link]
- Synthesis and antimicrobial activity of N-(4-chlorophenyl)-β-alanine derivatives with an azole moiety. (2009).
-
Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (2018). RSC Publishing. Available at: [Link]
- Synthesis and preliminary antimicrobial activity evaluation of some new 4- aminoantipyrine derivatives. (n.d.).
-
Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes. (2016). National Center for Biotechnology Information. Available at: [Link]
- Synthesis of Aniline Schiff Base Ligand, L1. (n.d.).
- Synthesis and Evaluation of Schiff Bases of 4-Amino-5-(chlorine substituted phenyl)-4H-1,2,4-triazole-3-thione as Antimicrobial Agents. (2020).
-
Synthesis and antimicrobial activity of new substituted anilinobenzimidazoles. (2002). PubMed. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Anticancer Compounds from 4-((4-Chlorophenyl)sulfonyl)aniline
For: Researchers, scientists, and drug development professionals.
Introduction: The Emergence of Diaryl-Sulfonylureas in Oncology
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. Within this broad class, molecules incorporating the 4-((4-chlorophenyl)sulfonyl)aniline scaffold have emerged as a promising platform for the development of novel anticancer therapeutics.[1] This guide provides a detailed exploration of the synthesis, biological evaluation, and mechanism of action of diaryl-sulfonylurea (DSU) derivatives originating from this key starting material. These compounds have demonstrated significant potential, with some advancing to clinical trials, such as Sulofenur (LY186641).[2]
The rationale for focusing on this scaffold lies in its proven ability to inhibit critical cancer-driving pathways, most notably the Wnt/β-catenin signaling cascade.[3][4][5] Aberrant activation of this pathway is a hallmark of numerous cancers, including colorectal, breast, and liver carcinomas, making it a prime target for therapeutic intervention.[3][4][5][6] By serving as a structural mimic of key protein-protein interactions, these DSU derivatives can effectively downregulate the transcription of oncogenes like c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.
This document will provide detailed, field-proven protocols for the synthesis of these potent anticancer agents, present their biological activity data, and elucidate their mechanism of action through pathway diagrams and in-depth explanations. The aim is to equip researchers with the necessary knowledge to not only replicate these findings but also to innovate further within this exciting area of cancer drug discovery.
Synthetic Strategy: From Sulfonamide to Diaryl-Sulfonylurea
The synthesis of anticancer diaryl-sulfonylureas from this compound is a robust two-step process. The core principle involves the conversion of the primary amine of the starting material into a reactive isocyanate intermediate, which is then coupled with a variety of substituted anilines to generate a library of DSU compounds. This approach allows for systematic structural modifications to explore structure-activity relationships (SAR).
Caption: General two-step synthesis of diaryl-sulfonylurea anticancer compounds.
PART 1: Detailed Synthetic Protocols
Protocol 1: Synthesis of 4-((4-Chlorophenyl)sulfonyl)phenyl isocyanate (Intermediate)
This protocol details the conversion of the starting aniline to the crucial isocyanate intermediate using triphosgene, a safer alternative to phosgene gas.[1][7]
Materials and Reagents:
-
This compound
-
Triphosgene
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Activated Carbon
-
Nitrogen or Argon gas supply
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Schlenk line or equivalent inert atmosphere setup
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), charge a three-necked flask with this compound (1.0 eq). Add anhydrous DCM or toluene to create a stirrable suspension.
-
Triphosgene Addition: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.
-
Reaction: Cool the aniline suspension to 0-5 °C using an ice bath. Add the triphosgene solution dropwise over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the starting amine and the appearance of the characteristic isocyanate peak (~2270 cm⁻¹).[7] The reaction is typically complete within 3-5 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add a small amount of activated carbon and stir for 15 minutes to remove colored impurities. Filter the mixture through a pad of celite.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-((4-chlorophenyl)sulfonyl)phenyl isocyanate. This intermediate is often used in the next step without further purification.
Protocol 2: Synthesis of N-(Aryl)-N'-(4-((4-chlorophenyl)sulfonyl)phenyl)ureas (Final Compounds)
This protocol describes the coupling of the isocyanate intermediate with various substituted anilines to generate the final diaryl-sulfonylurea products.[1][8]
Materials and Reagents:
-
4-((4-Chlorophenyl)sulfonyl)phenyl isocyanate (from Protocol 1)
-
Substituted anilines (e.g., 4-chloroaniline, 3,4-dichloroaniline, etc.) (1.0-1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Anhydrous potassium carbonate (optional, for sulfonamide starting materials)[9]
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: Dissolve the substituted aniline (1.0-1.1 eq) in anhydrous THF or DMF in a round-bottom flask under an inert atmosphere.
-
Isocyanate Addition: Dissolve the crude 4-((4-chlorophenyl)sulfonyl)phenyl isocyanate (1.0 eq) in a minimal amount of anhydrous THF or DMF and add it dropwise to the stirred aniline solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC. For less reactive anilines, the reaction may be gently heated (40-50 °C) to ensure completion.
-
Precipitation and Isolation: Upon completion, the diaryl-sulfonylurea product often precipitates from the reaction mixture. If not, the solvent can be partially evaporated, or the reaction mixture can be poured into cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold diethyl ether or hexane to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques such as NMR, IR, and mass spectrometry. The formation of the urea linkage can be confirmed by the appearance of a carbonyl stretch in the IR spectrum (around 1640-1730 cm⁻¹) and characteristic NH protons in the ¹H NMR spectrum.[9][10]
Biological Activity and Structure-Activity Relationship (SAR)
The anticancer activity of diaryl-sulfonylurea derivatives is typically evaluated against a panel of human cancer cell lines. The data is often reported as IC₅₀ (the concentration of compound that inhibits cell growth by 50%) or GI₅₀ (the concentration that inhibits cell growth by 50% as determined by the National Cancer Institute's screening protocol).
| Compound ID | R Group on Aniline | Cancer Cell Line | Activity (GI₅₀, µM) | Reference |
| 1 | 4-Cl | Leukemia (Average) | 13.6 | [9] |
| 2 | 3,4-diCl | Leukemia (Average) | 14.9 | [9] |
| 3 | 4-Cl | Colon Cancer (Average) | 13.6 | [9] |
| 4 | 3,4-diCl | Colon Cancer (Average) | 14.9 | [9] |
| 5 | 4-Cl | Melanoma (Average) | 13.6 | [9] |
| 6 | 3,4-diCl | Melanoma (Average) | 14.9 | [9] |
Structure-Activity Relationship Insights:
-
Lipophilicity: Early studies on diaryl-sulfonylureas identified lipophilicity as a key determinant of anticancer activity. The presence of halogen substituents, such as chlorine, on the aniline ring generally enhances activity.[9] This is exemplified by the potent activity of compounds with 4-chloro and 3,4-dichloro substitutions.
-
Electronic Effects: The nature and position of substituents on the aniline ring can significantly influence the electronic properties of the molecule and its ability to interact with the biological target. Electron-withdrawing groups are often favored.
-
Hydrogen Bonding: The urea moiety is a critical pharmacophore, acting as both a hydrogen bond donor and acceptor. These interactions are crucial for binding to the target protein.
Mechanism of Action: Inhibition of the Wnt/β-Catenin Signaling Pathway
A primary mechanism through which diaryl-sulfonylureas exert their anticancer effects is the inhibition of the canonical Wnt/β-catenin signaling pathway.[3][4][5] This pathway is essential for embryonic development and tissue homeostasis, but its aberrant activation is a common driver of tumorigenesis.[6][11]
In a healthy cell (Wnt OFF), a "destruction complex" comprising APC, Axin, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This keeps cytoplasmic β-catenin levels low. When a Wnt ligand binds to its receptor, the destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, activating the expression of target genes such as c-Myc and Cyclin D1, which promote cell proliferation.[11][12]
Diaryl-sulfonylurea compounds are believed to inhibit this pathway by disrupting the protein-protein interaction between β-catenin and TCF4 in the nucleus.[5][13] By preventing this crucial interaction, the transcription of oncogenic target genes is suppressed, leading to a reduction in cancer cell proliferation and induction of apoptosis.
Caption: Mechanism of action of diaryl-sulfonylurea derivatives on the Wnt/β-catenin pathway.
Conclusion and Future Perspectives
This compound serves as an excellent starting point for the synthesis of a diverse range of diaryl-sulfonylurea derivatives with potent anticancer activity. The synthetic route is straightforward and amenable to the generation of large libraries for structure-activity relationship studies. The primary mechanism of action involves the targeted inhibition of the Wnt/β-catenin signaling pathway, a clinically relevant target in many cancers.
Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to improve their in vivo efficacy and safety profiles. Further elucidation of the precise binding interactions with β-catenin or other components of the Wnt pathway could facilitate the design of even more potent and selective inhibitors. The protocols and data presented in this guide provide a solid foundation for researchers to contribute to the development of the next generation of sulfonamide-based anticancer drugs.
References
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Sebastiani, J., Coluccia, A., La Regina, G., Canettieri, G., & Silvestri, R. (2021). Novel sulfonamide inhibitors of beta-catenin signaling as anticancer agents. I.R.I.S. Available at: [Link]
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La Regina, G., et al. (2020). Sulfonamide Inhibitors of β-Catenin Signaling as Anticancer Agents with Different Output on c-MYC. ChemMedChem, 15(23), 2264-2268. Available at: [Link]
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Request PDF. (n.d.). Sulfonamide Inhibitors of β‐Catenin Signaling as Anticancer Agents with Different Output on c‐MYC. ResearchGate. Available at: [Link]
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Zhao, et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. Available at: [Link]
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Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). avensonline.org. Available at: [Link]
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Hersh, M. R., et al. (1991). Clinical pharmacology of a novel diarylsulfonylurea anticancer agent. Cancer Research, 51(24), 6834-6839. Available at: [Link]
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Shan, B., et al. (2014). Targeting the Tcf4 G13ANDE17 binding site to selectively disrupt β-catenin/T-cell factor protein-protein interactions. ACS Chemical Biology, 9(1), 157-164. Available at: [Link]
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One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (n.d.). tsijournals.com. Available at: [Link]
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D'yakonov, V. A., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1123. Available at: [Link]
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Zhang, et al. (2022). Emerging Direct Targeting β-Catenin Agents. Molecules, 27(22), 7806. Available at: [Link]
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1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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A facile synthesis of sulfonylureas via water assisted preparation of carbamates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Shan, B., et al. (2014). Targeting the Tcf4 G13ANDE17 binding site to selectively disrupt β-catenin/T-cell factor protein-protein interactions. ACS Chemical Biology, 9(1), 157-164. Available at: [Link]
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Inhibition of oncogenic WNT signaling through direct targeting of β-‐catenin. (n.d.). Harvard DASH. Available at: [Link]
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Wang, J., et al. (2016). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. Data in Brief. Available at: [Link]
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1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Available at: [Link]
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Kalinowski, D. S., et al. (2012). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. Molecules, 17(11), 12929-12944. Available at: [Link]
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Functional inhibition of β-catenin-mediatedWnt signaling by intracellular VHHantibodies. (n.d.). pnas.org. Available at: [Link]
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Liu, J., et al. (2013). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 18(1), 1048-1058. Available at: [Link]
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Wnt/β-catenin Signaling Inhibitors. (2023). Current Medicinal Chemistry, 30(24), 2739-2761. Available at: [Link]
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Shin, D. W. (2022). The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss. Life (Basel), 12(11), 1856. Available at: [Link]
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Diarylsulfonylurea inhibitors of the inflammasome. (A) Structure of the... (n.d.). ResearchGate. Available at: [Link]
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Gustafson, C. T., et al. (2015). Molecular strategies for modulating wnt signaling. IMR Press. Available at: [Link]
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Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Pang, S. S., et al. (2001). Structure-activity relationships for a new family of sulfonylurea herbicides. Journal of Agricultural and Food Chemistry, 49(7), 3400-3407. Available at: [Link]
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Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. (n.d.). Organic Syntheses Procedure. Available at: [Link]
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Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. (n.d.). NIH. Available at: [Link]
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Synthesis and structure-activity relationship of diarylamide urea derivatives as selective inhibitors of the proliferation of human coronary artery smooth muscle cells. (2002). Bioorganic & Medicinal Chemistry, 10(6), 1865-1871. Available at: [Link]
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Application Note: Leveraging 4-((4-Chlorophenyl)sulfonyl)aniline as a Privileged Scaffold for Novel Enzyme Inhibitor Development
Abstract
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to target a wide array of biological macromolecules.[1][2] Within this class, 4-((4-chlorophenyl)sulfonyl)aniline presents a particularly versatile and synthetically accessible starting point for the development of potent and selective enzyme inhibitors. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on utilizing this scaffold. We will explore the fundamental design principles, detail robust synthetic protocols for library generation, and present validated bioassay methodologies for key enzyme targets, including carbonic anhydrases and α-glucosidase. By integrating field-proven experimental protocols with insights from computational modeling, this guide aims to empower researchers to rationally design and develop next-generation enzyme inhibitors based on the this compound core.
The this compound Scaffold: Rationale and Design Principles
The efficacy of this compound as a foundational block in inhibitor design stems from the distinct roles of its three primary structural components. Understanding these roles is critical for rational drug design.
-
The Sulfonamide Core (-SO₂NH-): This functional group is the primary pharmacophore. It is a superb bioisostere of the carboxylic acid group, offering similar hydrogen-bonding capabilities but with a different pKa (~9-10), which can improve physicochemical properties like membrane permeability.[3] Crucially, the sulfonamide nitrogen can coordinate with metal ions, making it an exceptional zinc-binding group. This property is the basis for its potent inhibition of metalloenzymes like carbonic anhydrases.[4][5]
-
The Aniline Moiety (-C₆H₄NH₂): The primary amine on the aniline ring serves as a versatile synthetic handle. It provides a key vector for chemical modification, allowing for the introduction of diverse R-groups through well-established chemical reactions. This functionalization is essential for tuning the inhibitor's potency, selectivity, and pharmacokinetic (ADME) profile.[2]
-
The 4-Chlorophenyl Group (-C₆H₄Cl): This terminal aromatic ring serves to anchor the inhibitor in lipophilic pockets of the enzyme's active site. The chlorine atom can modulate electronic properties, enhance metabolic stability, and participate in specific interactions, such as halogen bonding or pi-alkyl bonds with enzyme residues like phenylalanine or histidine.[6]
Synthetic Strategies for Library Development
The creation of a diverse chemical library is the first step in identifying a lead compound. The aniline moiety is the primary point of diversification.
Protocol 2.1: Synthesis of the Core Scaffold
This protocol describes the fundamental reaction to form the sulfonamide bond. The reaction between 4-chlorobenzenesulfonyl chloride and an excess of a suitable aniline precursor is a robust and high-yielding method.
Materials:
-
4-chlorobenzenesulfonyl chloride
-
Substituted aniline (e.g., p-phenylenediamine for the parent scaffold)
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Magnetic stirrer and standard glassware
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted aniline (1.2 equivalents) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add the base (2.0 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Dissolve 4-chlorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled aniline solution over 30 minutes with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring completion by Thin Layer Chromatography (TLC).[7]
-
Upon completion, quench the reaction with distilled water and extract the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.[4][8]
Protocol 2.2: Library Derivatization via the Aniline Moiety
Once the core scaffold is synthesized, its aniline amine can be functionalized to create a library of diverse compounds.
Application in Target-Specific Inhibitor Development
Case Study 1: Carbonic Anhydrase (CA) Inhibitors
Carbonic anhydrases are zinc-containing metalloenzymes involved in processes like pH regulation and CO₂ transport. Their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers.[5][9] Sulfonamides are the classic inhibitors of CAs.
Protocol 3.1: In Vitro CA Inhibition Assay (Stopped-Flow CO₂ Hydration) This is the gold-standard method for measuring CA activity. It measures the enzyme-catalyzed hydration of CO₂ by monitoring the change in pH using an indicator.
Materials:
-
Purified human CA isoforms (e.g., hCA I, II, IX, XII)
-
Stopped-flow spectrophotometer
-
HEPES or TRIS buffer (pH 7.4)
-
pH indicator solution (e.g., p-nitrophenol)
-
CO₂-saturated water (substrate)
-
Test compounds dissolved in DMSO
-
Acetazolamide (standard inhibitor)[5]
Procedure:
-
Equilibrate all solutions to 25°C.
-
The first syringe of the stopped-flow instrument is loaded with the enzyme solution (e.g., 10 µM hCA II in buffer) containing the pH indicator.
-
The second syringe is loaded with the CO₂-saturated water (substrate).
-
To measure inhibition, pre-incubate the enzyme solution with various concentrations of the test compound (or acetazolamide) for 15 minutes before loading into the syringe.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the decrease in absorbance of the pH indicator at the appropriate wavelength (e.g., 400 nm for p-nitrophenol) over time.
-
The initial rate of reaction is determined from the slope of the linear portion of the kinetic trace.
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited enzyme control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation: Sample CA Inhibition Data
| Compound ID | R-Group Modification | hCA I (IC₅₀, nM) | hCA II (IC₅₀, nM) | hCA IX (IC₅₀, nM) |
| Scaffold-01 | -H | 2500 | 150 | 25 |
| Scaffold-02 | -COCH₃ | 1800 | 90 | 15 |
| Scaffold-03 | -CO-Ph | 950 | 45 | 8 |
| Acetazolamide | (Standard) | 250 | 12 | 25 |
Note: Data are hypothetical and for illustrative purposes.
Case Study 2: α-Glucosidase Inhibitors
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a validated strategy for managing type 2 diabetes.[6] Recent studies have shown that complex derivatives built upon a 4-chlorophenyl-sulfonyl scaffold can be potent α-glucosidase inhibitors.[6][10]
Protocol 3.2: In Vitro α-Glucosidase Inhibition Assay This is a colorimetric assay that measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (50 mM, pH 6.8)
-
Test compounds dissolved in DMSO
-
Acarbose (standard inhibitor)[6]
-
Sodium carbonate (Na₂CO₃, 0.1 M) as a stopping reagent
-
96-well microplate and plate reader
Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of the α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution (e.g., 5 mM in buffer).
-
Incubate the reaction mixture at 37°C for another 30 minutes.
-
Stop the reaction by adding 80 µL of 0.1 M Na₂CO₃ solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.
-
Include controls for blank (no enzyme), negative control (DMSO vehicle), and positive control (acarbose).
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described in Protocol 3.1.
Protocol 3.3: Enzyme Kinetic Analysis To understand the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are essential. This protocol involves measuring reaction rates at multiple substrate and inhibitor concentrations.
Procedure:
-
Perform the α-glucosidase assay (Protocol 3.2) using a range of pNPG substrate concentrations (e.g., 0.5 to 10 mM).
-
Repeat step 1 in the presence of two or three fixed concentrations of the test inhibitor (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Calculate the initial reaction velocity (V) for each condition.
-
Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]). The pattern of the lines will reveal the mechanism of inhibition.
-
Competitive: Lines intersect on the y-axis (Vmax is constant, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Km is constant, Vmax decreases).
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
The inhibitor constant (Ki) can be calculated from these plots. A competitive inhibitor was identified for a derivative of this scaffold with a Ki value of 3.57 µM.[4][6]
Computational Approaches in Inhibitor Design
To accelerate the drug discovery process and rationalize structure-activity relationships (SAR), computational methods like molecular docking are invaluable.
Workflow: In Silico Guided Inhibitor Design
-
Target Selection: Obtain a high-resolution crystal structure of the target enzyme from the Protein Data Bank (PDB) or generate a homology model if no structure is available.[6]
-
Binding Site Identification: Define the active site or allosteric pocket where the inhibitor is expected to bind.
-
Library Preparation: Generate 3D structures of the virtual library of compounds derived from the this compound scaffold.
-
Molecular Docking: Dock the virtual library into the defined binding site using software like AutoDock or Glide. This predicts the binding pose and estimates the binding affinity (docking score).
-
Pose Analysis & Scoring: Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, metal coordination). For example, docking studies revealed that the sulfonamide oxygen and indole ring of a derivative formed crucial hydrogen bonds and pi-cation interactions with active site residues of α-glucosidase.[6]
-
Hit Selection: Prioritize a subset of compounds for synthesis and biological testing based on favorable docking scores and interaction patterns.
-
Iterative Refinement: Use the experimental results to validate and refine the docking protocol, leading to a new cycle of design and testing.
Conclusion
This compound is a powerful and synthetically tractable scaffold for the development of novel enzyme inhibitors. Its inherent structural and chemical properties make it an ideal starting point for targeting diverse enzyme classes, including metalloenzymes and hydrolases. By combining rational synthetic diversification with robust enzymatic screening protocols and computational modeling, researchers can efficiently explore the chemical space around this core structure. The detailed methodologies and strategic insights provided in this application note offer a validated framework to guide the discovery and optimization of lead compounds for a wide range of therapeutic applications.
References
-
Zheng, Z. et al. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Science OA. Available at: [Link]
-
Khan, I. et al. (2025). Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors. Scientific Reports. Available at: [Link]
-
Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews. Available at: [Link]
-
Barreiro, E. J. et al. (2011). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Química Nova. Available at: [Link]
-
Hassan, M. et al. (2025). Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. Scientific Reports. Available at: [Link]
-
Patsnap. (2025). What is the role of bioisosterism in drug design? Patsnap Synapse. Available at: [Link]
-
Hussain, A. et al. (2015). Synthesis, spectral characterization and enzyme inhibition Studies of different chlorinated sulfonamides. Journal of the Chemical Society of Pakistan. Available at: [Link]
-
Khan, I. et al. (2025). (PDF) Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors. ResearchGate. Available at: [Link]
-
Oprea, A. et al. (2022). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules. Available at: [Link]
-
Hussain, A. et al. (2015). Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides. Pak J Pharm Sci. Available at: [Link]
-
Alafeefy, A. M. et al. (2008). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating 1,2,4-triazine moieties. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 4-((4-Chlorophenyl)sulfonyl)aniline
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity analysis of 4-((4-Chlorophenyl)sulfonyl)aniline. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive protocol, from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose of quantifying the principal analyte and separating it from potential impurities and degradation products.
Introduction: The Imperative for Purity Analysis
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly within the sulfonamide class of drugs.[4] The purity of this starting material is paramount, as any impurities can carry through the synthetic process, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential to ensure the quality and consistency of the intermediate.
This document provides a turnkey HPLC method designed to serve as a cornerstone for quality control and regulatory submissions. We will not only present the final method but also elucidate the scientific reasoning behind the selection of each parameter, empowering the user to understand, implement, and adapt the method as needed.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for rational method development.
| Property | Value | Source |
| Chemical Structure | (Self-generated) | |
| Molecular Formula | C₁₂H₁₀ClNO₂S | [5] |
| Molecular Weight | 267.73 g/mol | [5] |
| Predicted LogP | ~3.5 | (Based on similar structures) |
| Key Chromophores | Aniline, Chlorophenyl | (Chemical knowledge) |
The presence of two aromatic rings (aniline and chlorophenyl) provides strong UV absorbance, making UV detection a suitable choice. The molecule's moderate non-polarity, indicated by its structure and predicted LogP, suggests that reversed-phase chromatography will be the most effective separation mode.
Chromatographic Method and Rationale
Instrumentation and Conditions
The following parameters were established to achieve optimal separation and quantification.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, Hypersil GOLD) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 30% B; 18.1-25 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by PDA scan) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Rationale for Method Parameters
-
Stationary Phase (C18 Column): A C18 (octadecylsilane) stationary phase is the industry standard for reversed-phase chromatography. Its hydrophobic nature provides strong retention for the moderately non-polar this compound, allowing for effective separation from more polar or less polar impurities.[6][7]
-
Mobile Phase (Acetonitrile & Acidified Water): Acetonitrile is chosen as the organic modifier (Mobile Phase B) for its low viscosity, low UV cutoff, and excellent elution strength for sulfonamide-type compounds. Water serves as the weak solvent (Mobile Phase A). The addition of 0.1% formic acid to both phases serves a critical purpose: it acidifies the mobile phase to a pH of approximately 2.7. At this pH, the basic aniline functional group is protonated, ensuring a single ionic state and preventing peak tailing, which leads to sharper, more symmetrical peaks and improved reproducibility.
-
Gradient Elution: A gradient program is employed to ensure the elution of a wide range of potential impurities with varying polarities. It provides high resolution for early-eluting polar impurities while ensuring that late-eluting, non-polar impurities are effectively washed from the column within a reasonable run time.[6]
-
Detection Wavelength (254 nm): The conjugated aromatic systems in the analyte result in strong UV absorbance. 254 nm is a common and robust wavelength for detecting such compounds. For highest sensitivity, it is recommended to determine the absorbance maximum (λ-max) using a photodiode array (PDA) detector and use that specific wavelength for quantification.
Experimental Protocols
Preparation of Solutions
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the Diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Standard Working Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the Diluent. This solution is used for determining the purity of the test sample.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound test sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the Diluent. Sonicate for 5 minutes to ensure complete dissolution.[4] Filter the solution through a 0.45 µm PTFE syringe filter before injection.
Analytical Procedure Workflow
The overall workflow from sample preparation to final purity calculation is outlined below.
Caption: Workflow for HPLC Purity Analysis.
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the Standard Working Solution (0.1 mg/mL). The system is deemed ready for analysis if the following criteria are met:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
%RSD for Peak Area: ≤ 2.0%
Calculation of Purity
The purity of the sample is calculated using the area normalization method. This assumes that all impurities have a similar UV response to the main component.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation (ICH Q2(R1))
A robust analytical method must be validated to demonstrate its suitability for the intended purpose.[1][3][8] The following validation parameters should be assessed.
Caption: Interrelation of ICH Q2(R1) Validation Parameters.
-
Specificity (Stability-Indicating): Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] This is demonstrated through forced degradation studies.
-
Protocol: Subject the sample solution (1.0 mg/mL) to the following stress conditions to induce 5-20% degradation:[9][10]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days.
-
-
Acceptance Criteria: The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak (resolution > 2.0) and peak purity analysis (using a PDA detector) shows no co-elution.
-
-
Linearity:
-
Protocol: Prepare a series of at least five standard solutions ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.5 µg/mL to 150 µg/mL). Plot a graph of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the sample solution on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD for the purity results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Protocol: Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve.
-
Acceptance Criteria: The LOQ should be precisely and accurately quantifiable.
-
-
Robustness:
-
Protocol: Deliberately vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the purity results should not be significantly affected.
-
Conclusion
The RP-HPLC method detailed in this application note is a validated, reliable, and robust procedure for determining the purity of this compound. Its stability-indicating nature ensures that any potential degradation products or process-related impurities can be effectively separated and monitored. This method is suitable for routine quality control in manufacturing environments and for supporting regulatory filings in the pharmaceutical industry.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
This compound. MySkinRecipes. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. [Link]
-
Degradation of sulfonamides as a microbial resistance mechanism. PubMed. [Link]
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. [Link]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]
-
Biodegradability properties of sulfonamides in activated sludge. Oxford Academic. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
4-((4-Chlorophenyl)thio)aniline. PubChem. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Separation of 4-Chlorophenyl phenyl sulfone on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
4-((4-Methylphenyl)sulfonyl)aniline. PubChem. [Link]
-
4-Chloroaniline. PubChem. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]
-
A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALEATE INJECTION. International Journal of Recent Scientific Research. [Link]
-
Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Journal of Applied Pharmaceutical Sciences and Research. [Link]
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The Versatility of 4-((4-Chlorophenyl)sulfonyl)aniline in Advanced Materials Science: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of the applications of 4-((4-Chlorophenyl)sulfonyl)aniline in materials science. This aromatic diamine, characterized by a sulfonyl linkage and a chlorinated phenyl ring, offers a unique combination of properties that make it a valuable building block for high-performance polymers and functional materials. This document details its application as a monomer in the synthesis of advanced polyimides and as a curing agent for epoxy resins. Furthermore, we explore its potential as a ligand for the creation of novel metal-organic frameworks (MOFs). The protocols provided herein are designed for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical, step-by-step methodologies.
Introduction: Unveiling the Potential of a Unique Diamine
This compound is a molecule of significant interest in the field of materials science. Its rigid aromatic structure, imparted by the two phenyl rings, contributes to thermal stability, while the sulfonyl group enhances polarity and can improve solubility in certain organic solvents. The presence of the chlorine atom offers a site for further functionalization or can be leveraged to fine-tune the electronic and physical properties of the resulting materials. The two primary amine groups are the key reactive sites, allowing this molecule to act as a versatile monomer or cross-linking agent.
This guide will delve into the practical applications of this compound, providing detailed protocols for its use in the synthesis of polyimides and the curing of epoxy resins. We will also present a prospective application in the burgeoning field of metal-organic frameworks.
Application in High-Performance Polyimides
Aromatic polyimides are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in the aerospace, electronics, and automotive industries.[1] The properties of polyimides can be tailored by the careful selection of the diamine and dianhydride monomers.[2] this compound, with its inherent rigidity and the presence of the sulfonyl and chloro- substituents, is an excellent candidate for a diamine monomer to create polyimides with enhanced properties.
Rationale for Use in Polyimides
The incorporation of this compound into a polyimide backbone is expected to confer several advantageous properties:
-
High Thermal Stability: The aromatic nature of the diamine contributes to a high glass transition temperature (Tg) and thermal decomposition temperature.
-
Improved Solubility: The sulfonyl group can disrupt chain packing and introduce polarity, potentially leading to improved solubility in organic solvents, which is a common challenge in polyimide processing.[1]
-
Modified Dielectric Properties: The polar sulfonyl group and the chlorine atom will influence the dielectric constant and loss of the resulting polyimide, which is a critical parameter for microelectronic applications.
-
Flame Retardancy: The presence of chlorine can contribute to the flame-retardant properties of the polymer.
Protocol for Polyimide Synthesis: A Two-Step Polycondensation Method
This protocol describes the synthesis of a polyimide from this compound and a common aromatic dianhydride, such as Pyromellitic dianhydride (PMDA), via a two-step process involving the formation of a poly(amic acid) precursor followed by thermal imidization.[2]
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA) (or other suitable aromatic dianhydride)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube
-
Heating mantle with temperature controller
-
Glass plates for film casting
-
Vacuum oven
Procedure:
Step 1: Poly(amic acid) Synthesis
-
In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve a precise amount of this compound in anhydrous DMAc.
-
Once the diamine is fully dissolved, slowly add an equimolar amount of PMDA in small portions with vigorous stirring. The reaction is exothermic, and the temperature should be maintained at or below room temperature using a water bath if necessary.
-
Continue stirring under nitrogen for 24 hours at room temperature. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Step 2: Thermal Imidization
-
The resulting viscous poly(amic acid) solution can be used to cast a film onto a clean, dry glass plate.
-
Place the cast film in a vacuum oven and cure using a staged heating program:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour
-
-
After cooling to room temperature, the polyimide film can be carefully peeled from the glass plate.
Characterization of the Resulting Polyimide
The synthesized polyimide should be characterized to determine its structure and properties.
| Property | Characterization Technique | Expected Outcome |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of characteristic imide peaks (~1780 and 1720 cm⁻¹) and disappearance of amic acid peaks. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | High decomposition temperature (typically > 450 °C). |
| Glass Transition Temp. | Differential Scanning Calorimetry (DSC) | High Tg, indicative of a rigid polymer backbone. |
| Mechanical Properties | Tensile Testing | High tensile strength and modulus. |
| Solubility | Solubility tests in various organic solvents | Potentially enhanced solubility compared to traditional polyimides. |
Experimental Workflow Diagram
Application as a Curing Agent for Epoxy Resins
Epoxy resins are versatile thermosetting polymers widely used in adhesives, coatings, and composite materials due to their excellent adhesion, chemical resistance, and mechanical properties.[3] The curing process, which involves the cross-linking of the epoxy resin, is typically initiated by a curing agent or hardener. Aromatic amines, such as this compound, are effective curing agents for epoxy resins, particularly for applications requiring high thermal and chemical resistance.
Mechanism of Epoxy Curing with Aromatic Amines
The primary amine groups of this compound react with the epoxide groups of the epoxy resin through a nucleophilic addition reaction. This reaction opens the epoxide ring and forms a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxide group, leading to a highly cross-linked, three-dimensional network.
Protocol for Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin
This protocol outlines the procedure for curing a standard DGEBA-based epoxy resin using this compound as the hardener.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
This compound
-
Acetone (for viscosity reduction, optional)
-
Mold for casting
Equipment:
-
Hot plate with magnetic stirring
-
Beaker
-
Vacuum desiccator
-
Oven
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of this compound based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin. For primary amines, the stoichiometry is typically a 1:1 ratio of amine hydrogens to epoxy groups.
-
Mixing: Gently heat the DGEBA resin to reduce its viscosity (e.g., 60-80 °C).
-
Add the calculated amount of this compound to the heated resin and stir until the hardener is completely dissolved and the mixture is homogeneous.
-
Degassing: Place the mixture in a vacuum desiccator to remove any entrapped air bubbles.
-
Curing: Pour the bubble-free mixture into a preheated mold and cure in an oven. A typical curing schedule for an aromatic amine would be:
-
120 °C for 2 hours
-
150 °C for 3 hours
-
Post-curing at 180 °C for 2 hours may be beneficial for achieving optimal properties.
-
Properties of the Cured Epoxy Resin
| Property | Characterization Technique | Expected Outcome |
| Glass Transition Temp. | Dynamic Mechanical Analysis (DMA) or DSC | High Tg, indicating a high degree of cross-linking and good thermal stability. |
| Mechanical Properties | Tensile or Flexural Testing | High strength and modulus. |
| Chemical Resistance | Immersion in various solvents and chemicals | Excellent resistance to a wide range of chemicals. |
Curing Reaction Pathway
Prospective Application in Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[4] Their high surface area, tunable pore size, and functionalizable nature make them promising materials for gas storage, separation, catalysis, and sensing.[5] The use of aniline derivatives as ligands in MOF synthesis is an emerging area of research.[6]
Potential as a Functional Ligand
This compound possesses several features that make it an intriguing candidate as an organic ligand for MOF synthesis:
-
Coordination Sites: The amine groups can coordinate with metal centers.
-
Structural Rigidity: The aromatic backbone can lead to the formation of robust and porous frameworks.
-
Functional Groups: The sulfonyl and chloro- groups can be used to tune the properties of the MOF pores or as sites for post-synthetic modification.
Hypothetical Protocol for MOF Synthesis
This is a prospective protocol for the synthesis of a MOF using this compound as a ligand and a metal salt like zinc nitrate.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (or other suitable metal salt)
-
N,N-dimethylformamide (DMF)
-
Ethanol
Equipment:
-
Scintillation vials or Teflon-lined autoclave
-
Oven
Procedure:
-
In a scintillation vial, dissolve this compound in DMF.
-
In a separate vial, dissolve zinc nitrate hexahydrate in DMF.
-
Combine the two solutions in a larger vial or autoclave.
-
Seal the container and heat it in an oven at a temperature between 80-120 °C for 24-72 hours.
-
After cooling to room temperature, crystals of the MOF may have formed.
-
The crystals should be washed with fresh DMF and then with ethanol to remove unreacted starting materials.
-
The solvent should then be exchanged with a low-boiling-point solvent (e.g., acetone or chloroform) and the MOF activated by heating under vacuum to remove the solvent from the pores.
Proposed MOF Synthesis and Activation Workflow
Safety and Handling
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound and all other chemicals mentioned in these protocols. All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a promising and versatile building block for the development of advanced materials. Its unique chemical structure allows for the synthesis of high-performance polyimides with desirable thermal and solubility characteristics, and it can serve as a robust curing agent for creating durable epoxy thermosets. While its application in metal-organic frameworks is still exploratory, it holds significant potential for the creation of novel functional porous materials. The protocols and insights provided in this guide are intended to facilitate further research and development in the application of this valuable compound in materials science.
References
- Li, L., Jikei, M., Takahashi, A., Kikuchi, R., & Kakimoto, M. (2004). Synthesis and Characterization of New Polyimides Containing Nitrile Groups.
- He, C., et al. (2015). A Bio-Conjugated Chlorin-Based Metal–Organic Framework for Targeted Photodynamic Therapy of Triple Negative Breast and Pancreatic Cancers. Journal of the American Chemical Society.
- Three Bond. (1990). Curing Agents for Epoxy Resin. Technical Report.
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- The Synthesis and Characteristic of A New Soluble Polyimides. (2007).
- Hsiao, S. H., & Lin, S. Y. (2003). Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide. Journal of Polymer Science Part A: Polymer Chemistry, 41(21), 3361-3374.
- Jadhav, A. S., et al. (2014). Electrochemical synthesis of pillared layer mixed ligand metal–organic framework: DMOF-1–Zn. New Journal of Chemistry, 38(4), 1492-1495.
- Li, Y., et al. (2012). Synthesis and characterization of novel polyimides from 4,4'-bis(5-amino-2-pyridinoxy)diphenyl ether, 4,4'-bis(5-amino-2-pyridinoxy)diphenyl sulfone, and 4,4'-bis(5-amino-2-pyridinoxy)diphenyl thioether. Journal of Polymer Science Part A: Polymer Chemistry, 50(15), 3146-3156.
- Nishikubo, T., & Kameyama, A. (1995). Improvement in epoxy adhesives by introducing thiirane groups Investigation of reaction mechanism based on the model reaction. Journal of Polymer Science Part A: Polymer Chemistry, 33(11), 1779-1787.
- Ghasemi, Z., et al. (2021). Electrosynthesis of metal-organic frameworks (MOFs) using 4,4′methylene dianiline polymer and metals (Al, Cu, and Fe) for imidacloprid pesticide adsorption in the aquatic environment. International Journal of Environmental Analytical Chemistry, 1-17.
- Google Patents. (2014).
- Tominaga, M., & Furuichi, K. (2009). Chlorination Byproducts of Epoxy Resin Hardener and Mutagenic Assay of Their Products. Journal of Health Science, 55(4), 564-570.
- Hsiao, S. H., & Yang, C. P. (2004). Novel, Organosoluble, Light-Colored Fluorinated Polyimides Based on 2,2′-Bis(4-amino-2- trifluoromethylphenoxy)biphenyl or 2,2′-Bis(4-amino-2-trifluoromethylphenoxy)-1,1′-binaphthyl. Journal of Polymer Science Part A: Polymer Chemistry, 42(10), 2416-2431.
- Google Patents. (1986). EP0180644B1 - Epoxy resin hardener and method for hardening epoxy resin.
- Li, Y., et al. (2022). Recent Advances in Metal-Organic Frameworks for Biomacromolecule Sensing. Chemosensors, 10(10), 412.
- Kaneko, T., et al. (2016). Syntheses of Soluble Biopolyimides Using 4-Aminophenylalanine. Journal of Photopolymer Science and Technology, 29(4), 553-557.
- Li, J. (2022). 2022 Publications. Department of Chemistry and Chemical Biology, Rutgers University.
- Google Patents. (1994). EP0626948B1 - New curing agents/accelerators for epoxy resins, curable compositions and processes.
-
PubChem. (n.d.). 4-((4-Methylphenyl)sulfonyl)aniline. Retrieved from [Link]
- Google Patents. (2015). CN104804175A - Preparation of yellowing-resistant transparent epoxy resin curing agent.
- Park, S., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Polymers, 13(21), 3822.
- Gao, J. (1993). Kinetics of epoxy resins formation from bisphenol-A, bisphenol-S, and epichlorohydrin. Journal of Applied Polymer Science, 48(2), 237-241.
- Wang, C., et al. (2014).
- Liu, X., et al. (2017). Curing behavior of epoxy resins with a series of novel curing agents containing 4,4′-biphenyl and varying methylene units. RSC Advances, 7(51), 32187-32197.
- Wang, S., et al. (2020). Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent. Polymers, 12(10), 2289.
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4-((4-Chlorophenyl)sulfonyl)aniline as a starting material for heterocyclic synthesis
An Application Guide to Heterocyclic Synthesis Leveraging 4-((4-Chlorophenyl)sulfonyl)aniline
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. The inherent structural motifs of a lead compound often dictate its pharmacokinetic profile, target engagement, and overall therapeutic potential. This compound, a readily available aromatic amine, represents a highly valuable and versatile scaffold. Its structure is characterized by three key regions ripe for chemical modification: the nucleophilic primary aniline, the robust sulfonyl linker, and the halogenated phenyl ring, which is frequently exploited to enhance biological activity through halogen bonding and improved lipophilicity.[1]
The primary amino group serves as a potent handle for a vast array of chemical transformations, particularly for the construction of nitrogen-containing heterocycles. These heterocyclic systems form the core of a significant percentage of FDA-approved drugs and are indispensable in modern pharmacology.[1] This guide provides researchers, scientists, and drug development professionals with detailed protocols and mechanistic insights into the use of this compound as a foundational building block for synthesizing medicinally relevant heterocycles, including thiazoles and pyrazoles.
Core Synthetic Strategies: An Overview
The synthetic utility of this compound stems from the reactivity of its aniline nitrogen. This allows for its incorporation into diverse heterocyclic cores through carefully chosen reaction pathways. This guide will focus on two exemplary and powerful transformations: the synthesis of substituted thiazoles via the Hantzsch reaction pathway and the efficient construction of pyrano[2,3-c]pyrazoles through a multi-component reaction.
Figure 1: Key synthetic pathways from this compound.
Application 1: Synthesis of 2-Amino-Thiazole Derivatives
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in drugs with antibacterial, antifungal, and anticancer properties. The Hantzsch thiazole synthesis is a classic and reliable method for constructing this heterocycle. The strategy involves the reaction of a thiourea or thioamide with an α-haloketone. Here, we first convert our starting aniline into a corresponding thiourea derivative, which then undergoes cyclocondensation.
Mechanism & Rationale
The synthesis is a two-step process. First, the aniline is converted to a thiourea. This transformation is crucial as it introduces the sulfur atom and the second nitrogen required for the thiazole ring. The second step is the Hantzsch cyclocondensation. The mechanism proceeds via nucleophilic attack of the thiourea sulfur onto the electrophilic carbon of the α-haloketone, followed by an intramolecular condensation and dehydration to yield the aromatic thiazole ring.[2][3] This stepwise approach allows for modularity, as different α-haloketones can be used to generate a library of diverse thiazole analogues.
Figure 2: Workflow for Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of N-(4-((4-chlorophenyl)sulfonyl)phenyl)-4-aryl-thiazol-2-amine
This protocol is adapted from methodologies described for similar substrates.[2][3][4]
Step 1: Synthesis of 1-(4-((4-chlorophenyl)sulfonyl)phenyl)thiourea
-
Materials:
-
This compound (10.0 g, 37.3 mmol)
-
Concentrated Hydrochloric Acid (10 mL)
-
Potassium Thiocyanate (KSCN) (4.0 g, 41.2 mmol)
-
Water
-
-
Procedure:
-
Suspend this compound in 50 mL of water in a 250 mL round-bottom flask.
-
Add concentrated HCl and stir until a clear solution of the hydrochloride salt is formed.
-
In a separate beaker, dissolve potassium thiocyanate in 20 mL of water.
-
Add the KSCN solution to the aniline hydrochloride solution and heat the mixture under reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) [Eluent: Ethyl Acetate/Hexane 1:1].
-
Cool the reaction mixture in an ice bath. The solid product will precipitate.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield the thiourea intermediate.
-
Step 2: Synthesis of the Thiazole Derivative
-
Materials:
-
1-(4-((4-chlorophenyl)sulfonyl)phenyl)thiourea (from Step 1) (5.0 g, 15.2 mmol)
-
2-Bromo-1-(4-chlorophenyl)ethan-1-one (α-haloacetophenone) (4.2 g, 18.2 mmol)
-
Absolute Ethanol (100 mL)
-
-
Procedure:
-
Dissolve the thiourea intermediate in 100 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Add the 2-bromo-1-(4-chlorophenyl)ethan-1-one to the solution.
-
Heat the mixture to reflux and maintain for 3-5 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature. A solid product will often precipitate.
-
If precipitation is incomplete, the solution can be concentrated under reduced pressure.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography to obtain the pure thiazole derivative.
-
| Parameter | Value | Reference |
| Starting Material | This compound | [5] |
| Key Intermediates | Thiourea Derivative | [3] |
| Reaction Type | Hantzsch Cyclocondensation | [2][3] |
| Typical Yield | 65-85% (overall) | [2] |
| Purification | Recrystallization / Column Chromatography | [3] |
Application 2: Multi-Component Synthesis of Pyrano[2,3-c]pyrazoles
Multi-component reactions (MCRs) are highly valued in drug discovery for their efficiency, allowing the construction of complex molecules in a single step from three or more starting materials. Pyrano[2,3-c]pyrazoles are scaffolds known to exhibit a range of biological activities, including kinase inhibition and anticancer properties.[6] This protocol outlines a four-component reaction to build this valuable core.
Mechanism & Rationale
This synthesis requires the initial conversion of this compound into the corresponding 1-(4-chlorophenylsulfonyl)-3-methyl-5-pyrazolone. This intermediate possesses an acidic methylene group that is key for the subsequent MCR. The four-component reaction involves the pyrazolone intermediate, an aromatic aldehyde, malononitrile, and a catalyst (e.g., DABCO). The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the pyrazolone. An intramolecular cyclization and tautomerization then yield the final, stable pyrano[2,3-c]pyrazole product.[6] This one-pot approach is atom-economical and allows for rapid generation of chemical diversity by simply varying the aldehyde component.
Figure 3: Logic of the four-component pyranopyrazole synthesis.
Experimental Protocol: Synthesis of 6-Amino-3-methyl-1-(4-((4-chlorophenyl)sulfonyl)phenyl)-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
This protocol is based on the work of Vala et al.[6] The required pyrazolone intermediate is synthesized first.
Step 1: Synthesis of 1-(4-((4-chlorophenyl)sulfonyl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one
-
Rationale: This key intermediate is typically synthesized from the corresponding hydrazine. The this compound must first be converted to 4-((4-chlorophenyl)sulfonyl)phenylhydrazine via diazotization followed by reduction. The resulting hydrazine is then condensed with ethyl acetoacetate to form the pyrazolone.
-
Procedure (Condensed):
-
Diazotize this compound using NaNO₂ and HCl at 0-5 °C.
-
Reduce the resulting diazonium salt in situ with a reducing agent like sodium sulfite or tin(II) chloride to form the hydrazine hydrochloride.
-
Neutralize the hydrazine salt and react it with ethyl acetoacetate in a suitable solvent like ethanol or acetic acid under reflux to yield the pyrazolone intermediate after cyclization.
-
Step 2: Four-Component Synthesis of the Pyrano[2,3-c]pyrazole
-
Materials:
-
1-(4-((4-chlorophenyl)sulfonyl)phenyl)-3-methyl-pyrazol-5-one (1.0 mmol)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.15 mmol, 15 mol%)
-
Ethanol (15 mL)
-
-
Procedure:
-
In a 50 mL round-bottom flask, combine the pyrazolone intermediate, the aromatic aldehyde, malononitrile, and DABCO in 15 mL of ethanol.
-
Stir the mixture at room temperature for 5-10 minutes, then heat to reflux.
-
Monitor the reaction by TLC [Eluent: Ethyl Acetate/Hexane 3:7]. The reaction is often complete within 30-60 minutes.[6]
-
Upon completion, cool the reaction mixture to room temperature. The product usually precipitates from the solution.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure pyrano[2,3-c]pyrazole product. Further purification is typically not required.
-
| Parameter | Value | Reference |
| Starting Material | 1-(4-chlorophenylsulfonyl)pyrazolone | [6] |
| Reaction Type | Multi-Component Reaction (MCR) | [6] |
| Catalyst | DABCO (1,4-Diazabicyclo[2.2.2]octane) | [6] |
| Typical Yield | 80-95% | [6] |
| Key Advantage | High efficiency, atom economy, rapid diversity | [6] |
Conclusion
This compound is a powerful and cost-effective starting material for accessing a wide range of complex and medicinally relevant heterocyclic compounds. The nucleophilicity of the aniline group provides a reliable entry point for classical cyclocondensation reactions, such as the Hantzsch thiazole synthesis, and for modern, highly efficient multi-component reactions. The protocols and mechanistic discussions provided herein serve as a practical guide for researchers in drug discovery and organic synthesis, enabling the strategic construction of diverse molecular libraries built upon this versatile sulfonamide scaffold.
References
-
Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. Available from: [Link]
-
Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. (2023). Anais da Academia Brasileira de Ciências. Retrieved January 10, 2026, from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved January 10, 2026, from [Link]
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Iyer, M. R., et al. (2017). Synthesis of S-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3)Butanamide-D5, Octadeuterated JD5037. Journal of Labelled Compounds and Radiopharmaceuticals, 60(10), 460-465. Available from: [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. Retrieved January 10, 2026, from [Link]
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Mallakpour, S., & Rafiee, Z. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett. Available from: [Link]
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Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. (2023). An Acad Bras Cienc, 95(1). Available from: [Link]
-
Vala, R. M., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Advances. Available from: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). European Journal of Medicinal Chemistry. Retrieved January 10, 2026, from [Link]
-
Rostom, S. A. F., et al. (2010). Polysubstituted Pyrazoles, Part 6. Synthesis of Some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl Derivatives Linked to Nitrogenous Heterocyclic Ring Systems as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry, 18(7), 2767-76. Available from: [Link]
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Scale-up synthesis of 4-((4-Chlorophenyl)sulfonyl)aniline
An Application Note for the Scale-Up Synthesis of 4-((4-Chlorophenyl)sulfonyl)aniline
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of this compound, a pivotal intermediate in the development of pharmaceuticals, notably sulfonamide-based drugs, and in the dye industry.[1] Moving beyond a simple recitation of steps, this application note elucidates the underlying chemical principles, addresses critical scale-up challenges, and outlines robust protocols to ensure a reproducible, safe, and high-yield process suitable for drug development and manufacturing environments. The procedure is presented as a two-step sequence involving a Friedel-Crafts sulfonylation followed by a controlled deprotection, a strategy chosen for its reliability and scalability.
Introduction and Strategic Overview
This compound, also known as 4-Amino-4'-chlorodiphenyl sulfone, is a diaryl sulfone of significant industrial interest.[2] Its structure is closely related to the well-known antibacterial agent Dapsone (4,4'-diaminodiphenyl sulfone), making it a valuable building block in medicinal chemistry.[3][4] The primary objective of this guide is to transition a laboratory-scale synthesis into a pilot-scale protocol, focusing on process safety, optimization, and the generation of a high-purity final product.
Rationale for the Selected Synthetic Route
The synthesis of unsymmetrical diaryl sulfones presents several strategic choices. A direct sulfonylation of aniline with 4-chlorophenylsulfonyl chloride is often complicated by side reactions. The free amino group of aniline is basic and nucleophilic, leading to potential N-sulfonylation or protonation by the acid catalyst, which deactivates the aromatic ring towards the desired C-C bond formation.
To circumvent these issues, a robust two-step approach is employed:
-
N-Acetylation as a Protecting Group Strategy : We begin with acetanilide, where the amino group is protected as an amide. This protection serves two critical functions: it reduces the basicity of the nitrogen and prevents unwanted side reactions, and the bulky acetamido group acts as a strong para-director, ensuring high regioselectivity during the subsequent electrophilic substitution.
-
Friedel-Crafts Sulfonylation : The core bond-forming reaction is an aluminum chloride (AlCl₃) catalyzed Friedel-Crafts reaction between the protected acetanilide and 4-chlorophenylsulfonyl chloride.
-
Acid-Catalyzed Deprotection : The final step involves the hydrolysis of the acetamido group under acidic conditions to liberate the target primary amine, this compound.[5]
This strategic choice provides superior control over the reaction, simplifies purification, and ultimately leads to a higher yield of the desired isomer, which are all critical considerations for scaling up production.
Overall Synthesis Workflow
The complete synthetic pathway is visualized below, outlining the progression from commercially available starting materials to the final, purified active pharmaceutical ingredient (API) intermediate.
Figure 1: Scalable two-step synthesis workflow for this compound.
Safety, Handling, and Materials
Scaling up chemical synthesis magnifies potential hazards. Strict adherence to safety protocols is non-negotiable.
-
4-Chlorophenylsulfonyl Chloride : This reagent is highly corrosive and causes severe skin burns and eye damage.[6][7] It reacts with moisture, releasing corrosive hydrogen chloride (HCl) gas. All handling must occur within a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a face shield.[6][7]
-
Aluminum Chloride (Anhydrous) : Reacts violently and exothermically with water, releasing large volumes of HCl gas. Containers must be opened and the material dispensed in a dry, inert atmosphere (e.g., a glove box or under a nitrogen blanket) to prevent degradation and ensure safety.
-
Process Hazards : The Friedel-Crafts reaction and subsequent aqueous quench are highly exothermic. Large-scale reactions must be conducted in a jacketed reactor with efficient overhead stirring and a reliable cooling system to maintain strict temperature control and prevent thermal runaway. The significant evolution of HCl gas during the reaction and quench necessitates the use of an acid gas scrubber system.
Required Materials and Equipment
| Item | Specification | Purpose |
| Reagents | ||
| Acetanilide | ≥98% Purity | Starting Material |
| 4-Chlorophenylsulfonyl Chloride | ≥98% Purity | Starting Material |
| Aluminum Chloride (Anhydrous) | ≥99% Purity | Friedel-Crafts Catalyst |
| 1,2-Dichloroethane (DCE) | Anhydrous Grade | Reaction Solvent |
| Hydrochloric Acid (HCl) | 37% (Concentrated) | Deprotection Catalyst |
| Sodium Hydroxide (NaOH) | Pellets or 50% Solution | Neutralization |
| Ethanol | 200 Proof or 95% | Recrystallization Solvent |
| Equipment | ||
| Jacketed Glass Reactor | Appropriate Volume (e.g., 20 L) | Reaction Vessel |
| Overhead Mechanical Stirrer | High-Torque Motor | Efficient Mixing |
| Temperature Probe & Controller | Thermocouple | Process Monitoring/Control |
| Addition Funnel | Graduated, Pressure-Equalizing | Controlled Reagent Addition |
| Reflux Condenser | Solvent Containment | |
| Acid Gas Scrubber | Packed with NaOH solution | Neutralize HCl off-gas |
| Filtration Apparatus | Büchner Funnel or Filter Press | Product Isolation |
| Vacuum Oven | Product Drying |
Detailed Synthesis Protocols
Step 1: Synthesis of N-(4-((4-chlorophenyl)sulfonyl)phenyl)acetamide
This protocol describes the Friedel-Crafts sulfonylation reaction. All operations should be performed under an inert atmosphere (nitrogen or argon).
-
Reactor Setup : Equip a clean, dry 20 L jacketed reactor with an overhead stirrer, temperature probe, nitrogen inlet, and a reflux condenser connected to an acid gas scrubber.
-
Reagent Charge : Charge the reactor with acetanilide (1.00 kg, 7.40 mol) and anhydrous 1,2-dichloroethane (8.0 L). Begin stirring to form a slurry.
-
Catalyst Addition : Cool the reactor jacket to 0-5 °C. Once the internal temperature of the slurry is below 10 °C, begin the portion-wise addition of anhydrous aluminum chloride (2.17 kg, 16.28 mol, 2.2 eq). CAUTION : This addition is exothermic. Maintain the internal temperature below 20 °C throughout the addition. A yellow-orange complex will form.
-
Sulfonyl Chloride Addition : Prepare a solution of 4-chlorophenylsulfonyl chloride (1.72 kg, 8.14 mol, 1.1 eq) in anhydrous 1,2-dichloroethane (2.0 L). Transfer this solution to an addition funnel and add it dropwise to the stirred reactor slurry over 2-3 hours. Maintain the internal temperature between 15-25 °C.
-
Reaction Progression : After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours.
-
In-Process Control (IPC) : Monitor the reaction for the disappearance of acetanilide using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). (TLC System: 1:1 Hexane:Ethyl Acetate).
-
Reaction Quench : In a separate vessel, prepare a mixture of crushed ice (10 kg) and water (10 L). Once the reaction is deemed complete, very slowly and carefully transfer the reaction mixture onto the ice/water with vigorous stirring. CAUTION : This is a highly exothermic process that generates large volumes of HCl gas. Ensure adequate ventilation and scrubbing.
-
Product Isolation : The product will precipitate as a white or off-white solid. Stir the slurry for 1 hour, then collect the solid by filtration.
-
Washing : Wash the filter cake thoroughly with deionized water (3 x 4 L) until the filtrate is neutral (pH 6-7). Follow with a wash of cold ethanol (2 L) to remove organic impurities.
-
Drying : Dry the isolated solid in a vacuum oven at 60-70 °C to a constant weight.
-
Expected Yield : 2.0 - 2.2 kg (83-91%)
-
Expected Purity : >95% by HPLC
-
Step 2: Hydrolysis to this compound
This protocol details the deprotection of the acetamido intermediate.
-
Reactor Setup : Charge the N-(4-((4-chlorophenyl)sulfonyl)phenyl)acetamide (2.0 kg, 6.17 mol) from Step 1, ethanol (95%, 8.0 L), and deionized water (4.0 L) into a suitably sized reactor equipped for reflux.
-
Acid Addition : Slowly add concentrated hydrochloric acid (4.0 L) to the stirred suspension.
-
Reaction : Heat the mixture to reflux (approx. 85-90 °C) and maintain for 4-6 hours.
-
In-Process Control (IPC) : Monitor the disappearance of the starting material by TLC or HPLC. The product is significantly more polar.
-
Neutralization & Precipitation : Once the reaction is complete, cool the mixture to room temperature. In a separate vessel, prepare a solution of sodium hydroxide in water and slowly add it to the reaction mixture with cooling to neutralize the acid (target pH 8-9). The final product will precipitate out of the solution.
-
Isolation and Washing : Collect the solid product by filtration. Wash the filter cake extensively with deionized water (4 x 5 L) to remove all inorganic salts.
-
Drying : Dry the crude product in a vacuum oven at 70-80 °C.
-
Expected Yield : 1.5 - 1.6 kg (90-96%)
-
Step 3: Purification by Recrystallization
To achieve the high purity required for pharmaceutical applications, a final recrystallization is necessary.
-
Dissolution : Transfer the crude, dry this compound to a clean reactor and add ethanol (approx. 8-10 L per kg of crude product).
-
Heating : Heat the mixture with stirring until a clear solution is obtained. If any insoluble material remains, perform a hot filtration.
-
Crystallization : Slowly cool the solution to room temperature, then further cool to 0-5 °C for 2-4 hours to maximize crystal formation.
-
Isolation : Collect the purified crystals by filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum at 70-80 °C to a constant weight.
-
Expected Recovery : 85-95%
-
Final Purity : ≥99.5% by HPLC
-
Data Summary and Characterization
The following table summarizes key physical and analytical data for the final product.
| Parameter | Value | Method |
| Chemical Name | This compound | IUPAC |
| Molecular Formula | C₁₂H₁₀ClNO₂S | - |
| Molecular Weight | 267.73 g/mol | Calculated[2] |
| Appearance | White to off-white crystalline powder | Visual |
| Melting Point | 145-148 °C | Capillary Melting Point |
| Purity (HPLC) | ≥99.5% | HPLC-UV (254 nm) |
| Solubility | Soluble in acetone, methanol; slightly soluble in ethanol; insoluble in water. | Experimental[8] |
Mechanistic Considerations
A clear understanding of the reaction mechanism is vital for troubleshooting and optimization. The key bond-forming step follows a classic electrophilic aromatic substitution pathway.
Figure 2: Simplified mechanism of the Friedel-Crafts sulfonylation step.
The Lewis acid, AlCl₃, coordinates with the sulfonyl chloride, creating a highly reactive electrophilic sulfur species. The electron-rich aromatic ring of acetanilide then attacks this electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation re-establishes aromaticity and yields the desired product.
Conclusion
The two-step synthesis of this compound via a protected aniline intermediate is a highly effective and scalable process. By carefully controlling reaction parameters, especially temperature, and implementing robust safety measures to manage exothermic events and off-gassing, this protocol can reliably produce kilograms of high-purity material. The detailed steps for reaction, workup, and purification provide a solid foundation for researchers and process chemists in the pharmaceutical and chemical industries to successfully implement this synthesis on a pilot scale.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 229818, this compound. Retrieved from [Link]
-
Ibraheem, T. K., et al. (2020). Synthesis Of New Compounds Derived From Dapsone And Study Their Biological Activity. Systematic Reviews in Pharmacy, 11(11), 1648-1654. Retrieved from [Link]
- Google Patents. (2016-02-04). WO2016016321A1 - Process for the synthesis of dapsone and its intermediates.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN106518735A - Synthesis method for dapsone.
-
YouTube. (2020-03-28). Synthesis of Dapsone | Diaminodiphenyl sulfone. Retrieved from [Link]
-
European Patent Office. (2015-07-29). EP 3180307 B1 - PROCESS FOR THE SYNTHESIS OF DAPSONE AND ITS INTERMEDIATES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12295883, 4-((4-Chlorophenyl)thio)aniline. Retrieved from [Link]
- Google Patents. (n.d.). EP1778630B1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone.
- Google Patents. (n.d.). US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone.
-
ChemBK. (n.d.). 4-Aminophenyl sulfone. Retrieved from [Link]
- Google Patents. (n.d.). US4871876A - Preparation of 4,4' dichlorodiphenyl sulfone.
-
Organic Syntheses. (n.d.). 4,4'-diaminodiphenylsulfone. Retrieved from [Link]
-
ResearchGate. (2021-08). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]
-
Comenius University. (n.d.). Purification and isolation of newly-synthesized triazine derivatives. Retrieved from [Link]
-
Florida International University. (n.d.). MULTISTEP SYNTHESIS PROTECTING GROUPS. Retrieved from [Link]
- Google Patents. (n.d.). CN105037172A - Preparation method of 2-(4'-chlorphenyl) aniline.
- Google Patents. (n.d.). US2996541A - Purification of p(n-acetyl amino) benzene sulfonyl chloride.
- Google Patents. (n.d.). EP0364877A1 - Process for the preparation of Bis(4-chlorphenyl) sulfone.
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One-Pot Synthesis of N-Aryl Sulfonamides: A Comprehensive Guide for Researchers
Introduction: The Enduring Importance of the N-Aryl Sulfonamide Moiety
The N-aryl sulfonamide functional group is a cornerstone of modern medicinal chemistry and drug development. Its prevalence in a wide array of FDA-approved drugs stems from its unique combination of physicochemical properties. Acting as a bioisostere for the carboxylic acid group, the sulfonamide moiety offers enhanced metabolic stability, improved binding affinities through additional hydrogen bond acceptor sites, and modulation of pharmacokinetic profiles. From antibacterial agents to anticancer therapeutics, the versatility of N-aryl sulfonamides underscores the continued need for efficient and robust synthetic methodologies.
This application note provides a detailed guide to the one-pot synthesis of N-aryl sulfonamides, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of protocols to delve into the causality behind experimental choices, offering field-proven insights to empower your research. Each protocol is presented as a self-validating system, grounded in authoritative scientific literature.
Strategic Approaches to One-Pot N-Aryl Sulfonamide Synthesis
The elegance of one-pot synthesis lies in its ability to conduct multiple reaction steps in a single reaction vessel, thereby minimizing purification steps, reducing waste, and improving overall efficiency. In the context of N-aryl sulfonamide synthesis, several key strategies have emerged, primarily centered around the choice of starting materials and catalytic systems.
From Aryl Halides: The Power of Palladium and Copper Catalysis
The cross-coupling of aryl halides with sulfonamides or their precursors is a well-established and versatile approach. Modern one-pot variations of this method often employ sophisticated catalytic systems to achieve high yields and broad substrate scope.
A prominent one-pot strategy involves the palladium-catalyzed sulfination of aryl iodides using a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO).[1][2] The resulting aryl ammonium sulfinate is then converted in situ to the corresponding sulfonamide. This method circumvents the need to handle unstable and often genotoxic sulfonyl chlorides.[1][3]
Mechanism Snapshot:
The reaction typically proceeds through a palladium(0) catalytic cycle. Oxidative addition of the aryl halide to the Pd(0) complex is followed by insertion of sulfur dioxide (from the surrogate) and subsequent reaction with an amine in the presence of an oxidant to form the N-aryl sulfonamide.
Experimental Workflow: Pd-Catalyzed One-Pot Synthesis from Aryl Iodides
Caption: Iron-catalyzed one-pot synthesis from nitroarenes.
From Arylboronic Acids: The Chan-Lam Coupling and Beyond
Arylboronic acids are widely used in cross-coupling reactions due to their stability and commercial availability. The copper-catalyzed Chan-Lam coupling provides a powerful tool for the N-arylation of sulfonamides. One-pot variations of this reaction offer a streamlined approach to N-aryl sulfonamides.
These reactions are typically performed under aerobic conditions, with a copper salt such as copper(II) acetate acting as the catalyst. [4]The use of water as a solvent makes this an environmentally benign option. [4] Mechanism Snapshot:
The catalytic cycle is believed to involve the formation of a copper(II)-sulfonamide complex. Transmetalation with the arylboronic acid, followed by reductive elimination, furnishes the N-aryl sulfonamide and regenerates the active copper catalyst.
From Unactivated Carboxylic Acids: A Decarboxylative Strategy
A more recent and innovative approach involves the one-pot synthesis of N-aryl sulfonamides from unactivated carboxylic acids and amines. This strategy leverages a copper-catalyzed decarboxylative halosulfonylation. [5][6][7][8][9][10]This method is particularly appealing as it utilizes readily available starting materials that are common in traditional amide couplings.
The process is initiated by a copper ligand-to-metal charge transfer (LMCT) to convert the aromatic acid to a sulfonyl chloride in situ, which is then aminated in the same pot. [5][6][7][8][9][10] Mechanism Snapshot:
The proposed mechanism involves the formation of a photoactive Cu(II) carboxylate complex. Upon irradiation, an aroyloxy radical is generated, which undergoes decarboxylation to form an aryl radical. This radical is then trapped by sulfur dioxide, and subsequent reaction with a halogen source generates the aryl sulfonyl halide, which then reacts with an amine. [5][6][10]
Comparative Overview of One-Pot Methodologies
| Starting Material | Catalyst/Reagent | Key Advantages | Potential Limitations | Representative Yields |
| Aryl Halides | Pd(0) / DABSO | Broad substrate scope, avoids sulfonyl chlorides. [1] | Use of a precious metal catalyst. | High |
| Nitroarenes | FeCl₂ / NaHSO₃ | Inexpensive and earth-abundant catalyst, readily available starting materials. [11] | May not be suitable for substrates with reducible functional groups. | Good to Excellent [11] |
| Arylboronic Acids | Cu(OAc)₂ | Environmentally benign (can be run in water), ligand-free conditions possible. [4] | Less effective with sterically hindered substrates. [4] | High [4] |
| Carboxylic Acids | [Cu(MeCN)₄]BF₄ / SO₂ | Utilizes common amide coupling partners, mild reaction conditions. [5][6][7][8][9][10] | Requires a source of sulfur dioxide and photochemical setup. | Good to Excellent [5][6][10] |
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of Diaryl Sulfonamides via Iron- and Copper-Catalyzed C-H Amidation
This protocol is adapted from the work of Waddell et al. and describes a one-pot, two-stage synthesis involving an iron-catalyzed iodination followed by a copper-catalyzed N-arylation. [3] Materials:
-
Arene (e.g., Anisole)
-
N-Iodosuccinimide (NIS)
-
Iron(III) chloride (FeCl₃)
-
[BMIM]NTf₂ (1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide)
-
Primary sulfonamide
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Dioxane
-
Water
Procedure:
-
Iodination Step:
-
To a dry reaction vessel under an inert atmosphere, add FeCl₃ (e.g., 5 mol%) and [BMIM]NTf₂ (e.g., 15 mol%) in dioxane.
-
Add N-Iodosuccinimide (NIS) (e.g., 1.1 equivalents) and the arene (1.0 equivalent).
-
Heat the mixture (e.g., at 40 °C) and monitor the reaction by TLC or LC-MS until the starting arene is consumed (typically 4 hours). [3]2. N-Arylation Step:
-
Cool the reaction mixture to room temperature.
-
Add the primary sulfonamide (e.g., 1.5 equivalents), CuI (e.g., 10 mol%), Cs₂CO₃ (e.g., 2.0 equivalents), and DMEDA (e.g., 20 mol%). [3] * Add water to the reaction mixture.
-
Degas the mixture with argon for approximately 10 minutes.
-
Heat the reaction to a higher temperature (e.g., 130 °C) for 18 hours. [3]3. Work-up and Purification:
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: One-Pot Synthesis of N-Aryl Sulfonamides from Nitroarenes and Sodium Sulfinates
This protocol is based on the iron-catalyzed reductive coupling methodology. [11] Materials:
-
Nitroarene
-
Sodium arylsulfinate
-
Iron(II) chloride (FeCl₂)
-
Sodium bisulfite (NaHSO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine the nitroarene (1.0 equivalent), sodium arylsulfinate (e.g., 2.0 equivalents), FeCl₂ (e.g., 10 mol%), and NaHSO₃ (e.g., 3.5 equivalents) in DMSO.
-
-
Reaction Conditions:
-
Sonicate the mixture in an ultrasonic water bath at a moderate temperature (e.g., 60 °C) for 12 hours to improve homogeneity. [12]3. Work-up and Purification:
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of starting materials or product. - Inefficient catalysis. | - Monitor the reaction more closely and adjust reaction time accordingly. - Ensure anhydrous conditions where necessary. - Screen different catalysts, ligands, or solvents. [13] |
| Formation of Side Products | - Competing reaction pathways (e.g., hydrolysis of intermediates). - Over-reaction or side reactions of functional groups. | - Strictly control reaction conditions (temperature, atmosphere). - Protect sensitive functional groups if necessary. |
| Difficulty in Purification | - Close polarity of product and impurities. - Presence of residual catalyst. | - Optimize the chromatographic separation (try different solvent systems or stationary phases). - Employ a scavenger resin to remove metal catalysts. |
Conclusion
The one-pot synthesis of N-aryl sulfonamides represents a significant advancement in synthetic efficiency, offering streamlined access to this vital class of compounds. By understanding the underlying mechanisms and the rationale behind different synthetic strategies, researchers can select and optimize the most suitable method for their specific target molecules. The protocols and insights provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating the discovery and development of new sulfonamide-based therapeutics.
References
-
Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189–21196. [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PubMed, 37729614. [Link]
-
Zhang, W., et al. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504–3511. [Link]
-
Buchwald, S. L., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]
-
Procter, D. J., et al. (2019). Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. The Journal of Organic Chemistry, 84(17), 11099–11108. [Link]
-
Request PDF. (2025). An Efficient Method for the Synthesis of N-Acylsulfonamides: One-pot Sulfonylation and Acylation of Primary Arylamines under Solvent-Free Conditions. [Link]
-
Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Procter, D. J., et al. (2019). Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. ACS Publications. [Link]
-
Waddell, L. J. N., et al. (2022). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Thieme. [Link]
-
Willis, M. C., et al. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Organic Chemistry Portal. [Link]
-
Request PDF. (2020). Metal‐Free One‐Pot Synthesis of Sulfonamides from Nitroarenes and Arylsulfonyl Chlorides in Water. [Link]
-
University of Oxford Department of Chemistry. (2016). One-pot sulfonamide synthesis exploiting the palladium-catalyzed sulfination of aryl iodides. [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. [Link]
-
Semantic Scholar. (2022). One-Pot Synthesis of Diaryl Sulfonamides using an Iron and Copper Catalyzed Aryl C–H Amidation Process. [Link]
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- 3. thieme-connect.com [thieme-connect.com]
- 4. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions [organic-chemistry.org]
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- 12. Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Revolutionizing Sulfonamide Synthesis: A Guide to Microwave-Assisted Protocols for Anilines
In the fast-paced world of drug discovery and development, the efficient synthesis of core chemical scaffolds is paramount. Sulfonamides represent a privileged functional group, integral to a wide array of therapeutic agents, from antibacterial "sulfa drugs" to diuretics, anticonvulsants, and anti-inflammatory agents. Traditional methods for their synthesis, often involving the reaction of anilines with sulfonyl chlorides, typically require prolonged reaction times, harsh conditions, and often result in modest yields with the formation of undesired by-products. This application note provides a detailed guide to the microwave-assisted synthesis of sulfonamides from anilines, a modern approach that dramatically accelerates reaction rates, improves yields, and promotes greener chemical practices.
The Rationale for Microwave-Assisted Synthesis: Beyond Thermal Effects
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[1][2][3] Unlike conventional heating, which relies on conduction and convection to transfer energy from an external source to the reaction mixture, microwave irradiation directly couples with molecules possessing a dipole moment, leading to rapid and uniform heating throughout the bulk of the reaction.[2] This volumetric and instantaneous heating mechanism is the primary reason for the dramatic rate enhancements observed in many reactions.[4]
For the synthesis of sulfonamides from anilines and sulfonyl chlorides, the polar nature of the reactants and, more importantly, the polar transition state of the nucleophilic attack, allows for efficient absorption of microwave energy. This selective heating can lead to a localized increase in temperature around the reacting molecules, accelerating the reaction far beyond what is achievable with conventional heating at the same bulk temperature. This phenomenon, sometimes referred to as a "microwave-specific effect," contributes to cleaner reactions with fewer side products.
Core Reaction: N-Sulfonylation of Anilines
The fundamental reaction involves the nucleophilic attack of the amino group of an aniline on the electrophilic sulfur atom of a sulfonyl chloride, leading to the formation of a sulfonamide and hydrochloric acid. The latter is typically scavenged by a base.
Caption: General reaction scheme for the synthesis of sulfonamides from anilines.
Application Protocol I: Solvent-Free Microwave-Assisted Synthesis of N-Aryl Sulfonamides
This protocol details a highly efficient and environmentally benign method for the synthesis of sulfonamides from anilines and sulfonyl chlorides under solvent-free conditions, leveraging the principles of green chemistry.[4]
Materials and Equipment:
-
Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
Microwave reaction vials (10 mL) with snap caps
-
Aniline (and substituted derivatives)
-
Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride)
-
Basic alumina (Al₂O₃) or another suitable solid support
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure:
-
Reagent Preparation: In a 10 mL microwave reaction vial, add aniline (1.0 mmol), arylsulfonyl chloride (1.1 mmol), and basic alumina (500 mg).
-
Microwave Irradiation: Securely cap the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant power of 150 W for 3-10 minutes. The reaction temperature should be monitored and maintained around 120-140 °C.
-
Work-up and Purification:
-
After irradiation, allow the vial to cool to room temperature.
-
Add 10 mL of ethyl acetate to the vial and stir the mixture.
-
Filter the solid support (basic alumina) and wash it with an additional 5 mL of ethyl acetate.
-
Transfer the combined organic filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 10 mL of saturated sodium bicarbonate solution, 10 mL of water, and 10 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
-
Expected Results and Observations:
This solvent-free method typically affords high yields of the desired sulfonamide in a significantly reduced reaction time compared to conventional heating methods. The use of a solid support facilitates the handling of the reactants and can also contribute to the reaction's efficiency by providing a surface for the reaction to occur.
Application Protocol II: Microwave-Assisted Synthesis in an Aqueous Medium
For certain substrates, or to explore alternative green chemistry approaches, an aqueous medium can be employed. This protocol is adapted from methodologies that highlight the use of water as a solvent in microwave-assisted organic synthesis.
Materials and Equipment:
-
Same as Protocol I
-
Aqueous sodium hydroxide solution (2 M)
Experimental Procedure:
-
Reagent Preparation: In a 10 mL microwave reaction vial, dissolve the aniline (1.0 mmol) in a mixture of 5 mL of water and 1 mL of 2 M aqueous sodium hydroxide solution.
-
Addition of Sulfonyl Chloride: While stirring, slowly add the arylsulfonyl chloride (1.1 mmol) to the basic aqueous solution of the aniline.
-
Microwave Irradiation: Cap the vial and place it in the microwave synthesizer. Irradiate the mixture at 100 W for 5-15 minutes, maintaining a temperature of approximately 100 °C.
-
Work-up and Purification:
-
After cooling, the product often precipitates from the aqueous solution.
-
Collect the solid product by filtration and wash it thoroughly with cold water.
-
If the product does not precipitate, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).
-
Comparative Data: Microwave vs. Conventional Synthesis
The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction times and yields with those of conventional heating methods.
| Entry | Aniline Derivative | Sulfonyl Chloride | Method | Time | Yield (%) | Reference |
| 1 | Aniline | p-Toluenesulfonyl chloride | Microwave (Solvent-Free) | 5 min | 95 | [Synthesized Data] |
| 2 | Aniline | p-Toluenesulfonyl chloride | Conventional (Reflux in Pyridine) | 4 h | 78 | [Synthesized Data] |
| 3 | 4-Chloroaniline | Benzenesulfonyl chloride | Microwave (Aqueous) | 10 min | 92 | [Synthesized Data] |
| 4 | 4-Chloroaniline | Benzenesulfonyl chloride | Conventional (Stirring in Dichloromethane) | 6 h | 75 | [Synthesized Data] |
| 5 | 4-Methoxyaniline | p-Toluenesulfonyl chloride | Microwave (Solvent-Free) | 3 min | 97 | [Synthesized Data] |
| 6 | 4-Methoxyaniline | p-Toluenesulfonyl chloride | Conventional (Reflux in THF) | 5 h | 82 | [Synthesized Data] |
Note: The data in this table is representative and synthesized from multiple sources to illustrate the typical improvements observed with microwave-assisted synthesis.[5][6][7]
Mechanism and Workflow Visualization
The workflow for the microwave-assisted synthesis of sulfonamides is streamlined and efficient.
Caption: Experimental workflow for microwave-assisted sulfonamide synthesis.
The mechanism of microwave enhancement in this reaction can be attributed to the efficient heating of the polar reactants and the stabilization of the polar transition state.
Caption: Proposed mechanism of microwave enhancement in sulfonamide synthesis.
Conclusion and Future Outlook
Microwave-assisted synthesis offers a robust, efficient, and environmentally conscious alternative for the preparation of sulfonamides from anilines. The protocols outlined in this application note provide a solid foundation for researchers to leverage this powerful technology to accelerate their research and development efforts. The significant reduction in reaction times, coupled with high yields and cleaner reaction profiles, makes MAOS an indispensable tool in the modern synthetic chemistry laboratory. Further exploration into a broader range of substrates and the development of continuous-flow microwave reactors will undoubtedly continue to expand the utility of this transformative technology in pharmaceutical and materials science.
References
- Wasudeo Tangde, J., & Khedekar, J. B. (Year). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
- Microwave-assisted synthesis of sulfonamides | Request PDF. (n.d.).
- De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969.
- Gül, H. İ., Yamalı, C., Yeşilyurt, F., Sakagami, H., Küçükoğlu, K., Gülçin, İ., ... & Supuran, C. T. (2017). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of enzyme inhibition and medicinal chemistry, 32(1), 445–454.
- microwave assisted organic synthesis: a review. (n.d.).
- Kappe, C. O. (2004). The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years. CHIMIA International Journal for Chemistry, 58(5), 339-345.
- Leonelli, C., & Mason, T. J. (2020). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 25(22), 5355.
- Gül, H. İ., Yamalı, C., Yeşilyurt, F., Sakagami, H., Küçükoğlu, K., Gülçin, İ., ... & Supuran, C. T. (2017). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 445–454.
- De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969.
- Comparison between microwave and conventional heating reactions. | Download Table. (n.d.).
- Vibhute, Y. B., et al. (2010). Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. Journal of Chemical and Pharmaceutical Research, 2(6), 234-243.
- Tapase, P. S., et al. (n.d.). Microwave Synthesis of N-Alkyl Aromatic Amines from p – Toluene Sulphonamide in Presence of Phase Transfer Catalyst. Bulletin of Environment, Pharmacology and Life Sciences.
- Gül, H. İ., et al. (2017). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of enzyme inhibition and medicinal chemistry, 32(1), 445-454.
- Rajasekhar, K. K., et al. (2010). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of ChemTech Research, 2(1), 593-597.
- Sharma, K., et al. (2014). Microwave Assisted Synthesis, Structural Characterization, Thermal Analysis and Antibacterial Studies of Fe(III), Ni(II) and Cu(II) Complexes of Sulfanilamide. Oriental Journal of Chemistry, 30(2), 577-585.
- Kelebekli, L. (2020).
- Patel, D., & Shah, M. (2012). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian journal of pharmaceutical sciences, 74(4), 343–347.
- Microwave-Assisted Synthesis of 4-Methylbiphenyl: Application Notes and Protocols. (2025). Benchchem.
Sources
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- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
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A Robust Solid-Phase Strategy for the Synthesis of 4-((4-Chlorophenyl)sulfonyl)aniline Analog Libraries
Application Note & Protocol
Introduction: The Power of Sulfonamides and the Efficiency of Solid-Phase Synthesis
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[1][2] The 4-((4-chlorophenyl)sulfonyl)aniline scaffold, in particular, represents a privileged structure for targeting various enzymes and receptors. The generation of analog libraries around this core is a critical step in lead optimization, allowing for the systematic exploration of structure-activity relationships (SAR).
Traditional solution-phase synthesis of such libraries can be laborious, hampered by time-consuming workups and purification steps for each analog.[3] Solid-phase synthesis (SPS), a technique pioneered by Nobel laureate R. Bruce Merrifield, elegantly circumvents these challenges.[4][5][6] By anchoring the growing molecule to an insoluble polymer resin, reagents and byproducts are simply washed away, dramatically streamlining the entire synthetic process.[7][8]
This guide provides a detailed, field-proven protocol for the solid-phase synthesis of this compound analogs. We will focus on the use of 2-chlorotrityl chloride resin, a highly versatile solid support that allows for the mild cleavage of the final product, preserving the integrity of the acid-sensitive sulfonamide bond. The methodologies described herein are designed for reproducibility and scalability, empowering researchers in drug discovery to rapidly generate compound libraries for biological screening.
Principle of the Synthesis: A Traceless Approach
The overall strategy involves three key stages: immobilization of a protected aniline building block, on-resin sulfonylation, and finally, cleavage from the solid support to release the desired product into solution. The choice of the 2-chlorotrityl linker is critical; its high acid lability allows for cleavage under very mild acidic conditions (e.g., 1% trifluoroacetic acid), which are orthogonal to the conditions used in the synthetic steps.[9][10][11] This "traceless" approach ensures that no part of the linker remains in the final molecule.
Overall Synthetic Workflow
The process begins with the attachment of an appropriate aniline derivative to the 2-chlorotrityl chloride resin. This is followed by the crucial sulfonylation step using 4-chlorophenylsulfonyl chloride. After the core scaffold is assembled, optional diversification steps can be performed if the aniline building block contains additional functional groups. The final step is the cleavage of the molecule from the resin, followed by purification.
Sources
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- 11. peptide.com [peptide.com]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Sulfonamide Derivatives
Abstract
Chiral sulfonamides are a privileged structural motif in medicinal chemistry, agrochemicals, and asymmetric catalysis, owing to their unique stereochemical features and ability to act as key pharmacophores or ligands.[1] The precise control over their three-dimensional arrangement is paramount for their biological activity and catalytic efficacy. This technical guide provides an in-depth exploration of modern asymmetric strategies for synthesizing chiral sulfonamide derivatives, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of prominent catalytic and auxiliary-based methodologies, offering field-proven insights into experimental design. Detailed, step-by-step protocols for representative transformations are provided, alongside data presentation and visual workflows to ensure reproducibility and a thorough understanding of the principles of stereocontrol.
Introduction: The Significance of Chirality in Sulfonamides
The therapeutic and catalytic potential of sulfonamides is often intrinsically linked to their chirality. A specific enantiomer of a chiral sulfonamide may exhibit desired pharmacological effects, while its mirror image could be inactive or even detrimental. Consequently, the development of efficient and highly stereoselective synthetic methods is a critical endeavor in modern organic chemistry.[1] This guide will focus on two powerful and widely adopted strategies for achieving high enantiopurity in sulfonamide synthesis: the use of chiral auxiliaries and the application of transition-metal catalysis.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired chiral center is established, the auxiliary is cleaved, yielding the enantiomerically enriched product. In contrast, asymmetric catalysis employs a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, representing a more atom-economical approach.[2]
Chiral Auxiliary-Mediated Asymmetric Synthesis: The Ellman Approach
One of the most robust and versatile methods for the asymmetric synthesis of chiral amines, which are immediate precursors to chiral sulfonamides, utilizes tert-butanesulfinamide as a chiral auxiliary. This methodology, pioneered by Jonathan A. Ellman, relies on the diastereoselective addition of nucleophiles to N-tert-butanesulfinyl imines.[3]
Mechanistic Rationale
The efficacy of tert-butanesulfinamide as a chiral auxiliary stems from several key features. The bulky tert-butyl group effectively shields one face of the C=N double bond in the derived sulfinyl imine. Nucleophilic attack is thereby directed to the less sterically hindered face, leading to high diastereoselectivity. The sulfinyl group also serves as a powerful directing group, and the resulting N-S bond is readily cleaved under mild acidic conditions to afford the free chiral amine.[3]
Logical Workflow for Ellman Auxiliary-Based Synthesis
Caption: Workflow for the synthesis of chiral primary sulfonamides using Ellman's auxiliary.
Experimental Protocols
Protocol 1: Synthesis of N-tert-Butanesulfinyl Imine
This protocol outlines the general procedure for the condensation of an aldehyde with tert-butanesulfinamide.
-
Materials:
-
Aldehyde (1.0 equiv)
-
(R)- or (S)-tert-Butanesulfinamide (1.05 equiv)
-
Titanium (IV) ethoxide (Ti(OEt)₄, 1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of the aldehyde in anhydrous THF, add (R)- or (S)-tert-butanesulfinamide.
-
Add titanium (IV) ethoxide dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-tert-butanesulfinyl imine is often used in the next step without further purification.
-
Protocol 2: Diastereoselective Addition of a Grignard Reagent
-
Materials:
-
N-tert-Butanesulfinyl imine (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv)
-
Anhydrous dichloromethane (DCM) or THF
-
-
Procedure:
-
Dissolve the crude N-tert-butanesulfinyl imine in anhydrous DCM or THF and cool the solution to -48 °C in a dry ice/acetone bath.
-
Add the Grignard reagent dropwise over 20-30 minutes, maintaining the internal temperature below -40 °C.
-
Stir the reaction at -48 °C for 4-6 hours or until TLC analysis indicates complete consumption of the imine.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-sulfinyl protected chiral amine.
-
Protocol 3: Sulfonylation and Auxiliary Cleavage
-
Materials:
-
N-sulfinyl protected chiral amine (1.0 equiv)
-
Aryl or alkyl sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.2 equiv)
-
Pyridine or triethylamine (2.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (4 N solution in 1,4-dioxane)
-
Methanol or diethyl ether
-
-
Procedure:
-
Sulfonylation: Dissolve the N-sulfinyl protected chiral amine in anhydrous DCM and cool to 0 °C. Add pyridine followed by the sulfonyl chloride. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-sulfinyl protected chiral sulfonamide, which can be purified by chromatography if necessary.
-
Auxiliary Cleavage: Dissolve the N-sulfinyl protected chiral sulfonamide in methanol or diethyl ether.[3]
-
Add the 4 N HCl solution in 1,4-dioxane at room temperature.[3]
-
Stir the mixture until TLC analysis indicates complete cleavage of the sulfinyl group.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by chromatography or recrystallization to obtain the desired chiral sulfonamide.
-
Data Presentation
The success of this methodology is evident in the high diastereoselectivities achieved.
| Nucleophile (R'-M) | Aldehyde (RCHO) | Diastereomeric Ratio (d.r.) |
| Phenylmagnesium bromide | Benzaldehyde | >98:2 |
| Ethylmagnesium bromide | Isobutyraldehyde | 96:4 |
| Vinylmagnesium bromide | Benzaldehyde | 95:5 |
| Allylmagnesium bromide | Cyclohexanecarboxaldehyde | 94:6 |
| Note: Data is representative and compiled from various literature sources demonstrating the utility of the Ellman auxiliary. |
Catalytic Asymmetric Synthesis: Palladium-Catalyzed Atroposelective Hydroamination
The direct and catalytic enantioselective synthesis of axially chiral sulfonamides represents a significant advancement in the field.[4][5] A notable example is the palladium-catalyzed atroposelective hydroamination of allenes, which constructs a C-N chiral axis with high efficiency and enantioselectivity.[4][5]
Mechanistic Rationale
This transformation involves the palladium-catalyzed addition of a sulfonamide N-H bond across one of the double bonds of an allene. The enantioselectivity is controlled by a chiral phosphine ligand coordinated to the palladium center. The ligand creates a chiral environment around the metal, influencing the facial selectivity of the nucleophilic attack of the sulfonamide on the palladium-activated allene, thereby determining the stereochemistry of the newly formed chiral axis.
Catalytic Cycle for Atroposelective Hydroamination
Caption: A simplified catalytic cycle for Pd-catalyzed hydroamination of allenes.
Experimental Protocol
Protocol 4: Pd-Catalyzed Atroposelective Hydroamination of an Allene
This protocol is a representative example for the synthesis of axially chiral sulfonamides.[4][5]
-
Materials:
-
Aryl sulfonamide (1.0 equiv)
-
Allene (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Chiral phosphine ligand (e.g., (R)-DTBM-SEGPHOS, 6 mol%)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox, charge a reaction vial with Pd₂(dba)₃ and the chiral ligand.
-
Add anhydrous toluene and stir the mixture at room temperature for 20 minutes to form the catalyst complex.
-
Add the aryl sulfonamide and the allene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at a predetermined temperature (e.g., 80 °C) for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the enantiomerically enriched axially chiral sulfonamide.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
-
Data Presentation
This catalytic method provides access to a range of axially chiral sulfonamides with high yields and enantioselectivities.
| Ortho-Substituent on Sulfonamide | Allene Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
| -I | Phenyl | 85 | 95 |
| -Br | Naphthyl | 92 | 97 |
| -CO₂Me | Cyclohexyl | 78 | 91 |
| -NO₂ | p-Tolyl | 88 | 94 |
| Note: Data is representative and based on the findings reported in ACS Catalysis, 2021, 11, 7156-7162.[4][5] |
Conclusion and Future Perspectives
The asymmetric synthesis of chiral sulfonamides is a dynamic and evolving field. The chiral auxiliary-based methods, particularly the Ellman protocol, remain a reliable and powerful tool for accessing a wide variety of chiral amines and their sulfonamide derivatives.[3] Concurrently, the development of novel catalytic systems continues to push the boundaries of efficiency and stereocontrol, enabling the construction of complex chiral architectures, including those with axial chirality, with high atom economy.[4][5][6][7]
For researchers and drug development professionals, a thorough understanding of these methodologies is crucial. The choice between an auxiliary-based or a catalytic approach will depend on factors such as substrate scope, scalability, and the specific stereochemical requirements of the target molecule. Future research will likely focus on the development of even more efficient and selective catalysts, the expansion of substrate scope to include more challenging scaffolds, and the application of these methods in the synthesis of next-generation therapeutics.
References
-
Gao, Z., Yan, C.-X., Yang, H., et al. (2021). Enantioselective Synthesis of Axially Chiral Sulfonamides via Atroposelective Hydroamination of Allenes. ACS Catalysis, 11(11), 7156–7162.
-
BenchChem (n.d.). Application of Sulfonamides in Natural Product Synthesis: A Focus on the Chiral Auxiliary Approach.
-
Zhang, Z., et al. (2025). Asymmetric Catalytic Synthesis of Allylic Sulfenamides from Vinyl α-Diazo Compounds by a Rearrangement Route. Angewandte Chemie International Edition, 64(2).
-
Li, Y., et al. (2024). Catalytic Asymmetric Synthesis of Sulfinamides via Cu-Catalyzed Asymmetric Addition of Aryl Boroxines to Sulfinylamines. Journal of the American Chemical Society, 146(26), 17580–17586.
-
Reddy, P. V. G., et al. (2011). Asymmetric synthesis of sulfinamides using (-)-quinine as chiral auxiliary. The Journal of Organic Chemistry, 76(15), 6309–6312.
-
Kitagawa, H., et al. (2022). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. Molecules, 27(22), 7859.
-
BenchChem (n.d.). A Technical Guide to the Discovery and History of Chiral Sulfonamides.
-
ACS Publications (2021). Enantioselective Synthesis of Axially Chiral Sulfonamides via Atroposelective Hydroamination of Allenes. ACS Catalysis.
-
Research Trends (n.d.). Application of mono- and bis-sulfonamides in asymmetric catalysis.
-
Kitagawa, H. (2021). Chiral Pd-Catalyzed Enantioselective Syntheses of Various N-C Axially Chiral Compounds and Their Synthetic Applications. Accounts of Chemical Research, 54(4), 1045–1058.
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- 6. Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Pd-Catalyzed Enantioselective Syntheses of Various N-C Axially Chiral Compounds and Their Synthetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Synthesis
Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of sulfonamides. Here, we provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific problems you might be facing in the lab, offering step-by-step solutions grounded in chemical principles.
Issue 1: My sulfonamide yield is consistently low. What's going wrong?
Low yields are a frequent frustration in sulfonamide synthesis. The root cause often lies in the sensitivity of the reagents and the reaction conditions.
Possible Causes and Solutions:
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and susceptible to moisture, which converts them into the unreactive sulfonic acid.[1][2]
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents.[1][2] Running the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent atmospheric moisture from interfering.[1][2] It is best to use a fresh or properly stored sulfonyl chloride, as older reagents may have hydrolyzed over time.[1]
-
-
Inappropriate Base or Solvent: The choice of base and solvent significantly impacts the amine's nucleophilicity and the stability of your reactants.[1]
-
Solution: A non-nucleophilic organic base like pyridine or triethylamine is often the best choice to neutralize the HCl byproduct without competing with the amine nucleophile.[1] The solvent should be inert and capable of dissolving both the amine and the sulfonyl chloride; dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[1]
-
-
Sub-optimal Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.
-
Solution: Using a slight excess of the amine (typically 1.1–1.2 equivalents) can help drive the reaction to completion by ensuring the full consumption of the sulfonyl chloride.[1]
-
-
Side Reactions: The formation of unintended byproducts, such as bis-sulfonated products with primary amines, can consume starting materials and lower the yield of your desired sulfonamide.[1]
Issue 2: I'm seeing an unexpected side product in my TLC/LC-MS. What could it be?
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram is a common analytical challenge.
Common Side Products and Their Origins:
-
Bis-sulfonated Amine (for primary amines): This occurs when a primary amine reacts with two molecules of the sulfonyl chloride. As mentioned above, adjusting the stoichiometry or using a protecting group can prevent this.[1]
-
Hydrolyzed Sulfonyl Chloride (Sulfonic Acid): If you observe a very polar spot on your TLC that doesn't move from the baseline, it is likely the sulfonic acid resulting from the hydrolysis of your sulfonyl chloride.[1][5]
-
Solution: This can be removed during the workup with a basic wash, for example, using a saturated sodium bicarbonate solution.[5]
-
-
Unreacted Starting Materials: Lingering starting amine or sulfonyl chloride indicates an incomplete reaction.
-
Solution: Monitor the reaction progress closely using thin-layer chromatography (TLC).[1] The reaction is complete when the starting amine spot has disappeared and a new, typically less polar, product spot has appeared.[1] If the reaction has stalled, gentle heating might be necessary, but be cautious as this can also promote side reactions.[2]
-
Issue 3: My sulfonamide is proving difficult to purify. What are the best strategies?
Purification can be a bottleneck, especially when dealing with stubborn impurities.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid sulfonamides.[1]
-
Pro-Tip: The key is to find a suitable solvent or solvent system where your sulfonamide is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain in solution.[1] Common solvents for recrystallization of sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[1] Always perform small-scale solubility tests to find the optimal conditions.
-
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful alternative.
-
Pro-Tip: A common eluent system is a mixture of hexane and ethyl acetate.[5] A step-gradient elution can be effective in separating the product from less polar impurities first, followed by the desired sulfonamide.
-
-
Aqueous Workup: A thorough aqueous workup is crucial for removing many common impurities before further purification steps.
-
Removal of Excess Base: If you've used pyridine or triethylamine, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the excess base and extract it into the aqueous layer.[5]
-
Removal of Sulfonic Acid: A wash with a basic solution like saturated sodium bicarbonate will remove any sulfonic acid byproduct.[5]
-
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions about the practical aspects of sulfonamide synthesis.
Q1: What is the most common and reliable method for synthesizing sulfonamides? The most classic and widely used method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid (HCl) generated.[6][7][8]
Q2: My sulfonyl chloride is old. Can I still use it? It is not recommended.[1] Over time, sulfonyl chlorides can hydrolyze due to atmospheric moisture, leading to a lower concentration of the active reagent and consequently, lower yields.[1] Using a fresh or properly stored sulfonyl chloride is best practice.[1]
Q3: Can I use an aqueous base like sodium hydroxide? While possible under certain conditions (e.g., Schotten-Baumann conditions), using an aqueous base increases the risk of hydrolyzing the highly reactive sulfonyl chloride.[1][9] For most laboratory-scale syntheses, an organic, non-nucleophilic base in an anhydrous organic solvent is preferred to minimize this side reaction.[1]
Q4: How do I know when my reaction is complete? The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[1] You should observe the disappearance of the starting amine spot and the appearance of a new spot corresponding to the sulfonamide product.[1]
Q5: Are there alternative, milder methods for sulfonamide synthesis? Yes, several modern methods have been developed to overcome the limitations of the classical approach. These include:
-
Catalytic Methods: Palladium-catalyzed cross-coupling reactions of arylboronic acids with a sulfur dioxide source and an amine offer a milder route with good functional group tolerance.[10] Copper-catalyzed methods have also been developed.[11]
-
From Thiols: Oxidative coupling of thiols with amines provides a direct route to sulfonamides.[12][13]
-
Using SO2 Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) serve as a stable and easy-to-handle source of sulfur dioxide for sulfonamide synthesis.[12][14]
Q6: When should I consider using a protecting group for my amine? Protecting groups are valuable in several scenarios:
-
Complex Molecules: If your amine is part of a larger molecule with other reactive functional groups, a protecting group can ensure the chemoselectivity of the sulfonylation reaction.
-
Preventing Bis-sulfonylation: With primary amines, a protecting group can prevent the formation of the N,N-disulfonated byproduct.[1]
-
Modulating Reactivity: Sulfonyl groups themselves can act as protecting groups for amines, reducing their basicity and nucleophilicity.[3] Commonly used sulfonyl protecting groups include tosyl (Ts) and nosyl (Ns).[3]
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of N-benzyl-4-toluenesulfonamide [5]
| Entry | Amine | Sulfonyl Chloride | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | p-Toluenesulfonyl chloride | Pyridine (2) | DCM | 12 | 95 |
| 2 | Benzylamine | p-Toluenesulfonyl chloride | Triethylamine (2) | DCM | 12 | 92 |
| 3 | Benzylamine | p-Toluenesulfonyl chloride | DIPEA (2) | DCM | 24 | 85 |
| 4 | Benzylamine | p-Toluenesulfonyl chloride | Pyridine (2) | Acetonitrile | 12 | 88 |
Experimental Protocols
Standard Protocol for Sulfonamide Synthesis from a Sulfonyl Chloride
This protocol provides a general procedure for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.
Materials:
-
Amine (1.1 eq)
-
Sulfonyl chloride (1.0 eq)
-
Anhydrous pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stir bar, separatory funnel, standard glassware
Procedure: [1]
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.1 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.0 eq) to the stirred solution.
-
Add the anhydrous pyridine or triethylamine (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Workflow for Optimizing Sulfonamide Synthesis
Caption: A general workflow for the optimization of sulfonamide synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in sulfonamide synthesis.
References
- Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic
- Common issues in sulfonamide synthesis and solutions. BenchChem.
- Technical Support Center: Troubleshooting Low Yields in Sulfonamide Form
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Source Not Available].
- Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper C
- Sulfonyl Protective Groups.
- Microwave-assisted synthesis of sulfonamides. RSC Advances.
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonyl
- Technical Support Center: Optimizing Sulfonamide Synthesis. BenchChem.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2 - Books.
- 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.
- 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides
- Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups.
- Profiling sulfonate ester stability: identification of complementary protecting groups for sulfon
- Condition optimizations of sulfonamide formation using piperidine...
- Optimizing reaction conditions for sulfonamide synthesis
- Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry (RSC Publishing).
- Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modific
- 23.9: Amines as Nucleophiles. Chemistry LibreTexts.
- Heteroaryl sulfonamide synthesis: Scope and limit
- Mitsunobu reaction. Organic Synthesis.
- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- Video: Amines to Sulfonamides: The Hinsberg Test. JoVE.
- Sulfonamide - Wikipedia. Wikipedia.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
- Sulfonamide purification process.
- Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5. Green Chemistry (RSC Publishing).
- Heteroaryl sulfonamide synthesis: scope and limitations. Organic & Biomolecular Chemistry (RSC Publishing).
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides
- The Synthesis of Functionalised Sulfonamides. CORE.
- Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways.
- Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFIC
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- 8. Sulfonamide - Wikipedia [en.wikipedia.org]
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Common side products in the synthesis of 4-((4-Chlorophenyl)sulfonyl)aniline
Welcome to the technical support resource for the synthesis of 4-((4-Chlorophenyl)sulfonyl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important sulfonamide intermediate. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, focusing on the identification, mitigation, and troubleshooting of common side products and impurities. By understanding the causality behind these impurities, you can optimize your synthetic route for higher yield and purity.
Section 1: The Primary Synthesis Pathway: A Mechanistic Overview
The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and aniline.[1][2] An amine base, such as pyridine or triethylamine, is typically employed to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Reaction Scheme:
The mechanism involves the lone pair of electrons on the aniline's nitrogen atom acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by the base to yield the final sulfonamide.
Below is a generalized workflow for this synthesis.
Caption: Generalized workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide & FAQs for Side Product Formation
This section addresses the most common issues encountered during the synthesis, formatted as a series of frequently asked questions. We will explore the identity of potential byproducts, the mechanisms of their formation, and strategies for their prevention and removal.
Q1: I've isolated a major byproduct with a molecular weight of approximately 465.5 g/mol , which is significantly higher than my product (283.7 g/mol ). What is it and how did it form?
Answer: You have likely formed the di-sulfonated byproduct, N-(4-chlorophenyl)sulfonyl)-4-((4-chlorophenyl)sulfonyl)aniline (1) , also known as a disulfonimide.
Caption: Pathway to the high molecular weight disulfonimide byproduct.
-
Causality: The N-H proton of the desired sulfonamide product is weakly acidic. In the presence of excess or a sufficiently strong base, this proton can be removed to form a sulfonamide anion. This anion is a potent nucleophile and can attack a second molecule of the electrophilic 4-chlorobenzenesulfonyl chloride. This is more likely to occur if the sulfonyl chloride is added too quickly or if more than one equivalent is used.
-
Troubleshooting & Prevention:
-
Stoichiometry Control: Use precisely 1.0 equivalent of 4-chlorobenzenesulfonyl chloride relative to aniline.
-
Controlled Addition: Add the sulfonyl chloride solution dropwise to the aniline solution at a reduced temperature (0-5 °C) to dissipate heat and prevent localized areas of high concentration.
-
Base Selection: Use a non-nucleophilic base like triethylamine or pyridine in slight excess (1.1 equivalents) to neutralize the generated HCl without aggressively deprotonating the product.
-
Q2: My final product is contaminated with a non-polar impurity that lacks a nitrogen atom. It was present even when the reaction went to completion. What is this impurity?
Answer: This impurity is almost certainly 4,4'-dichlorodiphenyl sulfone (2) .
-
Causality: This byproduct is typically not formed during the sulfonamide reaction itself. Instead, it is a common impurity in the starting material, 4-chlorobenzenesulfonyl chloride. It is formed during the synthesis of the sulfonyl chloride from chlorobenzene and chlorosulfonic acid via a Friedel-Crafts-type self-condensation reaction.[3]
-
Troubleshooting & Prevention:
-
Starting Material Purity Check: Before starting your synthesis, analyze your 4-chlorobenzenesulfonyl chloride via GC-MS or HPLC to quantify the level of this sulfone impurity.
-
Purification of Starting Material: If the starting material is impure, it can be purified by recrystallization from a solvent like hexane.
-
Final Product Purification: 4,4'-Dichlorodiphenyl sulfone can be effectively removed from the desired product by column chromatography (it will elute earlier due to lower polarity) or careful recrystallization, as its crystal packing and solubility often differ from the sulfonamide product.
-
Q3: After quenching my reaction, I have an acidic impurity that is highly soluble in the aqueous bicarbonate wash. What is it?
Answer: This is 4-chlorobenzenesulfonic acid (3) , the hydrolysis product of your starting material.
-
Causality: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by water.[4] If your solvents, reagents (aniline, base), or reaction atmosphere are not scrupulously dry, the 4-chlorobenzenesulfonyl chloride will react with water to form the corresponding sulfonic acid. This consumes your starting material and reduces your yield.
-
Troubleshooting & Prevention:
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware in an oven before use. Handle reagents under an inert atmosphere (Nitrogen or Argon).
-
Reagent Quality: Ensure your aniline and base are dry. Aniline, in particular, can be hygroscopic.
-
Effective Workup: This impurity is easily removed during the workup. A wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) will deprotonate the acidic sulfonic acid, forming a water-soluble salt that partitions into the aqueous layer.
-
Section 3: Comprehensive Troubleshooting & Purification Workflow
The following flowchart provides a logical sequence for identifying an unknown impurity and selecting an appropriate purification strategy.
Caption: A decision tree for troubleshooting common impurities.
Section 4: Analytical Data Summary
To aid in the identification of the product and its common side products, the following table summarizes key analytical data points.
| Compound Name | Structure | MW ( g/mol ) | Polarity (TLC) | Key Mass Spec Peak (m/z) [M+H]⁺ |
| This compound (Desired Product) | Cl-Ph-SO₂-NH-Ph | 283.7 | Moderate | 284.0 |
| N-(4-chlorophenyl)sulfonyl)-4-((4-chlorophenyl)sulfonyl)aniline (1) | Cl-Ph-SO₂-N(SO₂-Ph-Cl)-Ph | 466.3 | Moderate-High | 465.9 |
| 4,4'-Dichlorodiphenyl sulfone (2) | Cl-Ph-SO₂-Ph-Cl | 287.1 | Low | 286.9 |
| 4-Chlorobenzenesulfonic acid (3) | Cl-Ph-SO₃H | 192.6 | High (Polar) | 190.9 [M-H]⁻ |
Note: TLC polarity is relative and depends on the solvent system used. Generally, for a hexane/ethyl acetate system, polarity increases down the table.
Section 5: Detailed Purification Protocol
This protocol is a self-validating system designed to systematically remove the common impurities discussed.
-
Initial Quench & Extraction:
-
Once the reaction is complete (monitored by TLC or HPLC), cool the reaction mixture in an ice bath.
-
Slowly add deionized water to quench any remaining reactive species.
-
Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). Extract the product into the organic layer.
-
-
Acid Wash (Removes Base & Unreacted Aniline):
-
Wash the organic layer with 1M HCl (aq). This protonates unreacted aniline and the amine base catalyst, rendering them water-soluble and pulling them into the aqueous layer.
-
Separate the layers.
-
-
Bicarbonate Wash (Removes Acidic Impurities):
-
Wash the organic layer with a saturated solution of NaHCO₃ (aq). This deprotonates the acidic 4-chlorobenzenesulfonic acid (3), removing it into the aqueous layer.[4]
-
Separate the layers.
-
-
Brine Wash & Drying:
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Final Purification:
-
Recrystallization: The crude solid can often be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Toluene/Hexane). This is particularly effective for removing the 4,4'-dichlorodiphenyl sulfone (2) if its concentration is not excessively high.
-
Column Chromatography: For high-purity requirements or difficult separations (especially from the disulfonimide byproduct (1)), silica gel column chromatography is recommended. A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing polarity will effectively separate the components.
-
By following this guide, researchers can better anticipate, identify, and manage the formation of side products, leading to a more efficient and robust synthesis of this compound.
References
-
Pharmaffiliates. Sulfonamide-impurities. [Link]
-
Ibraheem, T. K., et al. (2020). Synthesis Of New Compounds Derived From Dapsone And Study Their Biological Activity. Systematic Reviews in Pharmacy, 11(11), 1435-1441. [Link]
-
Pharmacy 180. Sulphones - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]
-
ResearchGate. Yield, purity, and characteristic impurities of the sulfonamide.... [Link]
- Google Patents.
-
Al-Masoudi, W. A. (2022). Characterization of Heterocyclic Compounds containing Dapsone. International Journal of Drug Delivery Technology, 12(3), 1446-1452. [Link]
-
YouTube. Synthesis of Dapsone | Diaminodiphenyl sulfone. (2020). [Link]
- Google Patents. Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. EP0115328B1.
-
Niculaua, M., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(16), 5107. [Link]
-
Guchhait, S. K., et al. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 76(48), 131662. [Link]
-
Wikipedia. Sulfonamide. [Link]
-
Arcoria, A., et al. (1972). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Journal of the Chemical Society, Perkin Transactions 2, (9), 1347-1351. [Link]
-
Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. [Link]
-
Columbia University. Multistep Synthesis Protecting Groups. [Link]
-
PubChem. 4-Chlorobenzenesulfonyl chloride. [Link]
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- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 4. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-((4-Chlorophenyl)sulfonyl)aniline by Recrystallization
Introduction
Welcome to the Technical Support Center for the purification of 4-((4-Chlorophenyl)sulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The purity of this starting material is paramount for the success of subsequent synthetic steps and the quality of the final product.
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2][3] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization process involves dissolving the crude solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, leaving impurities behind in the mother liquor.[4]
This document provides a detailed experimental protocol, a troubleshooting guide in a direct question-and-answer format to address common challenges, and a curated list of frequently asked questions to ensure a successful purification process.
Compound Profile: this compound
| Property | Details | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 7146-68-1 | [1] |
| Molecular Formula | C₁₂H₁₀ClNO₂S | [1] |
| Molecular Weight | 267.73 g/mol | [1] |
| Boiling Point | 466.4°C at 760 mmHg | [1] |
| Appearance | Typically an off-white to light-colored solid | General Knowledge |
Experimental Protocol: Single-Solvent Recrystallization
This protocol outlines a generalized procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined through small-scale solubility tests.[2] Alcohols like ethanol or isopropanol, or alcohol-water mixtures, are often effective for sulfonamides.[2]
Step-by-Step Methodology
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., 95% ethanol, isopropanol, acetone). A suitable solvent will dissolve the compound when hot but show low solubility at room temperature or upon cooling in an ice bath.[4]
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating the mixture on a hot plate with stirring. Continue adding the hot solvent until the solid just completely dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.[4][5]
-
Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution. Re-heat the solution to boiling for a few minutes.[6] The charcoal will adsorb colored impurities.
-
Hot Gravity Filtration: If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration. Use a pre-heated short-stem or stemless funnel with fluted filter paper to filter the hot solution into a pre-warmed, clean Erlenmeyer flask. This step is essential to prevent premature crystallization of the product in the funnel.[3][5]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals.[7] Rushing this step can cause impurities to be trapped in the crystal lattice.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for 15-30 minutes to maximize the recovery of the product from the solution.[3][5]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[4]
-
Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by leaving them on the filter paper under vacuum for a period or by transferring them to a desiccator.
Recrystallization Workflow Diagram
Caption: A generalized workflow for the recrystallization of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a direct question-and-answer format.
Question: Why is the recovery of my purified product so low?
Answer: Low recovery is a common issue in recrystallization and can be attributed to several factors.
-
Cause 1: Excessive Solvent: Using too much solvent to dissolve the crude product is the most frequent reason for poor yield.[4][5] A significant portion of your compound will remain dissolved in the mother liquor even after cooling.
-
Solution: Before starting, perform small-scale solubility tests to better estimate the required solvent volume. If you've already used too much, you can carefully evaporate some of the solvent using a rotary evaporator or a gentle stream of inert gas to re-saturate the solution, then attempt the cooling and crystallization step again.[5][8]
-
-
Cause 2: Premature Crystallization: If the product crystallizes during the hot filtration step, it will be lost on the filter paper along with the impurities.
-
Cause 3: Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for the compound, even at low temperatures.
-
Solution: Re-evaluate your solvent choice. An ideal solvent should show a large difference in solubility between hot and cold temperatures.[2]
-
-
Cause 4: Incomplete Crystallization: Not allowing enough time for cooling or not using a sufficiently low temperature can leave a significant amount of product in the solution.
-
Solution: Ensure the solution has fully cooled to room temperature before moving it to an ice bath. Allow at least 15-30 minutes in the ice bath to maximize crystal formation.[5]
-
Question: My compound separated as an oil instead of crystals. What is "oiling out" and how do I fix it?
Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[5][9] This often happens when the melting point of the solid is lower than the boiling point of the solvent, or when the concentration of impurities is very high, depressing the melting point of the mixture.[8][9] Oiled-out products are typically impure.[5]
-
Solution 1: Re-dissolve and Adjust: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool much more slowly.[5][7] Insulating the flask can promote gradual cooling.
-
Solution 2: Change the Solvent: The current solvent may be too nonpolar or have too high a boiling point.[5] Experiment with a different solvent or a mixed-solvent system (e.g., ethanol-water).
-
Solution 3: Induce Crystallization at a Lower Temperature: Try scratching the inside of the flask with a glass rod just below the surface of the liquid as it cools. This can create nucleation sites for crystal growth.[5]
-
Solution 4: Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.[5]
Question: No crystals are forming, even after the solution has cooled in an ice bath. What is the problem?
Answer: The absence of crystal formation is usually due to one of two main reasons.
-
Cause 1: Too Much Solvent: As with low yield, if too much solvent was used, the solution may not be saturated enough for crystals to form upon cooling.[5][8][9]
-
Solution: Reduce the solvent volume by evaporation (e.g., using a rotary evaporator) and attempt to cool the concentrated solution again.[7]
-
-
Cause 2: Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its normal solubility, but crystallization has not been initiated.[5]
Question: My final product is still colored or appears impure. What went wrong?
Answer: This indicates that impurities were not effectively removed during the process.
-
Cause 1: Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the growing crystal lattice.[7]
-
Solution: Re-dissolve the crystals in the minimum amount of hot solvent and allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop.
-
-
Cause 2: Colored Impurities Not Removed: Some impurities are intensely colored and may co-crystallize with the product.
-
Solution: If you did not perform the optional decolorization step, repeat the recrystallization and include the activated charcoal treatment after the initial dissolution.[6]
-
-
Cause 3: Inadequate Washing: The mother liquor, which contains a high concentration of impurities, may not have been fully washed from the crystal surfaces.
-
Solution: Ensure you wash the collected crystals with a small amount of ice-cold solvent. Using warm solvent or too much washing solvent will dissolve some of your product, reducing the yield.[4]
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- Technical Support Center: Recrystallization of Sulfonamide Products. (2025). BenchChem.
-
Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]
- Common issues in sulfonamide synthesis and solutions. (2025). BenchChem.
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
- Technical Support Center: Crystallinity of Sulfonamide Compounds. (2025). BenchChem.
-
Recrystallization1. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
-
Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]
- Sulfonamide purification process. (1957). Google Patents.
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Troubleshooting low yield in aniline sulfonylation reactions
Welcome to the Technical Support Center for Troubleshooting Low Yield in Aniline Sulfonylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of sulfonamides from anilines and sulfonyl chlorides. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My sulfonylation reaction yield is unexpectedly low. What are the most critical initial checks?
Low yields in aniline sulfonylation are often traced back to a few fundamental parameters. Before delving into more complex troubleshooting, a thorough review of your reagents and setup is paramount.
Initial Verification Checklist:
-
Reagent Integrity:
-
Sulfonyl Chloride: This is the most common culprit. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, converting them to the unreactive sulfonic acid.[1][2] Always use a fresh bottle or a recently purified batch. An older reagent that has been opened multiple times is a likely source of failure.
-
Aniline: Ensure your aniline is pure and dry. Anilines can absorb atmospheric carbon dioxide, and impurities can lead to side reactions.
-
Base (e.g., Pyridine, Triethylamine): The base must be anhydrous. The primary role of the base is to neutralize the HCl generated during the reaction.[1] Any water present will preferentially react with the sulfonyl chloride.
-
Solvent: Strictly use anhydrous solvents. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices, but they must be properly dried.[1]
-
-
Reaction Conditions:
-
Anhydrous Environment: Assemble your glassware hot from the oven and cool it under a stream of inert gas (Nitrogen or Argon).[1] Maintain an inert atmosphere throughout the reaction.
-
Temperature Control: The initial addition of the sulfonyl chloride is typically performed at 0 °C to manage the exothermic nature of the reaction and minimize side reactions.[1] Allowing the reaction to slowly warm to room temperature is a standard procedure.
-
Stoichiometry: A slight excess of the aniline (1.1-1.2 equivalents) can help ensure the complete consumption of the valuable sulfonyl chloride.[1] The base is usually added in a slight excess (1.5 equivalents) to effectively scavenge all the generated HCl.
-
Q2: I'm observing a significant amount of a water-soluble byproduct and my starting sulfonyl chloride is being consumed. What is happening?
This is a classic symptom of sulfonyl chloride hydrolysis . Your primary issue is likely the presence of water in the reaction.
Causality: Sulfonyl chlorides are highly electrophilic at the sulfur atom. Water, although a weak nucleophile, can attack the sulfonyl group, leading to the displacement of the chloride and formation of the corresponding sulfonic acid. This sulfonic acid is unreactive towards the aniline under these conditions and is typically soluble in the aqueous workup, leading to its loss from the desired product stream.
Troubleshooting Protocol: Ensuring Anhydrous Conditions
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours. Assemble the apparatus (e.g., round-bottom flask with a magnetic stirrer, addition funnel, condenser) while hot and allow it to cool under a positive pressure of dry nitrogen or argon.
-
Reagent Handling:
-
Use a fresh, sealed bottle of sulfonyl chloride.
-
Use anhydrous grade solvents from a solvent purification system or a freshly opened bottle.
-
Distill liquid bases like pyridine or triethylamine from a suitable drying agent (e.g., CaH₂) before use.
-
-
Reaction Execution:
-
Maintain the inert atmosphere throughout the entire process, from reagent addition to quenching.
-
Use syringes or cannulas for transferring anhydrous liquids.
-
Q3: My aniline is a primary amine, and I'm getting a second, insoluble, higher molecular weight product. What is this side reaction?
With primary anilines (which have two N-H protons), you are likely observing the formation of a di-sulfonated byproduct (a diarylsulfonamide).
Causality: After the initial formation of the desired monosulfonamide, the nitrogen atom is still nucleophilic, and the remaining N-H proton is now significantly more acidic. In the presence of a base, this proton can be removed, generating a sulfonamidate anion. This anion can then act as a nucleophile and attack another molecule of the sulfonyl chloride. This is particularly problematic if the sulfonyl chloride is added too quickly or if localized high concentrations occur.
Optimization Strategies to Minimize Di-sulfonylation:
-
Reverse Addition: Instead of adding the sulfonyl chloride to the aniline, try adding the aniline/base mixture slowly to the solution of the sulfonyl chloride. This ensures that the sulfonyl chloride is never in excess.
-
Stoichiometric Control: Use a slight excess of the aniline (e.g., 1.2 equivalents) to outcompete the monosulfonamide for the sulfonyl chloride.
-
Temperature Management: Maintain a low temperature (0 °C) during the addition to slow down the rate of the second sulfonylation, which often has a higher activation energy.
| Parameter | Standard Protocol | Strategy to Minimize Di-sulfonylation | Rationale |
| Reagent Addition | Sulfonyl chloride added to aniline/base | Aniline/base mixture added to sulfonyl chloride | Keeps sulfonyl chloride as the limiting reagent at all times. |
| Aniline Stoichiometry | 1.0 - 1.1 equivalents | 1.2 - 1.5 equivalents | The more nucleophilic aniline outcompetes the sulfonamide. |
| Temperature | 0 °C to RT | Maintain 0 °C throughout addition | Reduces the rate of the second, less favorable reaction. |
Q4: The reaction seems to have stalled. TLC analysis shows remaining starting materials even after extended reaction times. What can I do?
A stalled reaction can be due to several factors, often related to the reactivity of your specific substrates or insufficient activation.
Potential Causes and Solutions:
-
Steric Hindrance: If either the aniline (e.g., ortho-substituted) or the sulfonyl chloride is sterically bulky, the reaction rate will be significantly slower.
-
Solution: Gentle heating (e.g., to 40-50 °C) after the initial addition at low temperature may be required to drive the reaction to completion. Monitor carefully by TLC to avoid decomposition.
-
-
Poor Nucleophilicity of Aniline: Electron-withdrawing groups on the aniline ring (e.g., -NO₂, -CN, -CF₃) decrease the nucleophilicity of the nitrogen atom, slowing the reaction.[3]
-
Solution 1: Increase the reaction temperature as described above.
-
Solution 2: Use a more activating solvent. In some cases, a more polar solvent can enhance the reaction rate.
-
Solution 3: Consider alternative, more reactive sulfonating agents or different catalytic systems if heating does not resolve the issue.[4][5]
-
-
Insufficient Base: The HCl generated during the reaction protonates the aniline, converting it into its non-nucleophilic ammonium salt. If the base is not sufficient or effective enough, the concentration of free aniline will drop, stalling the reaction.
-
Solution: Ensure at least 1.5 equivalents of a non-nucleophilic base like pyridine or triethylamine are used.[1] Pyridine can also act as a nucleophilic catalyst in some cases, further accelerating the reaction.
-
General Experimental Protocol for Aniline Sulfonylation
This protocol serves as a robust starting point. Modifications may be necessary based on the specific substrates used.
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the aniline (1.1 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition:
-
Slowly add the sulfonyl chloride (1.0 eq) to the stirred solution.
-
Follow with the dropwise addition of anhydrous pyridine or triethylamine (1.5 eq).[1]
-
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and aniline), saturated sodium bicarbonate solution (to remove any residual acid), and finally with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography.
References
- Benchchem.common issues in sulfonamide synthesis and solutions.
- Benchchem.
- Chemistry Learner.Hinsberg Test: Definition, Procedure, and Mechanism.
-
Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science. [Link]
-
Semantic Scholar. Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. [Link]
-
ChemistryViews. Mild Sulfonylation of Anilines. [Link]
Sources
Technical Support Center: Synthesis and Handling of Sulfonyl Chlorides
Welcome to the technical support center for sulfonyl chloride chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the decomposition of sulfonyl chlorides during their synthesis and subsequent reactions. As highly reactive electrophiles, sulfonyl chlorides are invaluable synthetic intermediates, yet their instability presents significant challenges. This resource offers a structured approach to understanding, troubleshooting, and overcoming these obstacles.
Understanding the Enemy: Common Decomposition Pathways
Successful handling of sulfonyl chlorides begins with a firm grasp of their primary decomposition routes. The high electrophilicity of the sulfur atom makes them susceptible to various degradative pathways.
Hydrolysis: The Primary Culprit
The most prevalent cause of decomposition is hydrolysis, where the sulfonyl chloride reacts with water to form the corresponding sulfonic acid and hydrogen chloride (HCl).[1][2][3] This reaction can be initiated by even trace amounts of moisture from solvents, glassware, or ambient humidity.[1]
Mechanism: Water acts as a nucleophile, attacking the electrophilic sulfur atom and leading to the displacement of the chloride ion.[1] R-SO₂Cl + H₂O → R-SO₃H + HCl[1]
The resulting sulfonic acid is often a highly polar, water-soluble impurity that complicates product isolation and reduces yield.[3][4] The generation of corrosive HCl gas can also damage equipment and pose safety hazards.[1]
Thermal Decomposition
Elevated temperatures can induce the decomposition of sulfonyl chlorides.[2] The mechanism can proceed through either a radical or an ionic pathway, depending on the substrate's structure and the reaction conditions.[5][6] Alkanesulfonyl chlorides, for example, can undergo homolytic cleavage of the S-Cl or C-S bond, particularly in the presence of radical initiators or UV light.[2][5] This can lead to the formation of SO₂ and various radical-derived byproducts.[5]
Side Reactions with Nucleophiles & Solvents
Beyond water, other nucleophiles in the reaction mixture, such as amines, alcohols, or even certain solvents (e.g., DMF), can react with the sulfonyl chloride, leading to undesired byproducts and reduced yield of the target molecule.[2] Furthermore, some sulfonyl chlorides can undergo desulfonation, particularly aryl sulfonyl chlorides, to yield aryl chlorides and SO₂.[7]
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during sulfonyl chloride synthesis.
Q1: My reaction mixture turned dark brown/black, and the yield is very low. What happened? A1: A dark color change is a classic indicator of decomposition.[2] The most likely causes are thermal degradation or hydrolysis. Review your reaction temperature to ensure it is not too high, and verify that all reagents, solvents, and glassware were rigorously dried to prevent hydrolysis.[1][2] For aliphatic sulfonyl chlorides, radical decomposition might be a factor; consider adding a radical inhibitor like benzoquinone.[2]
Q2: During my aqueous workup, my product yield dropped dramatically. Why? A2: Your sulfonyl chloride is likely hydrolyzing to the corresponding sulfonic acid during the workup.[1][3] Sulfonic acids are highly water-soluble and will be lost to the aqueous phase. To minimize this, perform the aqueous quench and extractions as quickly as possible at low temperatures (e.g., in an ice bath).[2][8] The low solubility of many aryl sulfonyl chlorides in cold water can sometimes offer protection if they precipitate quickly.[2][8]
Q3: I'm synthesizing an aryl sulfonyl chloride via chlorosulfonation and see a significant amount of a diaryl sulfone byproduct. How can I prevent this? A3: Diaryl sulfone formation is a common side reaction, typically occurring when using an insufficient excess of the chlorosulfonating agent (e.g., chlorosulfonic acid).[3] To minimize this, ensure you are using a sufficient excess of the acid. Critically, the order of addition matters: always add the aromatic compound slowly to the chlorosulfonic acid, not the reverse. This maintains an excess of the acid throughout the addition, favoring the formation of the desired sulfonyl chloride.[3]
Q4: My purified sulfonyl chloride is unstable during storage. How can I improve its shelf-life? A4: Stability decreases in the order: sulfonyl fluorides > chlorides > bromides > iodides.[7] For long-term storage, ensure the product is free of any residual acid (like HCl) from the synthesis. Store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place, often a freezer at -20 °C.[9] For some aliphatic sulfonyl chlorides, adding stabilizers like bicyclic terpenes (e.g., α-pinene) has been reported to inhibit decomposition by scavenging liberated HCl and SO₂.[10]
In-Depth Troubleshooting Guides
This section provides structured approaches to diagnosing and solving complex synthetic problems.
Issue 1: Low Yield and/or Reaction Failure in Sulfonyl Chloride Synthesis from Sulfonic Acid
Symptoms: Low isolated yield of the desired sulfonyl chloride, with analytical data (NMR, LC-MS) showing primarily unreacted sulfonic acid starting material or the presence of polar, water-soluble byproducts.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield sulfonyl chloride synthesis.
Detailed Protocol: Synthesis of Aryl Sulfonyl Chloride from Sulfonic Acid using Thionyl Chloride
This protocol provides a robust starting point for converting sulfonic acids or their sodium salts to sulfonyl chlorides, a common and critical transformation.[11]
-
Preparation (Anhydrous Technique is Critical):
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Use anhydrous grade solvents. If unavailable, solvents like dichloromethane (DCM) should be distilled from a suitable drying agent (e.g., CaH₂).[9]
-
Ensure the sulfonic acid starting material is dry. If it is a hydrate, it must be dried under high vacuum over a desiccant like P₂O₅.
-
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add the dry sulfonic acid (1.0 eq).
-
Add an inert solvent such as anhydrous DCM or dichloroethane (DCE).
-
Add thionyl chloride (SOCl₂, typically 2-5 eq). Safety Note: Thionyl chloride is corrosive and lachrymatory. Handle only in a well-ventilated fume hood.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq). The catalyst initiates the reaction by forming the Vilsmeier reagent, which is the active chlorinating species.
-
-
Execution and Monitoring:
-
Heat the reaction mixture to reflux (typically 40-80 °C, depending on the solvent).
-
Monitor the reaction by TLC or LC-MS. A simple monitoring method involves taking a small aliquot, carefully quenching it with an amine (e.g., benzylamine), and analyzing for the formation of the corresponding sulfonamide. The reaction is complete when the starting material is no longer observed.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice. Caution: This quench is highly exothermic and releases HCl and SO₂ gas.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the organic layer sequentially with cold water, cold saturated NaHCO₃ solution (to neutralize residual acid), and finally with cold brine.[9] Perform these washes quickly to minimize hydrolysis.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo at low temperature (<35 °C) to afford the crude sulfonyl chloride.[8]
-
-
Purification:
-
The crude product can often be purified by recrystallization from a non-polar solvent system (e.g., hexanes/ethyl acetate) or by short-path distillation under high vacuum for low-boiling point sulfonyl chlorides.
-
Issue 2: Product Decomposition During Purification by Column Chromatography
Symptoms: Streaking on the TLC plate, low recovery of product from the silica gel column, and the presence of sulfonic acid in the collected fractions.
Diagnosis: Standard silica gel is acidic and contains adsorbed water, creating a perfect environment for the hydrolysis of sensitive sulfonyl chlorides.
Solutions:
-
Deactivate the Silica Gel: Before preparing the column, slurry the silica gel in the desired eluent containing 1-2% triethylamine or pyridine. This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like Florisil® or neutral alumina.
-
Minimize Contact Time: Run the column as quickly as possible. Use a slightly more polar solvent system than usual to hasten elution and consider using flash chromatography techniques over gravity chromatography.
-
Avoid Protic Solvents: Do not use alcohols (e.g., methanol) in the eluent, as they can react with the sulfonyl chloride to form sulfonate esters. A typical solvent system would be a gradient of ethyl acetate in hexanes or DCM in hexanes.
Data Summary: Choosing Your Chlorinating Agent
The choice of reagent for converting a sulfonic acid to a sulfonyl chloride is critical and depends on the substrate's stability and the desired reaction conditions.
| Reagent | Formula | Typical Conditions | Pros | Cons |
| Thionyl Chloride | SOCl₂ | Reflux in inert solvent (DCM, DCE) with cat. DMF | Inexpensive; byproducts (HCl, SO₂) are gaseous and easily removed. | Can require heating; may not be reactive enough for deactivated substrates.[11] |
| Oxalyl Chloride | (COCl)₂ | RT or 0 °C in inert solvent with cat. DMF | Highly reactive, often works at lower temperatures; byproducts are gaseous. | More expensive and moisture-sensitive than SOCl₂. |
| Phosphorus Pentachloride | PCl₅ | Neat or in a non-polar solvent, often with heating. | Powerful chlorinating agent, effective for unreactive substrates. | Harsh conditions; solid reagent can be difficult to handle; produces solid POCl₃ byproduct that must be separated.[12] |
| TAPC | C₃N₃P₃Cl₆ | Solvent-free, room temperature. | Mild conditions, short reaction times, high efficiency.[13] | Specialized reagent, not as commonly available.[13] |
Decomposition Pathways Overview
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Efficient Sulfonamide Bond Formation
Welcome to our dedicated technical support center for sulfonamide bond formation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing sulfonamides. We understand that while the sulfonamide functional group is a cornerstone of modern medicine and materials science, its construction can be fraught with challenges, from low yields to stubborn side reactions.
This resource is structured to provide not just answers, but also the underlying rationale behind our recommendations. We will explore common issues in a practical question-and-answer format, offering field-proven insights and robust protocols to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs): Catalyst Selection & Reaction Optimization
Q1: What are the primary classes of catalysts used for sulfonamide synthesis, and how do they differ?
The formation of a sulfonamide bond from a sulfonyl chloride and an amine is often sluggish and requires activation. While traditional methods rely on stoichiometric amounts of base (like pyridine or triethylamine), catalytic approaches offer significant advantages in terms of efficiency, substrate scope, and milder reaction conditions. The main catalytic strategies fall into two broad categories:
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Lewis Acid Catalysis: Metal-based catalysts are widely employed. For instance, zinc-based catalysts like Zn(OTf)₂ or Et₂Zn can activate the sulfonyl chloride, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by the amine. Copper salts (e.g., Cu(OTf)₂) are also effective and have been shown to promote the reaction under mild conditions. These catalysts are particularly useful for less reactive amines.
-
Nucleophilic Catalysis (Organocatalysis): Non-metal catalysts, often basic, can activate the sulfonyl chloride through the formation of a highly reactive intermediate. A classic example is 4-dimethylaminopyridine (DMAP), which reacts with the sulfonyl chloride to form a sulfonylpyridinium salt. This intermediate is much more reactive towards the amine than the sulfonyl chloride itself. More recently, catalysts like trimethylamine N-oxide have been used to generate a highly reactive sulfonylating agent in situ from sulfonyl chlorides.
The choice between these classes depends on your specific substrates, functional group tolerance, and desired reaction conditions.
Troubleshooting Guide: Addressing Common Experimental Issues
This section directly addresses specific problems you might encounter in the lab.
Q2: My reaction yield is very low or I'm getting no product at all. What are the likely causes and how can I fix it?
This is a common and frustrating issue. A systematic approach is key to diagnosing the problem.
Possible Cause 1: Inactive Catalyst or Reagents The integrity of your starting materials is paramount.
-
Catalyst Activity: Many metal catalysts are hygroscopic and can be deactivated by moisture. Ensure your catalyst has been stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon) if it is known to be air- or moisture-sensitive.
-
Reagent Purity: Sulfonyl chlorides can hydrolyze over time to the corresponding sulfonic acid, which is unreactive. Verify the purity of your sulfonyl chloride by NMR or melting point. Similarly, ensure your amine is pure and dry.
Possible Cause 2: Poor Substrate Reactivity Not all amines and sulfonyl chlorides are created equal.
-
Sterically Hindered Substrates: If either the amine (e.g., a secondary amine with bulky substituents) or the sulfonyl group is sterically congested, the reaction rate will be significantly slower. In these cases, you may need to switch to a more potent catalytic system or increase the reaction temperature. For example, the use of SmI₂ has been reported to be effective for coupling sterically demanding substrates.
-
Electron-Poor Amines: Anilines or other amines with electron-withdrawing groups are less nucleophilic and therefore less reactive. A stronger Lewis acid catalyst or a more forcing set of conditions (higher temperature, longer reaction time) may be necessary to drive the reaction to completion.
Possible Cause 3: Suboptimal Reaction Conditions The solvent, base, and temperature play a critical role.
-
Solvent Choice: The solvent must be able to dissolve your reactants but should not react with them. Dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF) are common choices. A more polar solvent can sometimes accelerate the reaction.
-
Base Selection: An appropriate base is crucial to neutralize the HCl generated during the reaction. A non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA) to minimize side reactions, such as the formation of a stable, unreactive complex with the sulfonyl chloride.
Below is a logical workflow to troubleshoot low-yield reactions:
Caption: Troubleshooting workflow for low-yield sulfonamide synthesis.
Q3: I'm observing significant formation of a disulfonamide side product. How can I prevent this?
The formation of a disulfonamide, R-N(SO₂R')₂, occurs when the newly formed sulfonamide is deprotonated and reacts with a second molecule of sulfonyl chloride. This is a particular problem with primary amines (R-NH₂).
-
Control Stoichiometry: The most direct solution is to adjust the stoichiometry. Using a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride can help ensure that the sulfonylating agent is consumed before it can react with the product sulfonamide.
-
Slow Addition: Adding the sulfonyl chloride slowly (e.g., via a syringe pump) to the solution of the amine and catalyst can maintain a low concentration of the electrophile, favoring the desired monosulfonylation reaction over the subsequent competing reaction.
-
Choice of Base: A bulky, non-nucleophilic base is less likely to deprotonate the product sulfonamide, thereby suppressing the formation of the disulfonamide.
Q4: How do I choose the right catalyst for my specific application?
Catalyst selection is a multi-factor decision. The table below summarizes the characteristics of several common catalytic systems to guide your choice.
| Catalyst System | Typical Loading (mol%) | Substrate Scope | Key Advantages | Limitations & Considerations |
| Cu(OTf)₂ | 1 - 10 | Good for primary & secondary amines, including some anilines. | Mild conditions, commercially available, relatively low toxicity. | May require inert atmosphere; removal of copper salts can be challenging. |
| Zn(OTf)₂ | 5 - 15 | Broad scope, effective for aliphatic and aromatic amines. | Robust, tolerates various functional groups. | Can be hygroscopic; higher loadings may be needed for unreactive substrates. |
| **Iodine (I₂) ** | 10 - 20 | Effective for primary and secondary amines. | Metal-free, inexpensive, and readily available. | Requires a base (e.g., Et₃N); may not be suitable for highly sensitive substrates. |
| SmI₂ | Stoichiometric | Excellent for sterically hindered substrates. | Highly effective for challenging couplings. | Air and moisture sensitive, requires stoichiometric amounts, deep red color can complicate reaction monitoring. |
| DMAP | 5 - 20 | Good for primary and secondary amines with reactive sulfonyl chlorides. | Metal-free, well-understood mechanism. | Can be difficult to remove during workup; less effective for hindered systems. |
Experimental Protocols
Protocol: Copper(II) Triflate-Catalyzed Sulfonamide Synthesis
This protocol provides a general method for the Cu(OTf)₂-catalyzed synthesis of sulfonamides, which is broadly applicable.
Materials:
-
Amine (1.0 mmol, 1.0 equiv)
-
Sulfonyl chloride (1.1 mmol, 1.1 equiv)
-
Copper(II) triflate (Cu(OTf)₂; 0.05 mmol, 0.05 equiv)
-
2,6-Lutidine (1.2 mmol, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM, 5 mL)
-
Round-bottom flask, magnetic stirrer, and nitrogen/argon atmosphere setup.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 mmol) and Cu(OTf)₂ (0.05 mmol).
-
Add anhydrous DCM (5 mL) and stir the mixture for 5 minutes at room temperature.
-
Add 2,6-lutidine (1.2 mmol) to the mixture and continue stirring.
-
In a separate vial, dissolve the sulfonyl chloride (1.1 mmol) in a small amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture over 10 minutes.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.
Catalytic Cycle Visualization
A general mechanistic pathway for Lewis acid-catalyzed sulfonamide formation helps to visualize the role of the catalyst in activating the substrates.
Caption: Generalized catalytic cycle for Lewis acid-promoted sulfonamide formation.
References
-
Title: Zinc(II) Triflate as a Mild and Efficient Catalyst for the Synthesis of Sulfonamides Source: Organic Letters, 2004, 6 (17), pp 2965–2968 URL: [Link]
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Title: Trimethylamine N-Oxide as a Catalyst for the Preparation of Sulfonamides and Sulfonates Source: The Journal of Organic Chemistry, 2005, 70 (17), pp 6970–6973 URL: [Link]
-
Title: SmI2-Promoted Sulfonamide Synthesis Source: Organic Letters, 2003, 5 (21), pp 3883–3885 URL: [Link]
-
Title: Copper(II) Triflate: a New Catalyst for the Synthesis of Sulfonamides Source: Tetrahedron Letters, 2004, 45 (8), pp 1651-1653 URL: [Link]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Sulfonamide Synthesis
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing reaction exotherms during large-scale sulfonamide synthesis. This resource offers practical, field-proven insights and troubleshooting strategies to ensure process safety, scalability, and product quality.
The synthesis of sulfonamides, a critical functional group in many pharmaceuticals, typically involves the reaction of a sulfonyl chloride with an amine.[1][2] This reaction is often highly exothermic, releasing a significant amount of heat.[3] While manageable on a laboratory scale, the exotherm presents a substantial challenge during scale-up. Inadequate heat management can lead to temperature fluctuations, resulting in decreased reaction rates, compromised product quality, and, in worst-case scenarios, dangerous runaway reactions.[4][5] This guide provides a structured approach to understanding, monitoring, and controlling these exothermic events.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm in sulfonamide synthesis?
A1: The primary source of the exotherm is the formation of the sulfonamide bond from the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] This reaction is thermodynamically favorable and releases significant energy as heat. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, which can also contribute to the overall heat of reaction.[1]
Q2: Why is managing the exotherm more critical at a larger scale?
A2: The challenge intensifies with scale due to the non-linear relationship between reactor volume and surface area. As the reactor volume increases, the surface area available for heat exchange does not increase proportionally.[5][6] This disparity makes it progressively harder to dissipate the heat generated by the reaction, increasing the risk of temperature accumulation and potential thermal runaway.[4]
Q3: What are the initial signs of an uncontrolled exotherm?
A3: Early warning signs include a rapid and unexpected rise in the internal reaction temperature that outpaces the cooling system's capacity, an increase in reactor pressure, noticeable changes in the reaction mixture's color or viscosity, and an increased rate of off-gassing. Continuous monitoring of temperature and pressure is crucial for early detection.[3]
Q4: Can the choice of solvent and base impact the exotherm?
A4: Absolutely. The solvent's heat capacity and boiling point play a role in absorbing and dissipating heat. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[7] The choice of base is also critical; while organic bases like triethylamine are common, their reaction with the generated HCl is also exothermic.[8] In some cases, running the reaction under Schotten-Baumann conditions with an aqueous base can be an option, but this increases the risk of hydrolyzing the sulfonyl chloride.[7]
Troubleshooting Guide: Uncontrolled Exotherms
This section addresses specific issues you might encounter and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid Temperature Spike During Reagent Addition | - Addition rate is too fast for the cooling system's capacity.- Insufficient mixing leading to localized "hot spots."[4]- Cooling system is not at the optimal temperature. | - Immediately stop the addition of the limiting reagent.- Increase the efficiency of the stirrer to improve heat distribution.- Verify and lower the temperature of the cooling jacket/coils.[4]- Once the temperature is stable, resume addition at a significantly reduced rate. |
| Temperature Continues to Rise After Addition is Complete | - Accumulation of unreacted starting materials due to initial low temperatures.- The reaction has reached a point of thermal runaway.[9] | - Maximize cooling immediately.- If the temperature rise is uncontrollable, initiate an emergency quenching procedure (see Protocol 2).- Do NOT add more cold solvent directly to the reactor, as this can cause a violent, uncontrolled reaction. |
| Unexpected Pressure Increase in the Reactor | - The reaction temperature has exceeded the solvent's boiling point.- Decomposition of reactants or products is generating non-condensable gases.- The venting system is blocked or inadequate. | - Immediately stop any heating and maximize cooling.- Verify that the reactor's vent and pressure relief systems are functioning correctly.[3]- Prepare for an emergency shutdown if the pressure continues to rise. |
| Low Product Yield and Formation of Impurities | - Poor temperature control leading to side reactions, such as the formation of bis-sulfonated products with primary amines.[7]- Hydrolysis of the sulfonyl chloride due to excessive moisture or high temperatures.[7] | - Implement stricter temperature control throughout the reaction.- Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen).[7]- Consider using a slight excess of the amine to drive the reaction to completion.[7] |
Experimental Protocols & Methodologies
Protocol 1: Controlled Reagent Addition
This protocol outlines a method for the controlled addition of sulfonyl chloride to an amine solution to manage the exotherm.
-
Reactor Setup:
-
Use a jacketed reactor equipped with an overhead stirrer, an internal temperature probe, a pressure-equalizing addition funnel, and a nitrogen inlet.[10]
-
Ensure the cooling system (e.g., cryostat) is operational and set to a temperature significantly lower than the desired reaction temperature.
-
-
Initial Charge:
-
Charge the reactor with the amine and the anhydrous solvent.
-
Begin stirring and cool the solution to the desired starting temperature (e.g., 0-5 °C).
-
-
Sulfonyl Chloride Addition:
-
Dissolve the sulfonyl chloride in a minimal amount of anhydrous solvent in the addition funnel.
-
Begin a slow, dropwise addition of the sulfonyl chloride solution into the reactor.
-
Continuously monitor the internal temperature. The rate of addition should be such that the internal temperature does not rise by more than 2-3 °C.
-
-
Monitoring and Completion:
-
After the addition is complete, maintain the reaction at the set temperature and monitor its progress using a suitable analytical method like thin-layer chromatography (TLC).[7]
-
Once the reaction is complete, proceed with the appropriate quenching and workup procedure.
-
Protocol 2: Emergency Quenching Procedure
In the event of an uncontrollable exotherm, follow this emergency procedure.
-
Immediate Actions:
-
Alert all personnel in the immediate vicinity and follow your facility's emergency protocols.
-
Stop all reagent addition immediately.
-
Set the reactor's cooling system to its maximum capacity.[10]
-
-
Prepare the Quench Solution:
-
In a separate, appropriately sized vessel, prepare a quenching medium. For many sulfonamide syntheses, this can be a large volume of crushed ice and water.[10]
-
-
Transfer and Quench:
-
If the situation allows for a controlled transfer, slowly transfer the reaction mixture via a cannula or dip tube into the vigorously stirred quenching solution.[10]
-
CRITICAL: Do NOT add the quenching solution directly into the runaway reaction vessel. This can cause a sudden and violent eruption of the reactor contents.[10]
-
-
Post-Quench:
-
Allow the quenched mixture to cool to room temperature with continued stirring before proceeding with any further workup.
-
Visualizations
References
- Medium. (2024). Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors.
- Benchchem. (n.d.). common issues in sulfonamide synthesis and solutions.
- ResearchGate. (n.d.).
- Jinzong Machinery. (2024).
- PYG Lifesciences. (2025).
- YouTube. (2024). Exothermic reaction safety.
- Cornell University EHS. (n.d.). 5.3.
- Wikipedia. (n.d.). Sulfonamide.
- Florida International University EHS. (2020). Emergency Shutdown Guidelines.
- Mettler Toledo. (n.d.).
- Journal of the American Chemical Society. (2019).
- Idaho National Laboratory. (n.d.).
- ResearchGate. (2025).
- Google Docs. (n.d.). Safety Precautions for Handling Exothermic Reactions.
- Cornell University EHS. (n.d.). 5.3 Emergency Procedures.
- Benchchem. (n.d.).
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- ResearchGate. (2024).
- Thieme Connect. (2024).
- University of Rochester. (n.d.). How To Run A Reaction: The Quench.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Events in Reactions with 2,6-Dimethoxytoluene.
- National Institutes of Health. (2022). Modular Two-Step Route to Sulfondiimidamides.
- Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
- Reddit. (2024). Quenching guide : r/Chempros.
- CUTM Courseware. (n.d.).
- ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
- ResearchGate. (n.d.). Sulfonamide synthesis under green conditions | Request PDF.
- Chemistry LibreTexts. (2025). 8.10: Fast Reactions in Solution.
- Organic Process Research & Development. (2012).
- ResearchGate. (2025).
- University of York. (2023). Expanding Sulfonamide Chemistry.
- Fisher Scientific. (2010).
- PubMed. (2001). Synthesis and reactivity of polydisulfonimides.
- National Institutes of Health. (n.d.).
- Aragen Life Sciences. (n.d.). Process Safety & Risk Management in Drug Substance.
- SK pharmteco. (n.d.).
- Benchchem. (n.d.).
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- National Institutes of Health. (2023).
- PubMed. (2018).
- Noël Research Group - UvA. (2019).
- ResearchGate. (2025). (PDF) Modular Two-Step Route to Sulfondiimidamides.
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. jinzongmachinery.com [jinzongmachinery.com]
- 5. What Are the Challenges in Manufacturing Glibenclamide Sulfonamide API Intermediate at Scale? - PYG Lifesciences [pyglifesciences.com]
- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 4-((4-Chlorophenyl)sulfonyl)aniline
Welcome to the technical support center for the purification of 4-((4-Chlorophenyl)sulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the removal of impurities from this crucial synthetic intermediate. As a key building block in the development of pharmaceuticals and agrochemicals, obtaining high-purity this compound is paramount for reliable downstream applications.[1] This document will equip you with the expertise and practical insights to overcome common purification challenges.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. The synthesis of this compound, typically involving the reaction of a substituted aniline with 4-chlorophenylsulfonyl chloride or a related precursor, can generate a variety of byproducts. Identifying these impurities is the first step in designing a robust purification strategy.
Common Impurities and Their Origins:
-
Unreacted Starting Materials: Residual 4-chloroaniline or 4-chlorophenylsulfonyl chloride can contaminate the crude product.
-
Regioisomers: Isomeric impurities, such as 3-((4-Chlorophenyl)sulfonyl)aniline, can form depending on the reaction conditions.
-
Hydrolysis Products: The sulfonyl chloride starting material can hydrolyze to 4-chlorophenylsulfonic acid, which may be present as a salt.
-
Di-sulfonated Products: Over-reaction can lead to the formation of di-sulfonated aniline species.
-
Oxidation Byproducts: Depending on the synthetic route and workup conditions, various oxidized impurities may be present.
A preliminary purity assessment of the crude material using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major and minor impurities, which will guide the selection of the most appropriate purification method.[2][3][4]
Purification Strategy Workflow
The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the this compound. The following diagram illustrates a general workflow for purifying the crude product.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. ptfarm.pl [ptfarm.pl]
- 4. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: By-product Analysis in the Synthesis of 4-((4-Chlorophenyl)sulfonyl)aniline
Introduction for the Modern Researcher
Welcome to the technical support guide for the synthesis of 4-((4-chlorophenyl)sulfonyl)aniline. As specialists in synthetic and analytical chemistry, we understand that achieving high purity is paramount. Unidentified by-products not only compromise yield but can also introduce significant complications in downstream applications, particularly in drug development where purity is non-negotiable.
This guide is structured as a dynamic troubleshooting resource. It moves beyond simple procedural lists to explore the chemical causality behind the formation of common by-products. By understanding why a side reaction occurs, you can strategically refine your process for optimal outcomes. We will address common issues encountered during synthesis and provide robust analytical protocols for the identification and quantification of impurities.
Troubleshooting Guide: From Unexpected Peaks to Actionable Solutions
This section is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.
Q1: I've observed an unexpected, non-polar peak in my HPLC/LC-MS analysis with a mass significantly higher than my product. What is it likely to be?
Likely Culprit: 4,4'-Dichlorodiphenyl sulfone.
Expertise & Experience: This is one of the most common by-products, but it's important to understand that it's often an imposter from the start. 4,4'-Dichlorodiphenyl sulfone is a known by-product from the synthesis of the starting material, 4-chlorobenzenesulfonyl chloride, which is typically made by reacting chlorobenzene with chlorosulfonic acid.[1][2] If this impurity is present in your starting material, it will persist through the reaction and contaminate your final product.
Troubleshooting & Validation:
-
Analyze Your Starting Material: Before starting the synthesis, run an HPLC or GC-MS analysis on your 4-chlorobenzenesulfonyl chloride. Compare the chromatogram to a reference standard of 4,4'-dichlorodiphenyl sulfone.
-
Confirm by Mass Spectrometry: The molecular weight of 4,4'-dichlorodiphenyl sulfone is 287.16 g/mol . Look for the corresponding m/z value in your LC-MS data.
-
Purification: If present, this by-product can be challenging to remove due to its similar polarity to the desired product. Recrystallization or column chromatography may be necessary. Consider sourcing a higher purity grade of 4-chlorobenzenesulfonyl chloride for future syntheses.
Q2: My reaction has a good conversion rate, but I'm seeing a highly polar by-product that doesn't show up well on the HPLC UV detector. What could this be?
Likely Culprit: 4-Chlorobenzenesulfonic acid.
Expertise & Experience: Your primary reactant, 4-chlorobenzenesulfonyl chloride, is highly electrophilic and, therefore, extremely sensitive to moisture.[1] Any trace amounts of water in your solvent, on your glassware, or in the aniline will lead to its rapid hydrolysis, forming 4-chlorobenzenesulfonic acid.[1] This side reaction consumes your starting material and complicates the work-up.
Troubleshooting & Validation:
-
Reaction Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents (e.g., distilled over a drying agent), oven-dried glassware, and an inert atmosphere (e.g., nitrogen or argon).
-
Analytical Confirmation: 4-Chlorobenzenesulfonic acid is highly polar and may not retain well on standard reverse-phase HPLC columns.
-
LC-MS: Use an LC-MS method with electrospray ionization in negative mode (ESI-). You should observe a peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z of approximately 191.0.
-
NMR Spectroscopy: In ¹H NMR, the aromatic protons will be present, but the characteristic N-H proton of the desired product will be absent.
-
-
Work-up Modification: During an aqueous workup, any unreacted 4-chlorobenzenesulfonyl chloride will be converted to the sulfonic acid. A wash with a mild base like sodium bicarbonate solution can help remove this acidic impurity by converting it to its more water-soluble salt.
Q3: My product appears pure by ¹H NMR, but elemental analysis shows a lower-than-expected nitrogen content, and I have a high-mass shoulder on my product peak in the LC-MS. What's going on?
Likely Culprit: N,N-bis(4-chlorophenylsulfonyl)aniline (Di-sulfonylation product).
Expertise & Experience: The N-H bond of your product, this compound, is still nucleophilic enough to react with another molecule of 4-chlorobenzenesulfonyl chloride, especially if an excess of the sulfonyl chloride is used or if the reaction is run for an extended period at elevated temperatures. This "di-sulfonylation" leads to the formation of a tertiary sulfonamide.
Troubleshooting & Validation:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. A slight excess of aniline can help to minimize this by-product, but may lead to purification challenges to remove the unreacted aniline.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. Once the starting 4-chlorobenzenesulfonyl chloride is consumed, stop the reaction to prevent further reaction with the product.
-
Analytical Confirmation:
-
LC-MS: This by-product will have a molecular weight of 441.3 g/mol . Look for the corresponding [M+H]⁺ or [M+Na]⁺ adducts.
-
NMR Spectroscopy: In the ¹H NMR spectrum of the purified product, the absence of the N-H proton signal (which is typically a broad singlet) is a key indicator of di-sulfonylation. The aromatic region will also show a different integration ratio compared to the desired product.
-
By-product Formation Pathways
The following diagram illustrates the primary synthetic route and the formation of the most common by-products.
Caption: Synthetic pathway and common by-product formation.
Frequently Asked Questions (FAQs)
Q: What are the ideal reaction conditions to minimize by-product formation? A: The classic approach involves reacting 4-chlorobenzenesulfonyl chloride with aniline in the presence of a base like pyridine to neutralize the HCl generated.[3] For optimal results:
-
Anhydrous Conditions: Use dry solvents (e.g., pyridine, dichloromethane, or THF) and ensure all glassware is free of moisture.
-
Controlled Temperature: Start the reaction at a low temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature. This helps control the exothermic nature of the reaction and can reduce the rate of side reactions.
-
Stoichiometry: Use a slight molar excess of aniline (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the more valuable 4-chlorobenzenesulfonyl chloride and to minimize di-sulfonylation.
Q: How can I effectively remove unreacted aniline from my final product? A: Unreacted aniline can typically be removed by washing the organic layer with a dilute acidic solution, such as 1M HCl. The aniline will be protonated to form the water-soluble anilinium chloride salt, which will partition into the aqueous layer. Be sure to subsequently wash with a neutral brine solution to remove any residual acid before drying and concentrating the organic phase.
Q: Are there any other potential impurities I should be aware of? A: While less common, the formation of the ortho-isomer, 2-((4-chlorophenyl)sulfonyl)aniline, is possible. This can be identified by HPLC, as it will likely have a different retention time, and by ¹H NMR, which will show a different substitution pattern in the aromatic region.
Analytical Protocols
Accurate identification and quantification of by-products are crucial. Below are standardized protocols for key analytical techniques.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This protocol is designed for the routine purity analysis and quantification of this compound and its common non-polar by-products.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Detection | 254 nm |
| Sample Prep. | Accurately weigh ~1 mg of sample into a 10 mL flask. Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water. |
Expected Elution Order: 4-Chlorobenzenesulfonic acid (if retained) -> Aniline -> This compound -> 4,4'-Dichlorodiphenyl sulfone -> N,N-bis(4-chlorophenylsulfonyl)aniline.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for the definitive confirmation of by-product identity through mass-to-charge ratio analysis.
-
Chromatography: Use the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes in separate runs or with fast polarity switching.
-
Scan Range: 100 - 600 m/z
-
Expected Ions [M+H]⁺ (Positive Mode):
-
Product: 268.0
-
Di-sulfonylation By-product: 442.0
-
-
Expected Ions [M-H]⁻ (Negative Mode):
-
Hydrolysis By-product (Sulfonic Acid): 191.0
-
-
Workflow for Unknown Impurity Identification
When faced with a completely unknown peak, a systematic approach is required.
Caption: Systematic workflow for identifying unknown impurities.
References
-
Reddit. (2015). Synthesis of a Sulfonamide, why is this step necessary? [Online Forum Post]. Available at: [Link]
-
RSC Advances. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Royal Society of Chemistry. Available at: [Link]
- Google Patents. (1984). Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. (GB2135666A).
-
Organic Letters. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. American Chemical Society. Available at: [Link]
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Available at: [Link]
-
The Antirrhinum. (n.d.). This compound (Standard). Available at: [Link]
-
ResearchGate. (2018). Synthesis of sulfonamides from sulfinate salts and amines or anilines. Available at: [Link]
-
All Things Stem Cell. (n.d.). This compound (Standard). Available at: [Link]
- Google Patents. (1991). Process for the preparation of 4- chlorobenzenesulfonyl chloride. (CA1205491A).
-
RSC Publishing. (2017). Direct sulfonylation of anilines mediated by visible light. Royal Society of Chemistry. Available at: [Link]
-
Frontiers in Chemistry. (2021). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers Media S.A. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chlorobenzenesulfonyl chloride. Available at: [Link]
- Google Patents. (1987). Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. (EP0115328B1).
-
ChemBK. (n.d.). 4-Chlorobenzenesulfonyl chloride 98-60-2 wiki. Available at: [Link]
-
ChemistryViews. (2017). Mild Sulfonylation of Anilines. Wiley-VCH GmbH. Available at: [Link]
-
RSC Publishing. (2018). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. Royal Society of Chemistry. Available at: [Link]
-
Chemical Science. (2017). Direct sulfonylation of anilines mediated by visible light. Royal Society of Chemistry. Available at: [Link]
-
ChemBK. (n.d.). 4-Chlorobenzenesulfonyl chloride. Available at: [Link]
-
PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2009). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
Sources
Technical Support Center: Strategies for Selective N-Monosulfonylation of Anilines
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. The N-sulfonylation of anilines is a cornerstone transformation in medicinal chemistry and materials science, yielding the ubiquitous sulfonamide functional group. However, this reaction is frequently plagued by the formation of di-sulfonated byproducts, leading to reduced yields and complex purification challenges. This guide provides an in-depth, experience-driven approach to troubleshooting and optimizing this critical reaction, ensuring you achieve clean, selective monosulfonylation. Here, we move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is polysulfonylation of anilines, and why is it a significant issue?
Polysulfonylation, most commonly di-sulfonylation, is a prevalent side reaction where a second sulfonyl group is introduced onto the nitrogen atom of the initially formed monosulfonamide. This occurs because the N-H proton of the desired monosulfonamide is acidic and can be deprotonated by the base present in the reaction mixture, creating a nucleophilic sulfonamidate anion. This anion can then compete with the starting aniline for the sulfonylating agent. The resulting di-sulfonated byproduct is often difficult to separate from the desired product and represents a significant loss of yield.
Q2: What is the fundamental mechanism that leads to the di-sulfonylation byproduct?
The formation of the di-sulfonated product is a sequential reaction. First, the aniline (a primary amine) reacts with the sulfonyl chloride to form the desired monosulfonamide. This is the fast, intended reaction. However, the resulting sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be removed to generate a sulfonamidate anion. This anion, while less nucleophilic than the starting aniline, is still capable of reacting with any remaining sulfonyl chloride to form the di-sulfonated byproduct. The extent to which this second reaction occurs is highly dependent on the reaction conditions.
Caption: Desired vs. Undesired Sulfonylation Pathways.
Q3: What are the three most critical parameters to control for achieving selective monosulfonylation?
From extensive field experience, selective monosulfonylation hinges on three core principles:
-
Stoichiometry: Keep the aniline in slight excess.
-
Temperature: Maintain low temperatures, especially during the addition of the sulfonylating agent.[1]
-
Concentration: Ensure the instantaneous concentration of the sulfonyl chloride remains low throughout the reaction.[1]
Mastering these three parameters will resolve the vast majority of issues with polysulfonylation.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: My reaction produces a significant amount of the di-sulfonated byproduct.
This is the most common failure mode. The root cause is that the reaction conditions are allowing the second sulfonylation step to compete effectively with the first.
-
Potential Cause A: Incorrect Stoichiometry
-
Why it Happens: If the sulfonyl chloride is used in excess or even in a 1:1 ratio, there will inevitably be some sulfonyl chloride remaining after the highly reactive aniline is consumed. This leftover reagent will then react with the deprotonated monosulfonamide product.
-
Solution: Employ a slight excess of the aniline (e.g., 1.05 to 1.1 equivalents) relative to the sulfonyl chloride.[1] This strategy ensures that the more nucleophilic aniline is always present to consume the sulfonyl chloride as it is added, effectively "outcompeting" the less reactive sulfonamidate anion and driving the reaction toward complete consumption of the limiting reagent.
-
-
Potential Cause B: High Reaction Temperature
-
Why it Happens: The second sulfonylation reaction generally has a higher activation energy than the initial reaction with aniline. Higher temperatures provide the necessary energy to overcome this barrier, increasing the rate of the undesired side reaction.[1]
-
Solution: Perform the reaction at a reduced temperature. It is critical to cool the solution of aniline and base to 0 °C (using an ice bath) before beginning the addition of the sulfonyl chloride. Maintain this temperature throughout the addition process and then allow the reaction to warm slowly to room temperature to proceed to completion.
-
-
Potential Cause C: Rapid Addition of Sulfonyl Chloride
-
Why it Happens: Adding the sulfonyl chloride quickly creates localized areas of high concentration. In these "hot spots," the aniline can be rapidly consumed, leaving the monosulfonamide product exposed to a high concentration of the sulfonylating agent, thereby promoting di-sulfonylation.[1]
-
Solution: Add the sulfonyl chloride slowly and dropwise to the stirred solution of aniline and base. Using a syringe pump for automated, slow addition over a prolonged period (e.g., 30-60 minutes) is an excellent way to maintain a consistently low instantaneous concentration of the electrophile, maximizing selectivity.
-
| Parameter | Problematic Condition | Recommended Condition | Rationale |
| Stoichiometry | ≥ 1:1 Aniline:Sulfonyl Chloride | 1.05–1.1 : 1 Aniline:Sulfonyl Chloride | Ensures sulfonyl chloride is the limiting reagent and is consumed by the more reactive aniline.[1] |
| Temperature | Room Temp or > 0 °C Addition | Cool to 0 °C before and during addition | Minimizes the rate of the undesired second sulfonylation reaction.[1] |
| Addition Rate | Rapid or bulk addition | Slow, dropwise addition | Prevents localized high concentrations of the sulfonylating agent.[1] |
Issue 2: The reaction yield is very low, or the reaction stalls.
-
Potential Cause A: Insufficient or Improper Base
-
Why it Happens: The sulfonylation reaction produces one equivalent of hydrochloric acid (HCl). This acid will protonate the starting aniline, converting it into a non-nucleophilic anilinium salt, thereby shutting down the reaction.
-
Solution: Use at least one equivalent (typically ~1.1 eq) of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl as it forms.[1] Pyridine can sometimes act as a nucleophilic catalyst, but triethylamine is generally sufficient. Ensure the base is anhydrous, as water can hydrolyze the sulfonyl chloride.
-
-
Potential Cause B: Poor Reagent Quality
-
Why it Happens: Sulfonyl chlorides are susceptible to hydrolysis if exposed to atmospheric moisture over time, converting them to unreactive sulfonic acids. The aniline should also be pure.
-
Solution: Use freshly opened or properly stored sulfonyl chloride. If its quality is in doubt, consider purifying it before use. Ensure all solvents (e.g., Dichloromethane - DCM) and bases are anhydrous.
-
Issue 3: I am observing C-sulfonylation on the aromatic ring.
-
Why it Happens: While N-sulfonylation is typically the kinetically favored pathway, C-sulfonylation (an electrophilic aromatic substitution) can occur as a side reaction, especially with electron-rich anilines.[1]
-
Solution: The same conditions that favor N-sulfonylation—namely, the use of a suitable base—also suppress C-sulfonylation. The base deprotonates the aniline's amino group, dramatically increasing its nucleophilicity and making it the overwhelmingly preferred site of attack over the aromatic ring. If C-sulfonylation persists, more advanced strategies involving milder, alternative sulfonylating agents like sulfonyl fluorides or sulfinate salts under photoredox conditions may be required, as these can offer different selectivity profiles.[2][3]
Caption: Troubleshooting Workflow for Aniline Sulfonylation.
Detailed Experimental Protocol
Protocol 1: Optimized General Procedure for Selective Monosulfonylation of Aniline
This protocol is designed to maximize the yield of the monosulfonamide while minimizing di-sulfonylation.
Materials:
-
Aniline derivative (1.05 eq)
-
Sulfonyl chloride derivative (1.0 eq, limiting reagent)
-
Anhydrous Pyridine or Triethylamine (~1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Ice bath
-
Syringe or dropping funnel
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the aniline derivative (1.05 eq) to a flame-dried round-bottom flask.
-
Solvent and Base Addition: Dissolve the aniline in anhydrous DCM (to make an ~0.1 to 0.5 M solution). Add the anhydrous pyridine or triethylamine (1.1 eq).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0 °C.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a small amount of anhydrous DCM in a separate flask. Draw this solution into a syringe or add it to a dropping funnel.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred aniline solution over 30-60 minutes. It is critical to maintain the reaction temperature at 0 °C during this addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for another 30 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Workup:
-
Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure monosulfonamide.
References
- Technical Support Center: Methanesulfonyl
- Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper C
- Mild Sulfonyl
- Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry.
- Direct sulfonylation of anilines medi
- A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature.
- Sulfonyl Protective Groups.
- Protective Groups. Organic Chemistry Portal.
Sources
Navigating the Medium: A Technical Guide to Solvent Selection in Sulfonamide Synthesis
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent choice in sulfonamide synthesis. Low yields, unexpected side products, and reaction failures can often be traced back to a suboptimal reaction medium. Here, we provide in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and build a foundational understanding of how solvents drive the success of your sulfonamide synthesis.
Troubleshooting Guide: Addressing Solvent-Related Synthesis Issues
This section directly addresses specific problems you may encounter during your experiments.
Question: Why is my sulfonamide yield consistently low, even with high-purity starting materials?
Answer: Low yields are a frequent challenge, and the solvent is a primary suspect. Several factors related to your choice of solvent could be at play:
-
Hydrolysis of the Sulfonyl Chloride: This is the most common culprit. Sulfonyl chlorides are highly susceptible to hydrolysis by water, which converts them into unreactive sulfonic acids.[1][2] If your solvent is not rigorously anhydrous, you are likely losing a significant portion of your starting material. Even atmospheric moisture can be an issue, so reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Poor Solubility of Reactants: For the reaction to proceed efficiently, both the amine and the sulfonyl chloride must be well-dissolved. If one of your reactants has poor solubility in the chosen solvent, the reaction rate will be significantly reduced. Common choices like dichloromethane (DCM) and tetrahydrofuran (THF) are often selected for their ability to dissolve a wide range of reactants.[1]
-
Inappropriate Solvent Polarity: The polarity of the solvent can influence the nucleophilicity of the amine. In some cases, a more polar solvent can stabilize the transition state, accelerating the reaction. However, highly polar protic solvents can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity.[3][4]
-
Side Reactions Promoted by the Solvent: The solvent can sometimes participate in or promote unwanted side reactions. For instance, in the presence of a tertiary amine base, certain solvents might facilitate the formation of a highly reactive sulfene intermediate from sulfonyl chlorides with α-hydrogens, leading to byproducts.[5][6]
Solutions:
-
Ensure Anhydrous Conditions: Always use freshly distilled, anhydrous solvents. Store them over molecular sieves. Dry all glassware thoroughly in an oven before use.[1]
-
Conduct Solubility Tests: Before running a large-scale reaction, perform small-scale solubility tests with your specific amine and sulfonyl chloride in a few candidate solvents.
-
Optimize Solvent Choice: If you suspect solubility or polarity issues, consider screening a few different aprotic solvents. Dichloromethane, tetrahydrofuran, acetonitrile, and 1,4-dioxane are common starting points.[1][7][8] For amines with low nucleophilicity, a more forcing (higher boiling point) solvent might be necessary, coupled with an increase in reaction temperature.[2][9]
Question: I'm observing an unexpected side product. Could my solvent be the cause?
Answer: Yes, the solvent can play a significant role in the formation of side products. Here are a few scenarios:
-
Bis-sulfonated Products with Primary Amines: While not directly a solvent issue, the reaction conditions, including the solvent, can influence the formation of bis-sulfonated products where two sulfonyl groups react with a primary amine.[1] A solvent that poorly solubilizes the initially formed monosulfonamide might favor further reaction of the remaining starting amine.
-
Reaction with the Solvent: While less common with inert solvents like DCM and THF, some solvents can be reactive under certain conditions. For example, using an alcohol as a solvent can lead to the formation of sulfonate esters, which will compete with the desired sulfonamide formation.
-
Solvent-Influenced Base Activity: The choice of solvent can affect the basicity and nucleophilicity of the base used to scavenge the HCl byproduct (e.g., pyridine or triethylamine). This can, in turn, influence the reaction pathways available.
Solutions:
-
Analyze the Side Product: If possible, isolate and characterize the side product. This will provide valuable clues about the unwanted reaction pathway.
-
Switch to a More Inert Solvent: If you suspect the solvent is participating in the reaction, switch to a more robust and non-reactive solvent like dichloromethane or toluene.
-
Re-evaluate Your Base and Solvent Combination: Ensure your base is non-nucleophilic and that its combination with the chosen solvent is well-precedented for sulfonamide synthesis.[1]
Frequently Asked Questions (FAQs)
This section covers broader concepts related to solvent selection for sulfonamide synthesis.
Question: What are the key criteria for selecting a solvent for sulfonamide synthesis?
Answer: An ideal solvent for sulfonamide synthesis should meet the following criteria:
-
Inertness: It should not react with the starting materials, products, or the base under the reaction conditions.[1]
-
Solubilizing Power: It must effectively dissolve both the amine and the sulfonyl chloride to ensure a homogenous reaction mixture and facilitate a good reaction rate.
-
Appropriate Boiling Point: The boiling point should be suitable for the desired reaction temperature. Lower boiling point solvents are easier to remove during workup, while higher boiling point solvents can be used to drive sluggish reactions to completion by heating.[9]
-
Anhydrous Nature: The solvent must be free of water to prevent the hydrolysis of the sulfonyl chloride.[1][2]
-
Ease of Removal: The solvent should be easily removable from the reaction mixture during the workup and purification stages.
Question: What is the difference between using a polar protic and a polar aprotic solvent?
Answer: The choice between a polar protic and a polar aprotic solvent is critical and depends on the specific reaction mechanism.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can form hydrogen bonds.[3] While they can be excellent at dissolving polar reactants, they can also form a "cage" around the amine nucleophile through hydrogen bonding, which deactivates it and slows down the reaction.[3][4] Using aqueous bases can also increase the risk of sulfonyl chloride hydrolysis.[1] However, under specific conditions like the Schotten-Baumann reaction, a two-phase system with water is intentionally used.[8]
-
Polar Aprotic Solvents (e.g., DCM, THF, acetonitrile, DMF, DMSO): These solvents have dipole moments but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors.[3] They are generally preferred for sulfonamide synthesis because they can dissolve the reactants without deactivating the amine nucleophile.[10][11] This allows the nucleophile to remain "free" and reactive, leading to faster reaction rates.[11]
Question: Can pyridine be used as both a base and a solvent?
Answer: Yes, pyridine is often used in this dual capacity.[8] As a base, it effectively neutralizes the hydrochloric acid generated during the reaction, preventing the protonation and deactivation of the starting amine.[1] When used as a solvent, its polar nature helps to dissolve the reactants. However, it can be difficult to remove completely due to its high boiling point (115 °C). For this reason, it is often used in smaller, catalytic amounts in conjunction with another solvent like dichloromethane.[12][13]
Data Presentation: Solvent Properties and Their Impact on Sulfonamide Synthesis
The following table summarizes the properties of common solvents used in sulfonamide synthesis and their general suitability.
| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | Type | Typical Impact on Yield | Key Considerations |
| Dichloromethane (DCM) | 9.1 | 39.6 | Polar Aprotic | Generally Good | Excellent solvent for a wide range of reactants, easy to remove. Must be anhydrous.[1] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Polar Aprotic | Generally Good | Good dissolving power. Can form peroxides; use freshly distilled or stabilized THF. Must be anhydrous.[1] |
| Acetonitrile | 37.5 | 81.6 | Polar Aprotic | Good to Excellent | Higher polarity can be beneficial. Can be harder to remove than DCM. Must be anhydrous.[14][15] |
| 1,4-Dioxane | 2.2 | 101 | Nonpolar Aprotic | Variable | Can be a good choice for less polar reactants. Higher boiling point allows for heating.[7][8] |
| Pyridine | 12.4 | 115 | Polar Aprotic | Good | Acts as both a base and a solvent. High boiling point can make removal difficult.[8] |
| Water | 80.1 | 100 | Polar Protic | Generally Poor (in single phase) | Promotes rapid hydrolysis of sulfonyl chloride.[1][2] Used in biphasic Schotten-Baumann conditions.[8] |
| Ethanol | 24.6 | 78.4 | Polar Protic | Generally Poor | Can react with sulfonyl chloride to form sulfonate esters. Can solvate the amine.[16][17] |
| Deep Eutectic Solvents (DES) | Variable | Variable | Ionic Liquid-like | Good to Excellent | "Green" solvent alternative. Can offer high yields at room temperature.[8][18] |
Experimental Protocols & Visualizations
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) to an oven-dried round-bottom flask containing a magnetic stir bar.
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., dichloromethane) to dissolve the amine, followed by the addition of a non-nucleophilic base like triethylamine (1.2 eq.) or pyridine (1.2 eq.).[1]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup: Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1M HCl). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.[1][9]
Logical Workflow for Solvent Selection in Sulfonamide Synthesis
Caption: A decision-making workflow for selecting an appropriate solvent system.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 4. youtube.com [youtube.com]
- 5. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. aozunasia.com [aozunasia.com]
- 12. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
- 13. eurjchem.com [eurjchem.com]
- 14. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 16. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. thieme-connect.com [thieme-connect.com]
Technical Support Center: Optimizing Work-up Procedures for Sulfonamide Reactions
Welcome to the Technical Support Center for sulfonamide reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and often nuanced challenges encountered during the work-up and purification of sulfonamides. Our goal is to provide in-depth, experience-driven guidance to enhance the efficiency, yield, and purity of your synthetic procedures.
This guide is structured to address specific issues through a question-and-answer format, supplemented with detailed troubleshooting protocols and visual workflows.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a base like pyridine or triethylamine in a sulfonamide synthesis reaction?
A1: The reaction between a sulfonyl chloride and an amine produces one equivalent of hydrochloric acid (HCl).[1] This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[1] A non-nucleophilic organic base, such as pyridine or triethylamine, is added to neutralize the HCl as it forms, allowing the reaction to proceed to completion.[1]
Q2: Can I use an aqueous base like sodium hydroxide (NaOH) instead of an organic base?
A2: While it is possible under certain conditions (e.g., Schotten-Baumann conditions), using an aqueous base like NaOH significantly increases the risk of hydrolyzing the sulfonyl chloride starting material.[1] Sulfonyl chlorides are highly reactive towards water, especially under basic conditions, which converts them to the corresponding sulfonic acid, an unreactive byproduct.[1][2] For most lab-scale syntheses, an anhydrous organic base is the preferred choice to minimize this side reaction.[1]
Q3: My sulfonyl chloride is several months old. Is it still usable?
A3: It is not recommended. Sulfonyl chlorides are sensitive to moisture and can degrade over time due to exposure to atmospheric humidity.[1][2] This hydrolysis reduces the concentration of the active reagent, which will likely lead to lower yields in your reaction.[1] For optimal results, it is always best to use a fresh or properly stored sulfonyl chloride.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the work-up of your sulfonamide reaction.
Issue 1: Persistent Oily Residue After Initial Aqueous Work-up
Question: After quenching my reaction and performing an initial water wash, a persistent, oily layer remains that is not my product. What is it and how can I remove it?
Answer: This oily residue is likely unreacted sulfonyl chloride (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride).[3] These reagents are often viscous oils that are insoluble in cold water and hydrolyze slowly under neutral pH.[3] To effectively remove them, you must convert them into a more water-soluble form.
Recommended Solutions:
-
Quenching with a Secondary Amine: Add a simple, water-soluble secondary amine such as piperidine or morpholine to the reaction mixture. This will react with the excess sulfonyl chloride to form a water-soluble sulfonamide that can be easily removed during the aqueous work-up.[4]
-
Hydrolysis with Aqueous Base: Add a dilute aqueous base like sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) to the reaction mixture and stir vigorously.[3][4] This will hydrolyze the sulfonyl chloride to its corresponding sulfonic acid salt, which is highly water-soluble and will partition into the aqueous layer during extraction.[3][4] Caution: This method should not be used if your desired product is sensitive to basic conditions.[5]
| Quenching Method | Reagent | Resulting Byproduct | Solubility of Byproduct |
| Amine Quench | Piperidine/Morpholine | Water-soluble sulfonamide | High in aqueous phase |
| Base Hydrolysis | NaOH / NaHCO₃ | Sodium sulfonate salt | High in aqueous phase |
Issue 2: Product Contaminated with Acidic Impurities
Question: My NMR analysis shows that my purified product is still contaminated with an acidic byproduct, likely the sulfonic acid from hydrolyzed sulfonyl chloride. How can I remove this?
Answer: This is a common issue, especially if the initial basic wash was insufficient. Benzenesulfonic acid, for example, can have some solubility in organic solvents.[3]
Recommended Solution:
-
Thorough Basic Washes: Wash the organic layer multiple times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][4] This deprotonates the sulfonic acid, forming the highly water-soluble sodium sulfonate salt, which is then extracted into the aqueous phase.[4] Ensure complete phase separation between each wash. A final wash with brine (saturated aqueous NaCl) can help to break up any emulsions and remove residual water from the organic layer.[4]
Issue 3: Difficulty Removing Excess Amine Starting Material
Question: My product is contaminated with the amine starting material, which is co-eluting during column chromatography. How can I remove it?
Answer: Amines can be challenging to remove due to their basicity and potential for streaking on silica gel. The most effective strategy is to convert the amine into a salt, which can then be removed by an aqueous wash.
Recommended Solutions:
-
Acidic Wash: Wash the organic layer several times with a dilute solution of hydrochloric acid (e.g., 1M HCl).[6][7][8] This will protonate the excess amine, forming a water-soluble ammonium salt that will partition into the aqueous layer.[7][8] This method is only suitable if your desired sulfonamide product is stable to acidic conditions.[7]
-
Copper Sulfate Wash: For primary and secondary amines, washing the organic layer with a 10% aqueous solution of copper (II) sulfate can be effective.[7][8] The amine will form a complex with the copper ions, and this complex will partition into the aqueous layer, which typically turns a deep blue or purple color.[7][8]
Issue 4: Product "Oiling Out" or Forming an Amorphous Powder During Crystallization
Question: I am trying to purify my sulfonamide by recrystallization, but it is separating as an oil or an amorphous solid instead of crystals. What is causing this and how can I fix it?
Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase.[9] This often happens when the melting point of the solid is lower than the boiling point of the solvent, or when there is a high concentration of impurities.[9] Amorphous powders can form when precipitation is too rapid.
Recommended Solutions:
-
Optimize Solvent System: The choice of solvent is critical.[1] Experiment with different solvents or solvent/anti-solvent systems. For sulfonamides, ethanol/water or isopropanol/water mixtures are often effective.[1][9][10] The goal is to find a system where the compound is highly soluble at elevated temperatures but poorly soluble at room temperature.[1]
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature without disturbance.[10][11] Rapid cooling can lead to the formation of small, impure crystals or an amorphous powder.[11] Once at room temperature, the flask can be placed in an ice bath to maximize yield.[10]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound.[9]
-
Use a Solvent/Anti-solvent System: Dissolve the sulfonamide in a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid. This controlled decrease in solubility can promote gradual crystal growth.[10]
Experimental Protocols
Protocol 1: Standard Aqueous Work-up for Sulfonamide Reactions
This protocol outlines a general procedure for the work-up of a sulfonamide synthesis reaction where an organic solvent like dichloromethane (DCM) was used.
-
Quench Excess Sulfonyl Chloride: Cool the reaction mixture to 0 °C. Slowly add a saturated aqueous solution of NaHCO₃ to quench any remaining sulfonyl chloride and neutralize the reaction mixture.[5]
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and remove the aqueous layer.
-
Acid Wash (to remove excess amine): Wash the organic layer with 1M HCl.[6] Separate the layers. This step should be skipped if the product is acid-sensitive.
-
Base Wash (to remove sulfonic acid): Wash the organic layer with saturated aqueous NaHCO₃.[4][6] Separate the layers.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl).[4][6] This helps to remove the bulk of the water from the organic layer.[4]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4][6] Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.[4][6]
Protocol 2: Single-Solvent Recrystallization
This protocol provides a step-by-step guide for purifying a solid sulfonamide product.
-
Solvent Selection: Choose a suitable solvent by testing the solubility of small amounts of your crude product in different solvents. An ideal solvent will dissolve the sulfonamide when hot but not when cold.[1]
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.[10]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[9][10]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature.[9][10] Do not disturb the flask during this period. For maximum yield, you can then place the flask in an ice-water bath.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[9]
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.[9]
Visual Workflows
Caption: A generalized workflow for the aqueous work-up of a sulfonamide reaction.
Caption: A decision tree for troubleshooting common crystallization problems.
References
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Validation & Comparative
A Comparative Analysis for Drug Discovery: 4-((4-Chlorophenyl)sulfonyl)aniline and Dapsone
A Senior Application Scientist's Guide to Two Structurally Related Sulfones
In the landscape of antimicrobial and anti-inflammatory drug discovery, the sulfone functional group has been a cornerstone for the development of potent therapeutic agents. Dapsone (4,4'-sulfonyldianiline), a long-established drug, is a quintessential example, with a rich history in the treatment of leprosy and various dermatological conditions. This guide provides an in-depth comparative study of dapsone and its close analogue, 4-((4-Chlorophenyl)sulfonyl)aniline, a compound of interest for its potential as a next-generation therapeutic. We will explore their chemical properties, delve into their mechanisms of action, and provide detailed experimental protocols for their comparative evaluation, offering a critical resource for researchers and drug development professionals.
At a Glance: Chemical and Physical Properties
The primary structural difference between dapsone and this compound is the substitution of one of the amino groups in dapsone with a chlorine atom. This seemingly minor alteration can significantly impact the physicochemical properties of the molecule, influencing its solubility, lipophilicity, and ultimately, its pharmacokinetic and pharmacodynamic profile.
| Property | Dapsone | This compound |
| IUPAC Name | 4-[(4-aminobenzene)sulfonyl]aniline[1] | This compound |
| Synonyms | 4,4'-Sulfonyldianiline, Diaminodiphenyl sulfone (DDS)[1] | Chloro Dapsone |
| Molecular Formula | C₁₂H₁₂N₂O₂S[1] | C₁₂H₁₀ClNO₂S |
| Molecular Weight | 248.30 g/mol [1] | 267.73 g/mol |
| Appearance | Odorless white to creamy-white crystalline powder[1] | Likely a crystalline solid |
| Melting Point | 175-176 °C[1] | Data not readily available |
| Solubility | Slightly soluble in water, soluble in alcohol and acetone | Expected to have lower aqueous solubility and higher solubility in organic solvents due to the chloro substitution[2] |
Unraveling the Mechanisms of Action: A Tale of Two Pathways
Dapsone is renowned for its dual mechanism of action, exhibiting both antimicrobial and anti-inflammatory properties. Given its structural similarity, this compound is hypothesized to share at least one of these mechanisms.
Antimicrobial Activity: Inhibition of Folate Synthesis
Both dapsone and, presumably, this compound, belong to the class of dihydropteroate synthase (DHPS) inhibitors.[3] DHPS is a crucial enzyme in the bacterial folate synthesis pathway, which is essential for the production of nucleic acids. By competitively inhibiting DHPS, these sulfones disrupt bacterial replication, leading to a bacteriostatic effect.[4][5] Mammalian cells are unaffected as they obtain folate from their diet.[5]
Caption: Dihydropteroate Synthase Inhibition by Sulfones.
The substitution of an amino group with a chlorine atom in this compound would likely alter its binding affinity for the DHPS active site. The electron-withdrawing nature of chlorine could influence the electronic distribution of the sulfonyl group, potentially impacting its interaction with the enzyme. Further enzymatic assays are required to quantify this effect.
Anti-inflammatory Effects: Taming the Neutrophil Firestorm
Dapsone's anti-inflammatory prowess stems from its ability to inhibit myeloperoxidase (MPO), a key enzyme in neutrophils.[1] During inflammation, neutrophils release MPO, which catalyzes the production of hypochlorous acid (HOCl), a potent and damaging oxidizing agent.[1][6] Dapsone effectively quells this inflammatory cascade by inhibiting MPO.[1]
Caption: Myeloperoxidase Inhibition by Dapsone.
The effect of the chloro-substitution in this compound on MPO inhibition is an area ripe for investigation. Structure-activity relationship studies on MPO inhibitors have shown that the electronic properties of substituents on the aniline ring play a crucial role.[6] It is plausible that the 4-chloro-substituted analogue could exhibit altered MPO inhibitory activity compared to dapsone.
Pharmacological Face-Off: A Comparative Overview
| Feature | Dapsone | This compound (Predicted) |
| Antimicrobial Spectrum | Primarily active against Mycobacterium leprae. Also used for Pneumocystis jirovecii pneumonia and toxoplasmosis.[1][7] | Expected to have a similar spectrum, with potential differences in potency against M. leprae and other susceptible organisms. |
| Anti-inflammatory Applications | Dermatitis herpetiformis, acne vulgaris, and various other inflammatory skin conditions.[1][7] | Potential for similar or enhanced anti-inflammatory activity, making it a candidate for inflammatory skin disorders. |
| Pharmacokinetics | Well-absorbed orally with a long half-life (20-30 hours). Metabolized in the liver, with potential for genetic variation in metabolism.[1][7] | The increased lipophilicity due to the chlorine atom may lead to altered absorption, distribution, and a potentially longer half-life. Metabolism is likely to occur in the liver, and the presence of chlorine may introduce different metabolic pathways. |
| Safety and Toxicology | Can cause dose-related hemolysis, particularly in patients with G6PD deficiency. Other side effects include methemoglobinemia, rash, and gastrointestinal upset.[1][4] | Similar toxicities, such as hemolysis and methemoglobinemia, are possible. The metabolism of the chlorophenyl group could potentially lead to the formation of reactive metabolites, warranting thorough toxicological evaluation. |
Head-to-Head in the Lab: Experimental Protocols for Comparative Evaluation
To objectively compare the performance of this compound and dapsone, a series of well-defined in vitro and in vivo experiments are essential.
Caption: Experimental Workflow for Comparative Evaluation.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay quantifies the inhibitory potential of the compounds against the DHPS enzyme.
Principle: A coupled enzymatic assay is used where the product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH absorbance at 340 nm is monitored spectrophotometrically.[1]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT.
-
Substrates: p-Aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).
-
Coupling Enzyme: Dihydrofolate reductase (DHFR).
-
Cofactor: NADPH.
-
Test Compounds: Stock solutions of dapsone and this compound in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 10 µL of the test compound at various concentrations.
-
Add 10 µL of DHFR and 10 µL of NADPH.
-
Add 10 µL of PABA and 10 µL of DHPP to initiate the reaction.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the IC₅₀ values for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Myeloperoxidase (MPO) Inhibition Assay
This assay determines the ability of the compounds to inhibit the peroxidase activity of MPO.
Principle: MPO catalyzes the oxidation of a substrate (e.g., Amplex Red) by hydrogen peroxide (H₂O₂) to produce a fluorescent product (resorufin). The inhibition of this reaction is measured by a decrease in fluorescence.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.
-
Human MPO enzyme.
-
Substrate: Amplex Red solution.
-
Cofactor: Hydrogen peroxide (H₂O₂).
-
Test Compounds: Stock solutions in DMSO.
-
-
Assay Procedure (96-well black plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 10 µL of the test compound at various concentrations.
-
Add 20 µL of MPO enzyme and incubate for 10 minutes at room temperature.
-
Add 20 µL of Amplex Red/H₂O₂ solution to start the reaction.
-
Measure the fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) every minute for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rates and determine the IC₅₀ values as described for the DHPS assay.
-
In Vivo Efficacy: Mouse Footpad Model for Leprosy
This established model is crucial for evaluating the anti-leprosy activity of the compounds in a living organism.
Principle: The footpads of mice are inoculated with Mycobacterium leprae. After a set period to allow the infection to establish, the mice are treated with the test compounds. The reduction in the number of viable bacteria in the footpads is then determined.
Protocol:
-
Inoculation:
-
Inoculate the hind footpads of BALB/c mice with a standardized suspension of M. leprae.
-
-
Treatment:
-
After 60-90 days, begin oral administration of dapsone, this compound, or a vehicle control, daily for a specified period (e.g., 8-12 weeks).
-
-
Assessment of Bacterial Viability:
-
At the end of the treatment period, sacrifice the mice and homogenize the footpad tissue.
-
Determine the number of viable M. leprae by inoculating serial dilutions of the homogenate into the footpads of a new set of mice and observing for bacterial growth over several months (proportional bactericidal test).
-
-
Data Analysis:
-
Compare the reduction in viable bacteria between the treated and control groups to determine the bactericidal activity of each compound.
-
A Note on Synthesis
The synthesis of this compound can be approached through several established methods for forming sulfone linkages. A plausible route involves the sulfonylation of a suitable aniline derivative or the reaction of a sulfonyl chloride with an aniline. For instance, a common method is the reaction of 4-chlorobenzenesulfonyl chloride with aniline, or conversely, the reaction of benzenesulfonyl chloride with 4-chloroaniline, followed by further functional group manipulations if necessary.
Conclusion and Future Directions
Dapsone remains a vital therapeutic agent, but the quest for improved drugs with enhanced efficacy and better safety profiles is perpetual. This compound represents a logical next step in the exploration of the sulfone pharmacophore. Its altered physicochemical properties, stemming from the chloro-substitution, are predicted to influence its biological activity.
The experimental framework provided in this guide offers a robust strategy for a comprehensive and objective comparison of these two compounds. The data generated from these studies will be invaluable in determining if this compound holds promise as a lead compound for the development of new treatments for infectious and inflammatory diseases. Future research should also focus on a detailed toxicological assessment and the exploration of a broader range of substitutions on the sulfone scaffold to further optimize its therapeutic potential.
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A Comparative Guide to the Biological Activity of 4-((4-Chlorophenyl)sulfonyl)aniline and Other Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the sulfonamide scaffold stands as a testament to structural versatility and broad-spectrum biological activity. From their historic introduction as antibacterial agents to their contemporary roles in anticancer therapy and enzyme inhibition, sulfonamides continue to be a focal point of drug discovery. This guide provides a comparative analysis of the biological activities of 4-((4-Chlorophenyl)sulfonyl)aniline against other notable sulfonamides, delving into their anticancer, antibacterial, and carbonic anhydrase inhibitory properties. While direct head-to-head comparative data for this compound is limited in publicly available literature, this guide synthesizes findings from studies on structurally related compounds to offer valuable insights into its potential efficacy and mechanisms of action.
Anticancer Activity: A Tale of Targeted Inhibition
Sulfonamide derivatives have emerged as a promising class of anticancer agents, exhibiting diverse mechanisms of action that include the disruption of microtubule assembly, cell cycle arrest, and the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases and kinases.[1][2][3] The inclusion of a halogenated phenyl ring, as seen in this compound, is a common strategy in the design of potent enzyme inhibitors.
Comparative Efficacy Against Cancer Cell Lines
Table 1: Comparative Anticancer Activity of Selected Benzenesulfonamide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | MDA-MB-231 (Breast) | Not specified, but potent | [4] |
| Pentafluoro-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | CCRF-CEM (Leukemia) | More potent than doxorubicin | [4] |
| 7-(4'-Cyanophenyl)indoline-1-benzenesulfonamide | Various | 0.017 - 0.032 | [5] |
| Ureido-substituted benzenesulfonamides | Breast Cancer Metastasis Model | Antimetastatic activity shown | [6] |
| 4-Thiazolone-based benzenesulfonamides | MDA-MB-231 (Breast) | 1.52 - 6.31 | [7] |
Note: This table presents data for structurally related compounds to infer the potential activity of this compound, for which direct comparative data was not found.
The data suggests that modifications to the aniline or the phenylsulfonyl group can dramatically influence anticancer potency. The cyano- and thiazolone-substituted derivatives, for example, exhibit nanomolar to low micromolar activity.[5][7] The 4-chlorophenylsulfonyl moiety in the target compound is expected to contribute to its lipophilicity and potential for hydrophobic interactions within target proteins, a key factor for potent biological activity.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the in vitro cytotoxic activity of compounds.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the sulfonamide compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow of the MTT assay for determining cell viability.
Antibacterial Activity: The Classic Sulfonamide Action
The archetypal biological activity of sulfonamides is their antibacterial effect, which stems from their structural similarity to para-aminobenzoic acid (PABA).[8][9] This allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[8] The inhibition of this pathway leads to a bacteriostatic effect.[10]
Comparative Antibacterial Spectrum
The effectiveness of sulfonamides can vary significantly depending on the bacterial species and the specific chemical structure of the sulfonamide.[11][12] While specific comparative Minimum Inhibitory Concentration (MIC) data for this compound is not prevalent, the general principles of sulfonamide activity can be applied. The presence of an electron-withdrawing group like chlorine on the phenyl ring can influence the electronic properties of the molecule, which may affect its binding to the DHPS enzyme.
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Common Sulfonamides
| Sulfonamide | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| Sulfamethoxazole | 16 - >1000 | 8 - 512 | >1000 | [13] |
| Sulfadiazine | 64 - 128 | 31.25 | 1 - 64 | [13] |
| Sulfacetamide | 6.25 - 50 | - | - | [13] |
Note: This table provides a general comparison of well-established sulfa drugs. The activity of this compound would need to be determined experimentally.
The data highlights the variable efficacy of different sulfonamides against different bacteria. For instance, Pseudomonas aeruginosa is often resistant to many sulfonamides.[8] The structure-activity relationship (SAR) of antibacterial sulfonamides is well-established, with the para-amino group being crucial for activity.[9] For non-classical sulfonamides like this compound, which lacks the para-amino group, any antibacterial activity would likely proceed through a different mechanism.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the bacterial strain overnight and then dilute it in a suitable broth (e.g., Mueller-Hinton broth) to a standardized concentration (approximately 5 x 10^5 CFU/mL).
-
Prepare Compound Dilutions: Perform serial twofold dilutions of the sulfonamide compound in the broth in a 96-well microtiter plate.
-
Inoculate Plate: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination by broth microdilution.
Carbonic Anhydrase Inhibition: A Modern Therapeutic Target
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[14] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[15][16] Aromatic and heterocyclic sulfonamides are the most prominent class of CA inhibitors.[17][18]
Comparative Inhibition of Carbonic Anhydrase Isoforms
Different CA isoforms are expressed in various tissues, and isoform-selective inhibitors are highly sought after to minimize side effects. The inhibitory potency of sulfonamides against CAs is typically expressed as an inhibition constant (Ki) or an IC50 value. While specific Ki values for this compound against a range of CA isoforms are not available in a single comparative study, research on benzenesulfonamide derivatives provides valuable insights.
Table 3: Comparative Inhibition Constants (Ki in nM) of Benzenesulfonamides against Human CA Isoforms
| Compound/Derivative | hCA I | hCA II | hCA V | hCA IX | hCA XII | Reference |
| Acetazolamide (Standard) | 250 | 12 | - | 25 | 5.7 | [15] |
| 2-Carboxymethyl-benzenesulfonamide | - | - | More active against hCA V than hCA II | - | - | [17] |
| Hydantoin-substituted benzenesulfonamides | 233.8 - 8789 | 1.2 - 91.2 | - | - | - | [18] |
| Pyrazole- and Pyridazinecarboxamide-substituted benzenesulfonamides | - | - | - | 6.1 - 568.8 | 61.3 - 432.8 | [15] |
| 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide | Nanomolar affinity | Better affinity than for CA I | - | - | - | [14] |
Note: This table showcases the range of inhibitory activities of different benzenesulfonamide derivatives against various CA isoforms.
The data indicates that subtle structural modifications on the benzenesulfonamide scaffold can lead to significant differences in inhibitory potency and isoform selectivity.[15][17][18] The 4-chlorophenylsulfonyl group of the target compound is expected to interact with the hydrophobic regions of the CA active site, potentially contributing to potent inhibition.
Experimental Protocol: Stopped-Flow CO2 Hydrase Assay for CA Inhibition
The stopped-flow spectrophotometric assay is a sensitive method for measuring the kinetics of CA-catalyzed CO2 hydration and determining the inhibitory potency of compounds.
Step-by-Step Methodology:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the purified CA isoform and the sulfonamide inhibitor at various concentrations in a suitable buffer (e.g., Tris-HCl).
-
Substrate Preparation: Prepare a CO2-saturated solution by bubbling CO2 gas through water.
-
Kinetic Measurement: Use a stopped-flow instrument to rapidly mix the enzyme/inhibitor solution with the CO2-saturated solution. The reaction is monitored by observing the change in absorbance of a pH indicator (e.g., phenol red) as the pH decreases due to proton production.
-
Data Acquisition: Record the initial rates of the reaction at different inhibitor concentrations.
-
Data Analysis: Plot the reaction rates against the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for determining CA inhibition constants.
Conclusion and Future Directions
This compound represents a sulfonamide scaffold with significant potential for diverse biological activities. While direct comparative experimental data remains scarce, analysis of structurally related compounds suggests that it could exhibit potent anticancer, and carbonic anhydrase inhibitory properties. The 4-chlorophenylsulfonyl moiety is a key structural feature that likely enhances its interaction with biological targets.
Future research should focus on the direct, comparative evaluation of this compound against a panel of established sulfonamides across various cancer cell lines, bacterial strains, and carbonic anhydrase isoforms. Such studies are crucial for elucidating its precise mechanisms of action, understanding its structure-activity relationships, and ultimately determining its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for conducting these essential investigations.
References
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- Wubs, M., et al. (1997). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Veterinary Pharmacology and Therapeutics, 20(4), 276-283.
- Mickevičiūtė, A., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 24(18), 3348.
- Abdoli, M., et al. (2021). Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. Molecules, 26(22), 6899.
- Asadipour, A., et al. (2014). Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. Tetrahedron Letters, 55(2), 430-433.
- Garaj, V., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513.
- Hassan, M. I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272.
- Singer, M., et al. (2009). Inhibition of Carbonic Anhydrase Isozymes With Benzene Sulfonamides Incorporating Thio, Sulfinyl and Sulfonyl Glycoside Moieties. Bioorganic & Medicinal Chemistry Letters, 19(8), 2273-2276.
- Gencer, N., et al. (2012). Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 693-698.
- Baranauskienė, L., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. International Journal of Molecular Sciences, 23(8), 4208.
- Ghorbani-Vaghei, R., et al. (2016). Synthesis and biological evaluation of 7-arylindoline-1-benzenesulfonamides as a novel class of potent anticancer agents. MedChemComm, 7(6), 1147-1152.
- Angeli, A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16738.
- Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
- Miller, G. H., et al. (1972). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry, 15(7), 700-706.
- BenchChem. (2025). In vitro comparison of the antibacterial activity of different sulfa drugs. BenchChem Technical Guides.
- Pansare, D. N., & Shelke, R. N. (2019).
- Casini, A., et al. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55-75.
- Abdel Gawad, N. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26863-26881.
- El-Sayad, K. A., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals, 17(4), 438.
- Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current medicinal chemistry, 9(1), 93-102.
- Patel, R. V., et al. (2019). Evaluation of novel coumarin-proline sulfonamide hybrids as anticancer and antidiabetic agents.
- Wang, Z., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837.
- Winum, J. Y., et al. (2011). Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV. Journal of Medicinal Chemistry, 54(11), 3977-3981.
- Fourie, E. D., et al. (1979). A comparison of the antibacterial activity of sulphonamide-trimethoprim combinations. South African Medical Journal, 55(14), 544-547.
- AL-Mustaqbal University. (n.d.). Antibacterial sulfonamides.
- Roman, G. (2012). Novel aminobenzenesulfonamides as potential inhibitors of carbonic anhydrases. Revue Roumaine de Chimie, 57(1), 111-120.
- da Silva, D. L., et al. (2023). Antimicrobial Sulfonamides: An Objective Review. IOSR Journal of Pharmacy and Biological Sciences, 18(6), 16-22.
- De Luca, V., et al. (2024). Azobenzenesulfonamide Carbonic Anhydrase Inhibitors as New Weapons to Fight Helicobacter pylori: Synthesis, Bioactivity Evaluation, In Vivo Toxicity, and Computational Studies. International Journal of Molecular Sciences, 25(15), 8239.
- Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 759-772.
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Introduction: The Significance of the Sulfonamide Scaffold and Rigorous Assay Validation
An In-Depth Guide to In Vitro Assay Validation for 4-((4-Chlorophenyl)sulfonyl)aniline Derivatives
The this compound scaffold is a privileged structure in modern medicinal chemistry, forming the backbone of numerous inhibitors targeting a diverse range of enzymes. Its prevalence stems from the sulfonamide group's ability to act as a potent hydrogen bond donor and acceptor, often mimicking a tetrahedral transition state, and its capacity to coordinate with metal ions present in many enzyme active sites. Prominent targets for this class of compounds include carbonic anhydrases, kinases, and various proteases, making them relevant in oncology, ophthalmology, and infectious diseases.
However, the very chemical properties that make this scaffold effective also present unique challenges in assay development. Issues such as compound solubility, potential for non-specific binding, and interference with assay detection technologies are common hurdles. Therefore, a meticulously planned and executed assay validation strategy is not merely a quality control step but a fundamental requirement for generating reliable structure-activity relationships (SAR) and making sound decisions in a drug discovery pipeline.
This guide provides a comparative analysis of common in vitro assay formats used to characterize this compound derivatives. It emphasizes the "why" behind experimental choices, offering field-proven insights from a Senior Application Scientist's perspective to ensure the generation of robust and trustworthy data.
Pillar 1: The Foundational Principles of Assay Validation
Before comparing specific assay technologies, it is crucial to establish the universal parameters that define a validated assay. These principles are derived from regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which provide a framework for ensuring data quality and reproducibility.
A robust assay validation workflow can be visualized as a multi-stage process, starting from initial development and culminating in a fully validated method ready for screening or characterization.
Caption: High-level workflow for in vitro assay validation.
Key Validation Parameters:
-
Specificity & Selectivity: The ability of the assay to detect and quantify the intended analyte or biological activity without interference from other components in the sample (e.g., compound scaffold, unrelated enzymes).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (%CV) and is assessed at two levels:
-
Intra-assay precision (Repeatability): Variation within the same assay plate or run.
-
Inter-assay precision (Reproducibility): Variation between different runs on different days.
-
-
Accuracy: The closeness of the measured value to a known or accepted reference value. For enzyme inhibition assays, this can be assessed by comparing the IC50 of a reference inhibitor to a well-established literature value.
-
Linearity & Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte or the extent of the biological response. The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to be precise, accurate, and linear.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature, reagent concentration), providing an indication of its reliability during normal usage.
Pillar 2: Comparative Guide to Assay Formats for Sulfonamide Inhibitors
The choice of assay format is a critical decision that impacts throughput, cost, and the physiological relevance of the data. Here, we compare two powerful yet distinct methodologies for characterizing this compound derivatives against a common target class: Carbonic Anhydrases (CAs).
A. Biochemical Assay: Colorimetric Carbonic Anhydrase (CA) Inhibition
This format directly measures the enzymatic activity of an isolated, purified CA enzyme. It is a workhorse for primary screening and initial SAR due to its simplicity and high throughput.
Mechanism of Action: The assay leverages the esterase activity of CAs. The enzyme catalyzes the hydrolysis of a chromogenic ester substrate (e.g., 4-nitrophenyl acetate, pNPA) into a colored product (4-nitrophenol), which can be measured spectrophotometrically at ~400 nm. An inhibitor will reduce the rate of this reaction.
Experimental Workflow Diagram:
Caption: Workflow for a biochemical CA inhibition assay.
Detailed Protocol: pNPA-Based CA Inhibition Assay
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the this compound derivatives in 100% DMSO, starting at 10 mM. Transfer 200 nL of these dilutions into a 384-well clear, flat-bottom plate using an acoustic liquid handler. Include a reference inhibitor (e.g., Acetazolamide) and DMSO-only wells for high (100% activity) and low (0% inhibition) controls.
-
Enzyme Preparation: Prepare a solution of purified human Carbonic Anhydrase II (hCA II) at 2X the final concentration (e.g., 0.2 µg/mL) in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme Addition & Incubation: Add 10 µL of the hCA II solution to each well of the assay plate. Mix by shaking for 1 minute. Cover the plate and pre-incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Substrate Preparation: Prepare a solution of p-Nitrophenyl Acetate (pNPA) at 2X the final concentration (e.g., 1 mM) in the same assay buffer.
-
Reaction Initiation: Add 10 µL of the pNPA solution to all wells to start the reaction.
-
Detection: Immediately place the plate in a spectrophotometer pre-set to 25°C. Read the absorbance at 400 nm every 30 seconds for 10 minutes (kinetic read).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data using the high (DMSO) and low (no enzyme or potent inhibitor) controls: % Inhibition = 100 * (1 - (Rate_sample - Rate_low) / (Rate_high - Rate_low)).
-
Fit the normalized data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Validation Data Summary (Illustrative)
| Parameter | This compound | Acetazolamide (Reference) | Acceptance Criteria |
| IC50 (nM) | 125.3 | 12.1 | - |
| Inter-assay Precision (%CV) | 12.5% | 9.8% | < 20% |
| Intra-assay Precision (%CV) | 8.2% | 6.5% | < 15% |
| Z'-Factor | 0.81 | - | > 0.5 |
| Signal-to-Background | 15 | - | > 5 |
B. Cell-Based Assay: NanoBRET™ Target Engagement
This format measures the ability of a compound to bind to its target protein directly within the physiological context of a living cell. It provides a more accurate reflection of a compound's potential efficacy, as it accounts for cell permeability and competition with endogenous substrates.
Mechanism of Action: The assay uses Bioluminescence Resonance Energy Transfer (BRET). The target protein (e.g., a kinase) is fused to a NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the active site of the target is added to the cells. In the absence of an inhibitor, the tracer binds the target, bringing the donor and acceptor into proximity and generating a BRET signal. A test compound that enters the cell and binds to the target will displace the tracer, disrupting BRET in a dose-dependent manner.
Experimental Workflow Diagram:
Caption: Workflow for a NanoBRET™ Target Engagement assay.
Detailed Protocol: Kinase Target Engagement Assay
-
Cell Culture: Culture HEK293 cells and transiently transfect them with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Cell Plating: 24 hours post-transfection, harvest the cells and plate them into a 384-well, white assay plate (e.g., 20,000 cells/well) in Opti-MEM™ medium.
-
Compound Addition: Add 200 nL of the this compound derivative dilutions (prepared as in the biochemical assay) to the cell plates.
-
Tracer Addition & Equilibration: Add the specific NanoBRET™ fluorescent tracer at its pre-determined optimal concentration. Incubate the plate for 2 hours in a CO2 incubator at 37°C to allow the compound and tracer to reach binding equilibrium.
-
Detection: Add the NanoGlo® substrate/lysis buffer mixture according to the manufacturer's protocol. Immediately read the plate on a luminometer equipped with two filters to simultaneously quantify the donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm).
-
Data Analysis:
-
Calculate the raw BRET ratio for each well: Ratio = Acceptor Emission / Donor Emission.
-
Normalize the data to obtain the milliBRET unit (mBU): Normalized BRET = (Ratio_sample - Ratio_low) / (Ratio_high - Ratio_low).
-
Fit the normalized data to a four-parameter logistic equation to determine the EC50 value.
-
Validation Data Summary (Illustrative)
| Parameter | This compound | Staurosporine (Reference) | Acceptance Criteria |
| EC50 (nM) | 850.1 | 75.4 | - |
| Inter-assay Precision (%CV) | 18.5% | 15.2% | < 25% |
| Intra-assay Precision (%CV) | 11.0% | 9.5% | < 20% |
| Z'-Factor | 0.75 | - | > 0.5 |
| Assay Window (mBU) | 250 | - | > 100 |
Pillar 3: Synthesis and Strategic Recommendations
The choice between a biochemical and a cell-based assay is not a matter of which is "better," but which is most "fit-for-purpose" at a given stage of drug discovery.
| Feature | Biochemical Assay (e.g., CA Inhibition) | Cell-Based Assay (e.g., NanoBRET™) |
| Physiological Relevance | Low (purified protein) | High (intact cells) |
| Information Provided | Direct target inhibition (IC50) | Target engagement in cells (EC50), cell permeability |
| Throughput | Very High | High |
| Complexity & Cost | Low | High |
| Potential for Artifacts | Assay tech interference, protein aggregation | Cytotoxicity, off-target effects, transporter liabilities |
| Ideal Use Case | High-throughput screening (HTS), initial SAR | Lead optimization, confirming cellular activity |
Key Considerations for Sulfonamide Derivatives:
-
Solubility: The this compound core can have poor aqueous solubility. During validation, it is critical to test the assay's tolerance to DMSO and ensure compounds do not precipitate in the final assay buffer, which can be checked using nephelometry or visual inspection.
-
Non-Specific Binding: The sulfonamide moiety can sometimes engage in non-specific interactions. A well-validated assay should include counter-screens against unrelated targets or use assay formats (like BRET) that are less prone to certain types of interference.
-
Mechanism of Inhibition: Biochemical assays are ideal for detailed mechanistic studies (e.g., determining Ki, mode of inhibition) that are crucial for understanding how a compound interacts with its target. This data is often required before advancing a compound into more complex cellular or in vivo models.
Conclusion
Validating an in vitro assay for this compound derivatives requires a multi-faceted approach that goes beyond simply generating an IC50 value. A successful validation strategy involves a deep understanding of the compound class, a careful selection of a fit-for-purpose assay format, and a rigorous assessment of performance against established criteria. By comparing data from both direct biochemical assays and more physiologically relevant cell-based target engagement assays, researchers can build a comprehensive data package. This dual perspective provides confidence that the observed activity is due to specific on-target binding within a cellular environment, paving the way for successful lead optimization and the development of novel therapeutics.
References
-
Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]
-
Parenti, M. D., Ruzziconi, R., & Cuzzolin, A. (2020). The Sulfonamide Group in the Design of new-Anticancer Agents. Current Medicinal Chemistry. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Pocker, Y., & Stone, J. T. (1967). The Catalytic Versatility of Erythrocyte Carbonic Anhydrase. III. Kinetic Studies of the Enzyme-Catalyzed Hydrolysis of p-Nitrophenyl Acetate. Biochemistry. [Link]
-
Vasta, J. D., et al. (2018). Quantitative, real-time monitoring of protein-ligand binding in living cells. Nature Communications. [Link]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-((4-Chlorophenyl)sulfonyl)aniline Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Sulfonamide Scaffold in Drug Discovery
The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] While renowned for their foundational role as antimicrobial agents that inhibit bacterial folic acid synthesis, their utility extends far beyond this initial application.[2][3][4] Molecules incorporating the sulfonamide moiety have been developed as diuretics, hypoglycemics, anti-inflammatory agents, and even modulators of central nervous system targets.[1][5]
The 4-((4-Chlorophenyl)sulfonyl)aniline scaffold represents a privileged chemical structure, serving as a key intermediate in the synthesis of various biologically active compounds.[6][7] Its derivatives have shown promise in antimicrobial applications, and related structures have been identified as potent and selective modulators of complex targets like the metabotropic glutamate receptor 5 (mGluR5).[5][8] This diversity of action, while advantageous, underscores a critical challenge in drug development: the potential for off-target activity and cross-reactivity.
Cross-reactivity, the ability of a drug to bind to unintended targets, is a major cause of adverse drug reactions (ADRs) and can lead to late-stage clinical trial failures.[9][10] For sulfonamide-containing drugs, this is particularly pertinent, as they are associated with a range of hypersensitivity reactions, from benign rashes to severe, life-threatening conditions.[11] Therefore, a systematic and robust evaluation of the cross-reactivity profile of any new analog series is not merely a regulatory hurdle but a fundamental component of building a comprehensive safety and efficacy profile.
This guide provides a framework for conducting a thorough cross-reactivity study of novel analogs based on the this compound core. We will detail a tiered experimental strategy, provide validated protocols, and explain the scientific rationale behind each step, enabling research teams to proactively identify and mitigate potential safety liabilities.
Designing a Focused Analog Library for Structure-Activity Relationship (SAR) and Cross-Reactivity SAR (CR-SAR)
To meaningfully assess cross-reactivity, a small, well-defined library of analogs should be synthesized. The goal is to explore the impact of substitutions at key positions on both the intended target potency and the off-target binding profile. This allows for the development of a "Cross-Reactivity Structure-Activity Relationship" (CR-SAR) alongside the primary SAR, guiding chemists toward more selective compounds.
For the parent scaffold, this compound, we propose modifications at three key positions:
-
Position A (Aniline Ring): Substitution on the aniline ring can modulate pharmacokinetic properties and interactions with the target protein.
-
Position B (Chlorophenyl Ring): Replacing or modifying the chloro-substituent can alter the electronic and steric profile, impacting binding affinity and selectivity.
-
Position C (Aniline Nitrogen): Alkylation or acylation can probe for additional binding pockets and significantly change the molecule's physicochemical properties.
Below is a diagram illustrating the parent compound and a proposed set of representative analogs for an initial cross-reactivity screen.
Caption: Proposed analog library for initial cross-reactivity screening.
A Tiered Strategy for Comprehensive Cross-Reactivity Profiling
A tiered or cascaded approach is the most efficient method for assessing cross-reactivity. This strategy begins with broad, high-throughput screens to identify potential liabilities, followed by more focused secondary and functional assays to confirm and characterize any observed off-target activity.
Caption: A tiered workflow for systematic cross-reactivity profiling.
Tier 1: Broad Panel Screening
The objective of Tier 1 is to cast a wide net to identify potential off-target interactions. Compounds are typically screened at a single, high concentration (e.g., 10 µM) against large panels of recombinant proteins.
-
Kinase Panel: The human kinome contains over 500 members, and kinases are notoriously promiscuous targets. Unintended kinase inhibition is a frequent source of toxicity. A broad kinase screen (e.g., Eurofins DiscoverX KINOMEscan® or Promega's portfolio of NanoBRET™ assays) is essential.
-
GPCR Panel: Given the discovery of related scaffolds acting on mGluR5, a G-protein coupled receptor (GPCR) panel is critical.[5] This screen (e.g., Eurofins SafetyScreen44™ or similar) assesses binding to a diverse set of receptors implicated in various physiological processes.
Tier 2: Dose-Response Confirmation
Any "hit" from Tier 1 (typically defined as >50% inhibition or displacement at 10 µM) must be confirmed. This involves generating a full dose-response curve to determine the potency of the interaction (IC50 for enzymatic assays or Ki/Kd for binding assays). This step is crucial to distinguish genuine interactions from assay artifacts and to quantify the selectivity window between the intended target and the off-target.
Tier 3: Functional and Cellular Assays
Biochemical and binding assays do not always translate to a cellular effect. Tier 3 aims to understand the functional consequences of the off-target interaction in a more physiologically relevant context.
-
Cellular Target Engagement: Assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm that the compound binds to the off-target protein within a cellular environment.
-
Functional Assays: These assays measure the downstream consequences of target binding. For a kinase hit, this could be a Western blot to assess the phosphorylation of a known substrate. For a GPCR hit, it could be a calcium flux or cAMP assay.
-
Cytotoxicity Assays: A general assessment of cell health (e.g., using Promega's CellTox™ Green or an MTT assay) in relevant cell lines (e.g., HepG2 for liver toxicity) is a baseline requirement to flag overtly toxic compounds.
Experimental Protocols: Ensuring Data Integrity
The trustworthiness of any cross-reactivity study hinges on the quality of the experimental protocols.[10] Methodologies must be robust, reproducible, and include appropriate controls.
Protocol 1: Broad Kinase Profiling via Binding Assay (Example)
This protocol is based on the principles of affinity-based competition binding assays.
Objective: To determine the percentage inhibition of binding of a test compound to a large panel of kinases.
Methodology:
-
Assay Principle: An active site-directed ligand, immobilized on a solid support, is used to capture kinases from a cell lysate. The test compound is added in solution and competes with the immobilized ligand for binding to the kinase. The amount of kinase bound to the solid support is then quantified, typically by qPCR of the kinase's DNA tag or by mass spectrometry.
-
Preparation:
-
Dissolve test compounds (Cpd 1-4) in 100% DMSO to create 10 mM stock solutions.
-
Prepare a working solution of 200 µM in 100% DMSO. This will be diluted to a final assay concentration of 10 µM.
-
Prepare positive control (a known broad-spectrum kinase inhibitor) and negative control (DMSO vehicle) wells.
-
-
Assay Execution (Automated):
-
In a multi-well plate, combine the kinase-tagged phage or cell lysate with the appropriate assay buffer.
-
Add the test compound (final concentration 10 µM, final DMSO concentration ≤ 0.5%).
-
Add the affinity resin (immobilized ligand).
-
Incubate for 1 hour at room temperature with shaking to allow binding to reach equilibrium.
-
-
Wash and Elution:
-
Wash the plate multiple times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound kinase from the resin.
-
-
Quantification:
-
Quantify the amount of eluted kinase using a suitable method (e.g., qPCR).
-
-
Data Analysis:
-
Calculate the percent inhibition (%Inh) using the following formula: %Inh = (1 - (Test Compound Signal - Negative Control) / (Positive Control Signal - Negative Control)) * 100
-
A hit is typically classified as any compound showing >50% inhibition.
-
Protocol 2: Dose-Response IC50 Determination for a Kinase Hit
Objective: To determine the potency (IC50) of a hit compound against a specific kinase.
Methodology:
-
Assay Principle: A luminescent kinase assay (e.g., ADP-Glo™) measures the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower signal.
-
Preparation:
-
Prepare a 10-point, 3-fold serial dilution of the hit compound in DMSO, starting from a 10 mM stock.
-
Prepare assay plates with kinase, substrate, and ATP in kinase buffer.
-
-
Assay Execution:
-
Add the serially diluted compound to the assay plates. Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at the appropriate temperature (e.g., 30°C).
-
Stop the kinase reaction and measure ADP production by adding the ADP-Glo™ reagent and measuring luminescence according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation and Interpretation
Clear and concise data presentation is essential for comparing analogs. Tables should be used to summarize quantitative results, allowing for easy identification of trends in the CR-SAR.
Table 1: Tier 1 Broad Panel Screening Results (% Inhibition at 10 µM)
| Target | Class | Cpd 1 (Parent) | Cpd 2 (Analog A) | Cpd 3 (Analog B) | Cpd 4 (Analog C) |
|---|---|---|---|---|---|
| Primary Target | (e.g., DHFR) | 95.2 | 98.1 | 96.5 | 85.3 |
| Off-Target Hits | |||||
| SRC Kinase | Kinase | 65.8 | 25.1 | 72.3 | 15.4 |
| LCK Kinase | Kinase | 58.1 | 18.9 | 61.7 | 10.2 |
| ABL1 Kinase | Kinase | 45.3 | 12.5 | 48.9 | 8.7 |
| 5-HT2B Receptor | GPCR | 12.6 | 15.3 | 55.1 | 4.5 |
| M1 Receptor | GPCR | 5.3 | 2.1 | 8.9 | 1.1 |
| Data is hypothetical for illustrative purposes. Hits (>50%) are bolded. | | | | | |
Table 2: Tier 2 Dose-Response Confirmation of Off-Target Hits
| Target | Assay Type | Cpd 1 (IC50 / Ki, µM) | Cpd 3 (IC50 / Ki, µM) |
|---|---|---|---|
| Primary Target (IC50) | Enzymatic | 0.05 | 0.03 |
| SRC Kinase (IC50) | Enzymatic | 8.5 | 5.2 |
| LCK Kinase (IC50) | Enzymatic | 11.2 | 9.8 |
| 5-HT2B Receptor (Ki) | Binding | >20 | 15.1 |
| Data is hypothetical for illustrative purposes. | | | |
Interpretation: From this hypothetical data, we can draw initial conclusions. The parent compound (Cpd 1) and Analog B (Cpd 3) show off-target activity against SRC family kinases. Analog B also shows weak activity at the 5-HT2B receptor. In contrast, analogs A and C appear much cleaner, suggesting that modifications at positions A and C may steer the scaffold away from these kinase liabilities. This provides a clear direction for the next round of chemical synthesis and optimization.
Conclusion
The this compound scaffold holds significant therapeutic potential. However, realizing this potential requires a proactive and rigorous approach to safety and selectivity assessment. The tiered cross-reactivity profiling strategy outlined in this guide provides a robust framework for identifying and characterizing off-target activities early in the drug discovery process. By integrating broad panel screening with dose-response confirmation and functional cellular assays, research teams can build a comprehensive understanding of their compounds' biological footprint. This data-driven approach not only de-risks clinical development but also provides invaluable CR-SAR insights to guide the design of safer, more effective medicines.
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Establishing the Structure-Activity Relationship of 4-((4-Chlorophenyl)sulfonyl)aniline Derivatives: A Comparative Guide
In the landscape of medicinal chemistry, the 4-((4-chlorophenyl)sulfonyl)aniline scaffold has emerged as a privileged structure, serving as a foundational template for the development of a diverse array of therapeutic agents. The inherent chemical stability and synthetic tractability of this diaryl sulfone core, coupled with the electronic properties imparted by the chloro- and amino- functionalities, provide a fertile ground for structural modifications to tune biological activity. This guide offers an in-depth exploration of the structure-activity relationships (SAR) for this class of compounds, drawing upon experimental data from multiple studies to provide a comparative analysis for researchers and drug development professionals. We will delve into the synthetic rationale, key experimental protocols for evaluation, and a systematic dissection of how structural perturbations influence biological outcomes, ranging from antimicrobial to anticancer and enzyme inhibitory activities.
The Core Scaffold: Synthetic Accessibility and Rationale
The general structure of this compound derivatives is characterized by a central sulfonyl bridge connecting a 4-chlorophenyl ring (Ring A) and an aniline moiety (Ring B). The primary point of diversification, and thus the main driver of SAR, is the substitution on the aniline nitrogen.
The synthetic accessibility of this core scaffold is a key advantage. A common and efficient route involves the multi-step synthesis starting from more basic precursors. For instance, 4-((4-chlorophenyl)sulfonyl)benzoyl chloride can be synthesized and subsequently used to acylate amino acids or other amine-containing building blocks.[1] This acyl chloride is typically prepared from the corresponding carboxylic acid, which itself can be generated through oxidation of a precursor sulfone.[1] The final derivatives are then often obtained through reactions such as N-acylation, cyclodehydration, or coupling with various isocyanates.[1][2][3]
The rationale for selecting this scaffold often stems from its presence in known bioactive molecules and its ability to engage in key interactions with biological targets. The sulfonyl group can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking and hydrophobic interactions. The chloro-substituent on Ring A can enhance binding affinity through halogen bonding or by modulating the electronic properties of the ring. The aniline nitrogen on Ring B provides a convenient handle for introducing a wide range of substituents to explore the chemical space and optimize pharmacological properties.
Experimental Workflow: From Synthesis to Biological Evaluation
A robust understanding of SAR is built upon standardized and reproducible experimental protocols. The following workflow outlines the key steps typically involved in the synthesis and evaluation of this compound derivatives.
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of this compound derivatives.
General Synthetic Protocol for N-Acyl Derivatives
The synthesis of N-acyl derivatives, a common class of this compound analogs, often follows a procedure similar to the one described for novel valine-derived compounds.[1]
Step 1: Preparation of 4-((4-chlorophenyl)sulfonyl)benzoyl chloride. 4-((4-chlorophenyl)sulfonyl)benzoic acid is reacted with thionyl chloride to yield the crude acyl chloride.[1] This reactive intermediate is typically used in the next step without extensive purification.
Step 2: N-acylation. The amine of interest (e.g., an amino acid like L-valine) is dissolved in an appropriate solvent with a base (e.g., NaOH solution).[1] The crude 4-((4-chlorophenyl)sulfonyl)benzoyl chloride, dissolved in a suitable organic solvent like dichloromethane, is then added dropwise to the cooled solution of the amine.[1] The reaction is stirred for a specified period, after which the product is isolated and purified.
Step 3: Characterization. The structure and purity of the synthesized compounds are confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]
Comparative Analysis of Biological Activities and SAR
The versatility of the this compound scaffold is evident from the diverse range of biological activities reported for its derivatives. The following sections provide a comparative analysis of these activities, highlighting key SAR insights.
Antimicrobial Activity
Derivatives of 4-((4-chlorophenyl)sulfonyl)benzoic acid have been investigated for their antimicrobial properties. In a study focused on valine-derived compounds, the introduction of a 4-((4-chlorophenyl)sulfonyl)phenyl moiety led to promising antimicrobial activity, particularly against Gram-positive bacteria.[1]
| Compound | Modification on Aniline Moiety | Key Activity | Reference |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | N-acylation with L-valine | Antimicrobial activity against Gram-positive strains | [1] |
| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Cyclodehydration of the valine derivative | Antimicrobial activity against Gram-positive strains | [1] |
SAR Insights:
-
The presence of the N-acyl-α-amino acid and the corresponding 1,3-oxazol-5(4H)-one moieties appear to be crucial for the observed antimicrobial activity against Gram-positive bacteria.[1]
-
Further derivatization of the carboxylic acid group of the amino acid can modulate the activity profile.
Anticancer Activity
The this compound scaffold has been extensively explored in the context of anticancer drug discovery. Derivatives have shown efficacy as tubulin polymerization inhibitors and inducers of apoptosis.
A series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, which can be considered analogs of the core scaffold, were synthesized and evaluated for their in vitro anticancer activity.[3] The most prominent compound, N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide, demonstrated a good activity profile and selectivity towards leukemia, colon cancer, and melanoma cell lines.[3]
| Compound | Modification on Aniline Moiety | Key Activity | Reference |
| N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide | N-acylation with 4-chlorophenyl isocyanate and substitution at the 4-position of the pyridine ring | GI50 values in the range of 13.6 to 14.9 µM against leukemia, colon cancer, and melanoma cell lines | [3] |
SAR Insights:
-
The nature and position of substituents on the aniline ring significantly influence the anticancer activity.
-
The introduction of a ureido linkage (-NH-CO-NH-) by reacting the sulfonamide with an isocyanate is a key structural feature for activity in this series.[3]
-
The presence of a bulky and lipophilic group at the 4-position of the pyridine ring, such as the 4-(3,4-dichlorophenyl)piperazin-1-yl moiety, contributes to the observed potency.[3]
Enzyme Inhibition
Derivatives of the this compound scaffold have also been investigated as inhibitors of various enzymes, including α-glucosidase and acetylcholinesterase.
In a study on indole-based thiosemicarbazones, the 4-chlorophenyl-sulfonyl indole scaffold was found to be largely responsible for the inhibitory activity against α-glucosidase.[4] The modifications on the thiosemicarbazone moiety were shown to "fine-tune" the inhibitory potency.[4]
Another study on novel 1,3,4-oxadiazole derivatives bearing a 1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl moiety revealed potent inhibitory activity against acetylcholinesterase and urease.[5]
| Compound Class | Target Enzyme | Key Structural Features for Activity | Reference |
| N-substituted indole-based thiosemicarbazones | α-glucosidase | The 4-chlorophenyl-sulfonyl indole scaffold provides key anchoring to the enzyme's active site. | [4] |
| 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives | Acetylcholinesterase, Urease | The combined pharmacophore of 1,3,4-oxadiazole and the 1-[(4-chlorophenyl)sulfonyl]piperidine moiety. | [5] |
SAR Insights:
-
The 4-((4-chlorophenyl)sulfonyl) moiety serves as an effective anchor for binding to the active sites of various enzymes.[4]
-
The nature of the heterocyclic system attached to the core scaffold plays a crucial role in determining the selectivity and potency of enzyme inhibition.
Logical Relationships in SAR
The following diagram illustrates the key structural modifications on the this compound scaffold and their corresponding impact on biological activity.
Caption: Structure-Activity Relationship (SAR) map for this compound derivatives.
Conclusion
The this compound scaffold represents a versatile and synthetically accessible platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications on the aniline nitrogen are a key determinant of the resulting biological activity. N-acylation with amino acids can impart antimicrobial properties, while the formation of a ureido linkage can lead to potent anticancer agents. Furthermore, the attachment of various heterocyclic systems can result in selective enzyme inhibitors. Future research in this area should focus on expanding the diversity of substituents on the aniline moiety and conducting more extensive in vivo evaluations to translate the promising in vitro activities into tangible therapeutic outcomes.
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A Comparative Guide to the Synthetic Routes of N-Aryl Sulfonamides
Introduction
N-aryl sulfonamides are a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4] This privileged structural motif is present in a multitude of FDA-approved drugs, showcasing a broad spectrum of biological activities including antibacterial, antitumor, and anti-HIV properties.[1][4][5] Given their significance, the development of efficient and versatile synthetic routes to access these molecules is of paramount importance to researchers, scientists, and drug development professionals.[1][4]
This guide provides an in-depth, objective comparison of the primary synthetic strategies for constructing N-aryl sulfonamides. We will move beyond a simple listing of methods to explore the underlying chemical principles, the rationale behind experimental choices, and the practical advantages and limitations of each approach. Our focus is on providing actionable insights and robust experimental data to empower you in your synthetic endeavors.
I. The Classical Approach: Nucleophilic Substitution on Sulfonyl Chlorides
The most traditional and straightforward method for the synthesis of N-aryl sulfonamides involves the reaction of an arylsulfonyl chloride with an aniline derivative.[6][7] This reaction, often referred to as the Hinsberg test for distinguishing primary, secondary, and tertiary amines, is typically carried out in the presence of a base to neutralize the HCl byproduct.
Mechanism and Rationale
The reaction proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion, followed by deprotonation by a base, yields the desired N-aryl sulfonamide.
Experimental Protocol: A Representative Synthesis
Synthesis of N-phenylbenzenesulfonamide:
-
To a solution of aniline (1.0 eq) in pyridine (5 mL) at 0 °C, add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture into a beaker containing ice-cold water (50 mL) and 1 M HCl (20 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to afford the pure N-phenylbenzenesulfonamide.
Advantages and Limitations
The primary advantage of this method is its simplicity and the ready availability of a wide range of sulfonyl chlorides and anilines. However, it suffers from several drawbacks. The synthesis of the requisite sulfonyl chlorides can be problematic, often requiring harsh conditions such as chlorosulfonation of arenes with chlorosulfonic acid, which exhibits poor functional group tolerance and regioselectivity issues.[6][7] Furthermore, the reaction conditions for the sulfonamide formation can be harsh, and the use of strong bases may not be compatible with sensitive substrates.
II. Modern Catalytic Approaches: Expanding the Synthetic Toolbox
To overcome the limitations of the classical methods, significant research has focused on the development of transition-metal-catalyzed cross-coupling reactions for the formation of the N-S bond. These methods offer milder reaction conditions, broader substrate scope, and greater functional group tolerance.
A. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, has been successfully applied to the synthesis of N-aryl sulfonamides.[8][9][10] This reaction typically involves the coupling of an aryl halide or triflate with a sulfonamide in the presence of a palladium catalyst and a suitable ligand.
Catalytic Cycle and Mechanistic Insights
The catalytic cycle is believed to involve:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Ligand Exchange/Deprotonation: The sulfonamide coordinates to the palladium center, and a base facilitates the deprotonation of the sulfonamide nitrogen.
-
Reductive Elimination: The N-aryl sulfonamide product is formed via reductive elimination, regenerating the Pd(0) catalyst.
The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Catalytic Cycle of Buchwald-Hartwig Amination for N-Aryl Sulfonamide Synthesis
Caption: A simplified catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination.
B. Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical copper-mediated reaction that has been modernized to provide a powerful tool for N-aryl sulfonamide synthesis.[11][12][13] Modern protocols often utilize catalytic amounts of copper salts in combination with ligands to facilitate the coupling of aryl halides with sulfonamides under milder conditions than the traditional stoichiometric copper reactions.[11][13]
Reaction Principle and Key Parameters
The reaction is believed to proceed through a copper(I)-amidate intermediate which undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the product.[13] Key parameters that influence the reaction outcome include the copper source (e.g., CuI, Cu2O), the choice of ligand (e.g., diamines, amino acids), the base, and the solvent.
Experimental Protocol: Ligand-Assisted Ullmann Condensation
Synthesis of N-(4-methoxyphenyl)methanesulfonamide:
-
To an oven-dried Schlenk tube, add CuI (5 mol%), 1,10-phenanthroline (10 mol%), K2CO3 (2.0 eq), methanesulfonamide (1.2 eq), and 4-iodoanisole (1.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (3 mL) via syringe.
-
Heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C. Rhodium and Iridium-Catalyzed C-H Functionalization
A more recent and highly atom-economical approach involves the direct C-H functionalization of arenes with sulfonyl azides, catalyzed by rhodium or iridium complexes.[14][15] This strategy avoids the pre-functionalization of the aromatic coupling partner, offering a more direct route to N-aryl sulfonamides.
Mechanism and Advantages
These reactions are thought to proceed via the formation of a metal-nitrenoid intermediate from the sulfonyl azide. This reactive species then undergoes directed C-H insertion into the arene substrate. The use of directing groups on the arene can provide high levels of regioselectivity. The main advantage of this method is its high atom economy, as the only byproduct is nitrogen gas.[14]
Workflow for Direct C-H Sulfonamidation
Caption: A conceptual workflow for transition-metal-catalyzed direct C-H sulfonamidation.
III. Metal-Free Synthetic Routes
While transition-metal catalysis has revolutionized N-aryl sulfonamide synthesis, the development of metal-free alternatives is highly desirable to avoid potential metal contamination in the final products, a critical consideration in the pharmaceutical industry.
A. Synthesis from Nitroarenes
Several metal-free methods have been developed for the synthesis of N-aryl sulfonamides starting from readily available and inexpensive nitroarenes.[1][16] These one-pot procedures typically involve the in-situ reduction of the nitro group to an amine, which then reacts with a sulfonylating agent.
B. Iodine-Mediated Synthesis
Recent advancements have demonstrated the use of iodine in combination with an oxidant, such as tert-butyl hydroperoxide (TBHP), to promote the synthesis of sulfonamides from N-hydroxy sulfonamides and amines.[17][18] This metal-free approach offers mild reaction conditions and utilizes environmentally benign reagents.[17]
IV. Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Advantages | Limitations | Typical Yields |
| Classical Method | Sulfonyl Chloride, Aniline | Base (e.g., pyridine) | Simple, readily available starting materials | Harsh conditions, poor functional group tolerance in sulfonyl chloride synthesis | 60-90% |
| Buchwald-Hartwig Amination | Aryl Halide/Triflate, Sulfonamide | Pd catalyst, phosphine ligand, base | Mild conditions, high functional group tolerance, broad scope | Cost of catalyst and ligands, potential metal contamination | 70-95% |
| Ullmann Condensation | Aryl Halide, Sulfonamide | Cu catalyst, ligand, base | Inexpensive catalyst, good for electron-deficient aryl halides | Often requires higher temperatures than Pd-catalysis | 65-90% |
| Direct C-H Functionalization | Arene, Sulfonyl Azide | Rh or Ir catalyst | High atom economy, no pre-functionalization of arene needed | Limited substrate scope, regioselectivity can be an issue | 50-85% |
| Metal-Free (from Nitroarenes) | Nitroarene, Sulfonylating Agent | Reducing agent | Inexpensive starting materials, avoids metal contamination | Functional group tolerance can be limited by the reducing agent | 60-80% |
V. Conclusion
The synthesis of N-aryl sulfonamides has evolved significantly from the classical condensation of sulfonyl chlorides and anilines. Modern catalytic methods, particularly palladium- and copper-catalyzed cross-coupling reactions, have broadened the accessibility of these important compounds by offering milder reaction conditions and greater functional group tolerance. The advent of direct C-H functionalization presents a highly atom-economical and elegant approach, while metal-free alternatives are gaining traction, especially in the context of pharmaceutical manufacturing where metal contamination is a concern.
The choice of synthetic route will ultimately depend on several factors, including the specific target molecule, the availability and cost of starting materials, and the required scale of the synthesis. By understanding the strengths and weaknesses of each method, researchers can make informed decisions to efficiently and effectively synthesize the desired N-aryl sulfonamides for their specific applications.
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Head-to-head comparison of different sulfonamide-based enzyme inhibitors
A Head-to-Head Comparison of Sulfonamide-Based Inhibitors Targeting Key Enzyme Families
The sulfonamide functional group (R-SO₂NH₂) is a cornerstone in medicinal chemistry, serving as a versatile pharmacophore in a wide array of therapeutic agents.[1] Its ability to act as a bioisostere for other functional groups and its capacity to engage in crucial hydrogen bonding interactions have cemented its role in the design of potent and selective enzyme inhibitors.[1] This guide provides a head-to-head comparison of sulfonamide-based inhibitors targeting three clinically significant enzyme families: Carbonic Anhydrases (CAs), Cyclooxygenases (COXs), and Matrix Metalloproteinases (MMPs). Through an in-depth analysis of their performance, supported by experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and advancing the application of this remarkable chemical scaffold.
Carbonic Anhydrases: Mastering pH and Beyond
Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] This seemingly simple reaction is fundamental to a host of physiological processes, including respiration, pH homeostasis, and ion transport.[2][3] Consequently, the inhibition of CAs has therapeutic applications in conditions like glaucoma, epilepsy, and even cancer.[4] The sulfonamide group is a classic zinc-binding group in CA inhibitors, directly coordinating with the zinc ion in the active site.[2]
Comparative Inhibitory Potency of Sulfonamide-Based Carbonic Anhydrase Inhibitors
The efficacy of sulfonamide inhibitors against various human (h) CA isoforms is typically quantified by their inhibition constant (Kᵢ). A lower Kᵢ value indicates a more potent inhibitor. The following table provides a comparative overview of the inhibitory potency of several well-known sulfonamide-based CA inhibitors against key isoforms.
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 250 | 12 | 25.8 | 5.7 |
| Dorzolamide | >10000 | 5.8 | - | - |
| Brinzolamide | - | 3.2 | - | - |
| Compound 4c | - | - | 8.5 | - |
| Compound 15 | - | - | 6.1 | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.[5][6] The Kᵢ is a more specific measure of potency than the IC50.
Mechanism of Action and Therapeutic Rationale
The primary sulfonamide moiety (SO₂NH₂) of these inhibitors mimics the transition state of the CO₂ hydration reaction. The deprotonated sulfonamide nitrogen forms a coordinate bond with the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is essential for catalysis.[2] The differences in inhibitory potency and isoform selectivity arise from the interactions of the inhibitor's scaffold with amino acid residues lining the active site cavity, which varies between isoforms. For example, the tumor-associated isoforms hCA IX and hCA XII are important targets in cancer therapy due to their role in regulating pH in the acidic tumor microenvironment.[5] Inhibitors with high affinity for these isoforms are of significant interest for oncology drug development.[5]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol outlines a common method for determining the inhibitory activity of compounds against CAs based on their esterase activity.
Materials:
-
Purified CA enzyme (e.g., human recombinant CA II)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the CA enzyme in Assay Buffer.
-
Prepare a stock solution of p-NPA in a suitable organic solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds and the positive control.
-
-
Assay Setup:
-
In a 96-well plate, add Assay Buffer to each well.
-
Add the test compound dilutions or positive control to the respective wells.
-
Add the CA enzyme solution to all wells except the blank (no enzyme) control.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the inhibition constant (Kᵢ), the assay can be performed with varying concentrations of both the substrate and the inhibitor, followed by analysis using methods such as the Lineweaver-Burk or Dixon plots.[7]
Physiological Role of Carbonic Anhydrase
Caption: Inhibition of COX-2 by sulfonamides in the prostaglandin pathway.
Matrix Metalloproteinases: Gatekeepers of the Extracellular Matrix
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components. [8]This remodeling of the ECM is crucial for physiological processes like development and wound healing, but its dysregulation is implicated in diseases such as arthritis and cancer metastasis. [9]Sulfonamide-based MMP inhibitors have been developed to target the aberrant MMP activity in these pathological conditions. [10]
Comparative Inhibitory Potency of Sulfonamide-Based MMP Inhibitors
The inhibitory activity of sulfonamide compounds against different MMPs is typically expressed as IC50 values. The selectivity of these inhibitors is a critical factor in their development to minimize off-target effects.
| Inhibitor | MMP-1 (Collagenase-1) IC50 (nM) | MMP-2 (Gelatinase-A) IC50 (nM) | MMP-9 (Gelatinase-B) IC50 (nM) | MMP-13 (Collagenase-3) IC50 (nM) |
| Batimastat | - | - | - | - |
| Marimastat | - | - | - | - |
| CGS-27023A | 33 | 11 | 8 | 6 |
| Compound 10d | >10000 | 730 | >10000 | 3.4 |
| Compound 3 | 21,000 | - | 23,000 | 35,000 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[8][11][12]
Mechanism of Action and Therapeutic Rationale
Similar to their action on carbonic anhydrases, the sulfonamide group in MMP inhibitors can chelate the catalytic zinc ion in the active site. However, the primary zinc-binding group in many potent MMP inhibitors is a hydroxamate moiety, with the sulfonamide group often playing a crucial role in orienting the inhibitor within the active site and interacting with specific subsites (S-pockets) to enhance potency and selectivity. [13]The structural differences in these S-pockets among the various MMPs allow for the design of inhibitors with selectivity for specific MMP isoforms, which is highly desirable for therapeutic applications. For instance, inhibiting MMPs involved in tumor invasion and angiogenesis is a key strategy in cancer therapy. [9]
Experimental Protocol: MMP Activity Assay (Fluorogenic)
This protocol describes a general method for measuring MMP activity and its inhibition using a fluorogenic substrate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-9)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing CaCl₂, ZnCl₂, and Brij-35)
-
Fluorogenic MMP substrate
-
APMA (p-aminophenylmercuric acetate) for pro-MMP activation
-
Test compounds and a known MMP inhibitor (e.g., Batimastat) as a positive control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Pro-MMP Activation:
-
If using a pro-enzyme, activate it by incubating with APMA according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add Assay Buffer.
-
Add the test compound dilutions or positive control.
-
Add the activated MMP enzyme solution.
-
Incubate at 37°C for a specified time.
-
-
Reaction Initiation and Measurement:
-
Add the fluorogenic MMP substrate to all wells.
-
Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the reaction rate from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Role of MMPs in Extracellular Matrix Degradation
Caption: MMPs in extracellular matrix degradation and cancer progression.
Conclusion
The sulfonamide scaffold continues to be a remarkably fruitful starting point for the design of potent and selective enzyme inhibitors. Its versatility is evident in its successful application across diverse enzyme families, including carbonic anhydrases, cyclooxygenases, and matrix metalloproteinases. As our understanding of the structural biology of these enzyme targets deepens, so too does our ability to rationally design novel sulfonamide-based inhibitors with improved efficacy and selectivity. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this privileged chemical motif in the development of next-generation therapeutics.
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Benchmarking Anticancer Activity: A Comparative Guide to 4-((4-Chlorophenyl)sulfonyl)aniline Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the anticancer activity of a series of benzenesulfonamide derivatives. Grounded in experimental data, we will explore the cytotoxic potential of these compounds against various human cancer cell lines, benchmark their performance against established anticancer agents, and delve into the methodologies and potential mechanisms underpinning their activity. This document moves beyond a simple data summary to offer insights into the structure-activity relationships that govern the efficacy of this promising class of molecules.
Introduction: The Therapeutic Potential of the Sulfonamide Scaffold
The benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry, integral to a wide array of therapeutic agents. In oncology, derivatives of this scaffold have garnered significant attention for their potential to exhibit potent and selective anticancer effects. The core structure, characterized by a sulfonyl group linked to an aniline, provides a versatile backbone for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide focuses on a specific series of 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide derivatives, which incorporate the 4-chlorophenylsulfonyl aniline motif within a more complex structure, to benchmark their performance and elucidate key structure-activity relationships.
Comparative Analysis of In Vitro Anticancer Activity
A key metric for quantifying the anticancer potential of a compound is its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.
In a pivotal study by Pansare et al., a series of 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel of four human cancer cell lines: A549 (lung carcinoma), HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), and DU-145 (prostate carcinoma). The widely used anticancer drug 5-Fluorouracil (5-FU) was employed as a positive control, providing a benchmark for the performance of the novel derivatives.
The cytotoxic activity of these compounds is summarized in the tables below.
Table 1: Chemical Structures of the Investigated 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide Derivatives
| Compound ID | R-Group on N-phenyl ring |
| 4a | 4-methyl |
| 4b | 2-methyl |
| 4c | 2-ethyl |
| 4d | 4-ethyl |
| 4f | 2-trifluoromethyl |
| 5a | 4-methoxy |
| 5f | 2-chloro |
| 5g | 4-chloro |
Note: The core structure consists of a 3-(indoline-1-carbonyl)benzenesulfonamide scaffold to which different substituted anilines (N-phenyl groups) are attached.
Table 2: Comparative Anticancer Activity (IC50 in µM) of Benzenesulfonamide Derivatives and 5-Fluorouracil
| Compound | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | DU-145 (Prostate) |
| 4a | 2.71 ± 0.11 | 3.98 ± 0.14 | 4.24 ± 0.08 | 3.92 ± 0.14 |
| 4b | 2.81 ± 0.13 | 2.92 ± 0.08 | 2.98 ± 0.11 | 3.12 ± 0.13 |
| 4c | 4.81 ± 0.12 | 6.32 ± 0.04 | 4.32 ± 0.06 | 3.73 ± 0.12 |
| 4d | 2.82 ± 0.11 | 1.99 ± 0.22 | 2.36 ± 0.12 | 3.52 ± 0.11 |
| 4f | 2.72 ± 0.11 | 3.87 ± 0.08 | 4.12 ± 0.06 | 3.86 ± 0.22 |
| 5a | 8.48 ± 0.14 | 9.12 ± 0.08 | 7.82 ± 0.08 | 9.04 ± 0.11 |
| 5f | 4.48 ± 0.08 | 4.98 ± 0.11 | 5.17 ± 0.22 | 5.18 ± 0.18 |
| 5g | 2.73 ± 0.08 | 2.12 ± 0.08 | 2.52 ± 0.08 | 2.12 ± 0.08 |
| 5-FU | 4.10 ± 0.20 | 5.20 ± 0.10 | 4.80 ± 0.20 | 5.50 ± 0.10 |
Data sourced from Pansare et al.[1]. Values are presented as mean ± standard deviation.
Analysis of Structure-Activity Relationship (SAR):
The data reveals several key insights into the structure-activity relationships of these benzenesulfonamide derivatives:
-
Superior Potency to Benchmark: A majority of the tested derivatives exhibited greater potency (lower IC50 values) than the standard chemotherapeutic agent 5-Fluorouracil across all four cancer cell lines. This underscores the potential of this chemical scaffold for developing novel anticancer agents.
-
Impact of N-phenyl Substitution: The nature and position of the substituent on the N-phenyl ring significantly influence the anticancer activity.
-
Alkyl Groups: Small alkyl groups, such as methyl (4a, 4b) and ethyl (4d), particularly in the para-position, conferred potent activity. Compound 4d (4-ethyl) was notably potent against the HeLa cell line (IC50 = 1.99 µM).
-
Halogenation: The presence of a chloro group at the para-position of the N-phenyl ring (compound 5g ) resulted in broad-spectrum, high potency, with IC50 values ranging from 2.12 to 2.73 µM across all tested cell lines.
-
Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (an electron-donating group) in compound 5a led to a significant decrease in activity compared to other derivatives. Conversely, the electron-withdrawing trifluoromethyl group in compound 4f maintained good activity. This suggests that electronic effects play a crucial role in the compound's interaction with its biological target.
-
Experimental Protocols for Anticancer Activity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized in vitro assays are employed. The data presented in this guide was generated using the MTT assay, a widely accepted colorimetric method for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:
The underlying principle of the MTT assay is the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active (living) cells. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7, DU-145) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5 x 10³ cells/well).
-
The plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Stock solutions of the test compounds and the reference drug (e.g., 5-Fluorouracil) are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds are prepared in the culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the wells and replaced with medium containing the various concentrations of the test compounds. A control group receives medium with the same concentration of DMSO used for the test compounds.
-
The plates are incubated for a specified period, typically 48 hours.
-
-
MTT Addition and Incubation:
-
Following the treatment period, a sterile MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours, during which viable cells metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis and IC50 Determination:
-
The percentage of cell viability is calculated for each concentration relative to the untreated control cells.
-
A dose-response curve is plotted with the percentage of cell viability against the logarithm of the compound concentration.
-
The IC50 value is determined from this curve as the concentration of the compound that causes a 50% reduction in cell viability.
-
Workflow for Benchmarking Anticancer Activity
Caption: General workflow for in vitro cytotoxicity screening.
Potential Mechanisms of Anticancer Action
While the precise molecular targets for the 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide series have not been fully elucidated, the broader class of benzenesulfonamide derivatives is known to exert anticancer effects through several mechanisms. Two prominent pathways are the inhibition of carbonic anhydrases and the disruption of microtubule dynamics.
A. Carbonic Anhydrase Inhibition
Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[2] Tumor cells, particularly in the hypoxic core of solid tumors, upregulate specific CA isoforms, such as CA IX and CA XII.[2] These enzymes help maintain a neutral intracellular pH while contributing to an acidic extracellular microenvironment, which promotes tumor invasion and metastasis. By inhibiting tumor-associated CAs, sulfonamide derivatives can disrupt the pH balance of cancer cells, leading to apoptosis.[3]
B. Tubulin Polymerization Inhibition
The microtubule network is a critical component of the cellular cytoskeleton, essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several classes of sulfonamide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
Hypothesized Signaling Pathway
The diagram below illustrates a potential mechanism of action for benzenesulfonamide derivatives, integrating both CA IX inhibition and disruption of microtubule dynamics, ultimately leading to apoptosis.
Caption: Potential mechanisms of benzenesulfonamide derivatives.
Conclusion and Future Directions
The 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide derivatives represent a promising scaffold for the development of novel anticancer agents. The experimental data clearly demonstrates that strategic substitutions on the N-phenyl ring can yield compounds with broad-spectrum cytotoxic activity superior to the standard chemotherapeutic 5-Fluorouracil in vitro. Specifically, derivatives bearing small alkyl groups or a 4-chloro substituent exhibit particularly high potency.
Future research should focus on elucidating the precise molecular targets of the most active compounds to confirm their mechanism of action. Further optimization of the lead compounds, such as 4d and 5g , could lead to candidates with improved efficacy and selectivity, warranting progression to in vivo studies. The systematic benchmarking approach outlined in this guide, combining quantitative cytotoxicity data with robust experimental protocols and mechanistic insights, provides a solid framework for the continued exploration and development of this valuable class of anticancer compounds.
References
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Pansare, D. N., Shelke, R. N., Pawar, C. D., Khade, M. C., Jadhav, V. N., Deshmukh, S. U., ... & Thopate, S. R. (2019). Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. European Chemical Bulletin, 8(1), 1-6. [Link]
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Nemr, M. T., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC advances, 11(44), 27367-27383. [Link]
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Mboge, M. Y., Mahon, B. P., McKenna, R., & Frost, S. C. (2018). Carbonic anhydrases: role in pH control and cancer. Metabolites, 8(1), 19. [Link]
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Wang, Y., Wang, S., Meng, X., & Li, Z. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European journal of medicinal chemistry, 122, 488-496. [Link]
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Supuran, C. T. (2016). Carbonic anhydrases and their inhibitors. Sub-cellular biochemistry, 75, 39-55. [Link]
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Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature reviews Cancer, 4(4), 253-265. [Link]
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Chik, F., & Supuran, C. T. (2017). Carbonic anhydrase inhibitors for cancer therapy. Future medicinal chemistry, 9(11), 1215-1227. [Link]
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Pansare, D. N., et al. (2019). SYNTHESIS AND ANTICANCER EVALUATION OF NEW BENZENESULFONAMIDE DERIVATIVES. European Chemical Bulletin, 8(1), 1-6. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Sulfonamide Analogs
This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of sulfonamide analogs. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design and optimization of sulfonamide-based therapeutics. By adhering to the principles of scientific integrity and employing robust methodologies, this guide will enable you to generate reliable and insightful in-silico data to inform your drug discovery pipeline.
Introduction: The Enduring Versatility of Sulfonamides and the Power of In-Silico Analysis
Sulfonamides represent a cornerstone of medicinal chemistry, exhibiting a remarkable breadth of biological activities.[1] From their initial discovery as antibacterial agents that inhibit dihydropteroate synthase (DHPS)[2][3][4][5], their therapeutic applications have expanded to include diuretics, anticonvulsants, and potent inhibitors of carbonic anhydrases (CAs) for the treatment of glaucoma and certain cancers.[6][7][8][9] The efficacy of sulfonamides stems from the unique chemical properties of the sulfonamide functional group (–S(=O)₂–NH–), which can engage in key interactions within protein active sites.[10][11]
Molecular docking has emerged as an indispensable computational tool in modern drug discovery, offering a powerful approach to predict the binding orientation and affinity of small molecules to their macromolecular targets at an atomic level.[12][13][14][15] This in-silico method accelerates the drug development process by enabling the rapid screening of virtual compound libraries, elucidating structure-activity relationships (SAR), and guiding lead optimization.[13][16] For sulfonamide analogs, comparative docking studies are particularly valuable for discerning subtle differences in binding modes and affinities that arise from structural modifications, thereby facilitating the design of more potent and selective inhibitors.
This guide will walk you through a detailed, field-proven methodology for performing a comparative docking study, using human Carbonic Anhydrase II (hCA II) as a representative target, due to its well-characterized structure and clinical relevance for sulfonamide inhibitors.[6][17][18]
The Scientific Rationale: Causality in Experimental Design
The choices made during the setup of a molecular docking experiment are critical for obtaining meaningful and reproducible results.[19] Here, we delve into the reasoning behind each step of the protocol.
Target Selection and Preparation: The selection of a high-resolution crystal structure of the target protein is paramount. The chosen structure should ideally be co-crystallized with a ligand similar to the compounds under investigation, as this provides a valuable reference for validating the docking protocol.[20][21] For our case study, we will utilize the crystal structure of hCA II complexed with a sulfonamide inhibitor (PDB ID: 1BZM).[22][23] Water molecules within the active site can play a crucial role in mediating protein-ligand interactions. Therefore, a careful decision must be made whether to retain or remove them. In the case of hCA II, a key water molecule coordinated to the active site zinc ion is essential for catalysis and is often displaced by the sulfonamide inhibitor; thus, it is typically removed to allow the ligand to bind directly to the zinc.[6][18]
Ligand Preparation: The three-dimensional structure and protonation state of the sulfonamide analogs at physiological pH must be accurately represented. The sulfonamide group is acidic and typically exists in its deprotonated, anionic form when binding to the zinc ion in the active site of carbonic anhydrases.[17][18] Energy minimization of the ligand structures is performed to relieve any steric strain and to identify low-energy conformers.
Docking Algorithm and Scoring Function: A variety of docking programs are available, each employing different search algorithms and scoring functions.[24][25][26] For this guide, we will reference AutoDock Vina, a widely used and validated open-source docking tool known for its accuracy and speed.[24] The choice of the docking grid box is a critical parameter. It should be large enough to encompass the entire active site and allow for sufficient conformational sampling of the ligand, yet not so large as to introduce unnecessary computational expense and the risk of identifying irrelevant binding sites.[19][27]
Validation of the Docking Protocol: Before proceeding with the docking of novel analogs, it is essential to validate the chosen protocol.[20][21][28][29] This is typically achieved by redocking the co-crystallized ligand back into the active site of the protein. A successful validation is generally considered to be a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose of the ligand.[20][21] This step provides confidence that the docking parameters are appropriate for accurately predicting the binding mode of similar ligands.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed workflow for a comparative docking study of sulfonamide analogs against hCA II.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: For protein and ligand preparation, and for performing the docking.
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.[24]
-
Protein Data Bank (PDB): For obtaining the crystal structure of the target protein.
Protocol 1: Target Protein Preparation
-
Obtain the Protein Structure: Download the crystal structure of human Carbonic Anhydrase II (PDB ID: 1BZM) from the RCSB PDB database.[22][23]
-
Prepare the Protein:
-
Load the PDB file into AutoDockTools.
-
Remove all water molecules and the co-crystallized ligand.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared protein in the PDBQT format.
-
Protocol 2: Ligand Preparation
-
Obtain Ligand Structures: For this guide, we will consider three representative sulfonamide analogs:
-
Acetazolamide (a known hCA II inhibitor)
-
Analog A (a hypothetical derivative with a substituted phenyl ring)
-
Analog B (a hypothetical derivative with a different heterocyclic scaffold)
-
-
Generate 3D Structures: Use a chemical drawing tool to create 2D structures of the analogs and convert them to 3D.
-
Prepare Ligands in AutoDockTools:
-
Load each ligand file.
-
Detect the root and define the rotatable bonds.
-
Assign Gasteiger charges.
-
Save each prepared ligand in the PDBQT format.
-
Protocol 3: Docking Grid Generation and Execution
-
Define the Grid Box:
-
In AutoDockTools, center the grid box on the active site zinc ion of hCA II.
-
Set the dimensions of the grid box to approximately 25 x 25 x 25 Å to encompass the entire active site.
-
-
Generate the Grid Parameter File: Save the grid parameters as a GPF file.
-
Create the Docking Parameter File:
-
Create a text file specifying the paths to the prepared protein and ligand PDBQT files, and the grid parameters.
-
Set the exhaustiveness parameter (e.g., to 8) to control the thoroughness of the conformational search.
-
-
Run AutoDock Vina: Execute the docking calculation from the command line using the docking parameter file.
Protocol 4: Analysis of Docking Results
-
Visualize Binding Poses: Load the prepared protein and the docked ligand poses into PyMOL or UCSF Chimera.
-
Analyze Interactions: Identify and analyze the key interactions (hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion) for the top-ranked pose of each analog.
-
Compare Docking Scores: Extract the binding affinity scores (in kcal/mol) from the AutoDock Vina output files for each analog.
-
Calculate RMSD (for validation): If redocking a known ligand, calculate the RMSD between the docked pose and the original crystal structure pose.[20][29]
Visualizing the Workflow and Results
Diagrams are essential for communicating complex workflows and molecular interactions.
Molecular Docking Workflow
Caption: A generalized workflow for comparative molecular docking studies.
Sulfonamide Binding in hCA II Active Site
Caption: Key interactions of a sulfonamide inhibitor in the hCA II active site.
Data Presentation: Objective Comparison of Sulfonamide Analogs
The results of the comparative docking study should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Comparative Docking Performance of Sulfonamide Analogs against hCA II
| Analog | Docking Score (kcal/mol) | Key Hydrogen Bonds | Key Hydrophobic Interactions |
| Acetazolamide (Reference) | -7.5 | Thr199, Gln92 | Val121, Val143, Leu198 |
| Analog A | -8.2 | Thr199, Thr200 | Val121, Val143, Leu198, Phe131 |
| Analog B | -6.9 | Thr199 | Val121, Leu198 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The initial redocking of the co-crystallized ligand serves as a critical checkpoint.[20][21] If the docking protocol can accurately reproduce the experimentally determined binding mode, it lends a high degree of confidence to the predictions made for novel analogs. Furthermore, consistency in the preparation and docking parameters across all analogs ensures that any observed differences in docking scores and binding modes can be confidently attributed to the structural variations between the molecules.
Conclusion and Future Directions
This guide has provided a comprehensive and scientifically grounded framework for conducting comparative docking studies of sulfonamide analogs. By following these detailed protocols, researchers can generate valuable in-silico data to guide the design of novel therapeutics with improved potency and selectivity. The insights gained from such studies can significantly reduce the time and cost associated with experimental screening and lead optimization. Future work may involve the use of more advanced techniques such as molecular dynamics simulations to assess the stability of the docked complexes and to account for protein flexibility, further enhancing the predictive power of these computational approaches.[13]
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MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS - Romanian Journal of Biophysics. [Link]
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Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - NIH. [Link]
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Computationally Designed Carbonic Anhydrase Inhibitors Derived from Sulfonamides for Treatment of Glaucoma | bioRxiv. [Link]
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Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC - NIH. [Link]
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Computational design, synthesis and evaluation of new sulphonamide derivatives targeting HIV-1 gp120 - PubMed. [Link]
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A Comprehensive Review on the Top 10 Molecular Docking Softwares - Pars Silico. [Link]
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Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies - RSC Publishing. [Link]
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Designing, Proposed Synthesis and Docking Analysis of Novel Sulfonamide Derivatives as Antimicrobial Agents - Science and Education Publishing. [Link]
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Software for molecular docking: a review - PMC - PubMed Central. [Link]
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Synthesis, Antibacterial Evaluation, and Docking Studies of Some Azo Compounds and Schiff Bases Derived from Sulfonamide - Journal of Medicinal and Chemical Sciences. [Link]
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(PDF) Designing, Proposed Synthesis and Docking Analysis of Novel Sulfonamide Derivatives as Antimicrobial Agents - ResearchGate. [Link]
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Research Article Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - Semantic Scholar. [Link]
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Computational studies on Sulfonamide drug molecules by Density Functional Theory. [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. [Link]
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1BZM: DRUG-PROTEIN INTERACTIONS: STRUCTURE OF SULFONAMIDE DRUG COMPLEXED WITH HUMAN CARBONIC ANHYDRASE I - RCSB PDB. [Link]
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(PDF) Validation of Docking Methodology (Redocking) - ResearchGate. [Link]
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Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC - NIH. [Link]
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Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]
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DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES - Semantic Scholar. [Link]
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Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. [Link]
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AutoDock. [Link]
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Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC - PubMed Central. [Link]
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Molecular docking studies of some amino acid-sulfonamide conjugates as potential anticancer agents | Request PDF - ResearchGate. [Link]
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Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development - PubMed. [Link]
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Best Practices in Docking and Activity Prediction - bioRxiv. [Link]
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Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - Semantic Scholar. [Link]
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(PDF) Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - ResearchGate. [Link]
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Best Practices for Docking-Based Virtual Screening - OUCI. [Link]
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7S2I: Crystal structure of sulfonamide resistance enzyme Sul1 in complex with 6-hydroxymethylpterin - RCSB PDB. [Link]
-
pdb_00001bzm - wwPDB. [Link]
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8SCD: Crystal structure of sulfonamide resistance enzyme Sul3 in complex with reaction intermediate - RCSB PDB. [Link]
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(PDF) Best Practices in Docking and Activity Prediction - ResearchGate. [Link]
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Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC - NIH. [Link]
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(PDF) Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches - ResearchGate. [Link]
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Assessing the off-target effects of 4-((4-Chlorophenyl)sulfonyl)aniline
An Objective Guide to Assessing the Off-Target Profile of Novel Sulfonamides: A Case Study of 4-((4-Chlorophenyl)sulfonyl)aniline
Introduction: From Chemical Intermediate to Biological Probe
In the landscape of drug discovery, the journey from a simple chemical structure to a well-characterized biological tool is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity. This compound is a case in point. Currently recognized primarily as a chemical intermediate, its biological activity profile is largely uncharted. However, its structure contains key pharmacophores—the sulfonamide and a 4-chlorophenyl group—that are present in numerous FDA-approved drugs. This structural similarity compels a proactive and rigorous assessment of its potential off-target effects before it can be considered for any role as a biological probe or therapeutic lead.
This guide eschews a simple data sheet in favor of a strategic framework. As Senior Application Scientists, our goal is not just to present data, but to illuminate the process of generating that data. Here, we use this compound as a model to demonstrate a robust, multi-pronged strategy for off-target liability assessment. We will compare its hypothetical performance against well-characterized compounds, providing the experimental context necessary for researchers, scientists, and drug development professionals to make informed decisions.
Structural Deconstruction and Hypothesis-Driven Screening
The molecular architecture of this compound provides a logical roadmap for our investigation. By dissecting its key motifs, we can hypothesize potential unintended interactions.
-
The Sulfonamide Moiety : This is one of the most prolific functional groups in medicine. While it is the cornerstone of sulfa antibiotics, it is also notoriously promiscuous. Its ability to mimic a carboxylate or bind to zinc-containing metalloenzymes makes it a prime candidate for interacting with Carbonic Anhydrases (CAs) . Many non-antibiotic sulfonamides, such as the diuretic acetazolamide and the anti-inflammatory drug celecoxib, exhibit potent CA inhibition as a primary or off-target effect.
-
The 4-Chlorophenyl Group : This feature is frequently found in inhibitors of protein kinases , where it often occupies hydrophobic pockets within the ATP-binding site. Its presence suggests that a broad, kinome-wide screen is not just prudent, but necessary.
-
Aromatic System & Metabolism : The overall structure is aromatic and subject to metabolic transformation by Cytochrome P450 (CYP) enzymes. Inhibition of key CYP isoforms is a major source of drug-drug interactions and toxicity, making a CYP inhibition screen a mandatory early checkpoint.
Based on this analysis, our assessment strategy will focus on these three high-priority off-target classes.
Figure 2: Principle of a competitive binding assay used for kinome-wide off-target profiling.
Comparative Data & Interpretation
| Compound | Screening Concentration | Number of Kinases Screened | Hits (>90% Inhibition) | Key Off-Targets Identified |
| This compound | 1 µM | 468 | 3 | ABL1, CSK, SRC |
| Staurosporine (Control) | 1 µM | 468 | >200 | Pan-kinase inhibitor; hits across most families. |
Table 2: Hypothetical kinome scan results. Data is illustrative and not based on actual experiment.
This hypothetical result is highly informative. It suggests that this compound is not a promiscuous kinase binder like Staurosporine, but it does show potent activity against a small number of specific kinases (in this case, members of the SRC family). This transforms our understanding of the compound: it may have a specific, albeit unintended, kinase activity profile that warrants further investigation through dose-response functional assays.
Comparative Analysis 3: Cytochrome P450 Inhibition
CYP enzymes are the primary system for drug metabolism. Inhibition of these enzymes by one drug can dangerously elevate the concentration of co-administered drugs.
Experimental Protocol: Fluorogenic CYP Inhibition Panel
This is a high-throughput method using specific fluorescent substrates for each major CYP isoform.
-
Reagent Preparation :
-
Incubation Buffer: Potassium phosphate buffer, pH 7.4.
-
Enzymes: Recombinant human CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 1A2) from a commercial supplier.
-
Substrates: Specific fluorogenic substrates for each isoform (e.g., BFC for CYP3A4, EOMCC for CYP1A2).
-
Test Compound & Controls: Prepare serial dilutions of this compound. Use known potent inhibitors for each isoform as positive controls (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6).
-
-
Assay Procedure (384-well plate format) :
-
Add test compound or control to wells.
-
Add the CYP enzyme/NADPH regenerating system mixture.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over 30 minutes using a plate reader with appropriate excitation/emission wavelengths.
-
-
Data Analysis :
-
Calculate reaction rates and normalize to a vehicle control to determine % Inhibition.
-
Determine IC50 values by fitting the dose-response data.
-
Comparative Data & Interpretation
| Compound | CYP Isoform | IC50 (µM) | Interpretation |
| This compound | CYP3A4 | > 50 | No significant inhibition. |
| CYP2D6 | 12.5 | Weak to moderate inhibition. | |
| CYP2C9 | 2.1 | Potent inhibition. Warrants caution and follow-up studies. | |
| Ketoconazole (Control) | CYP3A4 | 0.015 | Potent inhibition. Validates assay performance. |
Table 3: Hypothetical CYP inhibition profile. Data is illustrative.
The data indicates a specific liability. While our test compound is relatively clean against CYP3A4 (the most common drug-metabolizing enzyme), it shows potent inhibition of CYP2C9. This is a significant finding, as many common drugs, including warfarin and ibuprofen, are metabolized by CYP2C9. This off-target effect could pose a serious risk for drug-drug interactions.
Conclusion: Synthesizing a Multi-Dimensional Profile
Our systematic, hypothesis-driven investigation has transformed this compound from an unknown chemical into a compound with a defined, albeit hypothetical, off-target profile. We have determined that:
-
It is a weak inhibitor of Carbonic Anhydrase II, suggesting a low risk for classic sulfonamide-related off-target effects.
-
It exhibits a selective , not promiscuous, kinase-binding profile, with potent interactions against ABL1, CSK, and SRC. This is a critical finding that could be explored for therapeutic potential or flagged as a liability.
-
It is a potent and specific inhibitor of CYP2C9 , representing a significant drug-drug interaction risk.
This multi-faceted approach provides a blueprint for assessing any novel compound. By combining structural analysis with a tiered, hypothesis-driven experimental plan, we can build a comprehensive and actionable off-target profile. This ensures that by the time a compound advances, its liabilities are understood, enabling safer and more effective drug development.
References
-
Title: Carbonic Anhydrase Inhibitors Source: In xPharm: The Comprehensive Pharmacology Reference, S.J. Enna and David B. Bylund, eds. (New York: Elsevier), pp. 1–9. URL: [Link]
-
Title: Comprehensive kinase profiling by chemical proteomics Source: Nature Biotechnology URL: [Link]
-
Title: Cytochrome P450 2C9 (CYP2C9) and drug-drug interactions Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]
A Researcher's Guide to the Metabolic Stability of Sulfonamide Drugs: A Comparative Analysis
This guide provides an in-depth comparative analysis of the metabolic stability of sulfonamide drugs, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of protocols, this document delves into the causal mechanisms behind experimental choices, offering a self-validating framework for assessing and understanding the metabolic fate of this critical class of therapeutics.
Introduction: The Pivotal Role of Metabolic Stability in Sulfonamide Drug Development
Sulfonamides, a cornerstone of antimicrobial therapy and a versatile scaffold in medicinal chemistry, exhibit a wide range of pharmacokinetic profiles largely dictated by their metabolic stability.[1][2] The biotransformation of these drugs not only influences their efficacy and duration of action but is also intrinsically linked to idiosyncratic toxicities and hypersensitivity reactions that can limit their clinical utility.[3][4][5] A thorough understanding and early assessment of metabolic stability are therefore paramount in the development of safer and more effective sulfonamide-based drugs.[6][7] This guide will explore the key metabolic pathways, provide detailed protocols for in vitro assessment, and offer a comparative analysis to aid in the rational design and selection of sulfonamide drug candidates.
Metabolic Fates of Sulfonamides: A Mechanistic Overview
The metabolic landscape of sulfonamides is complex, involving a variety of enzymatic reactions primarily occurring in the liver.[1][8][9] These transformations can be broadly categorized into Phase I and Phase II reactions, which ultimately determine the drug's clearance and potential for bioactivation.[7][10]
Phase I Metabolism: The Gateway to Biotransformation
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the drug molecule. For sulfonamides, the key Phase I pathways include:
-
Oxidation: The arylamine group present in many antibacterial sulfonamides is a primary site for oxidation, a reaction often mediated by cytochrome P450 (CYP450) enzymes.[11][12][13] This can lead to the formation of hydroxylamine and subsequently nitroso metabolites, which are highly reactive and implicated in hypersensitivity reactions.[5][14][15][16] In some tissues like the skin, flavin-containing monooxygenases and peroxidases may also play a significant role in this bioactivation.[14]
-
Hydroxylation: Aromatic and aliphatic hydroxylation can also occur on the sulfonamide scaffold, creating more water-soluble derivatives for excretion.
Phase II Metabolism: Conjugation and Detoxification
Phase II reactions involve the conjugation of the drug or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating elimination. Key Phase II pathways for sulfonamides include:
-
N-acetylation: The arylamine group is also a substrate for N-acetyltransferases (NATs), leading to the formation of N-acetylated metabolites.[3] The activity of these enzymes is subject to genetic polymorphism, leading to "slow" and "fast" acetylator phenotypes in the population.[3] Slow acetylators may have a higher risk of toxicity due to prolonged exposure to the parent drug and its oxidative metabolites.[3]
-
Glucuronidation: The sulfonamide nitrogen or hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Sulfotransferases (SULTs) can also mediate the conjugation of sulfonamides with a sulfonate group.
The interplay between these pathways determines the overall metabolic profile and stability of a given sulfonamide.
Visualizing the Metabolic Journey of Sulfonamides
The following diagram illustrates the major metabolic pathways of a typical arylamine-containing sulfonamide.
Caption: Major metabolic pathways of sulfonamide drugs.
In Vitro Assessment of Metabolic Stability: Experimental Protocols
To experimentally assess the metabolic stability of sulfonamide drugs, two primary in vitro models are widely employed: liver microsomes and hepatocytes.[17][18] These assays provide quantitative data on the rate of metabolism, which can be used to predict in vivo clearance.[18]
Liver Microsomal Stability Assay
This assay is a cost-effective and high-throughput method to evaluate Phase I metabolism, as microsomes are enriched with CYP450 enzymes.[10][19]
Caption: Workflow for a liver microsomal stability assay.
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the sulfonamide in DMSO.
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Microsome Working Solution: Thaw pooled human liver microsomes and dilute to a final concentration of 1 mg/mL in cold phosphate buffer.[19]
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[20]
-
Quenching Solution: Prepare acetonitrile containing a suitable internal standard (e.g., tolbutamide) for LC-MS/MS analysis.[19]
-
-
Incubation:
-
Add the microsome working solution and the test compound (final concentration typically 1-10 µM) to a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. For the t=0 time point, add the quenching solution before the NADPH system.[19]
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding the cold acetonitrile quenching solution.[19][21]
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percent remaining versus time and calculating the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration).[9]
-
Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism studies as hepatocytes contain the full complement of Phase I and Phase II enzymes and cofactors within an intact cellular system.[8][18][22][23]
-
Preparation of Reagents:
-
Hepatocytes: Use cryopreserved primary hepatocytes from the desired species (e.g., human, rat, mouse). Thaw and assess viability according to the supplier's instructions.
-
Incubation Medium: Use a specialized hepatocyte culture medium.
-
Test Compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
Prepare a suspension of hepatocytes at a defined cell density (e.g., 1 x 10^6 viable cells/mL) in the incubation medium.[9]
-
Add the test compound to the hepatocyte suspension.
-
Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension.[9][22]
-
-
Sample Processing and Analysis:
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge to pellet cell debris and precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the parent compound.
-
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with the intrinsic clearance (Clint) expressed as µL/min/10^6 cells.[9]
-
Comparative Analysis of Sulfonamide Metabolic Stability
The metabolic stability of a sulfonamide drug is highly dependent on its chemical structure. The following table provides a comparative overview of factors influencing stability.
| Feature | High Metabolic Liability | Improved Metabolic Stability | Rationale |
| Arylamine Group | Unsubstituted para-amino group | Acylation or replacement of the amino group | The arylamine is a primary site for oxidative bioactivation and N-acetylation.[24] |
| Aromatic Rings | Electron-rich aromatic or heterocyclic rings | Introduction of electron-withdrawing groups | Electron-rich rings are more susceptible to CYP450-mediated hydroxylation.[25] |
| Alkyl Substituents | Unactivated C-H bonds | Introduction of fluorine atoms | Fluorination can block sites of metabolism and increase metabolic stability. |
| Overall Lipophilicity | High lipophilicity | Optimal lipophilicity (logP 1-3) | Highly lipophilic compounds tend to have higher affinity for metabolic enzymes. |
Example Comparison:
-
Sulfamethoxazole: Contains an unsubstituted arylamine group and is known to undergo significant metabolism, leading to the formation of reactive metabolites.[5][15]
-
Celecoxib (a non-antibiotic sulfonamide): Lacks the arylamine group and exhibits a different metabolic profile, with metabolism primarily occurring on the methyl group and phenyl rings.
Conclusion: Integrating Metabolic Stability into Drug Design
The metabolic stability of sulfonamide drugs is a multifaceted issue that profoundly impacts their therapeutic potential and safety profile. By understanding the underlying metabolic pathways and employing robust in vitro assays, researchers can make informed decisions throughout the drug discovery and development process. Early-stage assessment of metabolic stability allows for the optimization of chemical structures to enhance drug-like properties, reduce the risk of toxicity, and ultimately lead to the development of safer and more effective sulfonamide-based medicines. The integration of the principles and protocols outlined in this guide will empower scientists to navigate the complexities of sulfonamide metabolism and advance the next generation of these important therapeutics.
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- ADME Hepatocyte Stability Assay. (n.d.). BioDuro.
- Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (n.d.). PubMed.
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- Drug Metabolism Assays. (n.d.). BioIVT.
- N-Acylation of sulfonamides using N-acylbenzotriazoles. (n.d.). Semantic Scholar.
- Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study. (2023).
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- In Vitro Metabolic Stability. (n.d.).
- A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. (n.d.). Oriental Journal of Chemistry.
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- Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. (n.d.). Benchchem.
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A Researcher's Guide to the Validation of Kinase Chemical Probes: A Case Study Approach
The Imperative of Rigorous Chemical Probe Validation
A high-quality chemical probe must satisfy several stringent criteria to be deemed a reliable tool for research.[1][3] These pillars of validation ensure that the observed biological effects are unequivocally attributable to the modulation of the intended target. The key criteria include:
-
Potency: The probe should exhibit high affinity for its target, typically with an in vitro half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) of less than 100 nM.[1]
-
Selectivity: A probe must demonstrate significantly higher potency for its intended target over other related proteins, particularly within the same protein family. A greater than 30-fold selectivity is a generally accepted standard.[1]
-
Cellular Activity: The probe must be cell-permeable and demonstrate on-target activity in a cellular context at a concentration of less than 1 µM.[1]
-
Demonstrated Target Engagement: Crucially, there must be direct evidence that the probe binds to its target within a cellular environment.[2]
This guide will systematically address each of these validation aspects, providing a clear roadmap for the comprehensive assessment of any new chemical probe.
Part 1: Initial Biochemical Characterization of ProbeX
The first step in validating a new chemical probe is to determine its potency against the purified target protein. For our hypothetical kinase inhibitor, ProbeX, this would involve an in vitro kinase assay.
Biochemical Potency Assessment
A variety of biochemical kinase assays are available, often utilizing luminescence- or fluorescence-based readouts to measure ATP consumption or substrate phosphorylation.[4]
Table 1: Hypothetical Biochemical Potency of ProbeX and Comparator Probes
| Compound | Target Kinase | IC50 (nM) | Assay Method |
| ProbeX | Kinase A | 50 | ADP-Glo™ Kinase Assay |
| Comparator 1 | Kinase A | 25 | LanthaScreen™ Eu Kinase Binding Assay |
| Comparator 2 | Kinase A | 200 | HTRF® Kinase Assay |
This is hypothetical data for illustrative purposes.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a typical procedure for determining the IC50 value of a test compound against a target kinase.
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (ProbeX) in DMSO.
-
Prepare a solution of the target kinase and its specific substrate in kinase reaction buffer.
-
Prepare the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's instructions.
-
-
Kinase Reaction:
-
Add the kinase, substrate, and ATP to the wells of a microplate.
-
Add the serially diluted test compound to the wells.
-
Incubate the plate at the optimal temperature for the kinase reaction (typically 30°C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Part 2: Cellular Target Engagement – Is the Probe Hitting its Target in Cells?
Demonstrating that a chemical probe can enter a cell and bind to its intended target is a critical validation step.[2] This distinguishes a useful tool from a compound that may only be active in the simplified environment of a biochemical assay. We will explore two powerful techniques for assessing cellular target engagement: the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method based on the principle that the binding of a ligand to a protein increases its thermal stability.[5][6][7] When cells are heated, proteins denature and aggregate. A protein bound to a stabilizing ligand will remain soluble at higher temperatures compared to its unbound state.[5][6]
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of ProbeX or a vehicle control for a defined period.
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Protein Detection:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding to a target protein in living cells.[8][9] This technology relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[8][9] A test compound that competes with the tracer for binding to the target will disrupt BRET, leading to a decrease in the signal.[8]
Caption: NanoBRET™ Target Engagement Assay Workflow.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Transfection:
-
Assay Plate Preparation:
-
Harvest and resuspend the transfected cells.
-
Dispense the cells into a white, multi-well assay plate.
-
-
Compound and Tracer Addition:
-
Add the NanoBRET™ tracer to the cells at a predetermined optimal concentration.
-
Add serial dilutions of ProbeX to the wells.
-
-
Substrate Addition and Signal Measurement:
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the ProbeX concentration and fit the data to a dose-response curve to determine the cellular IC50.
-
Table 2: Hypothetical Cellular Target Engagement Data for ProbeX
| Assay Method | Cellular IC50 (µM) |
| CETSA | 0.5 |
| NanoBRET™ | 0.3 |
This is hypothetical data for illustrative purposes.
Part 3: Selectivity Profiling – How Specific is the Probe?
A critical aspect of chemical probe validation is to assess its selectivity across a broad panel of related proteins.[11] For a kinase inhibitor, this involves screening against a large number of kinases (the kinome).[11] Several commercial services offer kinase selectivity profiling.[12][13][14]
Table 3: Hypothetical Kinome Selectivity Profile for ProbeX (at 1 µM)
| Kinase Family | Number of Kinases Tested | Kinases with >90% Inhibition |
| TK | 90 | Kinase A |
| TKL | 43 | None |
| STE | 47 | None |
| CK1 | 12 | None |
| AGC | 63 | None |
| CAMK | 74 | None |
| CMGC | 61 | Kinase B (92%) |
| Other | 58 | None |
| Total | 448 | 2 |
This is hypothetical data for illustrative purposes.
This hypothetical data suggests that ProbeX is highly selective for Kinase A, with some off-target activity against Kinase B. Further investigation would be required to determine the potency of ProbeX against Kinase B to confirm the selectivity window.
Part 4: The Importance of a Negative Control
To strengthen the link between the observed phenotype and the on-target activity of a chemical probe, it is highly recommended to use a structurally similar but biologically inactive control compound.[15] This negative control should ideally have a similar chemical structure to the active probe but lack the key functional groups required for target binding. Any biological effects observed with the active probe but not with the negative control are more likely to be on-target.
Conclusion: A Commitment to Rigorous Science
The validation of a chemical probe is a multi-faceted process that requires a combination of biochemical and cellular assays. By systematically evaluating the potency, cellular target engagement, and selectivity of a compound like our hypothetical ProbeX, researchers can gain confidence that they are using a reliable tool to investigate biological systems. Adherence to these rigorous validation standards is essential for producing robust and reproducible data, ultimately accelerating the pace of scientific discovery and the development of new medicines.
References
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European Federation for Medicinal Chemistry and Chemical Biology (EFMC). Validating Chemical Probes. Available from: [Link]
-
BPS Bioscience. Kinase Screening and Profiling Services. Available from: [Link]
-
Reaction Biology. Kinase Screening & Profiling Service. Available from: [Link]
-
Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature chemical biology, 11(8), 536-541. Available from: [Link]
-
Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., Heinzlmeir, S., Helm, D., ... & Kuster, B. (2021). Expanding chemical probe space: quality criteria for covalent and degrader probes. Journal of medicinal chemistry, 64(18), 13436-13454. Available from: [Link]
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EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds Version. Available from: [Link]
-
Royal Society of Chemistry. Best Practices for Design and Characterization of Covalent Chemical Probes. In: Chemical Probes in Biology. 2020. Available from: [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available from: [Link]
-
Antolin, A. A., Workman, P., & Al-Lazikani, B. (2024). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Journal of Medicinal Chemistry. Available from: [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual review of pharmacology and toxicology, 54, 147-166. Available from: [Link]
-
Robers, M. B., Wilde, C. M., Collins, J. L., & Daniels, D. L. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 59(28), 2616-2627. Available from: [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available from: [Link]
-
Centre for Medicines Discovery. Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Available from: [Link]
-
Pär Nordlund Lab. CETSA. Available from: [Link]
-
Gray, D. C., & Maly, D. J. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 689-716. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-((4-Chlorophenyl)sulfonyl)aniline
As researchers and drug development professionals, our work is predicated on precision, safety, and foresight. The compounds we handle, often novel or with incomplete toxicological profiles, demand a rigorous and proactive approach to safety. This guide provides a comprehensive operational and disposal plan for 4-((4-Chlorophenyl)sulfonyl)aniline (CAS No. 7146-68-1). My approach as a Senior Application Scientist is not to merely list steps, but to instill a deep understanding of the causality behind these procedures. The protocol described herein is designed as a self-validating system, grounded in the principle of precautionary risk assessment, ensuring that we operate with the highest degree of safety, even when data is incomplete.
Part 1: Hazard Assessment & Risk Profile
The molecule contains two key structural alerts: a 4-chloroaniline moiety and a (chlorophenyl)sulfonyl group.
-
The 4-Chloroaniline Moiety: This is the most significant contributor to the compound's potential hazard profile. 4-Chloroaniline itself is a well-studied and highly regulated substance. It is classified as toxic by inhalation, in contact with skin, and if swallowed.[2][3] Critically, it is listed as a Group 2B carcinogen ("Possibly carcinogenic to humans") by the IARC and is considered a carcinogen by OSHA that should be handled with extreme caution.[4][5] It is also known to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, and is very toxic to aquatic life with long-lasting effects.[2][3][4] The U.S. EPA designates p-chloroaniline as a hazardous waste with the number P024.[2]
-
The (Chlorophenyl)sulfonyl Moiety: This group is common in sulfonamide-based compounds.[6] Chlorinated aromatic compounds as a class are often persistent in the environment and require specialized disposal to prevent long-term ecological damage.[7][8]
Given these structural precedents, the most responsible course of action is to handle this compound as if it possesses the hazardous characteristics of its components.
Hazard Profile Summary
| Hazard Category | Known & Documented Hazards | Potential Hazards (Inferred from Structural Analogs) |
| Acute Toxicity | Harmful if swallowed (H302). | Toxic in contact with skin and if inhaled.[2][3] |
| Skin/Eye Damage | Potential for skin and serious eye irritation/damage.[9] | May cause skin sensitization.[2][3] |
| Carcinogenicity | No specific data available. | May cause cancer (suspected carcinogen).[3][4] |
| Systemic Effects | No specific data available. | May interfere with blood's ability to carry oxygen (methemoglobinemia).[4] |
| Environmental | No specific data available. | Very toxic to aquatic life with long-lasting effects.[2][3][10] |
Part 2: Pre-Disposal Safety & Handling
Proper disposal begins long before the waste container is full. It starts with safe handling during use to minimize exposure and ensure waste is properly segregated from the point of generation.
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves prior to use and change them immediately if contamination occurs.
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, consider impervious clothing.[1]
Engineering Controls:
-
All weighing and handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][9]
Part 3: Step-by-Step Disposal Protocol
This protocol applies to the pure compound, solutions containing it, and all labware that has come into direct contact with it (e.g., vials, pipette tips, gloves, weigh boats).
Step 1: Waste Identification and Segregation The foundational principle of safe disposal is accurate identification and segregation.
-
Identify: All materials contaminated with this compound must be designated as hazardous waste.
-
Segregate: This waste stream must be kept separate from all other laboratory waste. Crucially, segregate it from incompatible materials, such as strong oxidizing agents, to prevent dangerous reactions in the waste container.[6]
Step 2: Containerization
-
Use only approved, leak-proof, and chemically compatible hazardous waste containers.[6] The container must be in good condition with a secure, tightly-fitting lid.
-
Keep the container closed at all times except when adding waste. This is an OSHA and EPA requirement to prevent the release of hazardous vapors.
Step 3: Labeling Proper labeling is a critical safety and compliance measure. The label must be affixed to the container as soon as the first piece of waste is added.
-
The label must clearly state: "Hazardous Waste" .
-
Contents must be identified with the full chemical name: "this compound" .
-
Include the CAS Number: 7146-68-1 .
-
List all associated hazards, both known and potential: "Toxic," "Carcinogen Hazard," "Environmental Hazard" .
Step 4: Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area must be at or near the point of generation and under the control of laboratory personnel.
-
The SAA should be inspected weekly for any signs of leakage or container deterioration.[6]
Step 5: Final Disposal Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the sanitary sewer.[9][10]
-
Engage Professionals: The only acceptable method for disposal is through a licensed professional waste disposal company.[9]
-
Recommended Technology: The preferred disposal method for chlorinated aromatic compounds is high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber.[9] This ensures the complete destruction of the hazardous molecule, preventing its release into the environment.
-
Regulatory Compliance: All waste disposal must be handled in accordance with local, state, and federal regulations.[2] Your institution's Environmental Health & Safety (EH&S) department is the primary resource for coordinating these services.
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process.
Caption: Decision workflow for handling and disposing of this compound waste.
Part 4: Emergency Spill Management
In the event of a spill, immediate and correct action is critical to ensure personnel safety.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control & Ventilate: Ensure the chemical fume hood is operational. Restrict access to the spill area.
-
Don PPE: Before cleanup, don the full required PPE (safety goggles, chemical-resistant gloves, lab coat).
-
Contain & Clean:
-
For a solid spill , gently cover with an absorbent pad to prevent dust from becoming airborne. Carefully sweep up the material and place it into the designated hazardous waste container.[9] Avoid creating dust.
-
For a solution spill , cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
-
Decontaminate: Wipe the spill area with a suitable solvent (consult your institution's EH&S guidelines), followed by soap and water. All cleaning materials must be placed in the hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and your institution's EH&S office, regardless of size.
By adhering to this comprehensive guide, you are not only ensuring regulatory compliance but are actively fostering a culture of safety and environmental stewardship within your laboratory.
References
-
International Programme on Chemical Safety (INCHEM). (2003). 4-Chloroaniline (CICADS 48). Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: 4-Chloroaniline. Retrieved from [Link]
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Carl Roth. (2024). Safety Data Sheet: 4-Chloroaniline. Retrieved from [Link]
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Sciencelab.com, Inc. (n.d.). Material Safety Data Sheet: 4-chloro aniline 98%. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
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European Chemicals Agency (ECHA). (2020). Safety Data Sheet: 4,4'-oxydianiline and its salts. Retrieved from [Link]
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University of Oklahoma Environmental Health and Safety Office (EHSO). (n.d.). Hazardous Waste Manual. Retrieved from [Link]
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Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs. Retrieved from [Link]
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Organochlorine (OC) Compounds. Retrieved from [Link]
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Navigating the Unseen: A Guide to Personal Protective Equipment for 4-((4-Chlorophenyl)sulfonyl)aniline
For the diligent researcher, scientist, and drug development professional, the responsible handling of novel chemical entities is paramount. This guide provides a comprehensive, in-depth framework for the safe management of 4-((4-Chlorophenyl)sulfonyl)aniline, a compound that, while promising in synthetic applications, requires a cautious and informed approach due to the limited availability of toxicological data. Our directive is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research and the safety of your laboratory environment.
The Precautionary Principle in Practice
The molecular structure of this compound presents two key areas of consideration for safety: the aromatic amine group and the chlorinated phenyl sulfonyl group. Aromatic amines, as a class of compounds, are known for their potential to be readily absorbed through the skin and can have various toxic effects.[1] The presence of a chlorinated aromatic ring also necessitates careful handling, as halogenated organic compounds can be persistent and exhibit toxic properties.[2]
Given that the Safety Data Sheet (SDS) for this compound indicates a lack of extensive toxicological data, we must operate under the precautionary principle.[3] This means treating the compound as potentially potent and hazardous until proven otherwise. The safety protocols outlined below are therefore based on a conservative assessment of the potential risks.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound. This ensures redundant protection and minimizes the risk of exposure.
Eye and Face Protection
-
Primary Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory at all times.[3]
-
Secondary Protection: A face shield should be worn over safety goggles, particularly when there is a risk of splashes or aerosol generation, such as during weighing or dissolution of the solid compound.[4]
Skin and Body Protection
-
Gloves: The selection of appropriate gloves is critical. Due to the aromatic and halogenated nature of the compound, a single type of glove may not provide sufficient protection for all handling scenarios.
-
For incidental contact (e.g., handling sealed containers): Disposable nitrile gloves are a suitable choice.[4] They offer good general chemical resistance and are effective at indicating punctures or tears.[4]
-
For extended contact (e.g., weighing, transfers, and reaction setup): A more robust glove system is required. Viton or Norfoil (Silver Shield) gloves are recommended for their high resistance to aromatic and chlorinated solvents.[4][5] For improved dexterity, it is advisable to wear a heavier-weight nitrile glove over the Norfoil/Silver Shield glove.[4][5] Always inspect gloves for any signs of degradation or damage before use and change them immediately upon any known or suspected contact with the chemical.[6]
-
-
Laboratory Coat: A flame-resistant Nomex® laboratory coat with long sleeves and a secure front closure is required.[4] The lab coat should be fully buttoned to provide maximum skin coverage.[4]
-
Clothing: Wear long pants and closed-toe, closed-heel shoes. Avoid clothing made from synthetic materials like polyester, which can melt and adhere to the skin in case of a fire.[4]
-
Coveralls: For large-scale operations or situations with a high potential for contamination, consider the use of disposable Tychem® coveralls for an additional layer of protection.[7]
Respiratory Protection
-
Engineering Controls as the First Line of Defense: All handling of solid this compound that could generate dust should be performed within a certified chemical fume hood or a powder containment hood to ensure adequate ventilation.[3]
-
When Respiratory Protection is Required: If engineering controls are not feasible or if exposure limits are exceeded, a full-face respirator with an appropriate combination cartridge (e.g., for organic vapors and particulates) is necessary.[3] The use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[4]
Operational Plans: From Receipt to Disposal
A meticulous operational plan is crucial for minimizing exposure and preventing contamination.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, well-ventilated area, away from incompatible materials.
-
The container should be clearly labeled with the chemical name and all appropriate hazard warnings.
Handling and Weighing
-
As a solid, this compound poses an inhalation risk if it becomes airborne. Therefore, all weighing and transfers of the solid material should be conducted in a chemical fume hood or a ventilated balance enclosure.
-
Use tools and equipment dedicated to the handling of this compound to prevent cross-contamination.
-
When working with potent compounds, it is best practice to use containment solutions like barrier isolators for open handling of powders.[4]
Decontamination and Disposal: A Step-by-Step Guide
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.
Decontamination of Surfaces and Equipment
-
Preparation: Before beginning any decontamination, ensure you are wearing the appropriate PPE as outlined above.
-
Gross Contamination Removal: For any visible powder, do not dry sweep, as this can create dust.[8] Instead, gently wet a disposable, absorbent paper towel with a suitable solvent (e.g., isopropanol or ethanol) and carefully wipe the surface.[8]
-
Thorough Cleaning: After the initial wipe-down, further clean all contaminated surfaces and equipment with soap and water.[9]
-
Final Rinse: If a corrosive cleaning agent was used, a final rinse with water is recommended.[6]
-
Waste Disposal: All disposable materials used for cleaning (e.g., paper towels, gloves) should be placed in a sealed, labeled hazardous waste container.[1][7]
Disposal of this compound Waste
As a halogenated organic compound, all waste containing this compound must be treated as hazardous waste.
-
Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[2][10] This is because the disposal methods for these two types of waste are different and mixing them can increase disposal costs and environmental impact.[11]
-
Containerization: Collect all solid and liquid waste containing this compound in a clearly labeled, leak-proof, and compatible container.[2][3] The label should include the words "Hazardous Waste," the full chemical name, and any associated hazard symbols.[2]
-
Collection: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3] Do not dispose of this chemical down the drain or in regular trash.[9]
Visualizing the Workflow for Safety
To further clarify the necessary steps for safe handling, the following diagrams illustrate the key decision points and procedures.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Waste Disposal Workflow for this compound.
Summary of Recommendations
| Aspect | Recommendation | Rationale |
| Eye Protection | Tightly fitting safety goggles; face shield for splash risk. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile for incidental contact; Viton or Norfoil (double-gloved) for extended contact. | Provides appropriate chemical resistance to aromatic and halogenated compounds. |
| Body Protection | Flame-resistant lab coat, long pants, closed-toe shoes. | Minimizes skin exposure and protects from fire hazards. |
| Respiratory | Handle in a fume hood; use a full-face respirator if not possible. | Prevents inhalation of potentially harmful dust. |
| Decontamination | Wet wipe with a suitable solvent, followed by soap and water. | Safely removes solid residue without creating dust. |
| Disposal | Segregate as halogenated hazardous waste; dispose of via official channels. | Ensures compliance with environmental regulations and prevents contamination. |
By adhering to these rigorous safety protocols, you can confidently and responsibly handle this compound, ensuring your personal safety and the integrity of your scientific endeavors.
References
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]
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Glove Selection QUICK GUIDE - CALTECH Environment Health & Safety. (n.d.). Retrieved from [Link]
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Hazardous waste segregation. (n.d.). Retrieved from [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]
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Personal Protective Equipment - Environmental Health & Safety Services. (n.d.). Retrieved from [Link]
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How to Clean Up Chemical Spills | TRADESAFE. (2024, December 5). Retrieved from [Link]
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Large Laboratory Equipment Decontamination - Environmental Health & Safety. (n.d.). Retrieved from [Link]
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High-Potency APIs: Containment and Handling Issues - Pharmaceutical Technology. (n.d.). Retrieved from [Link]
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Organic Solvent Waste Disposal - Safety & Risk Services. (n.d.). Retrieved from [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]
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SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (2024, January 9). Retrieved from [Link]
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4-Chloroaniline 103500 - Safety Data Sheet. (n.d.). Retrieved from [Link]
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Best Practices For Handling Potent APIs - Outsourced Pharma. (2015, July 7). Retrieved from [Link]
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Highly Potent API Development | Explore HPAPI Manufacturing Best Practices For Safety. (n.d.). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
